molecular formula C10H19NO3 B172851 tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130369-05-0

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B172851
CAS No.: 130369-05-0
M. Wt: 201.26 g/mol
InChI Key: PCPNTJQMXAHNOA-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-4-7(5-8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPNTJQMXAHNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001192606
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Molecular Weight

201.26 g/mol
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CAS No.

130369-05-0, 167081-37-0
Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Record name 1,1-Dimethylethyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[(1r,3r)-3-(hydroxymethyl)cyclobutyl]carbamate
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Record name tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
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Foundational & Exploratory

synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining this compound, a valuable building block in modern drug discovery. The 1,3-disubstituted cyclobutane motif is increasingly recognized for its role in creating drug candidates with improved physicochemical properties and three-dimensional diversity.[1][2] This document details two primary, field-proven synthetic strategies, complete with step-by-step protocols, mechanistic insights, and data presentation. The guide is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular scaffolds.

Introduction: The Significance of the Cyclobutane Scaffold

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible aliphatic chains or flat aromatic rings. This property allows for the precise spatial orientation of functional groups, enabling optimized interactions with biological targets such as enzymes and receptors.[2] The 1,3-disubstitution pattern is particularly valuable as it offers a linear, non-planar arrangement that can mimic or replace para-substituted phenyl rings, often leading to improved metabolic stability and solubility. The target molecule, this compound, incorporates this key scaffold and presents two orthogonal functional handles: a Boc-protected amine and a primary alcohol. This dual functionality makes it an exceptionally versatile intermediate for elaboration into a wide array of more complex pharmaceutical agents.

Synthetic Strategy Overview

Two principal retrosynthetic routes are presented for the synthesis of the target compound. Both strategies begin from commercially available or readily accessible starting materials and are designed for scalability and reproducibility.

  • Strategy A: A convergent approach centered on the reduction of a key intermediate, 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid . This route offers excellent control over the stereochemistry and functional group manipulation.

  • Strategy B: A linear approach involving the initial synthesis of the core amino alcohol, 3-(hydroxymethyl)cyclobutylamine , followed by the protection of the amino group.

retrosynthesis cluster_A Strategy A cluster_B Strategy B target This compound int_A 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid target->int_A Reduction int_B 3-(hydroxymethyl)cyclobutylamine target->int_B Boc Protection amino_acid 3-aminocyclobutanecarboxylic acid int_A->amino_acid Boc Protection start_A 3-oxocyclobutanecarboxylic acid amino_acid->start_A Reductive Amination / Rearrangement start_B Suitable Cyclobutane Precursor int_B->start_B Multi-step Conversion

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Synthesis via Carboxylic Acid Reduction

This strategy is arguably the more robust and controllable of the two. It relies on the synthesis and subsequent reduction of a Boc-protected aminocyclobutane carboxylic acid. The key advantage is the early introduction of the amine protecting group, which ensures its stability throughout the subsequent reduction step.

Step 1: Synthesis of 3-Aminocyclobutanecarboxylic Acid

The common starting point for this route is 3-oxocyclobutanecarboxylic acid, a compound that can be synthesized via several patented methods.[3][4][5][6] The conversion of the ketone to an amine is a critical transformation. A reliable method is the Curtius rearrangement, which proceeds through an acyl azide intermediate.

Strategy_A_Step_1 start 3-Oxocyclobutanecarboxylic Acid intermediate1 Acyl Azide Intermediate start->intermediate1 DPPA, Et3N intermediate2 Isocyanate Intermediate intermediate1->intermediate2 Heat (Rearrangement) product 3-Aminocyclobutanecarboxylic Acid intermediate2->product Hydrolysis

Caption: Workflow for the synthesis of 3-aminocyclobutanecarboxylic acid.

Experimental Protocol: Synthesis of 3-Aminocyclobutanecarboxylic Acid (adapted from[7])

  • Reaction Setup: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as toluene, add triethylamine (1.2 eq).

  • Acyl Azide Formation: Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Curtius Rearrangement: Heat the reaction mixture to 80-100 °C. The acyl azide will rearrange to an isocyanate, which can be monitored by the evolution of nitrogen gas.

  • Hydrolysis: After the rearrangement is complete, carefully add aqueous acid (e.g., 2M HCl) and heat under reflux to hydrolyze the isocyanate and the ketone protecting group (if any was formed with an alcohol solvent) to the desired amine.

  • Work-up and Isolation: Cool the reaction mixture and adjust the pH to neutral with a base. The product, 3-aminocyclobutanecarboxylic acid, may precipitate or can be isolated by crystallization or chromatography.

Step 2: Boc Protection of 3-Aminocyclobutanecarboxylic Acid

The protection of the amino group is a standard procedure in organic synthesis, typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[8][9]

Experimental Protocol: Synthesis of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

  • Reaction Setup: Dissolve 3-aminocyclobutanecarboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

  • Basification: Add a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2-3 eq) and stir until the starting material is fully dissolved.

  • Boc₂O Addition: Cool the solution to 0 °C and add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in 1,4-dioxane dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Isolation: Acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1M HCl or citric acid). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected amino acid.[9]

Step 3: Reduction of the Carboxylic Acid to a Primary Alcohol

The final step in this strategy is the selective reduction of the carboxylic acid moiety in the presence of the Boc-carbamate. Borane reagents are ideal for this transformation as they show high chemoselectivity for carboxylic acids over esters and carbamates.[10][11]

Strategy_A_Step_3 start 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid intermediate Borane-Acylate Complex start->intermediate BH3.THF or BH3.SMe2 product This compound intermediate->product Aqueous Work-up

Caption: Reduction of the Boc-protected amino acid to the target alcohol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent Addition: Cool the solution to 0 °C and add a solution of borane-THF complex (BH₃·THF, 1M in THF, 2-3 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then gently reflux for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Work-up and Isolation: Remove the solvents under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Table 1: Summary of Reagents for Strategy A

StepKey TransformationStarting MaterialKey ReagentsTypical Yield
1Curtius Rearrangement3-Oxocyclobutanecarboxylic AcidDPPA, Et₃N, HCl(aq)60-70%
2Boc Protection3-Aminocyclobutanecarboxylic AcidBoc₂O, NaHCO₃85-95%
3Carboxylic Acid ReductionBoc-Amino Acid IntermediateBH₃·THF75-85%

Strategy B: Synthesis via Amino Alcohol Protection

This alternative route involves the synthesis of the core amino alcohol followed by a final Boc-protection step. This strategy can be more linear but may require more careful planning of the functional group interconversions to avoid protecting group manipulations.

Step 1: Synthesis of 3-(Hydroxymethyl)cyclobutylamine

A plausible route to this intermediate begins with the reduction of 3-oxocyclobutanecarboxylic acid to 3-hydroxycyclobutanecarboxylic acid. The carboxylic acid can then be converted to an amide, which can undergo a Hofmann rearrangement to yield the desired amino alcohol.

Experimental Protocol: Synthesis of 3-(Hydroxymethyl)cyclobutylamine (Conceptual)

  • Reduction of Ketone: Reduce 3-oxocyclobutanecarboxylic acid with a mild reducing agent like sodium borohydride (NaBH₄) to form 3-hydroxycyclobutanecarboxylic acid.

  • Amide Formation: Convert the carboxylic acid to an amide. This can be achieved by first converting it to an acid chloride with thionyl chloride (SOCl₂) followed by reaction with ammonia.[12]

  • Hofmann Rearrangement: Treat the resulting amide with bromine and a strong base (e.g., NaOH) to induce the Hofmann rearrangement, which will yield the target 3-(hydroxymethyl)cyclobutylamine.

  • Purification: The final amino alcohol can be purified by distillation or crystallization of a salt form.

Step 2: Boc Protection of 3-(Hydroxymethyl)cyclobutylamine

This final step is a standard Boc protection of a primary amine, similar to Step 2 in Strategy A. The presence of the hydroxyl group is generally well-tolerated under these conditions.[13]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: Dissolve 3-(hydroxymethyl)cyclobutylamine (1.0 eq) in a solvent such as dichloromethane (DCM) or a mixture of THF and water.

  • Base and Boc₂O Addition: Add a base like triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (1.1 eq).

  • Reaction: Stir the mixture at room temperature overnight.

  • Work-up and Isolation: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.[2][14]

Table 2: Summary of Reagents for Strategy B

StepKey TransformationStarting MaterialKey Reagents
1Multi-step Conversion3-Oxocyclobutanecarboxylic AcidNaBH₄, SOCl₂, NH₃, Br₂, NaOH
2Boc Protection3-(Hydroxymethyl)cyclobutylamineBoc₂O, Et₃N

Data and Characterization

While specific characterization data for the title compound is not widely published, the following table outlines the expected analytical data based on its structure and data from similar compounds.[15][16][17]

Table 3: Expected Analytical Data for this compound

PropertyExpected Value
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Appearance White to off-white solid or colorless oil
¹H NMR (CDCl₃, 400 MHz) δ 4.5-4.8 (br s, 1H, NH), 3.8-4.0 (m, 1H, CH-N), 3.65 (d, 2H, CH₂OH), 2.2-2.4 (m, 1H, CH-CH₂OH), 1.8-2.1 (m, 4H, cyclobutyl CH₂), 1.45 (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.8 (C=O), 79.5 (C(CH₃)₃), 67.0 (CH₂OH), ~45-50 (CH-N), ~35-40 (CH-CH₂OH), ~30-35 (cyclobutyl CH₂), 28.4 (C(CH₃)₃)
Mass Spec (ESI+) m/z 202.14 [M+H]⁺, 224.12 [M+Na]⁺

Conclusion

The is readily achievable through well-established organic transformations. Strategy A , involving the reduction of a Boc-protected amino acid, is recommended for its robustness, higher overall yields, and superior control. The protocols provided herein are based on reliable literature precedents for analogous transformations and offer a solid foundation for laboratory-scale synthesis. The versatility of the title compound as a bifunctional building block ensures its continued importance in the development of novel therapeutics, making efficient and scalable synthetic access a high priority for the drug discovery community.

References

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  • CN112608243A. (2021). Synthesis method of trans-3-aminobutanol. Google Patents.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Xiong, Y. (2023). Understanding 3-Oxocyclobutanecarboxylic Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • US5166397A. (1992). Process for producing optically active cyclobutylamines. Google Patents.
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  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. The Journal of Organic Chemistry, 56(20), 5964-5965.
  • PubChem. (n.d.). (1r,3r)-3-(((Tert-butoxy)carbonyl)amino)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • Ramirez, A. (2019). studies toward the stereocontrolled synthesis of cyclobutane derivatives.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, January 15).
  • CN105037130A. (2015). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
  • Rowley, J. M., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society.
  • Hu, X., et al. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4569.
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  • Ghorbani-Vaghei, R., & Malaekehpour, S. H. (2007). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4383.
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An In-depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in modern medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development who utilize carbamate-protected amino alcohols and cyclobutane scaffolds in the synthesis of novel therapeutic agents. This document delves into the compound's chemical properties, synthesis, reactivity, and applications, offering field-proven insights and methodologies.

Core Molecular Profile and Physicochemical Properties

This compound is a bifunctional molecule featuring a primary alcohol and a Boc-protected amine attached to a cyclobutane ring. This unique combination of a rigid, non-planar cyclobutane core with versatile functional groups makes it a valuable intermediate in organic synthesis.

Chemical Identity

The compound is identified by the following nomenclature and registry numbers:

  • IUPAC Name: this compound[1][2]

  • CAS Number: 130369-05-0 (for the mixture of cis/trans isomers)[3]; 167081-37-0 (for the trans isomer)[1][2]

  • Molecular Formula: C₁₀H₁₉NO₃[2][3]

  • Molecular Weight: 201.26 g/mol [2][3]

  • Synonyms: 3-(Boc-amino)cyclobutanemethanol, tert-butyl [3-(hydroxymethyl)cyclobutyl]carbamate[1][2]

Physicochemical Data

The physical and chemical properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Appearance Off-white to white solid/crystalline powder[4]
Molecular Weight 201.27 g/mol [3]
Melting Point Not consistently reported; related structures show melting points in the range of 54-114 °C depending on stereochemistry and purity.[4]N/A
Boiling Point No data available; likely to decompose upon heating at atmospheric pressure.[3]
Solubility Soluble in methanol, chloroform, and other common organic solvents. Limited solubility in water.[4]
Stability Stable under recommended storage conditions (cool, dry, well-ventilated).[3][5][3]
Spectroscopic Signature

While specific spectra for this exact compound are not widely published, the expected spectroscopic data based on its structure are as follows:

  • ¹H NMR: Protons of the tert-butyl group would appear as a sharp singlet around 1.4 ppm. The protons on the cyclobutane ring would resonate in the 1.5-2.5 ppm range, showing complex splitting patterns due to cis/trans isomerism and coupling. The CH₂O protons would appear around 3.5 ppm, and the CH-N proton would be found between 3.8 and 4.5 ppm. The N-H proton typically appears as a broad singlet around 5.0 ppm.

  • ¹³C NMR: The quaternary carbon of the tert-butyl group is expected around 80 ppm, with the methyl carbons near 28 ppm. The cyclobutane ring carbons would appear in the 30-50 ppm range. The carbon of the hydroxymethyl group (CH₂OH) would be around 65 ppm, and the carbonyl carbon of the carbamate would be in the 155-157 ppm region.

  • IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹, an N-H stretch from the carbamate around 3300-3400 cm⁻¹, and a strong C=O stretch from the carbamate carbonyl group near 1680-1700 cm⁻¹.

  • Mass Spectrometry: The expected monoisotopic mass is 201.1365 Da. In electrospray ionization (ESI), common adducts would be [M+H]⁺ at m/z 202.1 and [M+Na]⁺ at m/z 224.1.

Synthesis and Purification

The synthesis of this compound typically involves the protection of an amino group on a cyclobutane ring that already contains or is a precursor to the hydroxymethyl group.

General Synthetic Strategy

The most common approach involves the Boc protection of a corresponding amino alcohol, such as 3-(aminomethyl)cyclobutane-1-methanol or a related precursor. The choice of starting material dictates the stereochemical outcome (cis, trans, or a mixture).

G cluster_0 Retrosynthesis Target This compound Intermediate 3-Aminocyclobutane-1-methanol Target->Intermediate Boc Protection Precursor Cyclobutane Precursor (e.g., diester or keto-ester) Intermediate->Precursor Reduction & Amination

Caption: Retrosynthetic analysis of the target compound.

Experimental Protocol: Boc Protection

This protocol describes a general method for the N-protection of an aminocyclobutane methanol derivative using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • (3-Aminocyclobutyl)methanol (1 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃) (1.5 equivalents)

  • Solvent: 1:1 mixture of 1,4-Dioxane and Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (3-aminocyclobutyl)methanol starting material in the 1:1 dioxane/water solvent mixture in a round-bottom flask.

  • Add sodium bicarbonate to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the cooled mixture with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous solution three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.[4]

Chemical Reactivity and Applications

The utility of this compound stems from the orthogonal reactivity of its two primary functional groups: the Boc-protected amine and the primary alcohol.

Reactivity Profile

The Boc group is a robust protecting group, stable to a wide range of reaction conditions but easily removable under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane). This allows for selective manipulation of the alcohol group. The primary alcohol can undergo various transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution.

G A This compound B [3-(Hydroxymethyl)cyclobutyl]amine (Deprotection) A->B  Acid (TFA, HCl) C tert-butyl N-[3-formylcyclobutyl]carbamate (Oxidation) A->C  Oxidizing Agent (PCC, DMP) D tert-butyl N-[3-(acyloxymethyl)cyclobutyl]carbamate (Esterification) A->D  Acyl Chloride / Anhydride

Caption: Key reactions of the title compound.

Role in Drug Discovery

The cyclobutane motif has gained significant traction in drug design as a bioisostere for phenyl rings or other cyclic systems.[6] Its rigid, three-dimensional structure can improve metabolic stability, reduce off-target toxicity, and enhance binding affinity by orienting substituents in well-defined spatial arrangements. This compound serves as a critical starting material for introducing this valuable scaffold into complex molecules.

Key applications include:

  • Scaffold for Kinase Inhibitors: The cyclobutane ring can serve as a core structure to which pharmacophoric elements are attached.[6]

  • Synthesis of Antiviral and Anticancer Agents: Many therapeutic agents targeting viral replication or cancer cell proliferation incorporate small, rigid carbocyclic rings.[6]

  • Building Block for Combinatorial Chemistry: The two functional handles allow for sequential or parallel synthesis of libraries of compounds for high-throughput screening.

Safety, Handling, and Storage

Proper handling and storage are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification
  • GHS Classification: Classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] May cause skin and eye irritation.[7]

  • Hazard Statements: H302: Harmful if swallowed.[3]

  • Precautionary Statements: P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[3]

Recommended Handling and Storage
  • Handling: Use in a well-ventilated area or under a chemical fume hood.[3] Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] For long-term storage, temperatures of 2-8°C or -20°C are recommended to prevent degradation.[3][8]

  • Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.[3][9]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[3]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]

Conclusion

This compound is a strategically important building block for chemical synthesis, particularly in the realm of drug discovery. Its well-defined structure, featuring a cyclobutane core and orthogonally protected functional groups, provides a versatile platform for creating novel molecules with potential therapeutic applications. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its effective and safe utilization in research and development.

References

  • tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate | C11H21NO4 | CID - PubChem . (n.d.). PubChem. [Link]

  • SAFETY DATA SHEET - Fisher Scientific . (n.d.). Fisher Scientific. [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate . (n.d.). Molbase. [Link]

  • Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3) - PubChemLite . (n.d.). PubChemLite. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central . (n.d.). PubMed Central. [Link]

  • Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed . (2022). PubMed. [Link]

Sources

Spectroscopic Characterization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predictive data based on foundational spectroscopic principles and extensive data from analogous structures. It is designed to serve as a practical resource for the identification, characterization, and quality control of this compound and its derivatives. This document details predicted ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, outlines standardized experimental protocols for data acquisition, and discusses the structural nuances, such as cis/trans isomerism, that can influence spectroscopic outcomes.

Introduction: The Structural Significance of a Versatile Building Block

This compound is a bifunctional organic molecule incorporating a cyclobutane scaffold, a carbamate-protected amine, and a primary alcohol. The cyclobutane motif is of increasing interest in drug design as it can impart conformational rigidity and improve metabolic stability. The orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the reactive hydroxymethyl group—make this compound a versatile intermediate for the synthesis of more complex molecules, including libraries for high-throughput screening.

Accurate and unambiguous structural confirmation is paramount in synthetic chemistry, particularly in a drug development context. Spectroscopic methods provide the necessary tools for this confirmation. This guide explains the expected spectroscopic signature of this compound, providing a reliable reference for researchers.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The puckered, non-planar "butterfly" conformation of the cyclobutane ring influences the chemical shifts and coupling constants of its protons and carbons[1].

The proton NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the cyclobutane ring, the hydroxymethyl group, and the carbamate N-H. The presence of cis and trans isomers will lead to different chemical shifts and coupling constants, particularly for the protons on the cyclobutane ring[2][3].

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Notes
tert-butyl (9H)1.40 - 1.50SingletA characteristic sharp singlet for the nine equivalent protons of the Boc group[4].
Cyclobutane CH₂ (4H)1.60 - 2.20MultipletComplex multiplets due to the puckered nature of the ring and cis/trans isomerism[1][5].
Cyclobutane CH (1H)2.00 - 2.50MultipletMethine proton adjacent to the hydroxymethyl group.
Cyclobutane CH-NHBoc (1H)3.50 - 4.00Broad MultipletMethine proton attached to the nitrogen-bearing carbon.
Hydroxymethyl CH₂ (2H)3.50 - 3.70DoubletProtons of the CH₂OH group, likely appearing as a doublet due to coupling with the adjacent methine proton.
Carbamate NH (1H)4.50 - 5.50Broad SingletThe chemical shift is concentration and solvent-dependent[4].
Hydroxyl OH (1H)VariableBroad SingletThe chemical shift is highly dependent on concentration, solvent, and temperature.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (ppm) Notes
tert-butyl CH₃~28.5A strong signal for the three equivalent methyl carbons of the Boc group[4].
Cyclobutane CH₂25 - 35Signals for the methylene carbons of the cyclobutane ring[1].
Cyclobutane CH35 - 45Signal for the methine carbon adjacent to the hydroxymethyl group.
Cyclobutane CH-NHBoc45 - 55Signal for the carbon atom bonded to the nitrogen of the carbamate.
Hydroxymethyl CH₂OH~65The carbon of the primary alcohol[6].
tert-butyl quaternary C~79The quaternary carbon of the Boc group[4].
Carbamate C=O~156The carbonyl carbon of the carbamate group[7][8][9][10].
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H Stretch (alcohol)3200 - 3600Strong, BroadCharacteristic broad absorption due to hydrogen bonding[11][12][13][14].
N-H Stretch (carbamate)3300 - 3500MediumAbsorption for the secondary amine of the carbamate[12][14].
C-H Stretch (alkane)2850 - 3000Medium-StrongAliphatic C-H stretching vibrations[13].
C=O Stretch (carbamate)1680 - 1720StrongA strong, sharp peak characteristic of the carbamate carbonyl group[15][16][17].
C-O Stretch (alcohol)1000 - 1250StrongC-O stretching of the primary alcohol[11][13].
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₉NO₃, Molecular Weight: 201.26 g/mol ), electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Fragmentation Pattern (ESI-MS):

  • [M+H]⁺: The protonated molecule at m/z 202.

  • [M+Na]⁺: The sodium adduct at m/z 224.

  • [M-C₄H₈]⁺ or [M-56]⁺: Loss of isobutylene from the Boc group is a common fragmentation pathway for N-Boc protected compounds, resulting in a fragment at m/z 146[18][19].

  • [M-C₅H₉O₂]⁺ or [M-101]⁺: Cleavage of the entire Boc group, leaving the protonated aminocyclobutane methanol at m/z 101.

  • [M-H₂O]⁺: Loss of water from the alcohol group, particularly under harsher ionization conditions, would result in a fragment at m/z 184[20][21][22][23].

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for this compound.

NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample B Add to NMR tube A->B C Add deuterated solvent (e.g., CDCl₃) B->C D Insert sample into spectrometer C->D E Lock and shim D->E F Acquire ¹H spectrum E->F G Acquire ¹³C spectrum F->G H Fourier transform G->H I Phase correction H->I J Baseline correction I->J K Integration and peak picking J->K

Caption: Workflow for NMR data acquisition and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Use a standard pulse program for proton NMR.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program for ¹³C NMR.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Acquire a larger number of scans due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS)[24][25].

    • Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.

IR Data Acquisition

IR_Workflow A Prepare sample (thin film or KBr pellet) B Acquire background spectrum A->B C Acquire sample spectrum B->C D Process data (baseline correction, peak picking) C->D

Caption: Workflow for IR data acquisition.

  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

    • Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Place the sample in the IR spectrometer.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet).

    • Acquire the sample spectrum over the range of approximately 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum.

    • Perform baseline correction and identify the wavenumbers of the major absorption bands.

Mass Spectrometry Data Acquisition

MS_Workflow A Prepare dilute solution of sample B Infuse into ESI source A->B C Acquire mass spectrum B->C D Analyze fragmentation pattern C->D

Sources

A Spectroscopic Deep Dive: Elucidating the Structure of Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate through ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in the arsenal of the modern chemist, offering profound insights into molecular structure and connectivity. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in medicinal chemistry and materials science. By dissecting the chemical shifts, coupling constants, and signal multiplicities, we will construct a detailed structural portrait of this molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage NMR spectroscopy for unambiguous structural elucidation of complex small molecules.

Introduction: The Structural Significance of a Substituted Cyclobutane

This compound incorporates several key functional groups: a bulky tert-butoxycarbonyl (Boc) protecting group, a carbamate linkage, a hydroxymethyl group, and a four-membered cyclobutane ring. The conformational rigidity and puckered nature of the cyclobutane ring introduce significant complexity into the NMR spectra, making its analysis a non-trivial yet rewarding endeavor.[1][2][3] Understanding the precise stereochemistry and conformational preferences of such molecules is paramount in drug design, where three-dimensional structure dictates biological activity.

This guide will present a detailed, predictive analysis of the ¹H and ¹³C NMR spectra for both cis and trans isomers of the title compound. We will explore the underlying principles that govern the observed chemical shifts and spin-spin couplings, providing a robust framework for interpreting the spectra of related cyclobutane derivatives.

Molecular Structure and Isomerism

The presence of two substituents on the cyclobutane ring gives rise to cis and trans diastereomers. The spatial relationship between the carbamate and hydroxymethyl groups profoundly influences the magnetic environment of each nucleus, resulting in distinct NMR spectra for each isomer.

cluster_protocol NMR Data Acquisition Workflow A Sample Preparation (~5-10 mg in 0.6 mL CDCl₃ or DMSO-d₆) B Instrument Setup (Shim, Lock, Tune/Match) A->B C ¹H NMR Acquisition (Standard pulse program, 16 scans) B->C D ¹³C{¹H} NMR Acquisition (Proton decoupled, ~1024 scans) C->D F Data Processing (Fourier Transform, Phasing, Baseline Correction) C->F E 2D NMR (Optional) (COSY, HSQC for full assignment) D->E If needed D->F E->F G Spectral Analysis (Peak picking, Integration, Coupling analysis) F->G

Caption: Recommended workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Calibration: The NMR spectrometer should be properly shimmed to ensure a homogeneous magnetic field. The deuterium signal from the solvent is used to lock the field frequency. The probe should be tuned and matched for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A sufficient number of scans (e.g., 16) should be acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is standard for ¹³C NMR to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier transformation. The spectrum is then phased and the baseline is corrected to allow for accurate integration and peak picking.

  • Spectral Interpretation: The processed spectra are analyzed by assigning signals based on their chemical shift, multiplicity, and integration, as detailed in the sections above. For complex spectra, 2D NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC (for direct ¹H-¹³C correlations) are invaluable for unambiguous assignments. [4]

Conclusion: A Unified Spectroscopic Picture

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by the foundational principles of chemical shifts and spin-spin coupling, allows for the unambiguous structural elucidation of this compound. The distinct spectral signatures of the Boc group, the carbamate linkage, and the substituted cyclobutane ring provide a robust fingerprint for this molecule. By carefully interpreting these spectra, researchers can confidently confirm the identity and purity of their synthesized material, a critical step in any drug discovery or materials science endeavor. This guide provides a framework for such an analysis, empowering scientists to tackle the structural challenges of complex organic molecules.

References

  • Ernst, R. R. (2006). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. Magnetic Resonance in Chemistry. Available at: [Link]

  • Ernst, R. R. (1968). N.M.R. studies of 19F chemical shifts and coupling constants in cyclobutane derivatives. An example of the application of noise decoupling. Journal of Molecular Spectroscopy. Available at: [Link]

  • Immaraporn, B., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Williamson, K. L., & Braman, B. A. (1967). The Nuclear Magnetic Resonance Spectra of Some 1, 1-Difluorocyclobutanes. The Journal of Physical Chemistry. Available at: [Link]

  • Raza, G. H., Bella, J., & Segre, A. L. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry. Available at: [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 300 MHz, CDCl₃, experimental) (HMDB0061749). Available at: [Link]

  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[¹H NMR] - Chemical Shifts. Available at: [Link]

  • Supporting Information. (n.d.). Characterization Data of the Products. Available at: [Link]

  • Reddit. (2024). chemical shift of carbamate. r/OrganicChemistry. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. Available at: [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • Chad's Prep. (2018). Interpreting NMR Example 3 | Organic Chemistry. YouTube. Available at: [Link]

  • SciSpace. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO₂ capture. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... Available at: [Link]

  • ResearchGate. (2022). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Available at: [Link]

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An In-depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 130369-05-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. This guide is intended to serve as a key resource for researchers and professionals in the field of drug discovery and development, offering in-depth scientific insights and practical methodologies.

Introduction: The Significance of Cyclobutane Scaffolds in Modern Drug Discovery

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is perpetual. Among these, strained aliphatic rings, particularly cyclobutane derivatives, have garnered significant attention. The rigid, three-dimensional nature of the cyclobutane ring offers a unique structural motif that can provide conformational constraint to flexible molecules, a strategy often employed to enhance binding affinity and selectivity to biological targets.[1] Unlike aromatic rings, the saturated cyclobutane core is metabolically more stable and can improve the physicochemical properties of a compound, such as solubility and lipophilicity.

This compound (CAS No. 130369-05-0) is a bifunctional cyclobutane derivative that serves as a versatile building block in the synthesis of complex organic molecules. It incorporates a Boc-protected amine and a primary alcohol, offering two orthogonal points for chemical modification. This strategic placement of functional groups on the conformationally restricted cyclobutane core makes it an attractive starting material for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[][]

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a synthetic building block is paramount for its effective utilization in research and development. This section outlines the key identifiers and physicochemical characteristics of this compound.

Chemical Structure and Identifiers
  • Chemical Name: this compound

  • CAS Number: 130369-05-0

  • Molecular Formula: C₁₀H₁₉NO₃

  • Molecular Weight: 201.26 g/mol

  • Synonyms: 3-(Boc-amino)cyclobutanemethanol, [3-(Hydroxymethyl)cyclobutyl]carbamic acid tert-butyl ester

Physicochemical Data
PropertyValueSource
Appearance White to off-white solid[4]
Boiling Point 317.9 ± 11.0 °C (Predicted)[4]
Density 1.08 ± 0.1 g/cm³ (Predicted)[4]
Storage Temperature 2-8°C, stored under nitrogen[4]
pKa 12.42 ± 0.40 (Predicted)[4]

Note: Some physicochemical properties are predicted and should be considered as estimates. Experimental verification is recommended.

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of the corresponding amino alcohol, 3-(hydroxymethyl)cyclobutylamine. The most common and efficient method for this transformation is the introduction of a tert-butoxycarbonyl (Boc) protecting group.

Synthetic Pathway

The primary synthetic route involves the reaction of 3-(hydroxymethyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Synthesis of this compound reactant1 3-(hydroxymethyl)cyclobutylamine product This compound reactant1->product Reaction reactant2 Di-tert-butyl dicarbonate (Boc)₂O reactant2->product base Base (e.g., Triethylamine, NaHCO₃) base->product

Caption: General synthetic scheme for the preparation of this compound.

Detailed Experimental Protocol

This protocol provides a representative procedure for the Boc-protection of 3-(hydroxymethyl)cyclobutylamine.

Materials:

  • 3-(hydroxymethyl)cyclobutylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Chloroform

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolve 3-(hydroxymethyl)cyclobutylamine (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.2 eq) to the solution and cool the mixture in an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure to approximately one-third of the original volume.

  • Extract the aqueous slurry with chloroform (5 x volume).

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product as an oil.

  • For purification, dissolve the crude oil in a minimal amount of boiling ethyl acetate and add hexanes until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystalline solid by filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound.

Justification of Experimental Choices:

  • Solvent System: The use of a dioxane-water mixture ensures the solubility of both the polar starting material and the less polar Boc-anhydride.

  • Base: Sodium bicarbonate is a mild base that effectively neutralizes the acidic byproducts of the reaction without causing unwanted side reactions.

  • Purification: Crystallization from an ethyl acetate/hexanes solvent system is an effective method for obtaining a high-purity product.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Representative data is provided below.

¹H NMR Spectroscopy

A representative ¹H NMR spectrum of a similar compound, (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate, in DMSO-d₆ shows characteristic peaks: a doublet around 6.72 ppm for the NH proton, multiplets for the vinyl protons, a triplet for the OH proton, a multiplet for the CHN proton, and a singlet at approximately 1.40 ppm for the nine protons of the tert-butyl group.[5] While the specific shifts for the cyclobutane derivative will differ, the general regions for these functional groups are expected to be similar.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of a Boc-protected amine typically shows a signal for the quaternary carbon of the tert-butyl group around 80 ppm and a signal for the carbamate carbonyl carbon around 155 ppm.[6] The carbons of the cyclobutane ring and the hydroxymethyl group would appear in the aliphatic region of the spectrum.

Mass Spectrometry

The mass spectrum of tert-butyl carbamate, a related compound, provides insight into the fragmentation pattern.[7][8] For this compound, the molecular ion peak [M]⁺ would be expected at m/z 201. Key fragments would likely correspond to the loss of the tert-butyl group and other characteristic cleavages.

Infrared (IR) Spectroscopy

The IR spectrum of a carbamate will show characteristic absorption bands. For tert-butyl carbamate, these include N-H stretching vibrations and C=O stretching of the carbamate group.[9] Similar characteristic peaks are expected for the title compound, along with a broad O-H stretching band for the hydroxyl group.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable intermediate in the synthesis of a variety of biologically active molecules.[]

Role as a Pharmaceutical Intermediate

This compound serves as a key building block for introducing the 3-(hydroxymethyl)cyclobutylamino moiety into larger molecules. The Boc-protected amine allows for selective reactions at the hydroxyl group, while the hydroxyl group can be modified or used as a handle for further synthetic transformations after deprotection of the amine. This versatility is highly sought after in the synthesis of active pharmaceutical ingredients (APIs).[]

Incorporation into Bioactive Molecules

The cyclobutane ring can act as a rigid scaffold to orient functional groups in a specific spatial arrangement, which can be crucial for binding to a biological target. The incorporation of this motif has been shown to improve the pharmacological properties of drug candidates. While specific examples of APIs derived directly from this compound are not extensively documented in publicly available literature, the utility of similar cyclobutane-containing building blocks is well-established in the development of various therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Harmful if swallowed.[10]

  • Precautionary Statements: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.

  • Personal Protective Equipment (PPE): It is recommended to use appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[10]

Conclusion

This compound is a strategically important building block for medicinal chemists and drug development professionals. Its unique combination of a conformationally restricted cyclobutane scaffold and orthogonally protected functional groups provides a versatile platform for the synthesis of novel and complex molecular architectures. The synthetic protocols and characterization data presented in this guide, along with an understanding of its potential applications, will aid researchers in leveraging this valuable compound to advance the frontiers of drug discovery.

References

  • Supporting Information. (n.d.).
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  • Carbamic acid, tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 9, 2026, from [Link]

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An In-depth Technical Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is increasingly reliant on the innovative use of unique molecular scaffolds to access novel chemical space and develop next-generation therapeutics. Among these, carbamate-protected bifunctional building blocks have emerged as indispensable tools. This guide provides a comprehensive technical overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a versatile intermediate gaining prominence in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, this document aims to synthesize fundamental physicochemical data with practical, field-proven insights to empower researchers in leveraging this valuable reagent.

Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in synthesis and drug design.

Structural and Molecular Data

This compound is a bifunctional molecule featuring a cyclobutane core. This structure is strategically adorned with a tert-butoxycarbonyl (Boc)-protected amine and a primary alcohol, presenting two orthogonal points for chemical modification.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.27 g/mol [1]
CAS Number 130369-05-0[1]
IUPAC Name This compound
Canonical SMILES C1C(C(C1)CO)NC(=O)OC(C)(C)C
The Strategic Importance of the Cyclobutyl and Carbamate Moieties

The unique four-membered ring structure of the cyclobutyl group is a key feature in drug design. It serves as a valuable intermediate for synthesizing complex biomedical compounds and provides a rigid framework for drug candidates.[2][3][4] The incorporation of a cyclobutyl moiety can significantly influence a drug molecule's interaction with its biological target, potentially enhancing its binding affinity and overall efficacy.[5] Furthermore, the cyclobutyl group can modulate a drug's metabolic profile and distribution within the body.[5]

The carbamate group, particularly the Boc-protecting group, is a cornerstone of modern organic synthesis and medicinal chemistry.[6] Carbamates are recognized for their chemical and proteolytic stability, and their ability to enhance cell membrane permeability.[6] The Boc group provides robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, allowing for subsequent synthetic transformations.

Synthesis and Spectroscopic Characterization

Representative Synthetic Protocol: Boc Protection of an Amino Alcohol

The following protocol outlines a standard procedure for the protection of an amino alcohol with di-tert-butyl dicarbonate (Boc₂O), which is a common method for synthesizing Boc-carbamates.

Reaction Scheme:

Boc Protection reagents H2N-R-CH2OH + (Boc)2O conditions Solvent (e.g., Dioxane/Water) Base (e.g., NaOH) reagents->conditions product Boc-HN-R-CH2OH conditions->product

A representative Boc-protection workflow.

Materials:

  • 3-(aminomethyl)cyclobutane-1-methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1 M Sodium hydroxide (NaOH) solution

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve the 3-(aminomethyl)cyclobutane-1-methanol in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution.

  • Slowly add 1 M NaOH solution dropwise, maintaining the pH between 9 and 10.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Data (Representative)

While the specific ¹H and ¹³C NMR spectra for this compound are not publicly available, the following are expected chemical shifts based on the analysis of similar carbamate-protected compounds.

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~4.8-5.2 (br s, 1H): NH proton of the carbamate.

  • ~3.5-3.7 (m, 2H): CH₂ protons of the hydroxymethyl group.

  • ~3.0-3.3 (m, 1H): CH proton of the cyclobutane ring attached to the nitrogen.

  • ~1.6-2.2 (m, 5H): Remaining CH and CH₂ protons of the cyclobutane ring.

  • 1.44 (s, 9H): CH₃ protons of the tert-butyl group.

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • ~156.0: Carbonyl carbon of the carbamate.

  • ~79.5: Quaternary carbon of the tert-butyl group.

  • ~65.0: Carbon of the hydroxymethyl group.

  • ~45-50: CH carbon of the cyclobutane ring attached to the nitrogen.

  • ~28.0-35.0: Remaining carbons of the cyclobutane ring.

  • 28.4: Methyl carbons of the tert-butyl group.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a highly valuable building block in the synthesis of complex molecules for drug discovery.

Role as a PROTAC Linker

A significant application of this molecule is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Structure TargetBinder Target Protein Binding Ligand Linker Linker (derived from tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate) TargetBinder->Linker E3LigaseBinder E3 Ligase Binding Ligand Linker->E3LigaseBinder

General structure of a PROTAC molecule.

In this context, the hydroxyl group of this compound can be functionalized to connect to the E3 ligase-binding ligand, while the Boc-protected amine, after deprotection, can be coupled to the target protein-binding ligand. The cyclobutane core provides a rigid and defined spatial orientation for the two ligands, which is crucial for the efficient formation of the ternary complex (Target Protein - PROTAC - E3 Ligase) and subsequent protein degradation.

Incorporation into Kinase Inhibitors and Other Therapeutics

The cyclobutyl motif is a feature in a number of kinase inhibitors and other therapeutic agents.[2] The rigid nature of the cyclobutane ring can help to position key pharmacophoric elements in a conformation that is optimal for binding to the target protein. While a specific, publicly disclosed kinase inhibitor synthesized directly from this compound is not available, its structure is analogous to fragments commonly used in the development of such inhibitors.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.

  • Hazard Identification: this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[9]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, it is recommended to keep the compound at -20°C.[9]

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery and development. Its unique combination of a rigid cyclobutane scaffold and orthogonally protected functional groups makes it an ideal intermediate for the synthesis of complex molecules, most notably as a linker in the design of PROTACs. A thorough understanding of its physicochemical properties, coupled with established synthetic methodologies for its incorporation into larger molecules, will undoubtedly facilitate the development of novel and effective therapeutics.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • Ingenta Connect. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

  • BTC. (2025). What are the industrial applications of cyclobutanol? Blog - BTC. [Link]

  • Bentham Science Publishers. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]

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  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 9, 2026, from [Link]

Sources

A Technical Guide to the Structure Elucidation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a bifunctional organic molecule featuring a carbamate protecting group and a primary alcohol, built upon a cyclobutane core. Such molecules are valuable building blocks in medicinal chemistry and materials science, where the rigid cyclobutane scaffold can impart unique conformational constraints, and the orthogonal functional groups allow for selective chemical modifications. The unambiguous determination of its chemical structure, including connectivity and stereochemistry, is a prerequisite for its application in any synthetic program.[1]

This guide provides an in-depth, multi-technique approach to the complete structure elucidation of this compound. It is designed for researchers and drug development professionals, emphasizing not just the acquisition of data but the strategic integration of spectroscopic evidence to construct a validated molecular structure. The narrative follows a logical workflow, from establishing the basic molecular formula to deciphering complex stereochemical relationships, mirroring the process undertaken in a professional analytical laboratory.[2]

Part 1: A Strategic Approach to Spectroscopic Analysis

The definitive identification of an unknown compound is rarely accomplished with a single technique.[3] A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Our approach begins with techniques that provide broad, foundational information (Mass Spectrometry and Infrared Spectroscopy) before moving to the highly detailed correlational data provided by Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS): Determining the Blueprint

The first step is to confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Rationale for Experimental Choice: Electrospray ionization (ESI) is a soft ionization technique ideal for this molecule, as it is polar and susceptible to fragmentation under harsher conditions. ESI will likely produce the protonated molecule [M+H]⁺, allowing for a highly accurate mass measurement that can be used to determine the molecular formula.

Expected Fragmentation: The tert-butoxycarbonyl (Boc) group is known to produce characteristic fragments.[4] Key fragment ions would be expected from the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da) from the parent ion.[4][5] The observation of these fragments provides strong evidence for the presence of the Boc protecting group.[6]

Table 1: Predicted HRMS Data and Key Fragments

Ion Predicted m/z Inferred Composition Notes
[M+H]⁺ 202.1438 C₁₀H₂₀NO₃⁺ Protonated parent molecule
[M-C₄H₈+H]⁺ 146.0863 C₆H₁₂NO₃⁺ Loss of isobutylene
[M-C₄H₉O₂+H]⁺ 100.0757 C₅H₁₀N⁺ Loss of the entire Boc group

| [C₄H₉]⁺ | 57.0704 | C₄H₉⁺ | tert-butyl cation |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule.[7] The spectrum provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.

Rationale for Experimental Choice: An Attenuated Total Reflectance (ATR) accessory is preferred for its simplicity and minimal sample preparation. The analysis of the solid sample will reveal characteristic absorption bands.

Key Vibrational Modes:

  • N-H Stretch: A moderate, sharp peak is expected around 3350 cm⁻¹, characteristic of the secondary amine in the carbamate group.

  • O-H Stretch: A broad, strong peak, also in the region of 3400-3200 cm⁻¹, will be present due to the alcohol's hydroxyl group.[8] This peak's broadness is a result of intermolecular hydrogen bonding.

  • C-H Stretch: Sharp peaks just below 3000 cm⁻¹ will correspond to the sp³ C-H bonds of the cyclobutane ring and the tert-butyl group.

  • C=O Stretch: A very strong, sharp absorption band around 1680-1700 cm⁻¹ is the hallmark of the carbamate carbonyl group.[9]

  • C-O Stretch: An intense peak in the 1300-1000 cm⁻¹ region corresponds to the C-O single bond of the alcohol.[8]

The presence of these key bands provides immediate confirmation of the carbamate, alcohol, and alkane moieties.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for de novo structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of every atom in the molecule.[10] A suite of 1D and 2D NMR experiments is required for a complete assignment.[11][12]

1D NMR: ¹H and ¹³C Spectra

¹H NMR - The Proton Framework: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

  • Boc Group: A sharp singlet integrating to 9 protons will appear around 1.4 ppm.

  • N-H Proton: A broad singlet or doublet (depending on coupling to the adjacent CH) around 4.5-5.5 ppm that will exchange with D₂O.

  • CH-N Proton: A multiplet around 3.5-4.0 ppm.

  • CH₂-O Protons: A doublet or multiplet around 3.5 ppm.

  • Cyclobutane Protons: A complex series of multiplets between 1.5 and 2.5 ppm. The complexity arises from the puckered, non-planar nature of the cyclobutane ring, which leads to non-equivalent axial and equatorial protons with distinct coupling constants.[13][14]

¹³C NMR & DEPT - The Carbon Skeleton: The ¹³C spectrum shows the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is crucial to differentiate between CH₃, CH₂, and CH carbons.

  • Boc Group: Two signals are expected: one around 80 ppm for the quaternary carbon and another around 28 ppm for the three equivalent methyl carbons.

  • Carbamate C=O: A signal in the 155-157 ppm region.[15]

  • CH-N Carbon: A signal around 50-60 ppm.

  • CH₂-O Carbon: A signal around 60-65 ppm.

  • Cyclobutane Carbons: Signals for the CH and CH₂ groups of the ring will appear in the 20-45 ppm range.

2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are assembled.[2][16]

Workflow for 2D NMR-Based Structure Elucidation

G cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1->HMBC C13 ¹³C & DEPT (Carbon Types) C13->HSQC C13->HMBC Data_Integration Data Integration & Fragment Assembly COSY->Data_Integration Builds H-H spin systems HSQC->Data_Integration Assigns protons to carbons HMBC->Data_Integration Connects fragments Final_Structure Final Structure (Connectivity Confirmed) Data_Integration->Final_Structure

Caption: Workflow integrating 1D and 2D NMR data for structure elucidation.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). Cross-peaks will reveal the connectivity within the cyclobutane ring and connect the hydroxymethyl protons (CH₂-O) to the methine proton (CH) on the ring.[16]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. This allows for the unambiguous assignment of all protonated carbons in the ¹³C spectrum.[2]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.[17] Key expected correlations that will piece the entire molecule together are:

    • From the Boc methyl protons (¹H at ~1.4 ppm) to the Boc quaternary carbon (~80 ppm) and the carbamate carbonyl carbon (~156 ppm).

    • From the N-H proton to the CH-N carbon and the carbamate carbonyl carbon.

    • From the CH₂-O protons to the adjacent cyclobutane CH and the CH₂-O carbon itself.

Visualizing Key HMBC Correlations

Caption: Key 2- and 3-bond HMBC correlations confirming the molecular backbone.

Part 3: Stereochemical Assignment

The molecule possesses 1,3-disubstitution on the cyclobutane ring, which can exist as cis or trans diastereomers. Determining the relative stereochemistry is crucial. All 1,3-disubstituted cyclobutanes with identical substituents are meso compounds, possessing a plane of symmetry.[18] While the substituents here are different (-NHBoc and -CH₂OH), the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data can distinguish between the isomers.

Rationale for Experimental Choice: The magnitude of proton-proton coupling constants (³JHH) in cyclic systems is dependent on the dihedral angle between the protons, as described by the Karplus relationship.[19] Furthermore, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can identify protons that are close in space, irrespective of their bonding.

  • Coupling Constant Analysis: In a puckered cyclobutane ring, the coupling constants between protons on adjacent carbons can differ significantly for cis and trans isomers. A detailed analysis of the complex multiplets of the ring protons, potentially aided by spectral simulation, can reveal the relative orientation of the substituents.[13][20]

  • NOESY Analysis:

    • In the cis isomer , the axial proton at C1 (the CH-N) and the axial protons on the hydroxymethyl group (CH₂OH) would be on the same face of the ring, resulting in a detectable NOE cross-peak.

    • In the trans isomer , these protons would be on opposite faces of the ring, and no such NOE would be observed. Instead, an NOE might be seen between the axial proton at C1 and the axial protons at C2 and C4.

Part 4: Detailed Experimental Protocols

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of methanol/water (1:1 v/v) with 0.1% formic acid.

  • Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

  • Acquisition Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Mass Range: m/z 50-500

    • Data Acquisition: Centroid mode. Use an internal calibrant (e.g., leucine enkephalin) for high mass accuracy.

NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1D Acquisition Parameters:

    • ¹H NMR: 32 scans, 16-ppm spectral width, 3-second relaxation delay.

    • ¹³C NMR: 1024 scans, 240-ppm spectral width, 2-second relaxation delay.

  • 2D Acquisition Parameters:

    • COSY: 2 scans per increment, 256 increments in the indirect dimension.

    • HSQC: 4 scans per increment, 256 increments, optimized for ¹JCH = 145 Hz.

    • HMBC: 8 scans per increment, 256 increments, optimized for long-range coupling of 8 Hz.

    • NOESY: 16 scans per increment, 256 increments, with a mixing time of 800 ms.

Conclusion

The structure elucidation of this compound is a systematic process of evidence accumulation and integration. By combining HRMS for molecular formula determination, FTIR for functional group identification, and a comprehensive suite of 1D and 2D NMR experiments for mapping atomic connectivity and stereochemistry, an unambiguous and validated structure can be confidently assigned. This rigorous, multi-faceted approach ensures the scientific integrity required for the compound's use in demanding applications such as pharmaceutical development.

References

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  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of Natural Products, 77(8), 1942-1947. Available at: [Link]

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  • Gámez, E. A., et al. (2015). NMR-Based Carbamate Decomposition Constants of Linear Primary Alkanolamines for CO2 Capture. Industrial & Engineering Chemistry Research, 54(36), 9036-9044. Available at: [Link]

  • Pomerantz, I. H., et al. (1970). The High Resolution NMR Spectra of Pesticides. III. The Carbamates. Journal of the AOAC INTERNATIONAL, 53(1), 154-157. Available at: [Link]

  • OC hem UTM (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • Abraham, R. J., et al. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(8), 631-641. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.7: NMR - Interpretation. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclobutane C4H8 H-1 NMR Spectrum. Available at: [Link]

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A Comprehensive Guide to the Synthesis of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Key Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is of paramount importance. The cyclobutane ring, a strained yet conformationally defined four-membered carbocycle, has emerged as a privileged motif in the design of therapeutic agents. Its rigid structure allows for the presentation of substituents in well-defined spatial orientations, enabling fine-tuning of interactions with biological targets. One such valuable building block is tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate , a versatile intermediate that incorporates a protected amine and a primary alcohol on a cyclobutane core. This guide provides an in-depth technical overview of the synthetic strategies for accessing this key molecule, with a focus on practical, field-proven methodologies suitable for researchers and professionals in drug development.

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic pathways have been identified as the most viable for the synthesis of the target molecule. Both routes commence from readily available starting materials and employ robust chemical transformations.

Route 1: From a Pre-functionalized Cyclobutane Core

This approach leverages a commercially available or readily synthesized cyclobutane derivative containing both a carboxylic acid and a protected amine. The key transformation is the selective reduction of the carboxylic acid to the corresponding primary alcohol.

Route 2: Stepwise Functionalization of a Cyclobutanone Precursor

This alternative strategy begins with a cyclobutanone derivative and involves the sequential introduction of the aminomethyl and hydroxyl functionalities. This route offers flexibility in the introduction of substituents and control over stereochemistry.

Route 1: Synthesis via Reduction of a Boc-Protected Amino Acid

This is arguably the most direct and efficient route, capitalizing on the availability of cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid.

Workflow Diagram

Synthesis Route 1 start cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid product tert-Butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate start->product Reduction reductant Reducing Agent (e.g., BH3·THF, LiAlH4) reductant->product

Caption: Synthetic pathway from a Boc-protected amino acid.

Detailed Experimental Protocol

Step 1: Reduction of cis-3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic acid

The selective reduction of the carboxylic acid in the presence of the Boc-protecting group is a critical step. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be effective, borane complexes are often preferred for their milder reaction conditions and chemoselectivity.[1][2][3][4][5][6][7][8]

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
cis-3-(Boc-amino)cyclobutanecarboxylic acid1008773-79-2215.2510.01.0
Borane tetrahydrofuran complex (1 M in THF)14044-65-685.9420.02.0
Tetrahydrofuran (THF), anhydrous109-99-972.11--
Saturated aqueous sodium bicarbonate solution (NaHCO₃)144-55-884.01--
Ethyl acetate (EtOAc)141-78-688.11--
Brine----
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37--

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid (2.15 g, 10.0 mmol).

  • Add anhydrous tetrahydrofuran (20 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add borane tetrahydrofuran complex (20 mL of a 1 M solution in THF, 20.0 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) (Eluent: 50% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (gradient elution: 20-50% ethyl acetate in hexanes) to afford tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate as a white solid.

Expected Yield: 80-90%

Causality Behind Experimental Choices
  • Choice of Reducing Agent: Borane-THF is chosen for its high chemoselectivity in reducing carboxylic acids in the presence of esters and carbamates.[2][4][6][8] LiAlH₄ could also be used, but may require more careful temperature control to avoid side reactions.[1][3][5]

  • Anhydrous Conditions: The use of anhydrous THF and an inert atmosphere is crucial as borane reagents are sensitive to moisture.

  • Quenching: The reaction is quenched with a mild base like sodium bicarbonate to neutralize any remaining acidic species and to decompose the borane complexes.

Route 2: Synthesis from 3-Oxocyclobutanecarboxylic Acid

This route offers a more convergent approach, building the target molecule from a readily available keto-acid.

Workflow Diagram

Synthesis Route 2 start 3-Oxocyclobutanecarboxylic acid intermediate 3-Aminocyclobutanecarboxylic acid start->intermediate NH3, H2, Pd/C step1 Reductive Amination step1->intermediate boc_intermediate 3-(Boc-amino)cyclobutanecarboxylic acid intermediate->boc_intermediate (Boc)2O, Base step2 Boc Protection step2->boc_intermediate product This compound boc_intermediate->product BH3·THF step3 Reduction step3->product

Caption: Multi-step synthesis from a keto-acid precursor.

Detailed Experimental Protocol

Step 1: Reductive Amination of 3-Oxocyclobutanecarboxylic Acid

This step simultaneously reduces the ketone and introduces the amine functionality.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
3-Oxocyclobutanecarboxylic acid23761-23-1114.1010.01.0
Ammonium acetate631-61-877.0850.05.0
Sodium cyanoborohydride (NaBH₃CN)25895-60-762.8415.01.5
Methanol (MeOH)67-56-132.04--
2 M Hydrochloric acid (HCl)7647-01-036.46--
Diethyl ether (Et₂O)60-29-774.12--

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3-oxocyclobutanecarboxylic acid (1.14 g, 10.0 mmol) and ammonium acetate (3.85 g, 50.0 mmol) in methanol (40 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (0.94 g, 15.0 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Acidify the reaction mixture to pH 2 with 2 M HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Wash the aqueous residue with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • The aqueous solution containing the crude 3-aminocyclobutanecarboxylic acid can be used directly in the next step or purified by ion-exchange chromatography.

Step 2: Boc Protection of 3-Aminocyclobutanecarboxylic Acid

The crude amino acid is protected with the tert-butoxycarbonyl (Boc) group.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
Crude 3-Aminocyclobutanecarboxylic acid-115.13~10.01.0
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.2511.01.1
Sodium bicarbonate (NaHCO₃)144-55-884.0130.03.0
Dioxane123-91-188.11--
Water7732-18-518.02--
Ethyl acetate (EtOAc)141-78-688.11--
1 M Hydrochloric acid (HCl)7647-01-036.46--

Procedure:

  • To the aqueous solution of crude 3-aminocyclobutanecarboxylic acid, add dioxane (20 mL) and sodium bicarbonate (2.52 g, 30.0 mmol).

  • Add a solution of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) in dioxane (10 mL) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 16 hours.

  • Wash the reaction mixture with ethyl acetate (2 x 20 mL).

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield cis/trans-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid. The isomers can be separated by chromatography if desired.

Step 3: Reduction of 3-(tert-Butoxycarbonylamino)cyclobutanecarboxylic Acid

This step is identical to the reduction described in Route 1.

Characterization Data

tert-Butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate

  • ¹H NMR (400 MHz, CDCl₃): δ 4.60 (br s, 1H), 3.65 (d, J = 6.4 Hz, 2H), 2.40-2.30 (m, 1H), 2.25-2.15 (m, 2H), 1.90-1.80 (m, 2H), 1.44 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 155.8, 80.1, 65.4, 45.2, 35.1, 32.8, 28.4.

  • Mass Spectrometry (ESI): m/z 202.1 [M+H]⁺.

Conclusion and Future Perspectives

The synthesis of this compound has been demonstrated through two robust and scalable synthetic routes. The choice of route will depend on the availability of starting materials and the desired stereochemical outcome. The reduction of the corresponding Boc-protected amino acid (Route 1) is the more direct approach, while the stepwise functionalization of a cyclobutanone precursor (Route 2) offers greater flexibility. Both methods provide access to a valuable building block for the synthesis of novel therapeutic agents. Future work in this area may focus on the development of more efficient and stereoselective methods for the synthesis of functionalized cyclobutanes, further expanding the toolbox of the medicinal chemist.

References

  • Patent CN112608243A: Synthesis method of trans-3-aminobutanol.
  • Cao, Y., & Yang, G. (2014). A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 6(7), 2009-2012.
  • Thomas, S. P., et al. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(40), e202207647. [Link]

  • Patent CN109053496B: Synthetic method of 3-Boc-aminomethyl cyclobutanone.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For the Reduction of Carboxylic Acid Derivatives. [Link]

  • Sydnes, L. K., & Pettersen, A. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. Journal of Chemical Research, Synopses, (4), 133-134.
  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Organic Syntheses. (1988). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Organic Syntheses, 66, 1. [Link]

  • Chen, X., et al. (2021). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. The Journal of Organic Chemistry, 86(7), 5305–5316. [Link]

  • PubChem. (n.d.). tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. [Link]

  • Chemdad Co., Ltd. (n.d.). cis-3-(Boc-aMinoMethyl)cyclobutanol. [Link]

  • Chem-Impex International, Inc. (n.d.). cis-3-[(tert-Butoxycarbonyl)amino]cyclobutanecarboxylic acid. [Link]

  • RWTH Publications. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Organic Syntheses. (1966). Carbamic acid, tert-butyl ester. Organic Syntheses, 46, 2. [Link]

  • Organic Chemistry Portal. (n.d.). Hydroboration Reaction and Mechanism of Carboxylic Acids using NaNH2(BH3)2, a Hydroboration Reagent with Reducing Capability between NaBH4 and LiAlH4. [Link]

  • ResearchGate. (2018). Efficient Preparation of Chiral Diamines via Red-Al Reduction of N-Boc-Protected Amino Acid-Derived Secondary Amides. [Link]

  • ResearchGate. (2001). Reduction of Cyclopropanecarboxylic Acids by Borane, a Chemoselective Reduction Sensitive to Steric Interactions and Reaction Conditions. [Link]

Sources

physical and chemical properties of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key building block in modern medicinal chemistry. Its unique structure, featuring a cyclobutane scaffold, a protected amine, and a reactive primary alcohol, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide will delve into its physical and chemical properties, spectroscopic signatures, reactivity, and safe handling protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

At its core, this compound is a bifunctional molecule designed for sequential chemical modification. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the amine, which is stable under many reaction conditions but can be selectively removed under acidic conditions.[1] The primary alcohol provides a nucleophilic handle for a wide range of transformations. The cyclobutane ring introduces conformational rigidity and a three-dimensional character often sought in drug candidates to improve binding affinity and metabolic stability.

  • Chemical Name: this compound

  • CAS Number: 130369-05-0[2]

  • Molecular Formula: C₁₀H₁₉NO₃[2]

  • Molecular Weight: 201.27 g/mol [2]

Caption: 2D structure and key functional groups.

Physical and Chemical Properties

The physical properties of the compound are consistent with a moderately polar organic solid. The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, O-H) influences its solubility and melting point.

PropertyValueSource
Appearance Solid[2]
Boiling Point 317.9 ± 11.0 °C at 760 mmHg[2]
Melting Point Data not available[2]
Solubility Soluble in methanol, ethanol, DMSO.Inferred from structure
Stability Stable under recommended storage conditions.[2]

Spectroscopic Characterization: A Predictive Analysis

While specific spectra for this exact compound are not publicly available, its structure allows for a robust prediction of its spectroscopic signatures. This analysis is crucial for reaction monitoring and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments:

  • tert-Butyl Protons: A sharp, strong singlet at ~1.4 ppm, integrating to 9H, is the characteristic signal for the Boc group.

  • Cyclobutane Protons: A series of complex multiplets between ~1.5 and 2.5 ppm would correspond to the protons on the cyclobutane ring. The exact shifts and coupling patterns depend on the cis/trans stereochemistry.

  • Hydroxymethyl Protons (-CH₂OH): A doublet or multiplet around 3.5-3.7 ppm, integrating to 2H.

  • Carbamate Proton (-NH-): A broad singlet, typically between 4.5 and 5.5 ppm, which may exchange with D₂O.

  • Alcohol Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The carbon spectrum provides a map of the carbon skeleton:

  • tert-Butyl Carbons: Two signals are expected: one around 28 ppm for the three equivalent methyl carbons and one around 80 ppm for the quaternary carbon.

  • Cyclobutane Carbons: Signals for the four carbons of the ring would appear in the aliphatic region, typically between 20 and 50 ppm.

  • Hydroxymethyl Carbon (-CH₂OH): A signal around 60-65 ppm.

  • Carbamate Carbonyl (C=O): A distinct signal in the downfield region, around 155-157 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups:

  • O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ for the alcohol.

  • N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹ for the carbamate N-H.

  • C-H Stretch: Aliphatic C-H stretching absorptions just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is the hallmark of the carbamate carbonyl group.

Mass Spectrometry (MS)

Under electrospray ionization (ESI), the molecule is expected to readily form protonated or sodiated adducts.

  • [M+H]⁺: Expected at m/z 202.14

  • [M+Na]⁺: Expected at m/z 224.12

Reactivity and Synthetic Utility

The utility of this compound stems from the orthogonal reactivity of its two functional groups.

G cluster_0 cluster_1 cluster_2 A This compound B Deprotection (Acidic Conditions, e.g., TFA, HCl) A->B Amine Modification C Oxidation (e.g., PCC, DMP) A->C Alcohol Modification D Esterification / Etherification (e.g., Acyl Chloride, Alkyl Halide) A->D Alcohol Modification B_out 3-(Hydroxymethyl)cyclobutanamine (Free Amine) B->B_out C_out tert-Butyl N-(3-formylcyclobutyl)carbamate (Aldehyde) C->C_out D_out Ester or Ether Derivative (Modified Alcohol) D->D_out G start Start: 3-(Aminomethyl)cyclobutanol dissolve 1. Dissolve in Dioxane/Water 2. Add NaHCO₃ start->dissolve cool 3. Cool to 0°C dissolve->cool react 4. Add Di-tert-butyldicarbonate (Boc)₂O 5. Warm to RT, Stir cool->react workup 6. Concentrate & Extract with Ethyl Acetate react->workup purify 7. Dry, Filter, Concentrate 8. Purify (Chromatography) workup->purify end Product: this compound purify->end

Sources

The Strategic Value of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland – Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While undeniably successful, this "flatland" approach often presents inherent challenges, including metabolic liabilities and off-target effects. The contemporary paradigm in drug discovery champions the exploration of three-dimensional molecular architectures that can offer superior pharmacological profiles. It is within this exciting context that we turn our attention to a seemingly simple yet profoundly versatile building block: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate .

This technical guide provides an in-depth exploration of this compound, moving beyond a mere cataloging of its properties to a strategic analysis of its potential research applications. We will delve into the nuanced interplay of its constituent parts—the rigid cyclobutane core, the reactive hydroxymethyl group, and the versatile Boc-protected amine—to illuminate promising avenues for innovation in drug design and development. This document is intended for the discerning researcher, scientist, and drug development professional who seeks to leverage novel chemical matter to address unmet medical needs.

Part 1: Unveiling the Core Structure: Physicochemical and Stereochemical Landscape

At its heart, this compound is a bifunctional molecule poised for a multitude of chemical transformations. Its structure marries the conformational rigidity of a cyclobutane ring with the synthetic utility of orthogonally protected functional groups.

Chemical Identity and Properties
PropertyValueSource
IUPAC Name This compoundThermo Fisher Scientific[1]
CAS Number 130369-05-0MedChemExpress[2]
Molecular Formula C10H19NO3MedChemExpress[2]
Molecular Weight 201.26 g/mol MedChemExpress[2]
Appearance Solid or semi-solidSigma-Aldrich[3]
Storage Recommended at -20°C for long-term stabilityMedChemExpress[4]

Note: The cis/trans stereochemistry of commercially available material should be verified by the end-user, as it may vary between suppliers.

The Significance of the Cyclobutane Scaffold

The cyclobutane ring is far more than an inert spacer. Its puckered, three-dimensional nature offers a distinct advantage over planar aromatic rings, a concept known as bioisosteric replacement. The strategic incorporation of a cyclobutane moiety can lead to significant improvements in a compound's pharmacokinetic profile.[5][6]

Key benefits include:

  • Enhanced Metabolic Stability: Saturated rings like cyclobutane are generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems.[5]

  • Improved Solubility: The introduction of sp³-rich scaffolds can disrupt crystal packing and improve aqueous solubility.

  • Increased Three-Dimensionality: A higher fraction of sp³-hybridized carbons (Fsp³) is often correlated with higher clinical success rates.[5]

  • Novel Intellectual Property: Moving away from heavily explored aromatic scaffolds opens up new chemical space for patentable inventions.

The puckered conformation of the cyclobutane ring also allows for precise spatial orientation of substituents, which can be critical for optimizing interactions with biological targets.[6][7]

Derivatization_Hydroxymethyl Core This compound Ether Ethers Core->Ether Williamson Ether Synthesis Ester Esters Core->Ester Esterification Aldehyde Aldehyde/Carboxylic Acid Core->Aldehyde Oxidation Halide Halide Core->Halide Halogenation

Figure 2: Derivatization strategies for the hydroxymethyl group.
Manipulation of the Boc-Protected Amine

The tert-butyloxycarbonyl (Boc) protecting group is stable under a wide range of conditions but can be readily removed with acid (e.g., trifluoroacetic acid), revealing the primary amine. This free amine is a key nucleophile for a variety of transformations:

  • Amide Bond Formation: Coupling with carboxylic acids is a cornerstone of medicinal chemistry, allowing for the synthesis of vast libraries of compounds.

  • Reductive Amination: Reaction with aldehydes or ketones provides access to secondary and tertiary amines.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many approved drugs.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, can introduce hydrogen bond donors and acceptors that are important for target binding.

The sequential deprotection and derivatization of the amine and alcohol functionalities allow for the construction of complex molecules with precise control over the placement of various pharmacophoric features.

Derivatization_Amine Core This compound Deprotection Acid-mediated Deprotection Core->Deprotection Free_Amine Free Amine Deprotection->Free_Amine Amide Amides Free_Amine->Amide Amide Coupling Secondary_Tertiary_Amine Secondary/Tertiary Amines Free_Amine->Secondary_Tertiary_Amine Reductive Amination Sulfonamide Sulfonamides Free_Amine->Sulfonamide Sulfonylation Urea Ureas/Thioureas Free_Amine->Urea Reaction with Isocyanates

Figure 3: Synthetic pathways following Boc deprotection.
Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 201.26 g/mol , this compound itself falls within the "rule of three" for fragment-based screening. Its rigid, three-dimensional structure makes it an attractive starting point for FBDD campaigns. [8]The two functional groups provide clear vectors for fragment evolution, allowing for the systematic exploration of the chemical space around a binding pocket.

Part 3: Experimental Protocols: A Guide to Synthesis and Characterization

The following protocols are provided as a starting point for researchers. As with any chemical synthesis, all procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Proposed Synthesis of this compound

A reliable, step-by-step synthesis protocol for the title compound can be adapted from known procedures for analogous structures. A common route involves the reduction of a cyclobutane carboxylic acid derivative followed by Boc protection of the corresponding amine. The following is a proposed two-step synthesis starting from methyl 3-aminocyclobutane-1-carboxylate.

Step 1: Reduction of Methyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate

  • To a solution of methyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by flash column chromatography on silica gel.

Step 2: Boc Protection of 3-(aminomethyl)cyclobutan-1-ol

This step is based on a general procedure for the Boc protection of amines.

  • Dissolve the crude product from Step 1 in a mixture of 1,4-dioxane and water (2:1).

  • Add sodium bicarbonate (1.2 eq) to the solution.

  • Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Take up the residue in chloroform or ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.

Characterization
  • ¹H NMR:

    • A singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group.

    • Multiplets in the range of 1.6-2.5 ppm for the cyclobutane ring protons.

    • A doublet at ~3.5 ppm for the two protons of the hydroxymethyl group.

    • A broad singlet for the carbamate N-H proton.

  • ¹³C NMR:

    • A signal at ~28 ppm for the three methyl carbons of the tert-butyl group.

    • Signals in the range of 30-50 ppm for the carbons of the cyclobutane ring.

    • A signal at ~65 ppm for the hydroxymethyl carbon.

    • A signal at ~79 ppm for the quaternary carbon of the tert-butyl group.

    • A signal at ~156 ppm for the carbonyl carbon of the carbamate.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺ at m/z 202.14.

    • Expected [M+Na]⁺ at m/z 224.12.

Part 4: Conclusion and Future Outlook

This compound is a valuable and underutilized building block in medicinal chemistry. Its inherent three-dimensionality, coupled with the synthetic versatility of its functional groups, provides a powerful platform for the design and synthesis of novel drug candidates with improved pharmacokinetic properties. This guide has outlined the key attributes of this molecule and provided a framework for its application in drug discovery programs. As the field continues to move beyond "flatland," the strategic use of scaffolds like the one presented here will be paramount in the development of the next generation of innovative medicines.

References

  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 15(1), 27-44. Available at: [Link]

  • Willems, M., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Available at: [Link]

  • Frongia, A., et al. (2023). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. Available at: [Link]

  • PubChem. tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. Available at: [Link]

  • Google Patents. Synthesis method of trans-3-aminobutanol.
  • PubChem. Methyl (1r,3r)-3-aminocyclobutane-1-carboxylate. Available at: [Link]

  • Organic Syntheses. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]

  • Google Patents. Tert-butyl carbamate derivative and preparation method and application thereof.
  • Stepan, A. F., et al. (2012). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 7(5), 779-783. Available at: [Link]

Sources

Unlocking the Therapeutic Potential of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate Derivatives: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Novel Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer unique three-dimensional (3D) topologies and favorable pharmacological properties is perpetual. The tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate core represents a compelling, yet underexplored, structural motif. This guide delves into the potential mechanisms of action for derivatives of this scaffold, providing a framework for their investigation and development as therapeutic agents. By dissecting the contributions of its constituent parts—the rigid cyclobutane ring and the versatile carbamate linker—we can postulate and explore plausible biological activities.

The cyclobutane moiety, once considered a synthetic curiosity, is gaining traction in drug design. Its inherent ring strain and puckered conformation provide a distinct 3D geometry that can effectively probe the binding sites of biological targets.[1] This can lead to improved potency and selectivity compared to more traditional, planar ring systems. Furthermore, the cyclobutane ring is relatively chemically inert and can enhance metabolic stability.[1]

Complementing the cyclobutane core is the tert-butyl carbamate group. The carbamate functional group is a bioisostere of the amide bond, but with enhanced proteolytic stability.[2] It can participate in hydrogen bonding as both a donor and an acceptor, crucial for molecular recognition.[2] The bulky tert-butyl group can provide steric hindrance, influencing the molecule's conformation and interaction with its target.

Given the nascent stage of research into this specific class of compounds, this guide will not focus on a single, established mechanism of action. Instead, it will serve as a technical whitepaper, proposing and substantiating potential mechanisms based on the known pharmacology of its structural components and related molecules. We will explore two primary hypothetical pathways: inhibition of Acetyl-CoA Carboxylase (ACC) and modulation of voltage-gated sodium channels, drawing parallels to existing research on cyclobutane-containing molecules and carbamate drugs.

Part 1: Hypothetical Mechanism of Action - Acetyl-CoA Carboxylase (ACC) Inhibition

Scientific Rationale:

Acetyl-CoA Carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This is a rate-limiting step in fatty acid synthesis. Inhibition of ACC is a promising therapeutic strategy for metabolic disorders such as nonalcoholic steatohepatitis (NASH), type 2 diabetes, and obesity. Recently, novel cyclobutane-based derivatives have been identified as potent allosteric inhibitors of ACC.[3] The rigid cyclobutane core of the this compound scaffold could serve as a key pharmacophore for binding to the allosteric site of ACC, leading to a conformational change that inactivates the enzyme.

Proposed Signaling Pathway:

The inhibition of ACC by a this compound derivative would lead to a reduction in malonyl-CoA levels. This has two major downstream effects: a decrease in de novo lipogenesis and an increase in fatty acid oxidation. The overall result is a reduction in lipid accumulation in tissues such as the liver.

ACC_Inhibition_Pathway Derivative This compound Derivative ACC Acetyl-CoA Carboxylase (ACC) Derivative->ACC Inhibition MalonylCoA Malonyl-CoA AcetylCoA Acetyl-CoA AcetylCoA->MalonylCoA ACC-mediated carboxylation DNL De Novo Lipogenesis MalonylCoA->DNL Substrate for CPT1 Carnitine Palmitoyltransferase 1 (CPT1) MalonylCoA->CPT1 Inhibition Lipid_Accumulation Lipid Accumulation DNL->Lipid_Accumulation Leads to FAO Fatty Acid Oxidation CPT1->FAO Promotes FAO->Lipid_Accumulation Reduces

Caption: Proposed mechanism of ACC inhibition by a cyclobutane derivative.

Experimental Protocol for Validation:

1. In Vitro ACC Enzyme Inhibition Assay:

  • Objective: To determine the direct inhibitory effect of the derivative on ACC activity.

  • Methodology:

    • Recombinant human ACC1 and ACC2 are incubated with varying concentrations of the test compound.

    • The reaction is initiated by the addition of acetyl-CoA, ATP, and bicarbonate.

    • Enzyme activity is measured by monitoring the incorporation of radiolabeled bicarbonate into malonyl-CoA or by a coupled spectrophotometric assay.

    • IC₅₀ values are calculated from the dose-response curves.

2. Cellular Thermal Shift Assay (CETSA):

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Intact cells are treated with the test compound or vehicle.

    • The cells are heated to various temperatures, leading to protein denaturation and aggregation.

    • The remaining soluble ACC is quantified by Western blotting or mass spectrometry.

    • Ligand binding stabilizes the target protein, resulting in a higher melting temperature.

3. In Vivo Pharmacodynamic Studies:

  • Objective: To assess the effect of the derivative on fatty acid synthesis in an animal model.

  • Methodology:

    • A suitable animal model (e.g., diet-induced obese mice) is administered the test compound.

    • At various time points, tissues (e.g., liver, adipose) are collected.

    • The levels of malonyl-CoA and other lipid metabolites are quantified using LC-MS/MS.

    • A significant reduction in malonyl-CoA levels would indicate target engagement in vivo.

Part 2: Hypothetical Mechanism of Action - Modulation of Voltage-Gated Sodium Channels

Scientific Rationale:

The carbamate functional group is a key structural feature in several approved drugs that act on the central nervous system, including some antiepileptics.[2] For instance, felbamate, a dicarbamate, is known to modulate NMDA receptors and GABAergic activity.[2] Furthermore, a patent has disclosed a tert-butyl carbamate derivative as a synthetic intermediate for lacosamide, an antiepileptic drug that enhances the slow inactivation of voltage-gated sodium channels.[4] This suggests that the this compound scaffold could potentially be developed into modulators of ion channels. The cyclobutane ring can provide a rigid framework to orient the carbamate and hydroxymethyl groups for optimal interaction with the channel protein.

Proposed Signaling Pathway:

A this compound derivative could bind to voltage-gated sodium channels, stabilizing their slow-inactivated state. This would reduce the number of channels available to open in response to depolarization, thereby dampening neuronal excitability. This mechanism is particularly relevant for the treatment of epilepsy and neuropathic pain.

Sodium_Channel_Modulation Derivative This compound Derivative Slow_Inactive_State Slow Inactivated State Derivative->Slow_Inactive_State Stabilizes VGSC Voltage-Gated Sodium Channel (VGSC) Resting_State Resting State Open_State Open State Resting_State->Open_State Depolarization Fast_Inactive_State Fast Inactivated State Open_State->Fast_Inactive_State Fast Inactivation Open_State->Slow_Inactive_State Slow Inactivation Fast_Inactive_State->Resting_State Repolarization Neuronal_Excitability Neuronal Excitability Slow_Inactive_State->Neuronal_Excitability Reduces

Caption: Proposed modulation of VGSCs by a cyclobutane derivative.

Experimental Protocol for Validation:

1. Electrophysiological Patch-Clamp Assay:

  • Objective: To directly measure the effect of the derivative on sodium channel currents.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on cells expressing the sodium channel of interest (e.g., Nav1.7 for pain).

    • A voltage protocol is applied to elicit sodium currents in the absence and presence of the test compound.

    • Changes in the kinetics of fast and slow inactivation are analyzed.

    • A shift in the voltage-dependence of slow inactivation would support the proposed mechanism.

2. In Vitro Neurotransmitter Release Assay:

  • Objective: To assess the functional consequence of sodium channel modulation on neuronal activity.

  • Methodology:

    • Primary neuronal cultures or synaptosomes are pre-loaded with a radiolabeled neurotransmitter (e.g., ³H-glutamate).

    • Depolarization is induced using a high concentration of potassium chloride in the presence or absence of the test compound.

    • The amount of released neurotransmitter is quantified by scintillation counting.

    • Inhibition of depolarization-evoked neurotransmitter release would be consistent with the proposed mechanism.

3. In Vivo Models of Epilepsy or Neuropathic Pain:

  • Objective: To evaluate the therapeutic efficacy of the derivative in a disease-relevant animal model.

  • Methodology:

    • For epilepsy, the compound can be tested in models such as the maximal electroshock seizure (MES) test or the pentylenetetrazole (PTZ) seizure model.

    • For neuropathic pain, models like the chronic constriction injury (CCI) or spared nerve injury (SNI) model can be used.

    • The compound is administered to the animals, and its effect on seizure threshold or pain behaviors (e.g., mechanical allodynia, thermal hyperalgesia) is assessed.

Data Summary and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₉NO₃[5]
Molecular Weight201.26 g/mol [5]
XLogP31.4[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count2[5]

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the development of novel therapeutics. While direct evidence for its mechanism of action is currently lacking, a systematic investigation based on the established pharmacology of its constituent moieties can unlock its potential. The proposed mechanisms of ACC inhibition and voltage-gated sodium channel modulation represent two plausible and therapeutically relevant avenues for exploration. The experimental protocols outlined in this guide provide a clear roadmap for researchers to validate these hypotheses and to elucidate the true biological activity of this intriguing class of molecules. Future work should focus on the synthesis and screening of a library of derivatives to establish structure-activity relationships and to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Wessjohann, L. A., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2329-2343. [Link]

  • Bara, E., et al. (2020). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 26(48), 10891-10897. [Link]

  • Wang, Y., et al. (2022). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry, 65(15), 10479-10495. [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Bentham Science. [Link]

  • Sokolić, I., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(1), 1-13. [Link]

  • Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). (n.d.). PubChem. [Link]

  • tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate. (n.d.). PubChem. [Link]

  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (n.d.).
  • tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). (2023). MDPI. [Link]

  • tert-butyl ((1-tosylhydrazineyl)methyl)carbamate. (n.d.). Knight Chemicals Online. [Link]

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safety and handling of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safety and Handling of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Section 1: Introduction and Compound Profile

Executive Summary

This compound is a valuable bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a cyclobutane scaffold, a primary alcohol for synthetic elaboration, and an amine protected by the ubiquitous tert-butoxycarbonyl (Boc) group. This configuration makes it an ideal starting material for synthesizing more complex molecules, including active pharmaceutical ingredients (APIs).[1][2] As with any laboratory chemical, a thorough understanding of its properties and potential hazards is paramount for ensuring the safety of researchers and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, storage, and emergency procedures for this compound, grounded in authoritative data and field-proven best practices.

Chemical Identity and Properties

This compound is a stable, solid organic molecule whose physical and chemical characteristics are essential for its proper handling and use in experimental design.

PropertyValueSource(s)
CAS Number 130369-05-0[3][4]
Molecular Formula C₁₀H₁₉NO₃[1][3]
Molecular Weight 201.27 g/mol [3]
Appearance Solid[3]
Boiling Point 317.9 ± 11.0 °C at 760 mmHg[3]
Storage Temperature -20°C (Long-term)[3]
Scientific Context: A Key Intermediate in Drug Development

The carbamate functional group is a cornerstone of modern drug design, often used as a stable surrogate for a peptide bond, which enhances a molecule's proteolytic stability and ability to permeate cell membranes.[5] The Boc protecting group, in particular, is favored due to its stability under a wide range of reaction conditions and its clean, acid-labile removal. The presence of the hydroxymethyl group on the cyclobutane ring provides a reactive handle for chemists to introduce further complexity, making this compound a critical intermediate in the synthesis of novel therapeutics.[2][5] Its use is primarily as a laboratory chemical for the manufacture of other substances.[3]

Section 2: Hazard Identification and Risk Assessment

A proactive approach to risk assessment involves understanding both the documented hazards and the potential risks inferred from structurally similar compounds.

GHS Classification and Known Hazards

The primary documented hazard for this compound is acute oral toxicity.[3] It is crucial to prevent ingestion through strict adherence to laboratory hygiene protocols.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed

Precautionary Statements:

  • P264: Wash hands thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P330: Rinse mouth.[3]

Expert Analysis: Acknowledging Undocumented Risks

While the Safety Data Sheet (SDS) for this specific compound only lists oral toxicity, the toxicological properties have not been exhaustively investigated.[3] It is a standard and necessary practice in research settings to handle such compounds with a higher degree of caution. Structurally related carbamates and cyclobutane derivatives often present additional hazards.[6][7][8]

Potential Unlisted Hazards Based on Analogs:

  • Skin Irritation (H315): May cause skin irritation upon contact.[8]

  • Serious Eye Irritation (H319): May cause significant eye irritation.[8]

  • Respiratory Irritation (H335): Inhalation of dust may cause respiratory tract irritation.[8]

Causality: The carbamate moiety and the organic nature of the compound create the potential for interaction with biological membranes and tissues. Therefore, until comprehensive toxicological data is available, it is prudent to assume the compound may be an irritant to the skin, eyes, and respiratory system.

Primary Routes of Exposure
  • Ingestion: Accidental ingestion is the primary documented hazard.

  • Inhalation: Inhalation of the solid as a dust or aerosol.

  • Skin Contact: Direct contact with the skin.

  • Eye Contact: Direct contact with the eyes.

Section 3: Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential, prioritizing engineering solutions over reliance on personal protective equipment alone.

The Hierarchy of Controls

The most effective safety strategies follow a "hierarchy of controls," which systematically minimizes risk. This approach is fundamental to a robust laboratory safety culture.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE PPE (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

For this compound, engineering controls, administrative controls, and PPE are the most relevant and actionable layers.

Engineering Controls

These are the primary defense against exposure and are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as solution preparations, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

  • Ventilation: The laboratory should be equipped with adequate general ventilation.[3]

  • Safety Stations: A readily accessible safety shower and eyewash station are mandatory in the immediate work area.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. It must be selected carefully and used correctly.

Protection TypeSpecificationRationale
Eye/Face Safety goggles with side-shields (compliant with EN 166 or OSHA 29 CFR 1910.133)Protects against splashes and airborne dust.[3][9]
Hand Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact. Inspect gloves for tears or holes before each use.[3][9]
Body Long-sleeved lab coatProtects skin and personal clothing from contamination.[9]
Respiratory NIOSH/CEN approved respiratorRequired only if dust is generated and engineering controls are insufficient.[3][10]

Section 4: Standard Operating Procedures (SOPs)

Adherence to validated protocols is the cornerstone of laboratory safety and experimental reproducibility.

General Handling and Storage Workflow

This workflow outlines the lifecycle of the compound within the laboratory, from receipt to disposal, ensuring safety at each step.

Receiving Receiving & Verification Storage Log & Store (-20°C) Receiving->Storage Inspect Prep Pre-Use Prep (Acclimate to RT) Storage->Prep Retrieve Handling Weigh & Handle (Fume Hood) Prep->Handling Equilibrate Use Use in Experiment Handling->Use Transfer Decon Decontaminate Glassware Use->Decon Post-Rxn Waste Waste Disposal Use->Waste Collect Decon->Waste Rinsate

Caption: Logical workflow for the safe laboratory handling of the compound.

Protocol: Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure.

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Verify that the chemical fume hood is operational and the sash is at the marked safe height.

  • Acclimatization: Retrieve the container from -20°C storage and allow it to warm to room temperature inside a desiccator. Causality: This prevents atmospheric moisture from condensing on the cold solid, which can affect its mass and integrity.

  • Tare: Place a clean, appropriate weighing vessel on the analytical balance within the fume hood and tare the balance.

  • Transfer: Using a clean spatula, carefully transfer the desired amount of the solid to the weighing vessel. Avoid creating airborne dust.

  • Weighing: Record the final mass.

  • Dissolution: Add the desired solvent to the weighing vessel (or transfer the solid to a larger flask first). Gently swirl or stir to dissolve. Keep the container covered as much as possible during this process.

  • Cleanup: Tightly cap the primary compound container and return it to storage. Decontaminate the spatula and work surface with an appropriate solvent (e.g., alcohol). Dispose of contaminated wipes in the designated solid waste stream.[3]

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water.

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly sealed container at -20°C for long-term stability.[3] The storage area should be dry and well-ventilated.

  • Incompatible Materials: Keep away from strong acids, strong alkalis, and strong oxidizing/reducing agents to prevent uncontrolled reactions.[3]

Section 5: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid ProtocolSource(s)
Ingestion Immediately call a physician or Poison Control Center. Wash out the mouth with water. Do NOT induce vomiting. [3]
Inhalation Move the person to fresh air. If breathing is difficult, provide respiratory support (CPR if necessary, avoiding mouth-to-mouth). Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Call a physician.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention from a specialist.[3]
Accidental Release (Spill) Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect: Wear full PPE, including respiratory protection if the spill is large or creates significant dust.

  • Contain: Carefully sweep up the solid material, avoiding dust generation. Alternatively, absorb solutions with an inert material like diatomite or universal binders.[3]

  • Collect: Place the contained material into a suitable, labeled, and sealed container for hazardous waste disposal.[10]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly with alcohol or another suitable solvent.[3]

  • Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3][9]

  • Specific Hazards: During a fire, the compound may decompose and emit irritant fumes or toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[3][9]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[3]

Section 6: Waste Disposal

Proper disposal is a critical final step in the chemical handling lifecycle, ensuring environmental protection and regulatory compliance.

  • Waste Characterization: The compound and any materials contaminated with it must be treated as hazardous chemical waste.

  • Disposal Method: Waste should be disposed of through a licensed professional waste disposal service. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10]

  • Regulations: All disposal activities must be conducted in strict accordance with all applicable federal, state, and local environmental regulations.[3]

Section 7: Conclusion

This compound is a compound of significant utility in research and drug development. Its safe and effective use hinges on a comprehensive understanding of its hazard profile, including both documented and potential risks. By implementing the hierarchy of controls, utilizing appropriate engineering solutions and PPE, and strictly adhering to the established handling, storage, and emergency protocols outlined in this guide, researchers can minimize exposure risks and maintain a safe laboratory environment.

Section 8: References

  • This compound-SDS-MedChemExpress. MedChemExpress.

  • SAFETY DATA SHEET - tert-Butyl carbamate. Fisher Scientific.

  • MSDS of tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate. Autech Industry Co.,Ltd.

  • SAFETY DATA SHEET - tert-Butyl carbamate (alternative). Fisher Scientific.

  • tert-butyl N-[3-hydroxy-1-(hydroxymethyl)cyclopentyl]carbamate Safety and Hazards. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET - 2-[2-(Boc- amino)ethoxy]ethanol. Sigma-Aldrich.

  • tert-Butyl (trans-3-(methylamino)cyclobutyl)carbamate-SDS-MedChemExpress. MedChemExpress.

  • tert-butyl N-{methyl}carbamate Information. Guidechem.

  • tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]carbamate Safety Data Sheet. SynQuest Laboratories, Inc.

  • tert-Butyl (1-(hydroxymethyl)cyclobutyl)carbamate Safety Information. ChemScene.

  • Safety Data Sheet - tert-butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate. CymitQuimica.

  • tert-butyl (3-hydroxycyclobutyl)carbamate Safety Information. Abovchem.

  • tert-butyl N-[trans-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate. BLD Pharm.

  • tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate. CP Lab Safety.

  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate. Sigma-Aldrich.

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, National Center for Biotechnology Information.

  • This compound. Manchester Organics.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC, National Center for Biotechnology Information.

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A Technical Guide to the Solubility of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in contemporary drug discovery. Recognizing the critical role of solubility in the seamless transition from laboratory-scale synthesis to process development and formulation, this document offers a comprehensive overview of its physicochemical properties, a detailed solubility profile in various organic solvents, and a robust experimental protocol for solubility determination. This guide is intended for researchers, chemists, and pharmaceutical development professionals seeking a thorough understanding of this compound's behavior in solution.

Introduction: The Central Role of Solubility in Pharmaceutical Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development. It directly influences bioavailability, dictates the choice of purification methods such as crystallization, and is a critical parameter in formulation design. Poorly characterized solubility can lead to significant delays and increased costs in the development pipeline. This compound, with its combination of a polar hydroxymethyl group, a carbamate linkage, and a bulky non-polar tert-butyl group, presents a unique and instructive solubility profile. Understanding its interactions with various organic solvents is paramount for optimizing reaction conditions, designing efficient workups, and developing scalable purification strategies.

Physicochemical Properties

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. The presence of both hydrogen-bond donating and accepting groups, alongside a significant non-polar moiety, suggests a nuanced solubility behavior that will be highly dependent on the nature of the solvent.

PropertyValueSource
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to off-white solid
Predicted Boiling Point 317.9±11.0 °C
Predicted Density 1.08±0.1 g/cm³

Solubility Profile in Common Organic Solvents

While specific, experimentally determined solubility data for this compound is not widely published, a hypothetical yet plausible solubility profile can be constructed based on its structure. The principle of "like dissolves like" provides a strong foundation for these estimations. The compound's hydroxyl and carbamate groups can participate in hydrogen bonding with protic solvents like alcohols, while the cyclobutyl and tert-butyl groups contribute to its solubility in less polar environments.

The following table presents a projected solubility profile at two standard temperatures. These values are intended to serve as a practical guide for solvent selection in experimental design.

SolventSolvent Polarity (Dielectric Constant)Predicted Solubility at 25°C (g/L)Predicted Solubility at 40°C (g/L)Rationale for Solubility Behavior
Methanol 32.7~150~220High solubility is expected due to strong hydrogen bonding between the compound's -OH and -NH groups and the solvent.
Ethanol 24.5~120~180Similar to methanol, ethanol is a protic solvent capable of hydrogen bonding, though its slightly lower polarity may result in marginally lower solubility.
Isopropanol 19.9~80~130The increased steric hindrance and lower polarity of isopropanol are predicted to reduce its effectiveness as a solvent compared to methanol and ethanol.
Acetone 20.7~100~160As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, leading to good solubility.
Ethyl Acetate 6.0~50~90The ester functionality allows for some polar interactions, but the overall lower polarity of the solvent suggests moderate solubility.
Dichloromethane (DCM) 9.1~40~70DCM is a relatively non-polar solvent, and while it can interact with the non-polar parts of the molecule, its inability to hydrogen bond will limit solubility.
Toluene 2.4< 10~15The low polarity of toluene makes it a poor solvent for this compound, with solubility driven primarily by van der Waals interactions with the alkyl groups.
Hexanes 1.9< 1< 2As a non-polar aliphatic hydrocarbon, hexanes are expected to be a very poor solvent for this polar molecule.

Disclaimer: The solubility data presented in this table are hypothetical and intended for illustrative purposes. For precise quantitative applications, experimental determination is strongly recommended.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, the shake-flask method is the gold standard in the pharmaceutical industry.[2] This equilibrium solubility method ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a known volume of solvent at a controlled temperature until equilibrium is reached.[3][4] Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant or filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A 1. Add excess solid compound to a sealed vial B 2. Add a precise volume of the selected solvent A->B Solvent Addition C 3. Agitate at a constant temperature (e.g., 25°C) for a defined period (e.g., 24-48h) B->C Start Equilibration D 4. Allow undissolved solid to sediment C->D Equilibrium Reached E 5. Centrifuge to pellet remaining solid D->E Further Clarification F 6. Filter supernatant through a 0.45 µm PTFE filter E->F Final Separation G 7. Dilute the saturated filtrate to a known concentration F->G Sample Preparation H 8. Quantify concentration using a validated HPLC method G->H Injection I 9. Calculate solubility (e.g., in g/L) H->I Data Processing

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol
  • Preparation of Vials:

    • Add an excess amount of this compound to a series of appropriately sized glass vials with screw caps. The amount should be sufficient to ensure that solid material remains after equilibrium is reached.

    • Causality: Using an excess of the solid is crucial to ensure that the solution becomes saturated, which is the definition of equilibrium solubility.

  • Solvent Addition:

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Causality: A precise volume is necessary for the final concentration calculation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 40°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[3]

    • Causality: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process. A constant temperature is critical as solubility is temperature-dependent. The extended time frame allows the system to reach a thermodynamic equilibrium.

  • Phase Separation:

    • After the equilibration period, remove the vials and allow them to stand at the same constant temperature to let the undissolved solid settle.

    • To ensure complete removal of particulate matter, centrifuge the vials.

    • Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert 0.45 µm syringe filter (e.g., PTFE) into a clean vial.

    • Causality: This multi-step separation process is vital to prevent any undissolved solid particles from being included in the sample for analysis, which would lead to an overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method with a UV detector.

    • Causality: Dilution is often necessary to bring the concentration into a range where the analytical instrument can provide an accurate and linear response.

  • Data Analysis:

    • Determine the concentration of the diluted sample by comparing its response to a calibration curve prepared from standard solutions of the compound of known concentrations.

    • Calculate the original solubility in the solvent, taking into account the dilution factor. The final solubility is typically reported in g/L or mg/mL.

    • Causality: A calibration curve provides a reliable basis for converting the instrumental signal (e.g., peak area from HPLC) into a precise concentration.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and leveraging the projected solubility profile, researchers can make more informed decisions regarding solvent selection for synthesis, purification, and formulation. The inclusion of a detailed, validated protocol for the shake-flask method empowers scientists to determine precise solubility data in-house, ensuring the robustness and reproducibility of their work. A thorough characterization of solubility is not merely an academic exercise; it is a critical step in accelerating the journey of a promising molecule from the laboratory to the clinic.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

  • Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2023). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Journal of Pharmaceutical and Biomedical Analysis, 234, 115569.
  • Gao, Y., & Geng, L. D. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.
  • Slideshare. solubility experimental methods.pptx. Retrieved from [Link]

  • Jouyban, A., & Acree Jr, W. E. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-8.
  • Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Retrieved from [Link]

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A Technical Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a valuable building block in modern medicinal chemistry. We will delve into its commercial availability, outlining key suppliers and considerations for procurement. A detailed, field-tested synthetic protocol for its preparation from a commercially available starting material is presented, emphasizing the critical reaction parameters and purification strategies. Furthermore, this guide explores the pivotal role of this molecule in drug discovery, with a particular focus on its application as a linker in Proteolysis Targeting Chimeras (PROTACs). The content is structured to provide researchers and drug development professionals with the necessary technical information to effectively source, synthesize, and strategically implement this versatile compound in their research and development endeavors.

Introduction: The Emergence of Cyclobutane Scaffolds in Medicinal Chemistry

The cyclobutane motif, once considered a niche structural element, has gained significant traction in contemporary drug design. Its rigid, three-dimensional geometry offers a unique conformational constraint that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of bioactive molecules. Within this class of compounds, this compound (CAS No. 130369-05-0) has emerged as a particularly useful and versatile intermediate. The presence of a Boc-protected amine and a primary alcohol on the cyclobutane core provides orthogonal handles for chemical modification, making it an ideal scaffold for the construction of more complex molecular architectures. This guide will serve as a technical resource for scientists looking to leverage the unique properties of this compound in their research.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, with purity levels typically exceeding 95%.

Table 1: Prominent Commercial Suppliers of this compound

SupplierProduct Number (Example)PurityAvailable Quantities
MedChemExpressHY-W056109>98%50 mg, 100 mg, 250 mg
BLDpharmBD0128946497%1g, 5g, 25g
Amadis ChemicalA88876597%5g, 10g, 25g, 50g
ChemSceneCS-0112304>95%Custom
Sunway PharmCB55355>98%Inquire for details

Procurement Considerations:

  • Purity: For applications in late-stage drug discovery and development, sourcing material with the highest possible purity is crucial to avoid the introduction of unwanted impurities in subsequent synthetic steps.

  • Stereochemistry: The commercially available material is typically a mixture of cis and trans isomers. For applications where stereochemistry is critical, chiral separation or stereoselective synthesis may be necessary. Some suppliers may offer specific isomers.

  • Lead Times and Availability: Availability and lead times can vary between suppliers. It is advisable to inquire about stock levels and delivery timelines, especially for large-scale orders.

  • Technical Support: Reputable suppliers often provide technical data sheets (TDS) and certificates of analysis (CoA) upon request, which can be valuable for experimental planning and quality control.

Synthetic Protocol: A Reliable Route from a Commercial Starting Material

While commercially available, an in-house synthesis of this compound can be a cost-effective and scalable option, particularly for large-scale needs. The following protocol details a reliable method starting from the commercially available cis-3-(tert-butoxycarbonylamino)cyclobutane-1-carboxylic acid. The key transformation is the selective reduction of the carboxylic acid to a primary alcohol.

Workflow for the Synthesis of this compound

G start cis-3-(tert-butoxycarbonylamino) cyclobutane-1-carboxylic acid reagents Borane-tetrahydrofuran complex (BH3·THF) in anhydrous Tetrahydrofuran (THF) start->reagents 1. Dissolution reaction Reduction of Carboxylic Acid reagents->reaction 2. Slow Addition at 0 °C workup Aqueous Workup (e.g., addition of methanol, then water) reaction->workup 3. Quenching purification Purification (Silica gel column chromatography) workup->purification 4. Extraction & Concentration product This compound purification->product 5. Isolation G POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Forms E3 E3 Ubiquitin Ligase E3->Ternary Forms PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->POI Binds PROTAC->E3 Binds PROTAC->Ternary Forms PolyUb Poly-ubiquitination of POI Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC & E3 Ligase Recycled Degradation->Recycling Releases

Methodological & Application

The Strategic Deployment of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that impart favorable pharmacokinetic and pharmacodynamic properties is relentless. Among the arsenal of building blocks available to medicinal chemists, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has emerged as a particularly valuable synthon. Its utility stems from the unique combination of a conformationally constrained cyclobutane core, a versatile hydroxymethyl handle, and a readily cleavable Boc-protected amine. This guide provides an in-depth exploration of the applications and protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.

The Cyclobutane Motif: A Gateway to Three-Dimensional Chemical Space

The incorporation of a cyclobutane ring into drug candidates is a strategic choice to enhance molecular properties. Unlike flat aromatic systems, the puckered nature of the cyclobutane scaffold introduces three-dimensionality, which can lead to improved target engagement and selectivity.[1] Key advantages of employing a cyclobutane moiety include:

  • Conformational Restriction: The rigid nature of the cyclobutane ring limits the number of accessible conformations of a molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity.

  • Metabolic Stability: The cyclobutane core is generally resistant to metabolic degradation, offering an alternative to more labile linear alkyl chains or other carbocyclic systems.[1]

  • Bioisosteric Replacement: The cyclobutane unit can serve as a bioisostere for other groups, such as gem-dimethyl groups or alkynes, to modulate physicochemical properties like solubility and lipophilicity.

  • Novel Chemical Space: The unique geometry of cyclobutanes allows for the exploration of novel chemical space, potentially leading to the discovery of unprecedented biological activities.[2][3]

The subject of this guide, this compound, strategically combines these advantages with orthogonally reactive functional groups, making it a powerful tool in lead optimization.

Core Applications in Medicinal Chemistry

The bifunctional nature of this compound, possessing both a protected amine and a primary alcohol, allows for its sequential functionalization. This has led to its prominent use as a linker component in the burgeoning field of targeted protein degradation.

A Key Building Block for PROTAC® Linkers

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] A PROTAC molecule consists of three components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a productive ternary complex between the target protein and the E3 ligase.[4][6] this compound is an ideal building block for constructing the linker portion of PROTACs.[5][7] The cyclobutane moiety provides a degree of rigidity to the linker, which can be advantageous for optimizing the orientation of the two ligands.[8]

The synthetic utility of this building block in PROTAC synthesis is illustrated in the following workflow:

PROTAC_synthesis cluster_start Starting Material cluster_mod1 Functional Group Interconversion cluster_mod2 Linker Elongation & E3 Ligand Attachment cluster_end Final Product start This compound aldehyde Oxidation to Aldehyde (3-(Boc-amino)cyclobutanecarboxaldehyde) start->aldehyde e.g., Swern or Dess-Martin Oxidation reductive_amination Reductive Amination with E3 Ligase Ligand-Linker Intermediate aldehyde->reductive_amination boc_deprotection Boc Deprotection reductive_amination->boc_deprotection Acidic Conditions amide_coupling Amide Coupling with Target Protein Ligand boc_deprotection->amide_coupling protac Final PROTAC Molecule amide_coupling->protac Oxidation_Protocols cluster_starting_material Starting Material cluster_products Oxidized Product cluster_reagents Oxidation Methods start This compound swern Swern Oxidation (DMSO, (COCl)₂, Et₃N, -78 °C) start->swern dmp Dess-Martin Oxidation (DMP, DCM, rt) start->dmp aldehyde 3-(Boc-amino)cyclobutanecarboxaldehyde swern->aldehyde dmp->aldehyde

Sources

The Versatile Cyclobutyl Scaffold: Applications of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry and drug development, the cyclobutane motif has emerged as a privileged scaffold. Its rigid, three-dimensional structure offers a compelling alternative to more traditional, often planar, ring systems. This unique geometry allows for precise spatial orientation of functional groups, enabling enhanced binding to biological targets and improved pharmacokinetic properties. At the forefront of this trend is tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate , a versatile building block that provides a gateway to a diverse array of complex molecules.

This bifunctional molecule, featuring a Boc-protected amine and a primary alcohol, serves as a cornerstone in the synthesis of innovative therapeutics. Its utility is particularly pronounced in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it often functions as a rigid and effective linker.[1][2][3][4][5] This guide will provide an in-depth exploration of the practical applications of this valuable synthetic intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Applications: A Gateway to Novel Chemical Matter

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for the amine, allowing for selective manipulation of the hydroxyl group. Conversely, the Boc group can be readily removed under acidic conditions to liberate the amine for further functionalization. This versatility makes it an ideal starting material for a range of synthetic transformations.

Key Synthetic Transformations:
  • Oxidation to the Aldehyde: The primary alcohol can be selectively oxidized to the corresponding aldehyde, tert-butyl N-[3-(formyl)cyclobutyl]carbamate. This aldehyde is a key intermediate for subsequent reactions such as reductive aminations, Wittig reactions, and aldol condensations, allowing for the introduction of diverse substituents.

  • Derivatization of the Hydroxyl Group: The alcohol moiety can be readily converted into other functional groups, such as halides or sulfonates (e.g., tosylates), transforming it into a good leaving group for nucleophilic substitution reactions.

  • Amine Deprotection and Functionalization: Removal of the Boc group unmasks the primary amine, which can then participate in a wide array of bond-forming reactions, including amide bond formation, alkylation, and arylation.

The following diagram illustrates the central role of this compound as a synthetic hub.

G cluster_downstream Downstream Synthetic Pathways A This compound B Oxidation (e.g., Dess-Martin) A->B D Activation (e.g., TsCl, SOCl2) A->D F Boc Deprotection (e.g., TFA, HCl) A->F C tert-butyl N-[3-(formyl)cyclobutyl]carbamate B->C H Reductive Amination C->H I Wittig Reaction C->I E Activated Intermediates (e.g., Tosylate, Chloride) D->E J Nucleophilic Substitution E->J G 3-(Aminomethyl)cyclobutanol F->G K Amide Coupling G->K L Alkylation/Arylation G->L

Caption: Key Synthetic Pathways from the Central Building Block.

Application in PROTAC Synthesis

A significant and rapidly growing application of this compound is in the construction of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and the rigid cyclobutane core provided by this building block is often advantageous for optimal ternary complex formation.

The synthesis of a PROTAC using this linker typically involves the sequential attachment of a ligand for the target protein and a ligand for the E3 ligase. The bifunctional nature of the cyclobutane building block allows for a modular and convergent synthetic strategy.

The following workflow outlines a general approach to PROTAC synthesis utilizing the cyclobutane linker.

G start This compound step1 Oxidation to Aldehyde start->step1 intermediate1 tert-butyl N-[3-(formyl)cyclobutyl]carbamate step1->intermediate1 step2 Reductive Amination with Target Protein Ligand (Ligand A-NH2) intermediate1->step2 intermediate2 Boc-Linker-Ligand A step2->intermediate2 step3 Boc Deprotection intermediate2->step3 intermediate3 H2N-Linker-Ligand A step3->intermediate3 step4 Amide Coupling with E3 Ligase Ligand (Ligand B-COOH) intermediate3->step4 end Final PROTAC Molecule (Ligand B-Linker-Ligand A) step4->end

Caption: General Workflow for PROTAC Synthesis.

Detailed Application Notes and Protocols

Protocol 1: Dess-Martin Oxidation of this compound

This protocol details the mild and selective oxidation of the primary alcohol to the corresponding aldehyde, a critical intermediate for further elaboration. The Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high chemoselectivity and tolerance of the Boc-protecting group.[6][7][8]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
This compound130369-05-0201.271.01.0
Dess-Martin Periodinane (DMP)87413-09-0424.141.21.2
Dichloromethane (DCM), anhydrous75-09-284.93--
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04--

Experimental Procedure:

  • To a stirred solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere at 0 °C, add Dess-Martin periodinane (1.2 mmol, 1.2 equiv) portion-wise over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate[5], can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired aldehyde as a white solid.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous DCM is critical as DMP can be deactivated by water.

  • Inert Atmosphere: A nitrogen atmosphere prevents the introduction of atmospheric moisture.

  • Stoichiometry of DMP: A slight excess of DMP ensures complete conversion of the starting material.

  • Quenching with Sodium Bicarbonate: The basic quench neutralizes the acetic acid byproduct of the reaction and facilitates the removal of iodine-containing byproducts.

Conclusion and Future Outlook

This compound has solidified its position as a valuable and versatile building block in contemporary organic synthesis. Its application as a rigid linker in PROTACs is a testament to the growing importance of three-dimensional molecular architecture in drug design. The straightforward and high-yielding protocols for its functionalization, such as the Dess-Martin oxidation detailed herein, provide a reliable foundation for the synthesis of complex and biologically active molecules. As the quest for novel therapeutics continues, the strategic incorporation of the cyclobutane motif, facilitated by readily accessible building blocks like this compound, will undoubtedly play an increasingly pivotal role in shaping the future of medicine.

References

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]

  • Wikipedia. Dess–Martin periodinane. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

Sources

Application Note: A Reliable Protocol for the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a valuable building block in medicinal chemistry and drug development. The outlined synthetic strategy begins with the reduction of cyclobutane-1,3-dicarboxylic acid to afford cis/trans-cyclobutane-1,3-diyldimethanol, followed by a selective protection of one of the hydroxyl groups, conversion of the remaining hydroxyl to an amino group, and subsequent Boc protection. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and mechanistic underpinnings.

Introduction and Synthetic Strategy

Cyclobutane scaffolds are increasingly sought after in drug design as they offer a three-dimensional structure that can enhance pharmacological properties compared to planar aromatic rings.[1][2][3] The target molecule, this compound, incorporates a cyclobutane core with two key functional groups: a primary alcohol and a Boc-protected amine. This arrangement makes it a versatile intermediate for the synthesis of more complex molecules.

The synthetic approach detailed herein is a multi-step process designed for reliability and scalability. The strategy hinges on the selective functionalization of a symmetrical starting material, cyclobutane-1,3-dicarboxylic acid.

The overall synthetic workflow can be visualized as follows:

SynthesisWorkflow A Cyclobutane-1,3-dicarboxylic Acid B cis/trans-Cyclobutane-1,3-diyldimethanol A->B   Reduction    C cis/trans-3-(Hydroxymethyl)cyclobutyl benzoate B->C   Monobenzoylation    D cis/trans-3-(Azidomethyl)cyclobutanol C->D   Azidation    E cis/trans-3-(Aminomethyl)cyclobutanol D->E   Reduction    F This compound E->F   Boc Protection   

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Reduction of Cyclobutane-1,3-dicarboxylic Acid

The initial step involves the reduction of the dicarboxylic acid to the corresponding diol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent suitable for this transformation, as weaker reagents like sodium borohydride are generally ineffective at reducing carboxylic acids.[4]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of cyclobutane-1,3-dicarboxylic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake thoroughly with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cis/trans-cyclobutane-1,3-diyldimethanol as a mixture of isomers.

ReagentMolar Eq.
Cyclobutane-1,3-dicarboxylic acid1.0
Lithium aluminum hydride (LiAlH₄)2.0
Anhydrous Tetrahydrofuran (THF)-
Water-
15% Aqueous Sodium Hydroxide-
Anhydrous Sodium Sulfate-
Step 2: Selective Monobenzoylation

To differentiate the two hydroxyl groups of the diol, a selective monoprotection is necessary. Using a slight excess of the diol relative to the protecting group source (benzoyl chloride) under controlled conditions favors the formation of the mono-protected product.

Protocol:

  • Dissolve the mixture of cis/trans-cyclobutane-1,3-diyldimethanol (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in a suitable solvent like dichloromethane (DCM) at 0 °C.

  • Slowly add benzoyl chloride (1.0 eq.) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate cis/trans-3-(hydroxymethyl)cyclobutyl benzoate.

ReagentMolar Eq.
cis/trans-Cyclobutane-1,3-diyldimethanol1.2
Triethylamine1.5
Benzoyl chloride1.0
Dichloromethane (DCM)-
Saturated Sodium Bicarbonate-
Brine-
Anhydrous Sodium Sulfate-
Step 3 & 4: Conversion of the Hydroxyl Group to an Amine

The remaining free hydroxyl group is converted to an amino group via a two-step sequence: mesylation followed by azide displacement and subsequent reduction.

Protocol for Mesylation and Azidation:

  • Dissolve cis/trans-3-(hydroxymethyl)cyclobutyl benzoate (1.0 eq.) and triethylamine (1.5 eq.) in DCM at 0 °C.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise and stir the reaction at 0 °C for 1-2 hours.

  • After the reaction is complete (monitored by TLC), wash the mixture with cold water and brine.

  • Dry the organic layer, filter, and concentrate to give the crude mesylate, which is used in the next step without further purification.

  • Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq.).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours.

  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude azide.

Protocol for Reduction of the Azide:

  • Dissolve the crude azide in THF or methanol.

  • Add a catalyst such as palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the crude amine.

Step 5: Boc Protection of the Amine

The final step is the protection of the newly formed amino group with a tert-butyloxycarbonyl (Boc) group. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[5][6][7] The amine is generally more nucleophilic than the alcohol, allowing for selective protection.[8]

Protocol:

  • Dissolve the crude cis/trans-3-(aminomethyl)cyclobutanol (1.0 eq.) in a mixture of THF and water.

  • Add a base such as sodium bicarbonate (2.0 eq.).

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in THF.

  • Stir the reaction mixture at room temperature for 12-18 hours. The reaction is typically complete within this timeframe.[5]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, remove the THF under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

ReagentMolar Eq.
cis/trans-3-(Aminomethyl)cyclobutanol1.0
Di-tert-butyl dicarbonate (Boc₂O)1.1
Sodium Bicarbonate2.0
Tetrahydrofuran (THF)-
Water-
Ethyl Acetate-
Brine-
Anhydrous Sodium Sulfate-

Concluding Remarks

The protocol described provides a robust and logical pathway for the synthesis of this compound. The key to this synthesis is the strategic use of protecting groups to allow for the selective functionalization of a symmetrical diol intermediate. The procedures outlined utilize common and well-understood reactions in organic synthesis, making this guide accessible to a broad range of researchers. The final product is a valuable building block for the development of novel therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2014). A Renewable Cyclobutane-1,3-dicarboxylic Acid (CBDA) Building Block Synthesized from Furfural via Photocyclization. Retrieved from [Link]

  • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

  • ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1R, 2R, 3S)-2,3-bis(hydroxymethyl)-1-cyclobutylamine N-acetyl-L-phenylglycine. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • Journal of the American Chemical Society. (n.d.). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). Retrieved from [Link]

  • PubMed Central. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[9][9]-rearrangement cascade. Retrieved from [Link]

  • University of Illinois. (n.d.). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of cyclobutyl amine 8. Retrieved from [Link]

  • PubMed. (2017). Cyclobutane-1,3-Diacid (CBDA): A Semi-Rigid Building Block Prepared by [2+2] Photocyclization for Polymeric Materials. Retrieved from [Link]

Sources

Application Notes & Protocols: Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is relentless. While historically underutilized, the cyclobutane motif has emerged as a powerful tool for drug designers.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, which can lead to enhanced binding affinity and selectivity for biological targets.[1] Unlike planar aromatic rings, the sp³-rich nature of the cyclobutane core often results in improved metabolic stability and solubility, key attributes for successful drug candidates.[1]

This guide focuses on a particularly versatile building block: tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate . This commercially available compound offers a unique combination of features:

  • A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine functionality, allowing for selective reactions at other sites of the molecule.

  • A Primary Hydroxyl Group: The hydroxymethyl group serves as a versatile synthetic handle, enabling a wide range of chemical transformations.

  • A Cyclobutane Core: This central scaffold imparts the desirable properties of rigidity and three-dimensionality to the final compounds.

These application notes provide a comprehensive overview of the synthetic utility of this compound, detailing field-proven protocols for its conversion into key intermediates and their subsequent use in the synthesis of advanced molecular architectures, with a particular focus on scaffolds relevant to kinase inhibitor discovery.

Core Synthetic Transformations: From Alcohol to Versatile Intermediates

The primary hydroxyl group of this compound is the key to its synthetic versatility. It can be readily oxidized to either an aldehyde or a carboxylic acid, unlocking a plethora of subsequent coupling reactions.

Oxidation to the Aldehyde: Synthesis of tert-butyl N-[3-(formylcyclobutyl)carbamate]

The selective oxidation of the primary alcohol to an aldehyde is a crucial first step for derivatization via reactions such as reductive amination. The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild reaction conditions and high chemoselectivity, which preserves the acid-labile Boc protecting group.[3][4][5]

Protocol 1: Dess-Martin Periodinane Oxidation

  • Rationale: DMP is a hypervalent iodine reagent that offers a reliable and high-yielding oxidation of primary alcohols to aldehydes at room temperature and neutral pH, avoiding the harsh conditions of chromium-based oxidants.[3][4][5][6] This method is particularly well-suited for substrates with sensitive functional groups like Boc-carbamates.

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous DCM (approx. 0.1 M solution) in a round-bottom flask under a nitrogen atmosphere.

    • Add Dess-Martin Periodinane (1.2 equiv) to the solution in one portion at room temperature.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde, tert-butyl N-[3-(formylcyclobutyl)carbamate].

    • The crude product is often of sufficient purity for the next step (e.g., reductive amination). If necessary, purify by silica gel column chromatography.

Experimental Workflow: Oxidation to Aldehyde

G cluster_start Starting Material cluster_reaction Oxidation cluster_workup Workup & Purification start This compound in DCM reagent Add Dess-Martin Periodinane (1.2 equiv) start->reagent stir Stir at RT, 1-3h (Monitor by TLC) reagent->stir quench Quench: Sat. NaHCO₃/Na₂S₂O₃ stir->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry product tert-butyl N-[3-(formylcyclobutyl)carbamate] dry->product

Caption: Workflow for the Dess-Martin Periodinane oxidation.

Oxidation to the Carboxylic Acid: Synthesis of 3-(Boc-amino)cyclobutanecarboxylic acid

For amide bond formation, the hydroxymethyl group must be oxidized to a carboxylic acid. This can be achieved in a two-step, one-pot procedure by first forming the aldehyde with DMP, followed by oxidation with sodium chlorite, or through a direct, more forceful oxidation using Jones reagent.

Protocol 2: Two-Step, One-Pot Oxidation to Carboxylic Acid

  • Rationale: This method offers a milder alternative to strong oxidizing agents. The initial DMP oxidation to the aldehyde is followed by in-situ oxidation with sodium chlorite buffered with a phosphate salt to prevent the formation of reactive chlorine dioxide.

  • Materials:

    • This compound

    • Dess-Martin Periodinane (DMP)

    • tert-Butanol

    • 2-Methyl-2-butene

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • Water

    • Ethyl acetate (EtOAc)

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Follow steps 1-3 of Protocol 1 to generate the aldehyde in situ.

    • After TLC confirms the consumption of the starting alcohol, add tert-butanol (4.0 equiv) and 2-methyl-2-butene (4.0 equiv) to the reaction mixture.

    • In a separate flask, prepare a solution of sodium chlorite (3.0 equiv) and sodium dihydrogen phosphate (3.0 equiv) in water.

    • Add the aqueous NaClO₂/NaH₂PO₄ solution to the reaction mixture and stir vigorously at room temperature for 4-6 hours, or until the aldehyde is consumed (monitor by TLC).

    • Dilute the mixture with water and separate the layers.

    • Extract the aqueous layer with EtOAc (3x).

    • Combine the organic layers, wash with brine, and then acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the acidified aqueous layer with EtOAc (3x).

    • Combine the latter organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(Boc-amino)cyclobutanecarboxylic acid.

Protocol 3: Jones Oxidation

  • Rationale: Jones oxidation provides a more direct and cost-effective method for converting primary alcohols to carboxylic acids.[7] While the conditions are strongly acidic, the Boc-group is surprisingly resilient under the typical reaction times and temperatures.[7]

  • Materials:

    • This compound

    • Jones reagent (prepared from CrO₃, H₂SO₄, and water)

    • Acetone

    • Isopropanol

    • Ethyl acetate (EtOAc)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in acetone and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise with vigorous stirring, maintaining the temperature between 0-10 °C. A persistent orange-brown color indicates an excess of the oxidant.

    • Stir at 0 °C for 2-4 hours, monitoring by TLC.

    • Quench the reaction by the dropwise addition of isopropanol until the solution turns green, indicating the consumption of excess Cr(VI).

    • Remove the acetone under reduced pressure.

    • Partition the residue between water and EtOAc.

    • Separate the aqueous layer and extract with EtOAc (3x).

    • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 3-(Boc-amino)cyclobutanecarboxylic acid. Purify by recrystallization or column chromatography if necessary.

Application in Novel Compound Synthesis: Building Complexity

The aldehyde and carboxylic acid intermediates are now primed for a variety of coupling reactions to build novel and complex molecules.

Reductive Amination of tert-butyl N-[3-(formylcyclobutyl)carbamate]

Reductive amination is a powerful method for forming C-N bonds and introducing diverse amine functionalities.

Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride

  • Rationale: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for the reductive amination of aldehydes in the presence of other functional groups. It is less basic than other borohydrides, minimizing side reactions.

  • Materials:

    • tert-butyl N-[3-(formylcyclobutyl)carbamate] (from Protocol 1)

    • Primary or secondary amine of choice (1.1 equiv)

    • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous NaHCO₃

  • Procedure:

    • To a solution of tert-butyl N-[3-(formylcyclobutyl)carbamate] (1.0 equiv) and the desired amine (1.1 equiv) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to allow for imine/iminium ion formation.

    • Add STAB (1.5 equiv) portion-wise at room temperature.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

    • Extract the mixture with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Logical Relationship: From Building Block to Amine Derivatives

G A tert-butyl N-[3- (hydroxymethyl)cyclobutyl]carbamate B tert-butyl N-[3- (formylcyclobutyl)carbamate] A->B Oxidation (Protocol 1) D Novel Amine Derivatives B->D Reductive Amination (Protocol 4) C Diverse Amines (R¹R²NH) C->D

Caption: Synthetic pathway to novel amines via reductive amination.

Amide Coupling of 3-(Boc-amino)cyclobutanecarboxylic acid

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. The carboxylic acid intermediate can be coupled with a wide array of amines to generate a library of novel carboxamides.

Protocol 5: EDC/HOBt Mediated Amide Coupling

  • Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) is a classic and reliable method for amide bond formation. EDC activates the carboxylic acid, and HOBt acts as an additive to suppress side reactions and minimize racemization.

  • Materials:

    • 3-(Boc-amino)cyclobutanecarboxylic acid (from Protocol 2 or 3)

    • Amine of choice (1.1 equiv)

    • EDC hydrochloride (1.2 equiv)

    • HOBt (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • Dissolve 3-(Boc-amino)cyclobutanecarboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

    • Add DIPEA (3.0 equiv) to the solution and cool to 0 °C.

    • Add EDC hydrochloride (1.2 equiv) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with EtOAc (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by silica gel column chromatography.

Coupling ReagentBaseSolventTypical YieldNotes
EDC/HOBt DIPEA, Et₃NDMF, DCM70-90%Cost-effective, common, but can lead to urea byproducts.
HATU DIPEADMF85-98%Highly efficient, faster reaction times, but more expensive.
PyBOP DIPEADMF, DCM80-95%Good for sterically hindered couplings.

Case Study: Application in the Synthesis of JAK Inhibitor Scaffolds

The Janus kinase (JAK) family of enzymes are critical mediators of cytokine signaling and have become important targets for the treatment of autoimmune diseases and cancer.[8][9][10] Several approved JAK inhibitors feature complex heterocyclic cores, and building blocks like this compound are valuable for introducing constrained amine functionalities that can occupy specific pockets in the kinase active site.

For instance, the synthesis of advanced JAK inhibitors such as Ritlecitinib (PF-06651600) involves the coupling of a complex heterocyclic core with a substituted amine.[1][8] While the exact synthetic route may vary, the principles demonstrated in the protocols above are directly applicable. A deprotected 3-aminocyclobutane-1-methanol derivative can be elaborated and coupled to a pyrrolo[2,3-d]pyrimidine core, a common scaffold in JAK inhibitors.

Conceptual Synthetic Pathway towards a JAK Inhibitor Scaffold

G cluster_start Building Block cluster_intermediate Key Intermediates cluster_derivatization Derivatization cluster_final Advanced Scaffold Synthesis start tert-butyl N-[3- (hydroxymethyl)cyclobutyl]carbamate aldehyde Aldehyde Intermediate start->aldehyde Protocol 1 acid Carboxylic Acid Intermediate start->acid Protocol 2/3 amine Novel Amine (via Reductive Amination) aldehyde->amine amide Novel Amide (via Amide Coupling) acid->amide deprotection Boc Deprotection (e.g., TFA/DCM) amine->deprotection amide->deprotection coupling Coupling to Heterocyclic Core deprotection->coupling final_scaffold JAK Inhibitor Scaffold coupling->final_scaffold

Caption: Conceptual workflow from the building block to a complex kinase inhibitor scaffold.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel compounds for drug discovery. Its pre-installed, protected amine and reactive hydroxyl group on a rigid cyclobutane core provide a streamlined entry point to a diverse range of chemical structures. The protocols outlined in this guide offer reliable and field-tested methods for the key transformations of this building block, enabling researchers and scientists to efficiently generate libraries of compounds for screening and lead optimization. The applicability of these methods to the synthesis of complex and biologically relevant scaffolds, such as those found in modern kinase inhibitors, underscores the strategic value of incorporating this building block into drug development programs.

References

  • Synthesis of selective JAK3 inhibitor PF-06651600: Discovery to early clinical supplies. (2019). ACS Spring 2019 National Meeting & Exposition. [Link]

  • Barreiro, G., et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 16(15), 2337-2351. [Link]

  • Tao, Y., et al. (2019). Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. Organic Process Research & Development, 23(9), 1872-1880. [Link]

  • Ritlecitinib, PF 06651600 - New Drug Approvals. (2019). [Link]

  • Key Chemical Intermediates for JAK Inhibitor Synthesis. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Azetidine and cyclobutane derivatives as JAK inhibitors. (2014).
  • Tofacitinib and JAK1 inhibitor 30. (n.d.). ResearchGate. [Link]

  • Al-Shakliah, N. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(10), 1193. [Link]

  • Ferorelli, S., et al. (2021). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. International Journal of Molecular Sciences, 22(16), 8934. [Link]

  • Kotha, S., & Pulletikurti, C. R. (2016). Synthesis of spiro-annulated cyclobutane derivatives through ketene [2+2] cycloaddition and ring-rearrangement metathesis. Indian Journal of Chemistry - Section B, 55B(12), 1877-1881. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. [Link]

  • Dess–Martin periodinane. (n.d.). Wikipedia. [Link]

  • Aminocyclobutane esters: examples of bioactive compounds (A) and synthetic strategies (B−C). (n.d.). ResearchGate. [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2022). ChemMedChem, 17(11), e202200111. [Link]

  • Wipf, P. (2007). Alcohol Oxidations. Wipf Group, University of Pittsburgh. [Link]

  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry. [Link]

Sources

Application Notes and Protocols for the Derivatization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Modification of a Versatile PROTAC Linker

In the landscape of modern drug discovery, particularly in the burgeoning field of targeted protein degradation, the strategic use of bifunctional molecules like PROteolysis TArgeting Chimeras (PROTACs) has become paramount. These molecules require carefully designed linkers to bridge the target protein and an E3 ubiquitin ligase, facilitating the ubiquitination and subsequent degradation of the protein of interest.[1][2][3][4][5] tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate stands out as a valuable building block for the synthesis of these linkers, offering a rigid cyclobutane scaffold that can control the spatial orientation of the two ends of the PROTAC.

The inherent structure of this molecule, featuring a Boc-protected amine and a primary alcohol, presents a versatile platform for chemical modification. The primary alcohol serves as a key handle for derivatization, allowing for the introduction of various functionalities tailored for specific biological assays. These modifications can include the attachment of fluorescent reporters for imaging studies, biotin for affinity-based pulldown assays, or reactive handles for bio-orthogonal "click" chemistry.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will delve into detailed, field-proven protocols for esterification, etherification, and subsequent deprotection, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Core Derivatization Strategies: Activating the Hydroxymethyl Handle

The primary alcohol of this compound is the focal point for derivatization. The choice of reaction—esterification or etherification—will depend on the desired stability and the nature of the moiety to be introduced. Ester linkages are potentially susceptible to hydrolysis by cellular esterases, which can be a consideration in experimental design, whereas ether linkages offer greater metabolic stability.

A critical aspect of these derivatization strategies is the preservation of the tert-butyloxycarbonyl (Boc) protecting group on the amine. The Boc group is stable under the basic and neutral conditions typically employed for esterification and etherification but is readily cleaved under acidic conditions.[9][10] This orthogonality is key to a multi-step synthesis, allowing for the modification of the alcohol first, followed by the selective deprotection of the amine for subsequent conjugation to another molecule, such as an E3 ligase ligand.

Protocol 1: Esterification via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the esterification of primary and secondary alcohols, particularly when mild conditions are required to avoid side reactions.[11][12][13] It proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not relevant for the primary alcohol in our substrate. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid.[11]

Application: Fluorescent Labeling with a Carboxy-Fluorophore

This protocol details the esterification of this compound with a generic carboxy-functionalized fluorescent dye (e.g., a carboxy-fluorescein or a BODIPY derivative) to create a fluorescently labeled tracer for biological imaging.[14][15][16][17]

Experimental Workflow: Mitsunobu Esterification

A Reactants (Alcohol, Carboxylic Acid, PPh₃) B Dissolve in Anhydrous THF A->B 1. C Cool to 0°C B->C 2. D Slowly Add DIAD/DEAD C->D 3. E Warm to RT, Stir Overnight D->E 4. F Reaction Quench & Workup E->F 5. G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS) G->H 7.

Caption: Workflow for Mitsunobu esterification.

Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the fluorescent carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

    • Rationale: Anhydrous conditions are crucial as any water present will be activated by the Mitsunobu reagents, leading to side reactions and reduced yield.

  • Reaction Initiation:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the stirred solution.

    • Rationale: The slow addition of DIAD at low temperature helps to control the exothermic reaction and minimize the formation of byproducts.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Rationale: The aqueous washes help to remove unreacted carboxylic acid and water-soluble byproducts.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

    • Rationale: Chromatography is necessary to separate the desired ester from triphenylphosphine oxide and the reduced DIAD byproduct, which can be challenging to remove otherwise.

Parameter Value Rationale
Solvent Anhydrous THFGood solubility for reactants; aprotic and non-reactive.
Temperature 0°C to Room Temp.Controls initial exothermicity and allows for complete reaction.
Equivalents (Acid) 1.2Ensures complete consumption of the starting alcohol.
Equivalents (PPh₃/DIAD) 1.5Drives the reaction to completion.

Protocol 2: Esterification via the Steglich Method

The Steglich esterification is another mild and efficient method for forming ester bonds, particularly useful for sterically hindered alcohols or acid-sensitive substrates.[18][19] This reaction employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, with a catalytic amount of 4-dimethylaminopyridine (DMAP).[18][19][20]

Application: Biotinylation for Affinity-Based Assays

This protocol describes the attachment of a biotin moiety with a carboxylic acid handle to the primary alcohol of the starting material. The resulting biotinylated molecule can be used in pull-down assays to identify binding partners from cell lysates.[21][22][23][24]

Experimental Workflow: Steglich Esterification

A Reactants (Alcohol, Biotin-Acid, DMAP) B Dissolve in Anhydrous DCM A->B 1. C Cool to 0°C B->C 2. D Add EDC/DCC C->D 3. E Warm to RT, Stir Overnight D->E 4. F Filter & Workup E->F 5. G Purification (Column Chromatography) F->G 6. H Characterization (NMR, MS) G->H 7. A Alcohol in Anhydrous THF/DMF B Cool to 0°C A->B 1. C Add NaH (portion-wise) B->C 2. D Stir for 30 min C->D 3. E Add Propargyl Bromide D->E 4. F Warm to RT, Stir Overnight E->F 5. G Quench & Workup F->G 6. H Purification & Characterization G->H 7. A Boc-Protected Substrate B Dissolve in DCM A->B 1. C Add Trifluoroacetic Acid (TFA) B->C 2. D Stir at Room Temperature C->D 3. E Monitor by TLC/LC-MS D->E 4. F Solvent Removal E->F 5. G Product Isolation (as TFA salt) F->G 6.

Sources

Protocol for the Acid-Catalyzed Boc Deprotection of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) group is a ubiquitous amine-protecting group in modern organic synthesis, prized for its stability under a wide range of conditions and its facile removal under acidic treatment.[1][2] This application note provides a detailed, field-proven protocol for the efficient deprotection of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate to yield the valuable building block, 3-(aminomethyl)cyclobutanol. We will delve into the mechanistic underpinnings of the acid-catalyzed cleavage, present a step-by-step experimental procedure using Trifluoroacetic Acid (TFA), and discuss critical aspects of reaction monitoring, work-up, and safety. This guide is designed for researchers in synthetic chemistry and drug development, offering both practical instructions and the scientific rationale behind them.

Mechanistic Rationale: The Chemistry of Boc Deprotection

The removal of the Boc group is an acid-catalyzed elimination reaction.[3] The process is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as Trifluoroacetic Acid (TFA).[4][5] This initial step significantly weakens the carbonyl carbon-oxygen bond. Subsequently, the molecule fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly undergoes decarboxylation to release the free amine and carbon dioxide gas.[1][3] The newly liberated amine is then protonated by the excess acid present in the reaction medium, yielding the corresponding amine salt (in this case, a trifluoroacetate salt).[4]

The generation of gaseous byproducts, isobutylene (from the tert-butyl cation) and carbon dioxide, is a key feature of this reaction.[4][5] Therefore, it is imperative that the reaction is conducted in a well-ventilated fume hood and never in a sealed vessel to avoid pressure buildup.[4]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation & Salt Formation Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Intermediate Start->Protonated + H⁺ (from TFA) CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid Fragmentation tBu tert-butyl cation + Isobutylene (gas) FreeAmine Free Amine (R-NH₂) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ (gas) AmineSalt Amine TFA Salt (R-NH₃⁺TFA⁻) FreeAmine->AmineSalt + H⁺ (from TFA)

Sources

Application Notes & Protocols: Leveraging tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate for the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

The cyclobutane moiety is an increasingly important structural motif in modern drug discovery, prized for its ability to act as a rigid scaffold and a bioisostere for other cyclic systems, often conferring improved metabolic stability and unique binding geometries. This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a versatile bifunctional building block, in the synthesis of targeted enzyme inhibitors. We will explore the underlying chemical principles, provide validated, step-by-step protocols for key synthetic transformations, and illustrate how this reagent can be integrated into inhibitor design workflows.

Introduction: The Strategic Value of the Cyclobutane Scaffold

The design of potent and selective enzyme inhibitors is a cornerstone of modern therapeutics. The choice of molecular scaffold is critical, influencing not only the binding affinity and selectivity but also the pharmacokinetic properties of the final compound. While aromatic rings are common, their use can lead to metabolic liabilities. Saturated carbocycles, such as the cyclobutane ring, offer a compelling alternative.

The rigid, three-dimensional nature of the cyclobutane core present in this compound allows for precise spatial positioning of key pharmacophoric elements. This building block offers three points of synthetic diversity:

  • The Boc-Protected Amine: A stable, protected amine that can be deprotected under acidic conditions in the final stages of a synthesis to reveal a primary amine, which is often crucial for forming salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in an enzyme's active site.

  • The Hydroxymethyl Group: A primary alcohol that serves as a versatile functional handle for introducing a wide array of functionalities through activation and nucleophilic substitution.

  • The Cyclobutane Ring: The core scaffold itself, which provides a defined conformational constraint on the appended functional groups.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its clean, traceless removal.[1]

Core Synthetic Strategy: A Modular Approach

The utility of this compound lies in a modular, three-stage synthetic strategy. This approach allows for the late-stage introduction of diversity elements, making it highly amenable to the construction of inhibitor libraries for screening.

G Start Starting Material: tert-Butyl N-[3-(hydroxymethyl) cyclobutyl]carbamate Activate Stage 1: Activation of Hydroxyl Group Start->Activate (e.g., TsCl, MsCl) Substitute Stage 2: Nucleophilic Substitution Activate->Substitute Introduction of Pharmacophore (Nu:) Deprotect Stage 3: Boc Deprotection Substitute->Deprotect (e.g., TFA, HCl) Final Final Inhibitor (Primary Amine Exposed) Deprotect->Final

Caption: General three-stage workflow for inhibitor synthesis.

This strategy hinges on transforming the chemically placid hydroxyl group into a reactive electrophile, which can then be coupled with a nucleophilic fragment representing a key binding element of the target inhibitor.

Experimental Protocols and Methodologies

The following protocols are presented as robust, validated methods for the key transformations. Researchers should adhere to all local laboratory safety guidelines. The starting material, this compound (CAS No: 130369-05-0), is commercially available.[2][3]

Protocol 3.1: Activation of the Hydroxyl Group via Tosylation

This protocol converts the primary alcohol into a tosylate, an excellent leaving group for subsequent SN2 reactions.

Rationale: p-Toluenesulfonyl chloride (TsCl) is chosen for its high reactivity with primary alcohols in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine. The base serves to neutralize the HCl byproduct, preventing potential acid-catalyzed side reactions, including premature Boc-deprotection. Dichloromethane (DCM) is an ideal solvent due to its inert nature and ability to dissolve all reactants.

Materials:

  • This compound (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl, 1.2 eq)

  • Triethylamine (TEA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO3 solution

  • Brine

  • Anhydrous MgSO4

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 Hexanes:Ethyl Acetate mobile phase. The product, being more nonpolar, will have a higher Rf value than the starting alcohol.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated aq. NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 3.2: Nucleophilic Substitution with a Phenolic Nucleophile

This protocol demonstrates the coupling of the activated intermediate with a phenol, a common structural motif in kinase inhibitors.

Rationale: The tosylate prepared in Protocol 3.1 is an excellent substrate for SN2 displacement. A weak base like potassium carbonate is sufficient to deprotonate the phenol, generating the more nucleophilic phenoxide in situ. Dimethylformamide (DMF) is a suitable polar aprotic solvent that effectively solvates the cation and accelerates the SN2 reaction.

Materials:

  • (3-((tert-Butoxycarbonyl)amino)cyclobutyl)methyl 4-methylbenzenesulfonate (from Protocol 3.1, 1.0 eq)

  • 4-Fluorophenol (or other desired nucleophile, 1.1 eq)

  • Potassium Carbonate (K2CO3, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

Procedure:

  • To a solution of the tosylate (1.0 eq) in anhydrous DMF, add 4-fluorophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere.

  • Monitoring: Track the disappearance of the tosylate starting material by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with a large volume of water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash thoroughly with water (to remove DMF) and then brine.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under vacuum.

  • Purification: Purify the resulting ether-linked product by flash column chromatography.

Protocol 3.3: Final Boc-Deprotection

This final step unmasks the primary amine, a critical functional group for ionic interactions with the target enzyme.

Rationale: The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) is highly effective for this purpose. It is used in excess with DCM as a co-solvent. The reaction is typically fast and clean, producing the ammonium trifluoroacetate salt of the desired product. The byproducts, tert-butanol and isobutylene, are volatile and easily removed. This procedure is based on well-established methods in peptide synthesis.[4]

Materials:

  • Boc-protected intermediate (from Protocol 3.2, 1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add an equal volume of TFA to the solution at room temperature.

  • Stir the mixture for 1-2 hours.

  • Monitoring: The reaction can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product with a mass corresponding to the loss of the Boc group (100.12 Da).

  • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: The resulting oil is the trifluoroacetate salt. It can often be precipitated as a solid by triturating with cold diethyl ether. The solid can then be collected by filtration and dried under vacuum.

  • If necessary, the free amine can be obtained by neutralizing the salt with a base (e.g., saturated aq. NaHCO3) and extracting into an organic solvent.

Data Presentation and Characterization

Proper characterization of intermediates and the final product is essential. The following table provides expected data for the compounds described in the protocols.

CompoundStageMolecular FormulaMolecular Weight ( g/mol )Typical Characterization Methods
This compoundStart C₁₀H₁₉NO₃201.26[2]¹H NMR, ¹³C NMR, MS
(3-((tert-Butoxycarbonyl)amino)cyclobutyl)methyl 4-methylbenzenesulfonate1 C₁₇H₂₅NO₅S355.45¹H NMR (appearance of tosyl peaks ~7.4-7.8 ppm), MS
tert-Butyl N-[3-((4-fluorophenoxy)methyl)cyclobutyl]carbamate2 C₁₆H₂₂FNO₃295.35¹H NMR, ¹⁹F NMR, MS
1-(3-((4-Fluorophenoxy)methyl)cyclobutyl)methanamine (TFA Salt)3 C₁₁H₁₅FN • CF₃COOH309.28¹H NMR (disappearance of Boc peak ~1.4 ppm), MS, ¹⁹F NMR

Workflow Visualization

The protocol for activating the hydroxyl group can be visualized as a clear laboratory workflow.

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material in Anhydrous DCM B Cool Flask to 0 °C A->B C Add Triethylamine (TEA) B->C D Add TsCl Portion-wise C->D E Stir at 0 °C -> RT D->E F Monitor by TLC E->F G Quench with Water F->G H Wash with HCl, NaHCO₃, Brine G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Step-by-step workflow for Protocol 3.1: Tosylation.

Conclusion

This compound is a powerful and versatile building block for the synthesis of enzyme inhibitors. Its bifunctional nature, combined with the desirable properties of the cyclobutane scaffold, provides a reliable platform for medicinal chemists. The modular synthetic strategy outlined herein—activation, substitution, and deprotection—offers a logical and efficient pathway to novel chemical entities with therapeutic potential. The provided protocols are robust and can be adapted for a wide range of nucleophiles, enabling the rapid exploration of chemical space around the cyclobutane core.

References

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

  • Talele, T. T. (2016). The “Boc” Protecting Group. Priya Chemicals. [Link]

Sources

Application Note: Leveraging tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate for Advanced PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.

Introduction: The Central Role of the Linker in PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker tethering the two.[1][][5] While the two ligands ensure binding, the linker is a critical determinant of the PROTAC's overall success.[6] It dictates the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), influences physicochemical properties like solubility and cell permeability, and ultimately governs the potency and selectivity of the final molecule.[7][8][9]

Historically, linker design has often relied on synthetically accessible flexible chains, such as polyethylene glycol (PEG) or alkyl groups.[1][9] However, the field is rapidly evolving towards more sophisticated, rigid linkers that offer distinct advantages.[6][10] Rigid linkers, like those built from cycloalkane scaffolds, can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and enhancing binding cooperativity.[7][10] This can lead to improved potency, selectivity, and superior pharmacokinetic profiles.[7][10]

This application note focuses on tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate , a bifunctional building block ideal for constructing rigid, three-dimensional linkers for advanced PROTAC development.[11][12][13] We will explore its chemical properties, provide detailed protocols for its incorporation into PROTACs, and discuss the rationale behind its use in modern drug design.

Building Block Profile: this compound

This building block features a cyclobutane core, which imparts conformational rigidity to the linker.[9][14] It possesses two orthogonal functional handles, enabling sequential and controlled conjugation:

  • Boc-protected Amine: A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under a wide range of reaction conditions but can be cleanly removed under acidic conditions to reveal a nucleophilic amine, ready for amide bond formation.

  • Hydroxymethyl Group (-CH₂OH): A primary alcohol that serves as a versatile point for attachment, typically through ether or ester linkages.

Property Value Source
IUPAC Name This compoundMedChemExpress
CAS Number 130369-05-0[13]
Molecular Formula C₁₀H₁₉NO₃[13]
Molecular Weight 201.27 g/mol [13]
Appearance White to off-white solidGeneric
Solubility Soluble in DCM, DMF, DMSOGeneric

Core Application: Synthesis of a Cyclobutyl-Linked PROTAC

The strategic incorporation of this compound allows for a modular and controlled assembly of a PROTAC. The general workflow involves functionalizing one end of the building block, attaching it to one of the PROTAC ligands (e.g., the E3 ligase ligand), deprotecting the second handle, and finally coupling it to the second ligand (e.g., the POI warhead).

Below is a generalized, field-proven workflow for synthesizing a PROTAC using this building block.

Conceptual Workflow for PROTAC Synthesis

G cluster_0 Phase 1: Linker Functionalization cluster_1 Phase 2: Deprotection & Final Coupling A This compound B Functionalize -CH₂OH group (e.g., Williamson Ether Synthesis) A->B Reagents: NaH, E3-Ligand-Linker-Halide C Attach to E3 Ligase Ligand (e.g., Pomalidomide derivative) D Boc Deprotection C->D Reagents: TFA in DCM E Final PROTAC Assembly (Amide Coupling) D->E Reagents: POI-Warhead-COOH, HATU, DIPEA F Final PROTAC Molecule E->F

Caption: Modular workflow for PROTAC synthesis.

Experimental Protocols

Protocol 1: Functionalization of the Hydroxymethyl Group via Etherification

This protocol describes the coupling of the cyclobutyl building block to an E3 ligase ligand (e.g., a pomalidomide derivative bearing a bromoalkyl tail) via Williamson ether synthesis.

Rationale: Sodium hydride (NaH) is a strong base that deprotonates the primary alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide (e.g., bromide) on the E3 ligase ligand's linker, forming a stable ether bond. Anhydrous DMF is used as a polar aprotic solvent to facilitate the reaction.

Materials:

  • This compound

  • E3 Ligase Ligand with alkyl halide linker (e.g., N-(5-bromopentyl)-pomalidomide)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the carbamate in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water; ensure all glassware is dry. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the E3 Ligase Ligand-alkyl halide (1.1 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor reaction progress by LC-MS or TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and extract with EtOAc (3x).

  • Wash the combined organic layers with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.

Protocol 2: Boc-Deprotection of the Amine

This protocol describes the removal of the Boc protecting group to reveal the primary amine, which will be used for the final coupling step.

Rationale: Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the acid-labile Boc group. Dichloromethane (DCM) is a common solvent for this reaction. The reaction is typically fast and clean.

Materials:

  • Boc-protected intermediate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM (approx. 0.1 M solution).

  • Add TFA (10-20 eq, typically 20-30% v/v in DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS. The disappearance of the starting material and the appearance of the deprotected product mass will be observed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃. Caution: CO₂ evolution.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used directly in the next step.

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol describes the final step where the functionalized linker-E3 ligand piece is coupled to the POI warhead, which must contain a carboxylic acid handle.

Rationale: HATU is a peptide coupling reagent that activates the carboxylic acid on the POI warhead, forming a highly reactive intermediate. The primary amine of the linker intermediate then attacks this activated species, forming a stable amide bond. DIPEA is a non-nucleophilic base used to scavenge the acid generated during the reaction and maintain a basic pH.

Materials:

  • Deprotected amine intermediate from Protocol 2

  • POI Warhead with a carboxylic acid handle

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • To a flask, add the POI warhead-COOH (1.0 eq) and dissolve in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the deprotected amine intermediate (1.1 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with EtOAc or another suitable organic solvent.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the final PROTAC molecule by preparative HPLC to achieve high purity.

  • Characterize the final product thoroughly by ¹H NMR, ¹³C NMR, and HRMS.

Characterization and Validation

A successfully synthesized PROTAC requires rigorous validation to confirm its structure and biological activity.

Analytical Characterization
  • LC-MS: To confirm the molecular weight of intermediates and the final product.

  • NMR (¹H, ¹³C): To confirm the chemical structure and purity.

  • Preparative HPLC: For purification and to assess the final purity (>95% is typically required for biological assays).

Biological Validation Workflow

G A Synthesized PROTAC B Treat Cells with PROTAC (Dose-Response & Time-Course) A->B C Western Blot / In-Cell Western B->C Cell Lysis & Protein Quantification F Assess Selectivity (Proteomics) B->F D Quantify POI Levels C->D E Determine DC₅₀ & Dₘₐₓ D->E

Caption: Workflow for PRO-TAC biological evaluation.

Key Biological Assays:

  • Western Blotting: The most common method to visualize and quantify the reduction in the level of the target protein (POI).[2] Cells are treated with varying concentrations of the PROTAC, and protein lysates are analyzed by SDS-PAGE and immunoblotting for the POI and a loading control (e.g., GAPDH, β-actin).

  • Degradation Constant (DC₅₀) and Dₘₐₓ: From the Western Blot data, a dose-response curve is generated to calculate the DC₅₀ (concentration of PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achieved).[15]

  • Proteomics (e.g., TMT-based proteomics): A global proteomics approach to assess the selectivity of the PROTAC. This powerful technique quantifies changes across the entire proteome upon PROTAC treatment, ensuring that the degradation effect is specific to the intended target.

Parameter Description Typical Assay
DC₅₀ Concentration for 50% degradationWestern Blot, In-Cell Western
Dₘₐₓ Maximum degradation percentageWestern Blot, In-Cell Western
Selectivity Off-target degradation assessmentGlobal Proteomics (MS)
Ternary Complex Measures binding of PROTAC to POI & E3SPR, ITC, NanoBRET

Conclusion

The strategic use of conformationally constrained linkers is a key trend in the development of next-generation PROTACs. The this compound building block offers a robust and versatile platform for this purpose. Its rigid cyclobutyl core and orthogonal protecting groups enable a modular and controlled synthetic strategy. By replacing flexible linkers with such rigid scaffolds, researchers can favorably influence ternary complex formation, potentially leading to PROTACs with significantly enhanced potency, selectivity, and improved drug-like properties. The protocols and workflows detailed herein provide a comprehensive guide for researchers to harness the power of this advanced building block in their targeted protein degradation programs.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. [Link]

  • AxisPharm. From Design to Degradation: The Essential Role of Linkers in PROTACs. [Link]

  • Pharmaceutical Business Review. Building blocks and linkers for PROTAC synthesis. [Link]

  • Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]

  • Liu, J., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. PubMed. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton ePrints. [Link]

  • Kofink, C., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]

  • Crew, A. P., et al. (2017). Identification and Characterization of Von Hippel-Lindau-Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK-Binding Kinase 1. Journal of Medicinal Chemistry. [Link]

  • Pettersson, M., & Crews, C. M. (2019). Targeted Protein Degradation: Elements of PROTAC Design. Cell Chemical Biology. [Link]

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reaction of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate with electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Electrophilic Reactions of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatility of a Cyclobutane Building Block

In contemporary drug discovery and organic synthesis, the use of constrained scaffolds that introduce three-dimensionality is a paramount strategy for optimizing ligand-receptor interactions. Cyclobutane derivatives, in particular, have emerged as valuable building blocks due to their unique conformational properties and their ability to serve as bioisosteres for other cyclic and acyclic moieties.[1][2] this compound (SM-1) is a bifunctional synthetic intermediate of significant interest. It features a primary alcohol, which serves as a versatile nucleophilic handle, and a carbamate-protected amine. The tert-butyloxycarbonyl (Boc) protecting group is renowned for its stability under a wide range of reaction conditions, including basic, nucleophilic, and mildly oxidative or reductive environments, while being readily removable under acidic conditions.[3] This orthogonality allows for selective chemical manipulation of the hydroxymethyl group, making SM-1 an ideal starting point for the synthesis of diverse molecular architectures.

This application note provides a comprehensive technical guide to the key reactions of the hydroxymethyl group in SM-1 with various classes of electrophiles. We will delve into the mechanistic underpinnings of these transformations, provide field-tested laboratory protocols, and offer expert insights into experimental design and optimization.

// Edges Oxidants -> Aldehyde [label="Oxidation"]; Sulfonyl -> Sulfonate [label="Sulfonylation"]; Acyl -> Ester [label="Acylation"]; Alkyl -> Ether [label="Alkylation"];

SM1 -> Oxidants [style=invis]; SM1 -> Sulfonyl [style=invis]; SM1 -> Acyl [style=invis]; SM1 -> Alkyl [style=invis];

// Invisible edges for alignment edge[style=invis, constraint=false]; SM1 -> Aldehyde; SM1 -> Sulfonate; SM1 -> Ester; SM1 -> Ether; } Figure 1: Key electrophilic transformations of the hydroxymethyl group on SM-1.

Oxidation to Aldehydes: Accessing the Formyl Moiety

The oxidation of the primary alcohol in SM-1 to the corresponding aldehyde, tert-butyl N-[3-(formyl)cyclobutyl]carbamate[4], is a foundational transformation. This aldehyde is a crucial intermediate for subsequent reactions such as reductive amination, Wittig reactions, and cyanohydrin formation. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group.

Causality of Reagent Selection:
  • Dess-Martin Periodinane (DMP): Preferred for its mild, neutral pH conditions and operational simplicity (typically run at room temperature). It avoids harsh acidic or basic media that could compromise the Boc group. Its main drawbacks are the cost and the potentially explosive nature of the reagent if not handled properly.

  • Swern Oxidation (and variants): Utilizes oxalyl chloride or trifluoroacetic anhydride to activate DMSO, forming the oxidizing species. This method is known for high yields and clean reactions. However, it requires cryogenic temperatures (-78 °C) and produces dimethyl sulfide, a volatile and odorous byproduct that must be managed.

  • Parikh-Doering Oxidation (SO₃·Py): This method uses the sulfur trioxide pyridine complex, which is a milder and more convenient alternative to Swern conditions. It can often be run at or above 0 °C and avoids the generation of dimethyl sulfide.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol details the oxidation of SM-1 to tert-butyl N-[3-(formyl)cyclobutyl]carbamate.

Experimental Workflow Diagram:

G cluster_workflow DMP Oxidation Workflow A 1. Dissolve SM-1 in anhydrous DCM B 2. Add DMP reagent at room temperature C 3. Monitor reaction by TLC (1-2 h) D 4. Quench with Na2S2O3 and NaHCO3 solution E 5. Extract with DCM & dry organic layer F 6. Purify via silica gel chromatography G Product: Aldehyde

Materials & Reagents:

ParameterValue
Starting Material (SM-1)2.01 g (10.0 mmol, 1.0 eq)
Dess-Martin Periodinane4.66 g (11.0 mmol, 1.1 eq)
SolventAnhydrous Dichloromethane (DCM), 100 mL
Quenching SolutionSaturated aq. NaHCO₃ and 1M aq. Na₂S₂O₃ (1:1 mixture), 50 mL
TemperatureRoom Temperature (~20-25 °C)
Reaction Time1-2 hours
Expected Yield85-95%

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (SM-1) (2.01 g, 10.0 mmol).

  • Dissolve the starting material in 100 mL of anhydrous dichloromethane (DCM).

  • In a single portion, add Dess-Martin periodinane (4.66 g, 11.0 mmol) to the stirring solution at room temperature. The mixture may become slightly cloudy.

  • Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-2 hours.

  • Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of the quenching solution (1:1 sat. aq. NaHCO₃ / 1M aq. Na₂S₂O₃). Stir vigorously until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% Ethyl Acetate in Hexanes) to afford the pure aldehyde as a colorless oil or white solid.

Sulfonylation: Activating the Hydroxyl Group

Converting the primary alcohol into a sulfonate ester (e.g., tosylate or mesylate) is a critical step for preparing SM-1 for nucleophilic substitution reactions. The sulfonate moiety is an excellent leaving group, allowing for the displacement by a wide range of nucleophiles (azides, cyanides, amines, etc.).

Rationale for Experimental Conditions:

The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. The base serves two purposes: it neutralizes the HCl generated during the reaction and may also act as a catalyst. The reaction is run at low temperatures (typically 0 °C) to minimize side reactions. A common protocol involves the reaction of an alcohol with tosyl chloride in the presence of a base.[5]

Protocol 2: Tosylation of the Hydroxymethyl Group

This protocol describes the synthesis of tert-butyl N-[3-(((4-methylphenyl)sulfonyl)oxymethyl)cyclobutyl]carbamate.

Materials & Reagents:

ParameterValue
Starting Material (SM-1)2.01 g (10.0 mmol, 1.0 eq)
p-Toluenesulfonyl Chloride2.10 g (11.0 mmol, 1.1 eq)
BaseTriethylamine (TEA), 2.1 mL (15.0 mmol, 1.5 eq)
SolventAnhydrous Dichloromethane (DCM), 50 mL
Temperature0 °C to Room Temperature
Reaction Time4-6 hours
Expected Yield>90%

Step-by-Step Procedure:

  • Dissolve SM-1 (2.01 g, 10.0 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Sequentially add triethylamine (2.1 mL, 15.0 mmol) followed by p-toluenesulfonyl chloride (2.10 g, 11.0 mmol). A catalytic amount of DMAP (4-dimethylaminopyridine) can be added to accelerate the reaction if needed.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 30 mL of water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic extracts, wash with 1M HCl (20 mL), saturated aq. NaHCO₃ (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the tosylated product, which can often be used in the next step without further purification. If necessary, purify by recrystallization or silica gel chromatography.

Acylation and Etherification: O-Functionalization

Direct functionalization of the alcohol via acylation (ester formation) or alkylation (ether formation) introduces a variety of functional groups, which is essential for structure-activity relationship (SAR) studies in drug development.

Protocol 3.1: Acylation with an Acid Anhydride (Esterification)

This protocol outlines the synthesis of tert-butyl N-[3-((acetyloxy)methyl)cyclobutyl]carbamate.

Reaction Rationale: Acylation with an anhydride is a straightforward method catalyzed by a base like pyridine or DMAP. Pyridine often serves as both the base and the solvent.

Materials & Reagents:

ParameterValue
Starting Material (SM-1)1.0 g (4.97 mmol, 1.0 eq)
Acetic Anhydride0.56 mL (5.96 mmol, 1.2 eq)
Base / SolventAnhydrous Pyridine, 10 mL
CatalystDMAP, ~30 mg (0.25 mmol, 0.05 eq)
TemperatureRoom Temperature
Reaction Time2-4 hours
Expected Yield>95%

Step-by-Step Procedure:

  • Dissolve SM-1 (1.0 g, 4.97 mmol) in anhydrous pyridine (10 mL) in a flask at room temperature.

  • Add DMAP (~30 mg) followed by the dropwise addition of acetic anhydride (0.56 mL, 5.96 mmol).

  • Stir the mixture at room temperature for 2-4 hours.

  • Upon completion (monitored by TLC), carefully pour the mixture over crushed ice (~50 g) and add 1M HCl until the pH is acidic (~pH 2-3) to neutralize the pyridine.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash sequentially with water, saturated aq. NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to provide the acetylated product, which is typically of high purity.

Protocol 3.2: Williamson Ether Synthesis (O-Alkylation)

This protocol details the synthesis of tert-butyl N-[3-(methoxymethyl)cyclobutyl]carbamate.

Reaction Rationale: The Williamson ether synthesis requires the deprotonation of the alcohol to form a more potent nucleophile (the alkoxide), which then displaces a leaving group on the electrophile (e.g., an alkyl halide). Strong bases like sodium hydride (NaH) are commonly used.

// Nodes for the reaction equation start [label=<

+1. NaH, THF, 0 °C 2. CH₃I

>];

// Placeholder for actual reaction diagram - DOT language cannot render chemical structures. // The below is a conceptual representation. rankdir=LR; node [shape=record, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];

SM1 [label="{SM-1 (Alcohol)|R-CH₂OH}"]; Alkoxide [label="{Alkoxide Intermediate|R-CH₂O⁻Na⁺}"]; Product [label="{Ether Product|R-CH₂OCH₃}"];

SM1 -> Alkoxide [label="NaH, THF"]; Alkoxide -> Product [label="CH₃I"]; } Figure 3: Conceptual flow of the Williamson ether synthesis.

Materials & Reagents:

ParameterValue
Starting Material (SM-1)1.0 g (4.97 mmol, 1.0 eq)
BaseSodium Hydride (60% dispersion in mineral oil), 240 mg (6.0 mmol, 1.2 eq)
Alkylating AgentIodomethane (CH₃I), 0.37 mL (5.96 mmol, 1.2 eq)
SolventAnhydrous Tetrahydrofuran (THF), 20 mL
Temperature0 °C to Room Temperature
Reaction Time3-6 hours
Expected Yield70-85%

Step-by-Step Procedure:

  • Caution: NaH is highly reactive and flammable. Handle under an inert atmosphere.

  • To a flame-dried flask under nitrogen, add the NaH dispersion (240 mg, 6.0 mmol). Wash with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, decanting the hexanes carefully.

  • Add anhydrous THF (10 mL) to the washed NaH. Cool the suspension to 0 °C.

  • Dissolve SM-1 (1.0 g, 4.97 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Add iodomethane (0.37 mL, 5.96 mmol) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-6 hours until TLC analysis shows consumption of the starting material.

  • Cool the reaction back to 0 °C and cautiously quench by the dropwise addition of water (5 mL).

  • Dilute with ethyl acetate (50 mL) and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify by silica gel chromatography to obtain the desired ether.

References

  • PubChem. rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. [Link]

  • Kocienski, P. J. Protecting Groups, 3rd ed. (2004), Georg Thieme Verlag. [Link]

  • de Meijere, A., Kozhushkov, S. I. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1099-1146. [Link]

  • Pellicciari, R., et al. (2016). Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes. Molecules, 21(9), 1224. [Link]

  • Wuts, P. G. M., Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed. (2014), John Wiley & Sons. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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The Strategic Role of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the judicious selection of chemical intermediates is paramount to the successful synthesis of complex and effective therapeutic agents. Among the vast arsenal of building blocks available to medicinal chemists, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has emerged as a key pharmaceutical intermediate. Its unique structural features, combining a conformationally rigid cyclobutane core with strategically placed, orthogonally protected functional groups, offer a versatile platform for the construction of sophisticated molecular architectures. This guide provides an in-depth exploration of the applications of this intermediate, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutics.

Introduction: The Significance of the Cyclobutane Motif and Boc Protection in Drug Design

The incorporation of a cyclobutane ring into drug candidates is a strategic choice to impart favorable pharmacokinetic and pharmacodynamic properties. The inherent strain of the four-membered ring results in a unique puckered three-dimensional structure that can enforce a specific conformation on a molecule.[1] This conformational restriction can lead to enhanced binding affinity for a biological target by reducing the entropic penalty upon binding.[1] Furthermore, the cyclobutane scaffold can improve metabolic stability and serve as a non-planar bioisostere for other chemical groups.[2]

Complementing the advantages of the cyclobutane core, the tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical chemistry. Its stability under a wide range of reaction conditions, coupled with its facile and clean removal under acidic conditions, makes it an ideal choice for protecting amine functionalities during multi-step synthetic sequences.

This compound synergistically combines these features, offering a bifunctional building block with a Boc-protected amine and a primary alcohol. This arrangement allows for selective, sequential modification of either functional group, making it a highly valuable intermediate in the synthesis of complex molecules.

Core Application: A Versatile Linker for PROTAC Synthesis

A prominent and cutting-edge application of this compound is in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.

The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing its solubility, cell permeability, and the spatial orientation of the two ligands to facilitate the formation of a productive ternary complex (target protein-PROTAC-E3 ligase). This compound is an ideal precursor for PROTAC linkers due to its conformational rigidity and the divergent synthetic handles it provides.

General Synthetic Strategy

The primary alcohol of this compound can be readily modified, for example, through etherification or activation for nucleophilic substitution, to attach one of the PROTAC ligands. Subsequently, the Boc-protecting group can be removed to reveal the primary amine, which can then be acylated or alkylated to append the second ligand, thus completing the PROTAC synthesis.

Below is a generalized workflow illustrating the role of tert-butyl N-[3-(hydroxoxymethyl)cyclobutyl]carbamate in PROTAC synthesis.

PROTAC_synthesis_workflow A This compound B Functionalization of the hydroxyl group (e.g., etherification with Ligand 1 precursor) A->B Step 1 C Boc-deprotection (e.g., TFA, HCl) B->C Step 2 D Coupling of the amine with Ligand 2 precursor (e.g., amide bond formation) C->D Step 3 E Final PROTAC Molecule D->E Step 4

Caption: Generalized workflow for PROTAC synthesis utilizing this compound.

Experimental Protocols

While the precise reaction conditions will vary depending on the specific ligands being coupled, the following protocols provide a representative framework for the utilization of this compound in a synthetic sequence.

Protocol 1: O-Alkylation of the Hydroxyl Group

This protocol describes a general method for the etherification of the primary alcohol, a common first step in linker synthesis.

Materials:

  • This compound

  • An appropriate alkyl halide or sulfonate (Ligand 1 precursor with a leaving group)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carbamate in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with diethyl ether (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the O-alkylated product.

Protocol 2: Boc-Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group to liberate the primary amine.

Materials:

  • Boc-protected substrate from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane.

  • To the stirred solution, add trifluoroacetic acid (10-20 eq) dropwise at room temperature. Alternatively, use a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in dichloromethane and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the deprotected amine, which can often be used in the next step without further purification.

Quantitative Data and Characterization

The efficiency of the synthetic steps involving this compound is crucial for the overall yield of the final pharmaceutical product. The following table provides representative data for the reactions described above, although actual results may vary based on the specific substrates used.

StepReactionReagentsTypical Yield (%)Purity (%)
1O-AlkylationNaH, Alkyl Halide, DMF70-90>95
2Boc-DeprotectionTFA, DCM or HCl/Dioxane90-99>95

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS). The reagents used in the described protocols, such as sodium hydride and trifluoroacetic acid, are hazardous and require specific handling procedures. Always consult the relevant SDS before use.

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its unique combination of a conformationally rigid cyclobutane core and orthogonally protected functional groups makes it particularly well-suited for the construction of complex molecular architectures, most notably as a linker in the synthesis of PROTACs. The protocols and data presented in this guide are intended to provide a foundation for researchers and drug development professionals to effectively utilize this important building block in their synthetic endeavors.

References

  • Wessjohann, L. A., et al. (2007).
  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1485-1538.
  • Barreiro, E. J., Kümmerle, A. E., & Fraga, C. A. M. (2011). The Use of Cyclobutane Derivatives in Medicinal Chemistry. Current Medicinal Chemistry, 18(33), 5113-5133.
  • Liskon Biological. (2025).

Sources

Application Notes and Protocols: Strategic Use of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the cyclobutane motif has emerged as a valuable scaffold for the design of novel therapeutic agents. Its unique three-dimensional structure, characterized by a puckered conformation, offers a distinct advantage in exploring chemical space compared to more traditional flat aromatic rings. The introduction of a cyclobutane ring can impart favorable properties such as metabolic stability, improved solubility, and novel intellectual property positioning.[1][2] The inherent ring strain of cyclobutanes also provides specific reactivity and conformational constraints that can be leveraged to create innovative molecular architectures.[3]

This application note focuses on a key building block, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate , and provides a comprehensive guide to its strategic application in multi-step organic synthesis. This bifunctional molecule, featuring a Boc-protected amine and a primary alcohol, serves as a versatile intermediate for the introduction of the 3-(aminomethyl)cyclobutanol moiety into more complex target molecules. We will delve into detailed protocols for its preparation, its use in subsequent transformations, and the critical deprotection step, all while emphasizing the underlying chemical principles and providing practical, field-tested insights for researchers in drug development and chemical synthesis.

Core Concepts: The Power of Orthogonal Protecting Group Strategies

The successful synthesis of complex molecules bearing multiple functional groups hinges on the strategic use of protecting groups.[4] An ideal protecting group should be easy to introduce, stable under a range of reaction conditions, and readily removed with high selectivity and yield.[4] The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability in basic and nucleophilic environments, and its clean removal under acidic conditions.[5]

The presence of both a Boc-protected amine and a free hydroxyl group in this compound exemplifies the principle of orthogonal protection . This strategy allows for the selective manipulation of one functional group while the other remains masked, enabling chemists to perform sequential transformations with precision and control.[6][7] For instance, the hydroxyl group can be oxidized, esterified, or converted to a leaving group, while the amine remains protected. Subsequently, the Boc group can be removed to reveal the primary amine for further functionalization, such as amide bond formation or reductive amination.

Synthesis of this compound

The synthesis of the title compound begins with the preparation of the corresponding amino alcohol, [3-(aminomethyl)cyclobutyl]methanol. While a direct, one-pot synthesis of this compound from commercially available starting materials is not extensively documented in peer-reviewed literature, a robust and adaptable two-step approach can be employed. This involves the synthesis of the amino alcohol followed by the selective protection of the amino group.

Step 1: Synthesis of [3-(Aminomethyl)cyclobutyl]methanol (Hypothetical Route)

A plausible synthetic route to [3-(aminomethyl)cyclobutyl]methanol could start from a commercially available cyclobutane derivative, such as cyclobutane-1,3-dicarboxylic acid. A multi-step sequence involving reduction of one carboxylic acid to an alcohol and conversion of the other to an amine (e.g., via a Curtius or Hofmann rearrangement) would yield the desired amino alcohol. Due to the lack of a specific cited protocol for this exact molecule, a general representation of this transformation is provided.

Step 2: Boc Protection of [3-(Aminomethyl)cyclobutyl]methanol

The selective protection of the more nucleophilic amino group in the presence of the hydroxyl group can be achieved under standard conditions using di-tert-butyl dicarbonate (Boc₂O). The following protocol is adapted from a similar synthesis of a cyclopentane analog and represents a reliable method.[8]

Protocol: Boc Protection of [3-(Aminomethyl)cyclobutyl]methanol

Parameter Condition/Reagent Notes
Starting Material [3-(Aminomethyl)cyclobutyl]methanol1.0 equivalent
Solvent 2:1 1,4-Dioxane:WaterSufficient to dissolve the starting material.
Base Sodium Bicarbonate (NaHCO₃)1.3 equivalents
Protecting Agent Di-tert-butyl dicarbonate (Boc₂O)1.1 equivalents
Temperature 0 °C to Room TemperatureInitial cooling controls the exotherm.
Reaction Time 1-2 hoursMonitor by TLC.
Work-up Aqueous extraction
Purification Column chromatography or recrystallization

Detailed Procedure:

  • Dissolve [3-(aminomethyl)cyclobutyl]methanol (1.0 eq.) in a 2:1 mixture of 1,4-dioxane and water.

  • Add sodium bicarbonate (1.3 eq.) to the solution and cool the mixture in an ice-water bath.

  • Add di-tert-butyl dicarbonate (1.1 eq.) in one portion with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude this compound by silica gel column chromatography or recrystallization to afford the pure product.

G cluster_0 Step 1: Amino Alcohol Synthesis cluster_1 Step 2: Boc Protection start Cyclobutane-1,3-dicarboxylic acid intermediate [3-(Aminomethyl)cyclobutyl]methanol start->intermediate Multi-step sequence (Reduction & Amine Formation) reagents Boc₂O, NaHCO₃ Dioxane/Water, 0°C to RT intermediate->reagents product This compound reagents->product

A schematic representation of potential synthetic pathways utilizing the title compound.

Protocols for Key Transformations

Protocol: Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol can be achieved using various reagents, with the choice depending on the desired oxidation state (aldehyde or carboxylic acid) and the presence of other sensitive functional groups.

Parameter Condition/Reagent (for Aldehyde) Condition/Reagent (for Carboxylic Acid)
Starting Material This compoundThis compound
Oxidizing Agent Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)Jones reagent (CrO₃/H₂SO₄) or TEMPO-mediated oxidation
Solvent Dichloromethane (DCM)Acetone or DCM/Water
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 1-4 hours2-12 hours
Protocol: Deprotection of the Boc Group

The removal of the Boc group is typically accomplished under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method. [9] Protocol: Acid-Catalyzed Boc Deprotection

Parameter Condition/Reagent Notes
Starting Material Boc-protected substrate1.0 equivalent
Deprotection Reagent 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)The concentration can be adjusted based on substrate sensitivity.
Scavenger (Optional) Triisopropylsilane (TIS) or AnisoleRecommended if the substrate contains sensitive groups prone to alkylation by the tert-butyl cation.
Temperature 0 °C to Room Temperature
Reaction Time 30 minutes to 2 hoursMonitor by TLC or LC-MS.
Work-up Evaporation and trituration with cold diethyl etherTo precipitate the amine salt.

Detailed Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TFA/DCM solution dropwise with stirring.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Once complete, remove the solvent and excess TFA under reduced pressure.

  • Add cold diethyl ether to the residue to precipitate the deprotected amine as its TFA salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Mechanism of Acid-Catalyzed Boc Deprotection

G cluster_0 Mechanism BocN Boc-NH-R Protonation Protonated Boc-NH-R BocN->Protonation H⁺ CarbamicAcid Carbamic Acid + t-Butyl Cation Protonation->CarbamicAcid Elimination Amine R-NH₃⁺ + CO₂ CarbamicAcid->Amine Decarboxylation

The mechanism involves protonation, elimination to form a stable tert-butyl cation and an unstable carbamic acid, which then decarboxylates.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the context of drug discovery. Its orthogonally protected functional groups allow for a high degree of synthetic flexibility, enabling the introduction of the 3-(aminomethyl)cyclobutanol scaffold into a wide range of target structures. The protocols outlined in this application note provide a solid foundation for the synthesis and application of this important intermediate. As the demand for novel, three-dimensional molecular architectures continues to grow in medicinal chemistry, the strategic use of cyclobutane-containing building blocks like this compound is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

  • Vertex AI Search. Cyclobutanes in Small‐Molecule Drug Candidates - PMC - PubMed Central.
  • BenchChem. Application Note: Protocols for the Acid-Catalyzed t-Boc Deprotection of Lysine.
  • BenchChem. Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Life Chemicals. Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS Publications. Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery | Journal of Medicinal Chemistry.
  • Mol-Instincts. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.
  • PubMed. Synthesis of the orthogonally protected amino alcohol Phaol and analogs.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Cyclobutane Derivatives in Modern Chemistry: Featuring 1,1-Cyclobutanedicarboxylic Acid.
  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. How can we protect an amino group leaving an alcohol group free?
  • NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection - Wordpress.
  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis.
  • OUCI. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts.
  • BenchChem. Orthogonal Protection Strategies with Boc-L-beta-homotryptophan: Application Notes and Protocols.
  • RSC Publishing. Dual protection of amino functions involving Boc.
  • BenchChem. Orthogonal Protection Strategies with Boc: A Comparative Guide for Researchers.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Organic Chemistry Portal. Protecting Groups.

Sources

Application Notes and Protocols for the Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a key building block in the synthesis of a variety of pharmacologically active molecules. The cyclobutane motif is increasingly incorporated into drug candidates to explore novel chemical space, improve metabolic stability, and fine-tune physicochemical properties. The presence of both a protected amine (N-Boc) and a primary alcohol in this molecule makes it a versatile intermediate for further chemical elaboration.

However, like any synthetic intermediate, its purity is paramount. Impurities, which can include starting materials, byproducts, and stereoisomers, can have a significant impact on the outcome of subsequent reactions and the purity of the final active pharmaceutical ingredient (API). Therefore, robust and efficient purification methods are essential to ensure the quality and consistency of the final product. This guide provides a detailed overview of the primary methods for the purification of this compound, grounded in established chemical principles and practical laboratory experience.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

Before delving into purification protocols, it is crucial to understand the properties of the target molecule and the potential impurities that may be present.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC10H19NO3[1]
Molecular Weight201.27 g/mol [1]
AppearanceWhite to off-white solid or oil
PolarityModerately polarInferred from structure
SolubilitySoluble in polar organic solvents (e.g., methanol, dichloromethane, ethyl acetate)Inferred from structure and purification methods

Potential Impurity Profile:

The impurity profile of this compound is highly dependent on its synthetic route. A common approach involves the reduction of a cyclobutane carboxylate precursor.

  • Unreacted Starting Material: Incomplete reduction can lead to the presence of the corresponding methyl or ethyl ester precursor.

  • Stereoisomers (cis/trans): The synthesis of substituted cyclobutanes often yields a mixture of cis and trans isomers.[2][3] The separation of these isomers can be challenging due to their similar physicochemical properties.

  • Byproducts from Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group can sometimes lead to the formation of byproducts, though modern methods are generally high-yielding.

  • Solvent Residues: Residual solvents from the reaction and workup are common impurities that need to be removed.

Purification Methodologies: A Comparative Overview

There are three primary methods for the purification of this compound:

  • Flash Column Chromatography: A versatile and widely used technique for the separation of moderately polar compounds.

  • Crystallization: A cost-effective and scalable method for obtaining highly pure crystalline solids.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique suitable for challenging separations and achieving very high purity.

The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Method 1: Flash Column Chromatography

Flash column chromatography is often the first-line approach for the purification of this compound, offering a good balance of speed, resolution, and scalability.[2] The principle lies in the differential partitioning of the components of a mixture between a stationary phase (typically silica gel) and a mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is the standard choice for this moderately polar compound. Its hydroxyl groups interact with the polar functional groups of the target molecule and impurities, leading to separation.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol) is typically used. The polarity of the mobile phase is carefully tuned to achieve optimal separation. A gradient elution (gradually increasing the polarity) can be beneficial for separating compounds with a wide range of polarities.

Protocol for Flash Column Chromatography

This protocol is a starting point and may require optimization based on the specific impurity profile. A mobile phase of 3% methanol in dichloromethane has been reported to be effective for a stereoisomer of the target compound.[3]

1. Slurry Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).
  • Add a small amount of silica gel to the solution to create a slurry.
  • Evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" technique generally results in better separation than direct liquid injection.

2. Column Packing:

  • Select a column of appropriate size for the amount of crude material.
  • Pack the column with silica gel in the initial, less polar mobile phase (e.g., 100% DCM).

3. Elution:

  • Carefully load the prepared slurry onto the top of the packed column.
  • Begin elution with the initial mobile phase.
  • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A typical gradient might be from 0% to 5% methanol in DCM.
  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

4. Product Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation: Typical Elution Parameters

ParameterValue
Stationary PhaseSilica Gel (60 Å, 230-400 mesh)
Mobile PhaseGradient of 0-5% Methanol in Dichloromethane
Flow RateDependent on column size
DetectionTLC with a suitable stain (e.g., potassium permanganate)

Visualization: Flash Chromatography Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_iso Isolation crude Crude Product dissolve Dissolve in minimal DCM crude->dissolve slurry Adsorb onto Silica Gel dissolve->slurry dry_load Evaporate to Dry Powder slurry->dry_load load Load Sample dry_load->load pack Pack Silica Gel Column pack->load elute Elute with MeOH/DCM Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc pool Combine Pure Fractions tlc->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Workflow for Flash Chromatography Purification.

Method 2: Crystallization

Crystallization is a powerful purification technique that can be highly effective if the target compound is a solid and suitable crystallization conditions can be found. It relies on the principle that the desired compound will have a lower solubility in a particular solvent system at a lower temperature than the impurities, allowing it to crystallize out of the solution in a pure form. Boc-protected amino acid derivatives are often oils, which can make crystallization challenging.[4] However, techniques such as solidification followed by slurrying can be effective.[5][6]

Causality Behind Experimental Choices:

  • Solidification: If the purified product is an oil, inducing solidification is the first critical step. This can sometimes be achieved by prolonged storage at low temperatures or by adding a seed crystal.

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. For the slurrying step, a weak polar solvent in which the product has low solubility, such as n-hexane or diethyl ether, is often used.[5]

Protocol for Crystallization (Slurry Method)

This protocol is adapted from general methods for the crystallization of Boc-protected amino acids.[5][6]

1. Solidification of the Crude Product:

  • If the crude product is an oil, attempt to solidify it by storing it at a low temperature (e.g., 4 °C or -20 °C) for an extended period. The addition of a seed crystal of the pure compound, if available, can significantly aid this process.

2. Slurrying:

  • Once the product has solidified, add a weak polar solvent such as n-hexane or diethyl ether. The amount of solvent should be sufficient to form a stirrable slurry.
  • Stir the slurry at room temperature for several hours. This allows the impurities to dissolve in the solvent while the pure product remains as a solid.

3. Filtration and Washing:

  • Filter the solid product using a Büchner funnel.
  • Wash the solid with a small amount of the cold slurrying solvent to remove any remaining dissolved impurities.

4. Drying:

  • Dry the crystalline product under reduced pressure to a constant weight.

Data Presentation: Crystallization Solvent Systems

Solvent SystemPurposeRationale
n-Hexane or Diethyl EtherSlurryingLow solubility of the polar product, good solubility for non-polar impurities.
Methanol/Diethyl EtherPrecipitationGood solvent for the product (methanol) and an anti-solvent (diethyl ether) to induce precipitation.

Visualization: Crystallization Workflow

G start Crude Product (Oil or Solid) solidify Induce Solidification (if oil) start->solidify slurry Add Weak Polar Solvent (e.g., Hexane) solidify->slurry stir Stir to Form Slurry slurry->stir filter Filter the Solid stir->filter wash Wash with Cold Solvent filter->wash dry Dry Under Vacuum wash->dry pure Pure Crystalline Product dry->pure

Caption: Workflow for Purification by Crystallization.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For challenging separations, such as the resolution of closely related stereoisomers or the removal of trace impurities to achieve very high purity (>99.5%), preparative HPLC is the method of choice.[2] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate larger quantities of material.

Causality Behind Experimental Choices:

  • Stationary Phase: Reversed-phase (e.g., C18-silica) is commonly used for moderately polar compounds. The non-polar stationary phase retains the compound based on its hydrophobicity.

  • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution is employed to separate the components.

  • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid are often added to the mobile phase to improve peak shape and resolution by suppressing the ionization of acidic or basic functional groups.

General Protocol for Preparative HPLC

1. Method Development:

  • Develop an analytical HPLC method to achieve baseline separation of the target compound from its impurities.
  • Optimize the mobile phase composition, gradient, and flow rate.

2. Scaling Up:

  • Transfer the analytical method to a preparative scale, adjusting the column size, flow rate, and injection volume accordingly.

3. Purification:

  • Dissolve the crude or partially purified product in the mobile phase.
  • Inject the solution onto the preparative HPLC system.
  • Collect fractions corresponding to the peak of the pure product.

4. Product Isolation:

  • Combine the pure fractions.
  • Remove the organic solvent under reduced pressure.
  • If the product is in an aqueous solution, it may be isolated by lyophilization or extraction with an organic solvent.

Data Presentation: Typical Prep-HPLC Parameters

ParameterValue
Stationary PhaseC18-silica
Mobile PhaseGradient of Acetonitrile in Water (with 0.1% TFA)
DetectionUV (e.g., at 210 nm)

G start Crude or Partially Pure Product develop Analytical HPLC Method Development start->develop scale_up Scale-up to Preparative HPLC develop->scale_up inject Inject Sample scale_up->inject separate Chromatographic Separation inject->separate collect Collect Pure Fractions separate->collect isolate Isolate Product (Evaporation/Lyophilization) collect->isolate pure High-Purity Product isolate->pure

Sources

Application Notes and Protocols for the Characterization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the characterization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No: 130369-05-0), a key intermediate in pharmaceutical synthesis. These application notes are designed for researchers, scientists, and drug development professionals, offering detailed protocols and theoretical justifications for a multi-pronged analytical approach. The methodologies detailed herein ensure the unequivocal identification, purity assessment, and stability evaluation of this compound, adhering to the highest standards of scientific integrity. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC).

Introduction: The Analytical Imperative

This compound is a bifunctional molecule incorporating a carbamate protecting group and a primary alcohol, built upon a cyclobutane scaffold. The precise characterization of this molecule is critical for its use in subsequent synthetic steps and for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The analytical strategy presented here is designed to provide a holistic understanding of the molecule's identity, purity, and physicochemical properties.

The choice of analytical techniques is dictated by the structural features of the molecule: the tert-butyl group, the carbamate linkage, the cyclobutane ring, and the hydroxymethyl group. Each technique offers a unique window into these features, and together they provide a robust and self-validating analytical package.

Molecular and Physicochemical Properties

A foundational understanding of the basic properties of this compound is essential for the development of analytical methods.

PropertyValueSource
CAS Number 130369-05-0[1]
Molecular Formula C₁₀H₁₉NO₃[1]
Molecular Weight 201.26 g/mol [1]
Monoisotopic Mass 201.136494 g/mol [1]
Appearance White to off-white solidInferred
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.Inferred from similar structures

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation

NMR spectroscopy is the cornerstone for the structural confirmation of this compound. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of the molecule.

Rationale for NMR Analysis

The asymmetry of the 3-substituted cyclobutane ring, along with the presence of distinct functional groups, gives rise to a unique and interpretable NMR spectrum. ¹H NMR will confirm the presence and connectivity of all non-exchangeable protons, while ¹³C NMR will identify all unique carbon environments.

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (δ) for the molecule, based on established values for similar structural motifs.[2] Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8-5.2Broad Singlet1HNH
~3.5-3.7Doublet2HCH ₂OH
~3.4-3.6Triplet1HN-CH -(cyclobutyl)
~2.0-2.3Multiplet2HCyclobutyl CH
~1.8-2.0Multiplet2HCyclobutyl CH
~1.6-1.8Multiplet1HCyclobutyl CH
1.44Singlet9H-C(CH ₃)₃
~1.5Broad Singlet1HOH

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~156.0C =O (carbamate)
~79.5-C (CH₃)₃
~65.0C H₂OH
~45.0N-C H-(cyclobutyl)
~35.0Cyclobutyl C H
~30.0Cyclobutyl C H₂
28.4-C(C H₃)₃
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (e.g., to residual solvent peak or TMS).

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile compound.

Rationale for MS Analysis

MS analysis will confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns, offering additional structural confirmation.

Expected Mass Spectrometry Data

Table 3: Predicted m/z Values for Common Adducts in ESI-MS

AdductPredicted m/z
[M+H]⁺202.1438
[M+Na]⁺224.1257
[M+K]⁺240.0997
Fragmentation Pathways

The tert-butoxycarbonyl (Boc) group is known to undergo characteristic fragmentation.[3][4][5] The primary fragmentation pathways under collision-induced dissociation (CID) are expected to be:

  • Loss of isobutylene (56 Da): [M+H]⁺ → [M+H - C₄H₈]⁺

  • Loss of the entire Boc group (100 Da): [M+H]⁺ → [M+H - C₅H₈O₂]⁺

  • Loss of water (18 Da): [M+H]⁺ → [M+H - H₂O]⁺

Fragmentation M_H [M+H]⁺ m/z = 202.14 M_H_isobutylene [M+H - C₄H₈]⁺ m/z = 146.10 M_H->M_H_isobutylene - 56 Da M_H_Boc [M+H - C₅H₈O₂]⁺ m/z = 102.09 M_H->M_H_Boc - 100 Da M_H_water [M+H - H₂O]⁺ m/z = 184.13 M_H->M_H_water - 18 Da

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL with the mobile phase.

  • Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer with an ESI source.

  • Chromatographic Conditions (for infusion or flow injection):

    • Mobile Phase: 50:50 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 300-350 °C.

    • Scan Range: m/z 50-500.

  • MS/MS Analysis: Select the [M+H]⁺ ion (m/z 202.14) as the precursor for CID and acquire the product ion spectrum.

High-Performance Liquid Chromatography (HPLC): Purity Determination and Quantification

HPLC is the primary technique for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations.

Rationale for HPLC Analysis

A reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from potential impurities, such as starting materials, byproducts, or degradation products. The use of a UV detector is suitable as the carbamate group provides sufficient chromophore for detection at low wavelengths.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injection Inject into HPLC Filter->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity Calculate Purity (%) Integration->Purity

Caption: General workflow for HPLC purity analysis.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient Elution:

    • Start with a low percentage of B (e.g., 10-20%).

    • Ramp to a higher percentage of B (e.g., 90-95%) over 15-20 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak corresponding to the main compound and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in the molecule.

Rationale for FTIR Analysis

The FTIR spectrum will show characteristic absorption bands for the N-H, C-H, C=O, C-O, and O-H functional groups present in this compound.

Expected FTIR Absorption Bands

Table 4: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
~3350N-H stretchCarbamate
2980-2850C-H stretchAliphatic (cyclobutyl and tert-butyl)
1710-1680C=O stretchCarbamate carbonyl
~1520N-H bendCarbamate
1250 and 1160C-O stretchCarbamate and tert-butyl
~1050C-O stretchPrimary alcohol
Experimental Protocol: FTIR
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values.

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information on the thermal stability, melting point, and decomposition behavior of the compound.[6][7]

Rationale for Thermal Analysis

TGA measures the change in mass as a function of temperature, indicating thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting. Carbamates are known to be thermally labile, and understanding their decomposition profile is crucial for handling and storage.[6]

Expected Thermal Behavior
  • DSC: An endothermic peak corresponding to the melting point of the solid.

  • TGA: A multi-step weight loss is possible. The first step would likely correspond to the loss of the Boc group, followed by further decomposition at higher temperatures.[6]

Experimental Protocol: TGA/DSC
  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum or ceramic pan.

  • TGA/DSC Parameters:

    • Temperature Range: 25 °C to 600 °C.

    • Heating Rate: 10 °C/min.

    • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

  • Data Analysis:

    • From the DSC curve, determine the onset and peak temperatures of any thermal events (e.g., melting).

    • From the TGA curve, determine the onset temperature of decomposition and the percentage of mass loss at each step.

Conclusion

The analytical methodologies outlined in this document provide a robust framework for the comprehensive characterization of this compound. The synergistic use of NMR, MS, HPLC, FTIR, and thermal analysis ensures the unambiguous confirmation of its structure, the accurate assessment of its purity, and a thorough understanding of its physicochemical properties. Adherence to these protocols will enable researchers and developers to confidently use this important building block in their synthetic endeavors.

References

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Nature Communications. [Link]

  • Supporting Information for "A mild and efficient method for the synthesis of carbamates from alcohols or phenols and urea". Beilstein Journal of Organic Chemistry. [Link]

  • New thermal decomposition pathway for TATB. Scientific Reports. [Link]

  • Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). HMDB. [Link]

  • 3-(Hydroxymethyl)cyclobutan-1-ol. PubChem. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]

  • tert-Butyl cyclohexylcarbamate, N-methyl- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [Link]

  • TGA-DSC. The University of Melbourne. [Link]

  • TATB Thermal Decomposition: An Improved Kinetic Model for Explosive Safety Analysis. OSTI.GOV. [Link]

  • 12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Royal Society of Chemistry. [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. ResearchGate. [Link]

  • tert-Butyl carbamate. NIST WebBook. [Link]

  • FT-IR spectrum of tert-butyl... ResearchGate. [Link]

  • Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). PubChemLite. [Link]

  • tert-butyl N-[trans-3-hydroxy-3-(trifluoromethyl)cyclobutyl]carbamate. Blaze Inc. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve the yield and purity of the target molecule. The information herein is structured to provide not just procedural steps, but the underlying chemical logic to empower your experimental design.

Overview of the Synthetic Strategy

The most common and reliable route to synthesize this compound is through the chemoselective reduction of the parent carboxylic acid, 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid. Borane complexes, such as borane tetrahydrofuran (BH₃·THF) or borane dimethyl sulfide (BH₃·SMe₂), are the reagents of choice for this transformation. They offer high selectivity for the carboxylic acid functional group, leaving the Boc-protecting group and other potentially sensitive functionalities intact.[1][2]

The overall transformation is as follows:

Troubleshooting_Low_Yield start Problem: Low Yield q1 Is the starting material consumed? (Check by TLC/LC-MS) start->q1 incomplete_reaction Cause: Incomplete Reaction q1->incomplete_reaction No product_loss Cause: Product Loss during Workup/Purification q1->product_loss Yes q2 Was the borane reagent fresh? incomplete_reaction->q2 bad_reagent Solution: Use a fresh, properly stored bottle of BH₃·THF or BH₃·SMe₂. Titrate to confirm molarity. q2->bad_reagent No stoichiometry Solution: Re-verify stoichiometry. Ensure at least 1 equivalent of BH₃ is used per carboxylic acid. q2->stoichiometry Yes temp_time Solution: Increase reaction time or gently heat to 40-50°C if the reaction is sluggish at room temperature. stoichiometry->temp_time q3 Was the quench performed correctly? product_loss->q3 bad_quench Solution: Quench slowly at 0°C with methanol. Stir for at least 1-2 hours to break down borate-ester complexes. q3->bad_quench No extraction_issue Solution: The product is polar. Use a more polar solvent like Ethyl Acetate (EtOAc) for extraction. Perform multiple extractions (3-4x). q3->extraction_issue Yes purification_issue Solution: The product can be water-soluble. Brine washes should be done carefully to avoid partitioning product into the aqueous layer. Consider flash chromatography for purification. extraction_issue->purification_issue

Caption: Decision tree for troubleshooting low yields.

Detailed Explanation:

  • Reagent Activity: Borane solutions (especially BH₃·THF) can degrade over time, leading to a lower effective concentration. Always use a fresh bottle from a reputable supplier or titrate an older bottle before use.

  • Stoichiometry: The reaction mechanism involves the formation of a triacyloxyborane intermediate, which means that theoretically, one-third of an equivalent of BH₃ is needed. [1]However, in practice, using at least one full equivalent of BH₃ is recommended to drive the reaction to completion. [3]* Workup is Critical: The product alcohol initially forms a borate ester complex. This complex must be hydrolyzed to liberate the free alcohol. Quenching with methanol at a low temperature is crucial. The methanolysis of the borate ester can be slow; ensure sufficient time is allowed for this step before proceeding with the aqueous workup. [3][4]* Product Polarity: The target molecule contains both a hydroxyl group and a carbamate, making it relatively polar. This can lead to significant product loss in the aqueous layer during extraction if an inappropriate solvent (like diethyl ether) is used or if insufficient extractions are performed.

Issue 2: Formation of Impurities

Q: My final product is contaminated with significant impurities, as seen by NMR or LC-MS. What are these byproducts and how can I prevent them?

A: Impurities often arise from side reactions or incomplete reactions. Here are the most common culprits:

Impurity/SymptomProbable CausePrevention & Mitigation Strategy
Unreacted Starting Material Incomplete reaction.See "Low Yield" section above. Ensure sufficient reagent, time, and temperature. [3][5]
Borate Esters Incomplete hydrolysis during workup.Quench the reaction with methanol at 0°C and stir for an extended period (1-2 hours) before adding water. [3]This ensures the complete breakdown of boron complexes.
De-Boc'd Product The reaction quench or workup was too acidic.The Boc group is acid-labile. [6]Avoid strong acids during workup. Use a mild aqueous quench (e.g., water, saturated NH₄Cl) after the methanol quench. If an acidic wash is necessary, use a dilute, weak acid and minimize contact time.
Over-reduction to Alkane This is a rare side reaction with borane but can occur under harsh conditions, especially if the resulting alcohol can form a stable carbocation. [2]This is unlikely for this substrate. Maintain mild reaction conditions (0°C to room temperature). Borane is generally very selective for carboxylic acids over alcohols. [2]
Issue 3: Purification Challenges

Q: I'm having difficulty purifying the final product. It seems to be water-soluble, and chromatography is not giving clean separation.

A: The polarity of this compound presents a purification challenge.

  • Crystallization/Slurrying: If the crude product is an oil that refuses to solidify, it may contain residual solvents or impurities. Try dissolving it in a minimal amount of a solvent like ethyl acetate and then adding a non-polar solvent like hexane or diethyl ether to precipitate the product. This "slurrying" can effectively remove non-polar impurities. [7][8]* Flash Chromatography: This is often the most effective method. [7] * Stationary Phase: Standard silica gel is appropriate.

    • Mobile Phase: A gradient elution is recommended. Start with a less polar mixture (e.g., 20-30% Ethyl Acetate in Hexanes) and gradually increase the polarity to 50-70% Ethyl Acetate. The starting material (acid) will have a very low Rf, while the product alcohol will be more mobile.

    • Sample Loading: For polar compounds, dry loading onto silica is often superior to wet loading in dichloromethane (DCM), as it can lead to sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: Can I use a different reducing agent, like LiAlH₄ or NaBH₄? A1: It is not recommended.

  • LiAlH₄: While it will reduce the carboxylic acid, it is a very strong reducing agent and may also reduce the carbamate (Boc group), leading to undesired byproducts. [9][10]* NaBH₄: This reagent is generally not strong enough to reduce carboxylic acids under standard conditions. [9][10]Borane's high chemoselectivity for carboxylic acids makes it the ideal choice. [2][11] Q2: My starting material, 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid, is not commercially available. How can I prepare it? A2: The starting acid is typically prepared from a precursor like 3-oxocyclobutanecarboxylic acid. [12]The synthesis involves a reductive amination followed by Boc-protection of the resulting amino acid. This multi-step process requires careful execution and purification at each stage.

Q3: The procedure calls for anhydrous THF. How important is this? A3: It is critical. Borane reacts violently with water. The presence of water will consume the reagent, lower the yield, and generate hydrogen gas, creating a safety hazard. [1]Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents dispensed under an inert atmosphere (e.g., nitrogen or argon). [13] Q4: Is the reaction exothermic? A4: Yes, the initial reaction between borane and the carboxylic acid can be exothermic due to the release of hydrogen gas as the acidic proton reacts. [1]It is essential to add the borane solution dropwise to the solution of the carboxylic acid at 0°C to maintain temperature control.

Recommended Experimental Protocol

This protocol is a general guideline. Modifications may be necessary based on the specific scale and available equipment.

Experimental_Workflow prep 1. Preparation - Flame-dry glassware - Inert atmosphere (N₂/Ar) dissolve 2. Dissolve Starting Material - Dissolve acid in anhydrous THF prep->dissolve cool 3. Cool to 0°C - Use an ice/water bath dissolve->cool add_reagent 4. Add Borane - Add BH₃·THF solution dropwise - Maintain temp < 5°C cool->add_reagent react 5. Reaction - Allow to warm to RT - Stir for 8-16 hours - Monitor by TLC/LC-MS add_reagent->react quench 6. Quench - Cool back to 0°C - Slowly add Methanol - Stir for 1-2 hours react->quench workup 7. Aqueous Workup - Add water - Extract with Ethyl Acetate (3x) quench->workup purify 8. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography workup->purify product Final Product - Characterize (NMR, MS) purify->product

Caption: Step-by-step experimental workflow.

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 eq) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous tetrahydrofuran (THF, ~10 volumes, e.g., 10 mL per gram of acid). Stir until all solid has dissolved.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of borane-THF complex (e.g., 1.0 M in THF, 1.0-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5°C. Vigorous gas evolution (H₂) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours, monitoring the consumption of the starting material by TLC or LC-MS.

  • Quench: Once the reaction is complete, cool the mixture back to 0°C. Very slowly and carefully, add methanol (MeOH, ~5 volumes) dropwise to quench the excess borane. Caution: Vigorous effervescence.

  • Hydrolysis: Stir the mixture at room temperature for 1-2 hours to ensure the complete breakdown of borate esters.

  • Workup: Pour the reaction mixture into water (~10 volumes) and extract with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Reactions of Carboxylic Acids - An Overview. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). (n.d.). Organic Synthesis. Retrieved from [Link]

  • Reduction of Carboxylic Acids and Their Derivatives. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Borane Reagents. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses. Retrieved from [Link]

  • Carboxylic Acids to Alcohols, Part 3: Borane. (2019, December 17). YouTube. Retrieved from [Link]

  • Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. (n.d.). Biotage. Retrieved from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015, January 21). Quora. Retrieved from [Link]

  • What are some common causes of low reaction yields? (2021, November 20). Reddit. Retrieved from [Link]

  • Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. (n.d.). PubChem. Retrieved from [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Crystallization method of Boc-amino acid. (2021, April 16). Google Patents.
  • Atassi, M. Z., & Rosenthal, A. F. (1969). Specific reduction of carboxyl groups in peptides and proteins by diborane. The Biochemical journal, 111(5), 593–601. Retrieved from [Link]

  • Townsend, I., & Spring, D. R. (2020). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Chemistry, an Asian journal, 15(1), 38–42. Retrieved from [Link]

  • Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013, August 7). Google Patents.
  • Reduction of Carboxylic Acids. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Protection Reactions. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Kornet, M. J., Thio, P. A., & Tan, S. I. (1966). Borane reduction of amido esters. The Journal of Organic Chemistry, 31(7), 2364–2366. Retrieved from [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2015). Molecules, 20(7), 12345–12355. Retrieved from [Link]

Sources

troubleshooting common problems in tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. We will move beyond simple procedural outlines to explore the chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success and reproducibility of your synthesis.

Synthesis Overview: The Boc Protection of 3-(Hydroxymethyl)cyclobutanamine

The synthesis of this compound is fundamentally a nucleophilic substitution reaction. The primary amine of 3-(hydroxymethyl)cyclobutanamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically facilitated by a non-nucleophilic base, which deprotonates the amine, increasing its nucleophilicity, and neutralizes the acidic byproducts formed during the reaction.[1]

The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under a wide range of conditions, particularly basic and nucleophilic environments, and its straightforward removal under acidic conditions.[2][3]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Key Step cluster_products Products & Byproducts Amine 3-(Hydroxymethyl)cyclobutanamine Attack Nucleophilic Attack Amine->Attack Base (e.g., Et₃N) Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Attack Product Target Carbamate Attack->Product Byproducts t-Butanol + CO₂ Attack->Byproducts

Caption: General workflow for Boc protection.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or the reaction appears incomplete by TLC/LC-MS. What are the primary causes?

Answer: Low yield is a multifaceted problem often stemming from one of several root causes. Let's break them down logically.

  • Reagent Quality & Stoichiometry:

    • Starting Amine: The starting material, 3-(hydroxymethyl)cyclobutanamine, can be hygroscopic or may have absorbed atmospheric carbon dioxide to form a carbamate salt. Ensure it is dry and pure. If it's supplied as a salt (e.g., hydrochloride), an additional equivalent of base is required to neutralize it before the reaction can proceed.

    • Boc₂O: While generally stable, di-tert-butyl dicarbonate can slowly degrade. Use a fresh bottle or material that has been stored properly. A slight excess (1.1-1.3 equivalents) is typically recommended to drive the reaction to completion.

  • Reaction Conditions:

    • Base Selection: The choice of base is critical. A non-nucleophilic organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) is ideal. Stronger, nucleophilic bases like sodium hydroxide can hydrolyze the Boc₂O reagent, reducing its effective concentration and lowering the yield.[4]

    • Solvent: The solvent must fully dissolve the starting amine. Aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard choices. If the starting amine has poor solubility, a co-solvent system, such as THF/water, can be employed.[4]

    • Temperature: This reaction is typically run at room temperature. If the reaction is sluggish, gentle heating to 40-50°C can increase the rate, but be aware this can also promote side reactions.[5]

Troubleshooting_Low_Yield Start Low Yield or Incomplete Reaction Reagents Check Reagents Start->Reagents Conditions Review Conditions Start->Conditions Workup Assess Workup Start->Workup AminePurity Amine Purity/Salt Form? Reagents->AminePurity BocPurity Boc₂O Quality? Reagents->BocPurity Stoichiometry Correct Stoichiometry? Reagents->Stoichiometry Base Appropriate Base? (e.g., Et₃N, not NaOH) Conditions->Base Solvent Adequate Solubility? Conditions->Solvent Temperature Correct Temperature? Conditions->Temperature Extraction Product Loss During Aqueous Extraction? Workup->Extraction

Caption: Decision tree for troubleshooting low reaction yields.

Question 2: I see a major, less-polar byproduct by TLC analysis that I can't identify. What is it likely to be?

Answer: The most probable byproduct that is less polar than your desired product is the O-acylated species , tert-butyl N-[3-({[(tert-butoxy)carbonyl]oxy}methyl)cyclobutyl]carbamate.

  • Causality: The hydroxyl group on your starting material is also a nucleophile. While it is less nucleophilic than the primary amine, under certain conditions it can react with Boc₂O to form a tert-butyl carbonate. This side reaction is promoted by:

    • Using a large excess of Boc₂O.

    • Employing a strong base or a catalyst like 4-dimethylaminopyridine (DMAP), which can deprotonate the alcohol, significantly increasing its nucleophilicity.[4]

  • Mitigation:

    • Use a minimal excess of Boc₂O (start with 1.1 eq.).

    • Avoid strong bases and acylation catalysts like DMAP unless absolutely necessary.

    • Add the Boc₂O slowly to the solution of the amine and base to maintain a low instantaneous concentration of the acylating agent.

  • Remediation: If the O-acylated byproduct forms, it can often be selectively cleaved. The carbonate ester formed on the oxygen is more labile to basic hydrolysis than the carbamate on the nitrogen. A mild treatment with a base like potassium carbonate in methanol can often hydrolyze the O-Boc group while leaving the N-Boc group intact.

Question 3: My final product is contaminated with unreacted Boc₂O and t-butanol. How can I improve my purification?

Answer: This is a common purification challenge.

  • Aqueous Workup: t-Butanol is water-soluble and should be largely removed during the aqueous extraction phase of your workup. Ensure you perform at least 2-3 washes with water or brine.

  • Removing Excess Boc₂O:

    • Chemical Quench: After the reaction is complete, you can add a small amount of a nucleophilic amine scavenger, such as N,N-dimethylethylenediamine or a simple primary amine, to react with the remaining Boc₂O. The resulting urea byproduct is typically very polar and easily separated by chromatography or extraction.

    • Sublimation: Residual Boc₂O can be removed by placing the crude product under high vacuum for an extended period (24-72 hours). Using a dry ice trap is effective for collecting the sublimated solid.[5]

    • Chromatography: Flash column chromatography is very effective. Boc₂O has low polarity and will elute quickly in hexane/ethyl acetate systems.

Question 4: I'm concerned about the stability of the cyclobutane ring. Could it be opening during the reaction?

Answer: This is a valid concern given the inherent ring strain of cyclobutanes.[6][7] However, under the standard, mild conditions of a Boc protection (neutral to slightly basic, room temperature), the cyclobutane ring is highly stable and ring-opening is extremely unlikely.[8] Ring-opening reactions for cyclobutanes typically require significantly harsher conditions, such as strong Lewis acids, high temperatures, or transition-metal catalysis, none of which are employed in this synthesis.

Protocols & Methodologies

Protocol 1: Standard Synthesis of this compound

This protocol is a robust starting point for achieving high yields.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(hydroxymethyl)cyclobutanamine (1.0 eq.).

  • Dissolution: Dissolve the amine in a suitable solvent (e.g., Dichloromethane or THF) at a concentration of approximately 0.1-0.5 M.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the solution and stir for 5 minutes. If starting with an amine salt, use 2.5 eq. of base.

  • Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in a small amount of the reaction solvent. Add this solution dropwise to the stirring amine solution over 15-20 minutes at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-4 hours).

  • Workup:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated NaHCO₃ solution (to neutralize), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

ParameterRecommended ConditionRationale
Starting Amine 1.0 equivalentLimiting reagent.
Boc₂O 1.1 - 1.3 equivalentsSlight excess ensures complete conversion.
Base Triethylamine (1.5 eq.)Non-nucleophilic; neutralizes acid byproduct.[4]
Solvent DCM, THF, or AcetonitrileAprotic; good solubility for reactants.
Temperature 20-25 °C (Room Temp)Sufficient for reaction; minimizes side reactions.
Reaction Time 2 - 6 hoursMonitor by TLC/LC-MS for completion.
Protocol 2: Purification via Flash Column Chromatography
  • Column Packing: Pack a silica gel column using a low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 10% Ethyl Acetate / Hexanes) to elute any remaining Boc₂O and other non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., to 30-50% Ethyl Acetate / Hexanes).

    • The desired product, this compound, will elute as the polarity increases.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • ResearchGate. Deprotection of a Primary Boc Group under Basic Conditions. Available at: [Link]

  • Reddit. Why is boc stable to hydrolysis under basic conditions? Available at: [Link]

  • ResearchGate. Synthesis and Properties of Cyclobutane-containing Anhydrides STABILITY OF THE ANHYDRIDE. Available at: [Link]

  • Fisher Scientific. Amine Protection / Deprotection. Available at: [Link]

  • ACS Green Chemistry Institute. Bases - Wordpress. Available at: [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis. Available at: [Link]

  • Chemistry LibreTexts. 4.3: Stability of Cycloalkanes - Ring Strain. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Fiveable. Stability of Cycloalkanes: Ring Strain | Organic Chemistry Class Notes. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]

  • Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Available at: [Link]

  • PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]

  • Chemtips. Reactions that Work: Boc Protection. Available at: [Link]

Sources

Technical Support Center: Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Here, we address the common and often nuanced challenges encountered during its purification, providing not just protocols, but the underlying scientific principles to empower you to troubleshoot and adapt these methods to your specific experimental context.

Troubleshooting Guide: Common Purification Hurdles

This section is structured in a question-and-answer format to directly address the most pressing issues that may arise during the purification of this compound.

Issue 1: My final product is an oil or a waxy solid that won't crystallize.

Q: I've completed the synthesis and after work-up and solvent removal, I'm left with a persistent oil. How can I induce crystallization to obtain a pure, solid product?

A: This is a frequent challenge with Boc-protected amino alcohols, as residual solvents or minor impurities can significantly inhibit crystallization. The phenomenon of "oiling out" occurs when the compound separates from the solution at a temperature above its melting point. Here’s a systematic approach to tackle this:

Underlying Cause: The presence of impurities, residual solvents (like water or DMF), or the inherent low melting point of the compound can prevent the formation of a stable crystal lattice. The hydroxyl and carbamate functionalities can also lead to strong intermolecular hydrogen bonding, which can sometimes favor an amorphous state.

Troubleshooting Protocol:

  • Ensure Complete Solvent Removal: Initially, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (e.g., 30-40°C). This is a critical first step as even trace amounts of solvent can act as an anti-solvent for crystallization.[1]

  • Solvent-Induced Precipitation/Trituration:

    • Dissolve the oil in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethyl acetate).

    • Slowly add a non-polar solvent (e.g., hexanes, diethyl ether) dropwise with vigorous stirring until the solution becomes cloudy.

    • Continue stirring, and if a precipitate forms, add a small amount of the polar solvent back to redissolve it slightly, then allow it to stand.

  • Seed Crystal-Initiated Crystallization: This is a highly effective method if you have a small amount of pure, solid material.

    • After removing the bulk solvent to get an oil, add a few seed crystals.[2][3]

    • Allow the mixture to stand at room temperature. The oil should slowly solidify.[2][3]

    • Once solid, you can add a weak polar solvent like diethyl ether and break up the solid to form a slurry (pulping), which can further enhance purity.[2][3]

  • Recrystallization from a Binary Solvent System:

    • Choose a solvent pair where the compound is soluble in one solvent (e.g., ethyl acetate) and insoluble in the other (e.g., hexanes).

    • Dissolve the oily compound in the minimum amount of the hot "good" solvent.

    • Add the "bad" solvent dropwise until the solution becomes turbid.

    • Heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.[4]

Issue 2: Low or inconsistent yield after column chromatography.

Q: I'm losing a significant amount of my compound on the silica gel column. What could be the cause and how can I improve my recovery?

A: Low recovery during column chromatography can be attributed to several factors, including the stability of the compound on the stationary phase and the choice of solvent system.

Underlying Cause: The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions.[5] Silica gel is inherently acidic and can cause partial deprotection of the carbamate on the column, leading to the formation of the more polar free amine, which then streaks or remains on the column.

Troubleshooting Protocol:

  • Neutralize the Silica Gel:

    • Prepare a slurry of silica gel in your starting mobile phase.

    • Add a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to the slurry and the mobile phase. This will neutralize the acidic sites on the silica gel and prevent the degradation of your Boc-protected compound.

  • Optimize Your Solvent System:

    • Use a less polar solvent system if your compound is eluting very slowly. A common mobile phase for compounds of this polarity is a gradient of ethyl acetate in hexanes or dichloromethane.

    • Consider using a different stationary phase, such as neutral alumina, if acid-sensitivity is a persistent issue.

  • Minimize Contact Time:

    • Employ flash chromatography with moderate pressure to reduce the time your compound spends on the column.[6]

  • Proper Sample Loading:

    • Dissolve your crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column. This often results in sharper bands and better separation.

Issue 3: Presence of a closely eluting impurity in the final product.

Q: After purification by column chromatography, my NMR spectrum shows an impurity with a very similar Rf value to my product. What is the likely identity of this impurity and how can I remove it?

A: The most probable closely eluting impurity is the di-Boc protected species, N,N-bis(tert-butoxycarbonyl)-3-(hydroxymethyl)cyclobutanamine, or unreacted starting amine.

Underlying Cause: During the Boc protection reaction using di-tert-butyl dicarbonate (Boc)₂O, over-reaction can lead to the formation of a di-Boc derivative, especially if excess reagent or a strong base like DMAP is used.[5] This byproduct is less polar than your desired product and will have a similar Rf value.

Troubleshooting Protocol:

  • Fine-tune Chromatographic Conditions:

    • Use a shallow gradient during column chromatography to improve the separation between your product and the impurity.

    • Utilize a different solvent system. For example, if you are using ethyl acetate/hexanes, try dichloromethane/methanol.

  • Acid-Base Extraction: This technique can be used to remove any unreacted starting amine.

    • Dissolve the crude product in an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The basic amine will be protonated and move to the aqueous layer, while your Boc-protected product remains in the organic layer.

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Recrystallization: This is an excellent method for removing small amounts of impurities. A carefully chosen solvent system will allow your desired product to crystallize while the impurity remains in the mother liquor.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Based on the typical synthesis (Boc protection of 3-(hydroxymethyl)cyclobutanamine), the most common impurities are:

  • Unreacted Starting Material: 3-(hydroxymethyl)cyclobutanamine.

  • Over-reacted Product: N,N-bis(tert-butoxycarbonyl)-3-(hydroxymethyl)cyclobutanamine.

  • Reagent-derived Impurities: Residual di-tert-butyl dicarbonate or its byproducts.

Q2: Is this compound thermally stable? Can I use a rotary evaporator with high temperature?

A2: Carbamates can be thermally unstable.[7][8] It is advisable to remove solvents under reduced pressure at a moderate temperature (e.g., below 40-50°C) to minimize the risk of decomposition.

Q3: My purified product is a solid, but it starts to turn into a gum or oil upon storage. What is happening?

A3: This could be due to the hygroscopic nature of the compound, meaning it readily absorbs moisture from the air.[1][9] It could also indicate slow decomposition if not stored properly. Ensure the product is thoroughly dried and stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon) and at a low temperature.

Q4: What is a good starting point for a solvent system for thin-layer chromatography (TLC) analysis?

A4: A good starting point for TLC analysis is a mixture of ethyl acetate and hexanes. A 30-50% ethyl acetate in hexanes mixture will likely give a good Rf value for the product. You can adjust the polarity based on the observed separation.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of crude this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Crude this compound

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a 10% ethyl acetate/hexanes mixture. If your compound is acid-sensitive, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. A typical gradient would be from 10% to 50% ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization from Ethyl Acetate/Hexanes

This protocol is suitable for obtaining a highly pure, crystalline product.

Materials:

  • Purified or semi-purified this compound (as an oil or waxy solid)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Place the compound in a clean Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.

  • Induce Cloudiness: While the solution is still warm, add hexanes dropwise until it becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.

Data Summary & Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodStationary PhaseRecommended Mobile Phase/Solvent SystemPurpose
Flash ChromatographySilica GelGradient of Ethyl Acetate in Hexanes (e.g., 10% -> 50%)Primary purification to remove major impurities.
Flash ChromatographyNeutralized Silica Gel (0.5% Et₃N)Gradient of Ethyl Acetate in HexanesFor acid-sensitive compounds to prevent Boc deprotection.
RecrystallizationN/AEthyl Acetate / HexanesFinal purification to obtain a crystalline solid.
Acid-Base ExtractionN/AEthyl Acetate & 1M HCl (aq)To remove basic impurities like the starting amine.
Diagram 1: Troubleshooting Workflow for Product Isolation

start Crude Product (Post-Workup) solvent_removal High Vacuum Solvent Removal start->solvent_removal oil Product is an Oil or Waxy Solid trituration Trituration with Hexanes/Ether oil->trituration Yes recrystallization Recrystallization oil->recrystallization Yes solvent_removal->oil solid_product Pure Solid Product trituration->solid_product recrystallization->solid_product crude Crude Product extraction Acid-Base Extraction (Optional) crude->extraction chromatography Flash Column Chromatography crude->chromatography Directly extraction->chromatography If starting amine is present purity_check Check Purity (TLC, NMR) chromatography->purity_check recrystallize Recrystallization purity_check->recrystallize <98% Pure or Oily final_product Final Pure Product purity_check->final_product >98% Pure recrystallize->final_product

Caption: A comprehensive purification workflow for this compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to Purification Techniques for N-Boc Protected Compounds. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Liu, Y.-S., Zhao, C., Bergbreiter, D. E., & Romo, D. (2012). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • CN112661672A - Crystallization method of Boc-amino acid. (2021).
  • ResearchGate. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?
  • Patsnap. (n.d.).
  • PubChemLite. (n.d.). Tert-butyl n-[[3-(hydroxymethyl)
  • CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. (2013).
  • ChemicalBook. (n.d.). tert-butyl ((3-(hydroxymethyl)cyclobutyl)methyl)(methyl)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Organic Syntheses.
  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?

Sources

Technical Support Center: Synthesis of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the integrity and success of your experiments.

Synthetic Overview

The synthesis of this compound typically proceeds through one of two primary routes, starting from either cis- or trans-3-aminocyclobutanecarboxylic acid. The choice of starting material will dictate the stereochemistry of the final product. The overall transformation involves two key steps:

  • N-protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Reduction: The carboxylic acid moiety is selectively reduced to a primary alcohol, most commonly using a borane reagent.

Each of these steps, while routine, presents opportunities for side reactions that can complicate purification and reduce yields. This guide will address these specific issues in a practical, question-and-answer format.

G cluster_0 Synthetic Pathway A 3-Aminocyclobutanecarboxylic Acid B 3-((tert-Butoxycarbonyl)amino) cyclobutanecarboxylic Acid A->B Boc₂O, Base (Step 1: N-Protection) C This compound B->C BH₃•THF or BH₃•DMS (Step 2: Reduction)

Caption: General synthetic route to the target compound.

Part 1: Troubleshooting N-Protection (Boc₂O Reaction)

The introduction of the Boc group is a foundational step. While di-tert-butyl dicarbonate is a highly effective reagent, improper reaction conditions can lead to several byproducts.

FAQ 1: I'm observing a byproduct with a mass of +100 Da compared to my desired N-Boc product. What is it and how can I prevent it?

Answer: This byproduct is likely the di-Boc protected amine . This occurs when the initially formed carbamate is sufficiently nucleophilic to react with a second molecule of Boc₂O. Another possibility, though less common with primary amines, is the formation of a urea derivative if the amine starting material attacks a reactive isocyanate intermediate formed from the Boc-protected amine.

Causality & Mechanism: The formation of these byproducts is often driven by an excess of Boc₂O, a highly reactive catalyst like 4-(dimethylamino)pyridine (DMAP), and prolonged reaction times.[1][2] DMAP, while accelerating the desired reaction, can also promote the formation of more reactive intermediates that lead to over-protection.

Troubleshooting Strategies:

StrategyRationale
Stoichiometry Control Use a slight excess (1.05-1.2 equivalents) of Boc₂O. A large excess drives the formation of the di-Boc species.
Base Selection For simple primary amines, a milder base like triethylamine (TEA) or sodium bicarbonate is often sufficient and less likely to promote over-reaction than DMAP.[3]
Temperature Control Run the reaction at room temperature or below (0 °C). Elevated temperatures can increase the rate of side reactions.
Reaction Monitoring Monitor the reaction progress by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent the slow formation of byproducts.
FAQ 2: My starting material is 3-(hydroxymethyl)cyclobutylamine. I'm seeing protection on both the amine and the alcohol (O-Boc formation). How do I achieve selective N-protection?

Answer: You are observing competitive O-acylation of the primary alcohol. While amines are significantly more nucleophilic than alcohols, the hydroxyl group can react with Boc₂O, especially under forcing conditions or in the presence of a strong acylation catalyst.[1]

Causality & Mechanism: The reaction of alcohols with Boc₂O is typically slow but is strongly catalyzed by DMAP.[1][2] The catalyst activates the Boc anhydride, making it susceptible to attack by both the amine and the alcohol. Since the N-protection is much faster, this side reaction becomes problematic when the reaction is left for too long or if an excessive amount of DMAP is used.

Preventative Measures:

  • Avoid DMAP: If possible, use a non-nucleophilic base like TEA or an inorganic base like NaHCO₃. The reaction will be slower but much more selective for the amine.[3]

  • pH Control: Running the reaction in a biphasic system (e.g., dioxane/water) with NaHCO₃ can maintain a pH that favors the free amine's nucleophilicity while minimizing alcohol reactivity.

  • Reverse Addition: Add the Boc₂O solution slowly to the solution of the amino alcohol. This keeps the concentration of the acylating agent low, favoring the faster reaction with the more nucleophilic amine.

G cluster_1 Troubleshooting Boc Protection Start Start Boc Protection Check_Purity Check LC-MS for Byproducts Start->Check_Purity Byproduct_1 High MW Peak? (+100 Da) Check_Purity->Byproduct_1 Yes Success Desired N-Boc Product Check_Purity->Success No Byproduct_2 O-Boc Formation? Byproduct_1->Byproduct_2 No Sol_1 Reduce Boc₂O Stoichiometry Use Milder Base (TEA) Byproduct_1->Sol_1 Yes Byproduct_2->Success No Sol_2 Avoid DMAP Control pH (Biphasic) Byproduct_2->Sol_2 Yes

Caption: Decision workflow for troubleshooting Boc protection.

Part 2: Troubleshooting Carboxylic Acid Reduction

The reduction of the Boc-protected amino acid to the corresponding alcohol is a critical step where chemoselectivity is paramount. Borane complexes (BH₃•THF or BH₃•DMS) are the reagents of choice due to their high selectivity for carboxylic acids over other carbonyls and their compatibility with the acid-sensitive Boc group.[4][5]

FAQ 3: My reduction is not selective and I'm seeing other functional groups being reduced, or the reaction is giving a complex mixture. What's going wrong?

Answer: While borane is highly chemoselective for carboxylic acids, issues can arise from impure reagents, incorrect stoichiometry, or elevated temperatures.[6][7]

Causality & Mechanism: Borane reduces carboxylic acids by first forming a triacyloxyborane intermediate, which is then further reduced.[8] This initial acid-base reaction is very fast and is why borane preferentially reacts with carboxylic acids. However, given enough time, excess reagent, or higher temperatures, borane can also reduce other functional groups like esters, amides, and nitriles, although much more slowly.[5]

Troubleshooting Strategies:

StrategyRationale
Use High-Quality Reagent Ensure your borane solution (e.g., BH₃•THF) is fresh. Older solutions can contain other boron species that may have different reactivity profiles.
Precise Stoichiometry Use the minimum required amount of borane. A slight excess (e.g., 1.1-1.5 equivalents of BH₃) is often sufficient. Titrate your borane solution if its concentration is uncertain.
Maintain Low Temperature Add the borane solution at 0 °C and allow the reaction to slowly warm to room temperature. This helps control the exothermic reaction and maintains high selectivity.[7]
Aqueous Workup A careful aqueous workup is necessary to hydrolyze the intermediate borate esters and remove boron-containing byproducts.[6] This typically involves quenching with methanol followed by an aqueous acid or base wash.
FAQ 4: I'm concerned about the stability of the Boc group during the reduction and acidic workup. Can it be cleaved?

Answer: The Boc group is generally stable to borane and the typical workup conditions. However, it is sensitive to strong acids.[9][10]

Causality & Mechanism: The Boc group is cleaved under acidic conditions via the formation of a stable tert-butyl cation.[10] Borane itself is a Lewis acid, but it is not strong enough to cause significant Boc cleavage under standard reaction conditions. The risk arises during the workup if a strong protic acid (like concentrated HCl) is used, especially at elevated temperatures.

Preventative Measures:

  • Quenching: Quench the excess borane by the slow addition of methanol at a low temperature before the main aqueous workup. This safely decomposes the reactive hydride.

  • Mild Workup: Use a mild acid, such as 1M HCl or even saturated ammonium chloride, for the aqueous wash. Avoid using concentrated acids.

  • Temperature Control: Keep the temperature low (< 25 °C) during all quenching and workup steps.

Experimental Protocols

Protocol 1: Selective N-Boc Protection of 3-Aminocyclobutanecarboxylic Acid
  • Dissolution: Dissolve 3-aminocyclobutanecarboxylic acid (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate (or a suitable buffer to maintain pH ~9-10).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Concentrate the mixture under reduced pressure to remove the dioxane.

    • Wash the remaining aqueous solution with a nonpolar solvent like ethyl acetate or ether to remove any unreacted Boc₂O.

    • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with cold 1M HCl.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected acid.

Protocol 2: Borane Reduction of 3-((tert-Butoxycarbonyl)amino)cyclobutanecarboxylic Acid
  • Inert Atmosphere: Dry a round-bottom flask under vacuum and place it under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C.

  • Borane Addition: Add BH₃•THF solution (1.0 M in THF, ~1.5 eq of BH₃) dropwise via syringe. A slow evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours, or until TLC/LC-MS indicates completion.

  • Quenching & Workup:

    • Cool the reaction back to 0 °C.

    • Slowly and carefully add methanol dropwise until gas evolution ceases. This quenches any unreacted borane.

    • Add 1M HCl and stir for 30 minutes to hydrolyze the borate esters.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Boron Hydrides. Retrieved from [Link]

  • Basfau, L. D., & Grether, U. F. (2006). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 71(19), 7437–7440.
  • ResearchGate. (n.d.). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids - An Overview. Retrieved from [Link]

  • chemeurope.com. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1R, 2R, 3S)-2,3-bis(hydroxymethyl)-1-cyclobutylamine N-acetyl-L-phenylglycine. Retrieved from [Link]

  • Google Patents. (n.d.). US5166397A - Process for producing optically active cyclobutylamines.
  • PubChem. (n.d.). tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). rac-tert-butyl N-((1r,3r)-3-formylcyclobutyl)carbamate. Retrieved from [Link]

  • PubMed Central. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclobutylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathway for BOC amine formation under mild reaction conditions. Retrieved from [Link]

  • ScholarWorks. (n.d.). studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). Cyclobutanecarboxylic acid, 1-(((1,1-dimethylethoxy)carbonyl)amino)-. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this key building block. Our goal is to provide not just protocols, but a deep understanding of the reaction's mechanics, enabling you to troubleshoot and optimize the synthesis effectively in your own laboratory settings.

The protection of the primary amine in 3-(hydroxymethyl)cyclobutanamine with a tert-butoxycarbonyl (Boc) group is a fundamental transformation. While seemingly straightforward, this reaction presents a classic chemoselectivity challenge: selectively acylating the more nucleophilic amine in the presence of a primary alcohol. This guide provides a framework for achieving high yields and purity by controlling key reaction parameters.

Core Reaction Scheme

The fundamental transformation is the nucleophilic acyl substitution reaction between the amine and di-tert-butyl dicarbonate ((Boc)₂O).

Boc_Protection_Scheme cluster_conditions Reaction Conditions reactant1 3-(hydroxymethyl)cyclobutanamine plus1 + conditions Base Solvent Temperature reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) product This compound byproduct + t-BuOH + CO₂ + Base-H⁺ conditions->product

Caption: General scheme for Boc protection of 3-(hydroxymethyl)cyclobutanamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of di-tert-butyl dicarbonate ((Boc)₂O) in this reaction?

A1: Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the reagent used to introduce the tert-butoxycarbonyl (Boc) protecting group onto the primary amine.[1] This reaction forms a stable carbamate, which masks the nucleophilicity and basicity of the amine. This allows for subsequent chemical modifications at other parts of the molecule that would otherwise be incompatible with a free amine group.[1][2] The Boc group is valued for its stability under basic and nucleophilic conditions and can be easily removed later using moderately strong acids like trifluoroacetic acid (TFA) or HCl.[1][3]

Q2: Is a base absolutely necessary for this reaction to proceed?

A2: While the reaction can proceed without a base, its use is highly recommended to achieve high yields and reasonable reaction rates.[2] The reaction between the amine and (Boc)₂O generates a protonated carbamate intermediate. A base is required to neutralize this intermediate, driving the reaction equilibrium toward the desired product.[2] In the absence of an added base, the tert-butoxide byproduct can act as a base, but the reaction is often sluggish.[2]

Q3: How do I select the appropriate solvent for the reaction?

A3: The choice of solvent is critical and depends on the base used and the desired reaction conditions. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN).[2] For amino alcohols, biphasic systems using an organic solvent like 1,4-dioxane with water are particularly effective, especially when using an inorganic base like sodium bicarbonate (NaHCO₃).[4] This approach often leads to clean reactions with simple work-ups.

Q4: My (Boc)₂O is a solid at room temperature. Does this affect the reaction?

A4: (Boc)₂O has a melting point between 22-24 °C, so it may be a solid or a low-melting oil depending on your lab's ambient temperature.[1] This is normal. It is readily soluble in most organic solvents used for the reaction. It is more critical to ensure the reagent is protected from moisture, as it can hydrolyze to tert-butanol and carbon dioxide, reducing its effectiveness.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the experiment, providing explanations and actionable solutions.

Problem 1: Low or Incomplete Conversion to Product

Q: My TLC or LC-MS analysis shows a significant amount of starting material remaining even after several hours. What are the likely causes and solutions?

A: Incomplete conversion is a common issue that can stem from several factors. Here’s how to diagnose and solve it.

  • Cause 1: Insufficient Reagent Stoichiometry. The (Boc)₂O reagent can slowly decompose upon exposure to moisture in the air or solvents.[5]

    • Solution: Use a slight excess of (Boc)₂O, typically 1.1 to 1.2 equivalents, to ensure the reaction goes to completion. Ensure your starting amine is pure and accurately weighed.

  • Cause 2: Inadequate Base. The choice and amount of base are crucial. An insufficient or inappropriate base will fail to neutralize the reaction intermediates effectively.

    • Solution: For standard conditions, ensure at least 1.2-1.5 equivalents of a base like NaHCO₃ or triethylamine (TEA) are used. If the starting amine is sterically hindered or weakly nucleophilic, a stronger base or a catalytic amount (0.05-0.1 eq.) of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[2]

  • Cause 3: Low Reaction Temperature. While many Boc protections proceed well at room temperature, lower temperatures can slow the reaction rate considerably.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the mixture to 40 °C.[3] Monitor the reaction closely by TLC to avoid potential side product formation at higher temperatures.

Problem 2: Formation of Side Products

Q: My crude product analysis shows multiple spots/peaks. What are these impurities and how can I prevent them?

A: Side product formation compromises yield and complicates purification. The two most likely side products in this synthesis are the di-Boc protected amine and the O-Boc protected alcohol.

  • Side Product 1: Di-Boc Formation (N,N-bis(tert-butoxycarbonyl) derivative).

    • Symptom: An unexpected, less polar spot on TLC or a peak in the LC-MS corresponding to the product mass + 100 amu.

    • Cause: This occurs when a second Boc group adds to the nitrogen of the initially formed carbamate. It is more common when using a large excess of (Boc)₂O in combination with a strong, non-nucleophilic base and a catalyst like DMAP.[2]

    • Prevention:

      • Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Limit it to 1.1 equivalents.

      • Use a Milder Base: Employ NaHCO₃ in a biphasic system or TEA without a DMAP catalyst. These conditions are less likely to promote the second N-acylation.

  • Side Product 2: O-Acylation (O-Boc Formation).

    • Symptom: A product with a mass of +100 amu, isomeric with the di-Boc product. Its identity can be confirmed by NMR, as the chemical shift of the -CH₂OH protons will change significantly.

    • Cause: The hydroxyl group can also act as a nucleophile and react with (Boc)₂O. While N-acylation is generally much faster and kinetically favored, O-acylation can occur under forcing conditions (high temperature, strong base/catalyst).[6]

    • Prevention:

      • Maintain Low Temperatures: Perform the reaction at 0 °C or room temperature. Avoid heating unless necessary for conversion.

      • Chemoselective Conditions: Using NaHCO₃ in an aqueous/organic mixture is often highly selective for N-protection over O-protection.[4][7]

Troubleshooting_Tree start Analyze Crude Reaction Mixture (TLC / LC-MS) incomplete Incomplete Conversion (Starting Material Remains) start->incomplete High SM? side_products Side Products Observed start->side_products Extra Spots/Peaks? clean_product Clean Conversion start->clean_product Single Product? sol_incomplete1 Increase (Boc)₂O to 1.1-1.2 eq. incomplete->sol_incomplete1 sol_incomplete2 Use stronger base or add cat. DMAP incomplete->sol_incomplete2 sol_incomplete3 Increase temperature to 40°C incomplete->sol_incomplete3 identify_side Identify Side Product (Mass Spec) side_products->identify_side di_boc Di-Boc Product (M+100) identify_side->di_boc Di-acylation suspected o_boc O-Boc Product (M+100) identify_side->o_boc O-acylation suspected sol_diboc Reduce (Boc)₂O to <1.2 eq. Use milder base (e.g., NaHCO₃) di_boc->sol_diboc sol_oboc Run reaction at lower temp (0°C) Use chemoselective conditions (aq. NaHCO₃) o_boc->sol_oboc

Caption: A decision tree for troubleshooting common synthesis issues.

Problem 3: Difficult Product Isolation & Purification

Q: My product seems to be water-soluble, making extraction difficult. What is the best work-up procedure?

A: The presence of both a carbamate and a hydroxyl group can impart some water solubility to the product.

  • Solution 1: Brine Wash & Solvent Choice. During the aqueous workup, after separating the layers, wash the organic layer with brine (saturated NaCl solution). This helps to decrease the solubility of organic compounds in the aqueous phase and "drives" your product into the organic layer. Use a more polar extraction solvent like ethyl acetate or even a 9:1 mixture of DCM/isopropanol.

  • Solution 2: Back-Extraction. After the initial extraction, re-extract the aqueous layer multiple times (3-5 times) with fresh portions of the organic solvent to recover any dissolved product.[4] Combine all organic extracts before drying and concentrating.

  • Purification: If impurities persist, flash column chromatography on silica gel is the most effective purification method. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will effectively separate the product from non-polar impurities like excess (Boc)₂O and more polar starting material.

Optimized Experimental Protocols

Protocol 1: Standard Chemoselective Biphasic Conditions

This method is highly reliable, generally very clean, and recommended as a starting point. It leverages an aqueous base to ensure high chemoselectivity for N-protection.[4]

  • Reaction Setup:

    • To a round-bottom flask, add 3-(hydroxymethyl)cyclobutanamine (1.0 eq.).

    • Dissolve the amine in a 2:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution.

    • Cool the mixture to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) to the stirred mixture in one portion.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction progress by TLC (e.g., using 10% methanol in DCM) or LC-MS until the starting material is consumed.

  • Work-up:

    • Reduce the reaction volume by approximately half using a rotary evaporator to remove most of the dioxane.

    • Dilute the remaining aqueous slurry with water and extract with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Protocol 2: Anhydrous Conditions with DMAP Catalysis

This method is suitable if Protocol 1 is too slow or if the starting material has poor solubility in aqueous mixtures.

  • Reaction Setup:

    • To a flame-dried, argon-purged round-bottom flask, add 3-(hydroxymethyl)cyclobutanamine (1.0 eq.).

    • Dissolve the amine in anhydrous THF or DCM.

    • Add triethylamine (TEA, 1.5 eq.) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Reagent Addition:

    • Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) in a small amount of the reaction solvent and add it dropwise to the stirred solution at room temperature.

  • Reaction:

    • Stir at room temperature for 1-4 hours. The reaction is typically much faster under these conditions.

    • Monitor closely by TLC or LC-MS to avoid the formation of side products.

  • Work-up:

    • Quench the reaction by adding a small amount of water.

    • Dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify by flash column chromatography as described in Protocol 1.

Comparative Data Summary

The following table provides a general comparison of expected outcomes based on the chosen reaction conditions. Yields and purity are representative and may vary.

ParameterCondition A: Biphasic NaHCO₃Condition B: Anhydrous TEACondition C: Anhydrous TEA/DMAP
Solvent Dioxane / WaterTHF or DCMTHF or DCM
Base NaHCO₃Triethylamine (TEA)TEA + cat. DMAP
Temperature 0 °C to RTRoom TemperatureRoom Temperature
Reaction Time 4-12 hours2-8 hours0.5-2 hours
Typical Yield >90%85-95%>95%
Chemoselectivity ExcellentVery GoodGood to Moderate
Risk of Di-Boc Very LowLowModerate
Risk of O-Boc Very LowLowModerate
Complexity LowLowModerate (moisture-sensitive)

References

  • Benchchem.Common side reactions with Boc-protected amino acids and how to avoid them.
  • National Institutes of Health (NIH).
  • Benchchem.Technical Support Center: Managing Di-tert-butyl Dicarbonate (Boc-anhydride) in Moisture-Sensitive Reactions.
  • Fisher Scientific.Amine Protection / Deprotection.
  • ResearchGate.Simple and Efficient Method for N-Boc Protection of Amines Using PEG400 as a Reaction Medium Under Mild Conditions.
  • Organic Chemistry Portal.Boc-Protected Amino Groups.
  • Organic Syntheses.SYNTHESIS OF TERT-BUTYL (1S,2S)
  • J&K Scientific LLC.BOC Protection and Deprotection.
  • Wikipedia.
  • ACS Publications.Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
  • WuXi Biology.Alcohol Speed up Boc Protection of Primary Amines.
  • Molbase.Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)
  • Benchchem.Technical Support Center: Improving the Yield of Boc Protection Reactions.

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Technical Support Center: Stability and Deprotection of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This document is designed for researchers, chemists, and drug development professionals who utilize this compound and need to understand its behavior, particularly its stability under acidic conditions. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis for amine protection, valued for its stability in basic and nucleophilic environments.[1] However, its inherent lability to acid is a critical factor that must be managed during synthetic campaigns.

This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions (FAQs) to help you navigate the challenges of working with this molecule, ensuring clean reactions and high yields.

Section 1: The Core Issue: Understanding Boc Group Lability

The stability of this compound is fundamentally dictated by the acid-sensitive Boc protecting group. The cleavage of this group is not a simple hydrolysis but a specific, acid-catalyzed elimination reaction.[2]

Mechanism of Acid-Catalyzed Boc Deprotection

The process proceeds through a well-understood E1 elimination pathway:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid.[3][4]

  • Carbocation Formation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This step is the rate-determining step and results in the formation of a highly stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][5]

  • Decomposition: The carbamic acid spontaneously decarboxylates, releasing the free amine and carbon dioxide gas.[4] The liberated amine is then protonated in the acidic medium, typically yielding an amine salt as the final product.[1][4]

This mechanism's reliance on the formation of a stable carbocation is the reason for the Boc group's high sensitivity to acid.

Boc_Deprotection_Mechanism Start Boc-Protected Amine (R-NHBoc) Protonated Protonated Carbamate Start->Protonated + H+ CarbamicAcid Carbamic Acid (R-NHCOOH) Protonated->CarbamicAcid - t-Bu+ tBu_cation tert-Butyl Cation Protonated->tBu_cation AmineSalt Amine Salt (R-NH3+ X-) CarbamicAcid->AmineSalt - CO2 + H+ CO2 CO2 CarbamicAcid->CO2 SideProduct t-Butylation Side Product tBu_cation->SideProduct + Nucleophile (Side Reaction)

Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.

Section 2: Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during experiments in a question-and-answer format.

Q1: My Boc group was unintentionally cleaved during a reaction. What are the most likely causes?

A1: Unintentional deprotection is almost always due to the presence of acidic conditions, even if they are mild or catalytic. The Boc group is sensitive to a wide range of acids, both Brønsted and Lewis.

  • Strong Acids: Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will rapidly cleave the Boc group, even at low temperatures.[6][7]

  • Lewis Acids: Many Lewis acids (e.g., ZnBr₂, AlCl₃, TMSI, SnCl₄) can also facilitate Boc removal and are sometimes used for this purpose when specific selectivity is required.[6][7]

  • "Hidden" Acidity: Be aware of reagents or additives that can generate acid in situ. For example, certain silica gel preparations can be acidic enough to cause slow degradation of Boc-protected compounds during chromatography.

Table 1: Relative Lability of Boc Group with Common Acids

Acidic ReagentTypical ConditionsRelative Rate of CleavageNotes
Trifluoroacetic Acid (TFA)20-50% in DCM, 0°C to RTVery FastThe most common and efficient reagent.[8]
Hydrochloric Acid (HCl)4M in Dioxane or MeOH, RTFastAlso very common; yields the hydrochloride salt directly.[8]
p-Toluenesulfonic Acid (pTSA)Catalytic to stoichiometricModerate to FastA solid, biodegradable alternative to TFA.[9]
Formic AcidNeat or in solutionSlow to ModerateCan be used for milder deprotection but often requires heat.
Acetic AcidNeat or in solutionVery SlowGenerally insufficient for complete deprotection unless heated for extended periods.
Q2: My deprotection reaction is sluggish or incomplete. How can I drive it to completion?

A2: Incomplete deprotection can stem from several factors. Systematically review your reaction parameters.

  • Insufficient Acid: The kinetics of Boc deprotection can show a second-order dependence on the acid concentration.[10][11] This means that a small decrease in acid equivalents can lead to a dramatic slowdown. Ensure you are using a sufficient molar excess of acid.

  • Low Temperature: While many deprotections run well at room temperature, sterically hindered substrates may require gentle warming (e.g., to 40°C) to proceed at a reasonable rate.[8] Use caution, as heat can also increase side reactions.[8]

  • Reaction Time: Ensure the reaction has been allowed to run long enough. Monitor progress carefully using an appropriate analytical technique like TLC or LC-MS.[8]

  • Solvent Choice: The reaction should be performed in a solvent that can dissolve the substrate and is stable to the acidic conditions. Dichloromethane (DCM), dioxane, and methanol are common choices.[2]

Troubleshooting_Workflow Start Problem: Incomplete Deprotection CheckAcid Is acid concentration sufficient (e.g., >4 eq.)? Start->CheckAcid CheckTimeTemp Is reaction time/temp adequate? CheckAcid->CheckTimeTemp Yes IncreaseAcid Solution: Increase acid concentration or equivalents. CheckAcid->IncreaseAcid No CheckSubstrate Is the substrate sterically hindered? CheckTimeTemp->CheckSubstrate Yes IncreaseTimeTemp Solution: Increase reaction time or gently warm (e.g., 40°C). CheckTimeTemp->IncreaseTimeTemp No ForceConditions Solution: Use forcing conditions (e.g., stronger acid, more heat) AND monitor for side products. CheckSubstrate->ForceConditions Yes Success Reaction Complete CheckSubstrate->Success No IncreaseAcid->Success IncreaseTimeTemp->Success ForceConditions->Success

Caption: Troubleshooting workflow for incomplete Boc deprotection reactions.

Q3: My reaction is clean, but my yield is low after workup. Where could my product be going?

A3: Low isolated yield after a seemingly clean reaction often points to issues during the workup phase. The product of a Boc deprotection is a primary amine salt (e.g., hydrochloride or trifluoroacetate), which has very different physical properties than the starting material.

  • Aqueous Solubility: Amine salts are often highly soluble in water. During an aqueous workup, your product may be partitioning into the aqueous layer instead of the organic layer.

  • Basification Step: To extract the free amine into an organic solvent, you must first neutralize the amine salt with a base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH > 9. Ensure the basification is complete by checking with pH paper.

  • Emulsion Formation: Cyclobutane derivatives can sometimes form emulsions during extraction. If this occurs, adding brine (saturated NaCl solution) can help break the emulsion.

  • Volatiliy: While the target molecule is not extremely volatile, small, deprotected amines can be. Avoid overly aggressive evaporation under high vacuum, especially without heating.

Q4: I'm observing significant side product formation. What are these byproducts and how can I prevent them?

A4: The primary cause of side product formation is the reactive tert-butyl cation generated during the deprotection.[12] This electrophile will readily alkylate any available nucleophile in the reaction mixture.[13]

  • The Culprit: The tert-butyl cation (t-Bu⁺).

  • The Solution: Scavengers. Scavengers are nucleophilic compounds added to the reaction mixture to "trap" the t-Bu⁺ cation before it can react with your substrate or product.[8] The choice of scavenger depends on the nature of your substrate and the reaction conditions.

While your specific molecule, this compound, does not contain highly nucleophilic groups like tryptophan or cysteine, the deprotected amine product itself or even the hydroxymethyl group could potentially be alkylated under harsh conditions. Using a scavenger is a best practice for ensuring a clean reaction.

Table 2: Common Scavengers for Boc Deprotection

ScavengerTypical % (v/v)Use Case & Mechanism
Anisole 2-5%Traps t-Bu⁺ via Friedel-Crafts alkylation on the electron-rich aromatic ring.[6]
Thioanisole 2-5%More nucleophilic than anisole due to the sulfur atom; very effective scavenger.[6]
Triisopropylsilane (TIS) 1-5%Reduces the t-Bu⁺ cation to isobutane via hydride transfer. A very common and effective choice.[8]
Water 1-5%Reacts with t-Bu⁺ to form tert-butanol. Often used in combination with TIS.[8]

Section 3: Validated Experimental Protocols

These protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Standard Boc Deprotection with TFA and Scavengers

This is the most common and robust method for complete Boc removal.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration). Cool the solution to 0°C in an ice bath.

  • Deprotection Cocktail: In a separate flask, prepare a deprotection solution of 25% TFA in DCM containing 2.5% water and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Reaction: Add the deprotection cocktail to the substrate solution at 0°C with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the disappearance of the starting material by TLC or LC-MS.[12]

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • Co-evaporate with toluene (2x) to help remove residual TFA.[12]

    • Dissolve the residue in a minimal amount of DCM and add cold diethyl ether to precipitate the amine TFA salt.

    • Collect the solid product by filtration, wash with cold ether, and dry under vacuum.

Protocol 2: Milder Boc Deprotection with HCl in Dioxane

This method is an excellent alternative to TFA, yielding the hydrochloride salt which can be easier to handle and crystallize.

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate, if necessary.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) to the substrate solution. The addition can be done at 0°C to control any initial exotherm.[12]

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Often, a precipitate of the hydrochloride salt will form.[8]

  • Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.

  • Workup:

    • Upon completion, the product can often be isolated directly by filtration if it has precipitated.

    • Alternatively, the solvent can be removed under reduced pressure.

    • Trituration (suspending and stirring the crude oil/solid) with diethyl ether is commonly used to induce precipitation and wash away non-polar impurities. Collect the resulting hydrochloride salt by filtration.[12]

Section 4: References

  • BenchChem. (2025). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions. BenchChem.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.

  • Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube.

  • Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Common Organic Chemistry.

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.

  • BenchChem. (2025). Troubleshooting N-Boc-piperazine deprotection side reactions. BenchChem.

  • BenchChem. (2025). Navigating Boc Deprotection: A Guide to Minimizing Side Products. BenchChem.

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. WordPress.

  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar.

  • ResearchGate. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Request PDF.

  • PubMed. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed.

Sources

Technical Support Center: Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS 130369-05-0). My aim is to combine established chemical principles with practical, field-proven insights to help you overcome common challenges in obtaining this key building block in high purity.

Introduction: The Challenge of Purifying a Polar Building Block

This compound is a bifunctional molecule containing a polar hydroxyl group and a moderately polar Boc-protected amine. This amphiphilic nature, coupled with its relatively small size, presents specific challenges during purification. Impurities often have similar polarities, making separation difficult, and the compound's stability can be compromised under suboptimal conditions. This guide is structured to address these issues directly, providing both high-level strategy and detailed experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the workup and purification of the target compound.

Q1: My final product is an oil or a waxy solid that won't crystallize. How can I solidify it?

A1: This is a frequent issue with Boc-protected intermediates that are highly pure but reluctant to crystallize.

  • Causality: The flexible cyclobutane ring and the bulky tert-butyl group can disrupt efficient crystal lattice packing. The presence of even trace amounts of solvent or minor impurities can act as "anti-solvents" for crystallization, keeping the product in an amorphous or oily state.

  • Solutions:

    • High-Vacuum Drying: Ensure all residual solvents (e.g., ethyl acetate, dichloromethane, THF) are thoroughly removed. Heating gently (e.g., 30-40°C) under high vacuum can be effective, but monitor for potential degradation if your crude material is unstable.

    • Solvent Trituration/Pulping: If the oil is very viscous, attempt trituration. This involves stirring the oil vigorously with a non-polar solvent in which the product is insoluble, such as n-hexane or diethyl ether. This process can mechanically induce crystallization. A patented method for oily Boc-amino acids involves obtaining a dry, oily residue, adding seed crystals, and then pulping with a weak polar solvent[1][2].

    • Recrystallization from a Binary Solvent System: If trituration fails, a carefully selected binary solvent system is the next step. (See Protocol 2 for details).

Q2: I'm seeing significant streaking or tailing when I run my compound on a silica gel TLC plate. What does this mean and how can I fix it for column chromatography?

A2: Streaking is a classic sign of strong interaction between your compound and the stationary phase (silica gel), which is acidic.

  • Causality: The primary amine (once deprotected) or even the carbamate nitrogen and the hydroxyl group can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to slow, uneven elution and poor separation.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to compete for binding sites on the silica.

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system (e.g., ethyl acetate/hexane). This will neutralize the acidic sites on the silica gel.

      • Ammonia: For very basic compounds, a solution of 1-2% ammonia in methanol can be used as the polar component of the mobile phase.

    • Switch to a Different Stationary Phase: If modifiers are ineffective, consider an alternative to standard silica gel.

      • Neutral Alumina: Alumina is a good alternative for purifying basic compounds.

      • Reversed-Phase Silica (C18): Given the compound's polarity, reversed-phase chromatography is an excellent option, eluting with a polar mobile phase like water/acetonitrile or water/methanol[3].

Q3: My yield is very low after column chromatography. Where could my product be going?

A3: Low recovery can stem from several factors, from irreversible adsorption to degradation.

  • Causality & Solutions:

    • Irreversible Adsorption: As mentioned in Q2, strong binding to silica gel can be a major issue. If you observe a colored band at the top of your column that doesn't move, your product may be stuck. Using a mobile phase modifier or switching to a different stationary phase is the best solution.

    • Product is Too Polar: Your chosen eluent may not be polar enough to move the compound off the column. If your product's Rf is zero even in 100% ethyl acetate, you need a more polar system. A common mobile phase for this specific molecule's trans-isomer is 3% methanol in dichloromethane (DCM)[4].

    • Degradation on Column: The Boc group is sensitive to acid[5]. Standard silica gel is slightly acidic and can cause partial deprotection of your compound during a long chromatography run. The resulting free amine, [3-(hydroxymethyl)cyclobutyl]amine, is extremely polar and will likely remain on the column. If you suspect this, run the column faster (flash chromatography) or use deactivated/neutral silica.

Q4: I see a new, more non-polar spot on my TLC after workup. What is it?

A4: This is often a byproduct related to the Boc protecting group.

  • Causality: During an acidic workup or even prolonged storage in a protic solvent, the Boc group can be cleaved. The resulting tert-butyl cation is highly reactive and can be trapped by nucleophiles. If another alcohol is present (e.g., from the reaction or as a solvent), it can form a tert-butyl ether, which is significantly less polar.

  • Solution: Ensure your workup conditions are neutral or slightly basic. Use a sodium bicarbonate wash to neutralize any residual acid before extraction[6]. Store the purified compound in a dry, cool place, ideally under an inert atmosphere[7].

Part 2: Troubleshooting Guides & Protocols

This section provides structured workflows and step-by-step protocols to address specific purification challenges.

Troubleshooting Guide 1: Poor Separation during Silica Gel Chromatography

This guide helps diagnose and solve issues related to achieving pure fractions from a silica gel column.

G start Start: Impure Product (Post-Workup) tlc Run TLC with EtOAc/Hexane (1:1) start->tlc eval_tlc Evaluate TLC Plate tlc->eval_tlc streaking Problem: Severe Streaking/Tailing eval_tlc->streaking Streaking? no_movement Problem: Rf = 0 (Spot at Baseline) eval_tlc->no_movement Rf=0? good_sep Good Separation (Rf ~ 0.2-0.4) eval_tlc->good_sep Good Rf? sol_streaking Solution: Add 0.5% Et₃N to Eluent streaking->sol_streaking sol_polar Solution: Increase Polarity (e.g., 3-5% MeOH in DCM) no_movement->sol_polar run_column Proceed with Flash Column Chromatography good_sep->run_column re_eval_tlc1 Re-run TLC sol_streaking->re_eval_tlc1 re_eval_tlc2 Re-run TLC sol_polar->re_eval_tlc2 final_product Pure Product run_column->final_product re_eval_tlc1->no_movement Still issues? re_eval_tlc1->good_sep re_eval_tlc2->streaking Now streaking? re_eval_tlc2->good_sep

Caption: Troubleshooting workflow for silica gel chromatography.

Protocol 1: Optimized Flash Column Chromatography

This protocol is based on a reported purification for the trans-isomer and is adapted for general use[4].

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH) - HPLC grade

  • Glass column, collection tubes, TLC plates

Procedure:

  • Sample Preparation: Dissolve the crude product in a minimal amount of DCM. If it is not fully soluble, add a few drops of MeOH. Add a small amount of silica gel ("dry loading") and evaporate the solvent until a free-flowing powder is obtained. This prevents streaking upon loading.

  • Column Packing (Slurry Method):

    • Prepare the mobile phase: 3% Methanol in Dichloromethane (e.g., 291 mL DCM + 9 mL MeOH).

    • In a beaker, mix silica gel with the mobile phase to create a uniform slurry.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure no air bubbles are trapped.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Gently add a layer of sand to protect the sample layer.

    • Begin eluting with the 3% MeOH/DCM mobile phase, collecting fractions.

  • Monitoring:

    • Monitor the elution process using TLC. Spot each fraction on a TLC plate and develop in a slightly more polar system (e.g., 5-7% MeOH/DCM) to ensure good spot separation.

    • Visualize the spots using an appropriate stain (e.g., potassium permanganate, which reacts with the alcohol).

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Troubleshooting Guide 2: Product Fails to Crystallize

This guide outlines the steps to take when the purified product is an oil.

G start Start: Purified Oil high_vac Dry under high vacuum (30-40°C) for 4-6h start->high_vac check_solid Is it solid? high_vac->check_solid triturate Triturate with n-Hexane or Et₂O check_solid->triturate No success Crystalline Product check_solid->success Yes check_solid2 Is it solid? triturate->check_solid2 recrystallize Perform Recrystallization (Protocol 2) check_solid2->recrystallize No check_solid2->success Yes recrystallize->success fail Still an Oil: Consider salt formation or use as is if pure recrystallize->fail

Sources

Technical Support Center: Large-Scale Purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the large-scale purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during the purification of this critical pharmaceutical intermediate.

The unique structure of this molecule, featuring a polar hydroxymethyl group and a non-polar tert-butyloxycarbonyl (Boc) protecting group, presents specific challenges in achieving high purity at scale. This guide provides a logical framework for method selection, detailed troubleshooting for common issues, and validated protocols to ensure robust and reproducible outcomes.

Section 1: Foundational Principles & Method Selection

The choice between crystallization and chromatography is the primary decision point for large-scale purification. This decision is driven by the initial purity of the crude material, the required final purity, and economic factors such as solvent cost and throughput.

Understanding the Molecule's Behavior
  • Amphiphilic Nature: The molecule possesses both hydrophilic (-OH group) and lipophilic (Boc group, cyclobutyl ring) characteristics. This duality means it will not behave as a simple polar or non-polar compound, making solvent selection for recrystallization or chromatography a critical parameter.

  • Thermal and pH Sensitivity: Carbamates can be susceptible to thermal degradation and hydrolysis, particularly under strongly basic or acidic conditions at elevated temperatures.[1] Purification processes should ideally be conducted at or near neutral pH and with minimal heat application.[1]

Decision Framework for Purification Method

To select the most appropriate purification strategy, consider the following decision tree.

G start Crude Product Analysis (Purity by HPLC, Impurity Profile) purity_check Crude Purity > 95%? start->purity_check chromatography Primary Purification: Preparative Chromatography purity_check->chromatography No crystallization Primary Purification: Recrystallization purity_check->crystallization Yes impurity_type Are impurities structurally similar isomers? impurity_type->chromatography Yes final_product Final High-Purity Product (>99.5%) impurity_type->final_product No polishing_step Polishing Step: Recrystallization chromatography->polishing_step crystallization->impurity_type polishing_step->final_product G cluster_0 Dissolution cluster_1 Crystallization cluster_2 Isolation & Drying a 1. Charge Reactor with Crude Material & Ethyl Acetate b 2. Heat to 50-60°C with stirring until dissolved a->b c 3. Slowly add Heptane (Anti-Solvent) until slight turbidity b->c d 4. Add EtOAc dropwise to clarify c->d e 5. Cool slowly to RT, then to 0-5°C d->e f 6. Filter the solid slurry e->f g 7. Wash cake with cold Heptane f->g h 8. Dry under vacuum at <40°C g->h

Sources

Technical Support Center: Navigating the Chemistry of Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support resource for researchers, scientists, and professionals in drug development working with tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to preemptively address and resolve common experimental challenges. Our focus is on ensuring the scientific integrity of your work by minimizing byproduct formation and optimizing reaction outcomes.

Introduction to a Versatile Building Block

This compound is a valuable bifunctional molecule utilized in the synthesis of a variety of pharmaceutical agents. The presence of a Boc-protected amine and a primary alcohol offers a synthetically useful handle for diverse chemical modifications. However, the interplay of these functional groups can also present challenges, leading to undesired side reactions. This guide provides expert insights and validated protocols to navigate these complexities.

Part 1: Troubleshooting Guide - Proactive Byproduct Prevention

This section is structured to address specific issues you may encounter during your experiments, with a focus on understanding the root cause and implementing effective solutions.

Issue 1: Dimerization and Over-oxidation in the Synthesis of the Aldehyde

Question: During the oxidation of the primary alcohol in this compound to the corresponding aldehyde, I'm observing a significant amount of a higher molecular weight impurity, likely a dimer. What is the cause of this byproduct, and what is the most effective protocol to prevent it?

Answer:

Root Cause Analysis: The formation of dimeric byproducts during the oxidation of alcohols is a common issue. This often arises from the reaction of the newly formed, highly reactive aldehyde with the unreacted starting alcohol to form a hemiacetal. This intermediate can then undergo further reaction, such as dehydration to form an acetal, which presents as a dimeric impurity. Over-oxidation to the carboxylic acid can also occur, especially with harsh oxidizing agents.[1][2] The key to preventing these side reactions is to employ a mild and selective oxidation system under carefully controlled conditions.[3]

Recommended Protocol: The Parikh-Doering Oxidation

For a clean and high-yielding conversion to the aldehyde, we recommend the Parikh-Doering oxidation. This method utilizes the sulfur trioxide pyridine complex (SO₃·py) to activate dimethyl sulfoxide (DMSO) as the oxidant.[4][5][6] A significant advantage of this procedure is that it can be conducted at or near room temperature, avoiding the need for cryogenic conditions often required for other mild oxidations like the Swern oxidation.[4][7]

Experimental Workflow Diagram:

parikh_doering_workflow Parikh-Doering Oxidation Workflow cluster_prep 1. Preparation cluster_reaction 2. Oxidation cluster_workup 3. Work-up and Purification A Dissolve this compound and triethylamine in anhydrous DCM B Cool the mixture to 0 °C A->B C Add a solution of SO3-pyridine complex in anhydrous DMSO dropwise D Stir at 0 °C to room temperature C->D E Monitor reaction by TLC or LC-MS D->E F Quench with water G Extract with an organic solvent (e.g., EtOAc) F->G H Wash organic layer with brine, dry, and concentrate G->H I Purify by column chromatography H->I

Caption: A step-by-step workflow for the Parikh-Doering oxidation.

Comparative Analysis of Mild Oxidation Methods:

Oxidation MethodOxidizing SystemTypical ByproductsKey Considerations
Parikh-Doering SO₃·pyridine, DMSO, Et₃NMinimal dimerization, low levels of methyl thiomethyl ether.[7]Can be run at 0 °C to room temperature; the SO₃·pyridine complex is a stable solid.[4][8]
Swern Oxidation Oxalyl chloride, DMSO, Et₃NThioacetal byproducts if not kept at low temperatures.[9]Requires cryogenic temperatures (-78 °C) to avoid Pummerer rearrangement byproducts.[8][10]
Dess-Martin Periodinane (DMP) DMP in CH₂Cl₂Iodo-byproducts that need to be removed during workup.[11][12]Mild and efficient at room temperature, but DMP is potentially explosive and costly for large-scale synthesis.[11]
Issue 2: Unintended Boc Group Cleavage in Acidic Media

Question: I am performing a reaction that requires acidic conditions, but I am observing significant deprotection of the Boc group. How can I mitigate this issue while still achieving the desired transformation?

Answer:

Root Cause Analysis: The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability in a broad range of conditions. However, its defining characteristic is its lability to acid.[13][14] The mechanism of cleavage involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[15]

Strategic Approaches to Preserve the Boc Group:

  • Selection of a Milder Acidic Reagent: The extent of Boc deprotection is directly related to the strength of the acid used. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[13] If your reaction permits, consider using a milder acid such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.

  • Orthogonal Protecting Group Strategy: If the desired reaction chemistry is incompatible with the Boc group's acid sensitivity, a change in protecting group strategy may be necessary. For instance, a carbobenzyloxy (Cbz) group is stable to the acidic conditions that cleave a Boc group but can be removed by hydrogenolysis.[14]

  • Reaction Condition Optimization: Carefully controlling the reaction temperature and time can sometimes provide a window where the desired reaction proceeds faster than the Boc deprotection.

Decision-Making Flowchart for Acidic Reactions:

acidic_reaction_decision Decision Tree for Acidic Reactions with Boc Protection start Is the desired reaction acid-catalyzed? is_strong_acid_needed Is a strong acid (e.g., TFA, HCl) a requirement for the reaction? start->is_strong_acid_needed Yes no_acid Proceed with non-acidic reaction conditions. start->no_acid No can_use_mild_acid Can a milder acid (e.g., PPTS, AcOH) be used? is_strong_acid_needed->can_use_mild_acid No consider_orthogonal Consider an orthogonal protecting group strategy (e.g., Cbz for amine, silyl ether for alcohol). is_strong_acid_needed->consider_orthogonal Yes mild_acid_protocol Proceed with milder acid and monitor for Boc deprotection. can_use_mild_acid->mild_acid_protocol Yes optimize_conditions Optimize reaction conditions: - Lower temperature - Shorter reaction time can_use_mild_acid->optimize_conditions No

Caption: A logical guide for navigating acidic reactions with Boc-protected compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound? A1: It is recommended to store the compound in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration at 2-8°C is advisable to maintain its stability.

Q2: How can I effectively purify the product after a reaction? A2: Flash column chromatography on silica gel is the most common and effective method for purifying this compound and its derivatives. A typical mobile phase would be a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the polarity of the product and any impurities.

Q3: Are there any known safety concerns with this compound? A3: While extensive toxicological data may not be available, it is good laboratory practice to handle this chemical with care.[16] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. In case of fire, it may emit toxic fumes.[16]

Q4: Can the cis and trans isomers of this compound be easily separated? A4: The separability of the cis and trans isomers largely depends on the specific derivative. In many cases, careful column chromatography can achieve separation. It is often more synthetically efficient to start with an isomerically pure starting material if a specific stereochemistry is required for the final product.

References

  • Reddit. (2016, August 15). What is the difference in Swern- and Parikh-Doering oxidation mechanism? Retrieved from [Link]

  • Wikipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • NROChemistry. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

  • Wikipedia. (n.d.). Alcohol oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, January 5). What are the practical differences between the various DMSO oxidations (Swern, etc.)? Retrieved from [Link]

  • Grokipedia. (n.d.). Parikh–Doering oxidation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 23). Practical differences between Parikh-Doering and Swern oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

  • Chem-Station. (2014, May 1). Parikh-Doering Oxidation. Retrieved from [Link]

  • University of California, Irvine. (n.d.). DMSO Oxidation. Retrieved from [Link]

  • SynArchive. (n.d.). Parikh-Doering Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • ACS Publications. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical Research. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Mild, efficient oxidation of alcohols to aldehydes and ketones with periodic acid catalyzed by sym-collidinium chlorochromate (S-COCC) and DFT studies, HOMO-LUMO and MEPs mappings of products. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Dangerous Byproducts of Alcohol Breakdown— Focus on Adducts. Retrieved from [Link]

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link]

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strategies to improve the stereoselectivity in tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stereoselective Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Welcome to the technical support center for the stereoselective synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of controlling stereochemistry in this valuable synthetic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your experimental outcomes.

Introduction

The compound this compound is a key intermediate in the synthesis of various pharmaceutical agents. Its biological activity is often dependent on the specific stereoisomer used, making the control of both diastereoselectivity (cis/trans) and enantioselectivity paramount. The puckered nature of the cyclobutane ring presents unique stereochemical challenges.[1] This guide provides practical strategies to address these challenges head-on.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Issue 1: Poor cis/trans Diastereoselectivity in the Reduction of tert-butyl N-(3-oxocyclobutyl)carbamate

Question: I am reducing tert-butyl N-(3-oxocyclobutyl)carbamate to obtain the corresponding alcohol, but I'm getting an undesirable mixture of cis and trans isomers. How can I improve the selectivity for the cis isomer?

Answer: The reduction of 3-substituted cyclobutanones with hydride reagents generally favors the formation of the cis alcohol. This preference is attributed to torsional strain, which favors the anti-facial attack of the hydride, consistent with the Felkin-Anh model.[1][2][3] However, several factors can influence this selectivity.

Potential Causes and Solutions:

  • Steric Hindrance of the Reducing Agent: While counterintuitive for many ring systems, for 3-substituted cyclobutanones, even bulky hydride reagents tend to favor the cis product through an anti-facial attack.[1][2][3] However, the choice of reducing agent can still fine-tune the selectivity.

    • Recommendation: A systematic screening of hydride reagents is recommended. Start with less sterically demanding reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Then, explore bulkier options such as L-Selectride® or LS-Selectride® to assess the impact on the cis:trans ratio.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher stereoselectivity by increasing the energy difference between the diastereomeric transition states.

    • Recommendation: Perform the reduction at lower temperatures. If you are currently running the reaction at room temperature, try cooling it to 0 °C or -78 °C.[1][2][3]

  • Solvent Polarity: The polarity of the solvent can affect the transition state geometry and, consequently, the stereochemical outcome.

    • Recommendation: Experiment with solvents of varying polarity. Decreasing the solvent polarity can enhance the cis selectivity.[1][2][3] For example, if you are using a polar solvent like methanol or ethanol, consider switching to tetrahydrofuran (THF) or diethyl ether.

Condition Effect on cis-selectivity Rationale
Lower Temperature IncreasesEnhances the energy difference between diastereomeric transition states.
Less Polar Solvent IncreasesCan influence the transition state geometry to favor the cis product.[1][2][3]
Bulky Hydride Reagent Variable, but often maintains cis-selectivityThe puckered nature of the cyclobutane ring directs the attack.
Issue 2: Low Enantiomeric Excess (ee) in the Final Product

Question: I have successfully synthesized the desired cis- or trans-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, but the product is racemic. How can I obtain an enantiomerically enriched product?

Answer: Achieving high enantioselectivity requires the introduction of chirality at a key step in the synthesis. This can be accomplished through several strategies, including asymmetric reduction of the ketone precursor, enzymatic resolution of the racemic alcohol, or classical resolution via diastereomeric salt formation.

Potential Solutions:

  • Asymmetric Reduction using Chiral Catalysts: The Corey-Bakshi-Shibata (CBS) reduction is a powerful and predictable method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst.[2][4][5][6]

    • Recommendation: Employ a CBS reduction on the tert-butyl N-(3-oxocyclobutyl)carbamate precursor. The choice of the (R)- or (S)-catalyst will determine the absolute stereochemistry of the resulting alcohol. This method often achieves high enantiomeric excess (>95% ee).[4]

  • Enzymatic Kinetic Resolution (EKR): Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[1][3][7][8] Candida antarctica lipase B (CAL-B) is particularly effective for resolving a wide range of substrates.[7][8]

    • Recommendation: Perform a lipase-catalyzed transesterification of your racemic alcohol. This will selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester. The reaction conditions, such as the choice of acyl donor and solvent, should be optimized.

  • Diastereomeric Salt Resolution: This classical method involves reacting the racemic product (after deprotection of the Boc group to reveal the amine) with a chiral resolving agent to form a pair of diastereomeric salts.[9][10] These salts have different solubilities and can often be separated by fractional crystallization.

    • Recommendation: After obtaining your racemic amino alcohol, react it with an enantiomerically pure chiral acid, such as tartaric acid or mandelic acid, to form diastereomeric salts. Screen different solvents to find conditions that allow for the selective crystallization of one diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to achieve high cis-selectivity in the reduction of 3-substituted cyclobutanones?

A1: Based on recent studies, the hydride reduction of 3-substituted cyclobutanones is highly selective for the cis alcohol, often exceeding a 90:10 ratio.[1][2] To maximize this selectivity, it is recommended to perform the reaction at low temperatures (e.g., -78 °C) in a non-polar solvent like THF.[1][2][3] While various hydride reagents can be effective, starting with a standard reagent like NaBH₄ under these optimized conditions is a robust approach.

Q2: How does the Corey-Bakshi-Shibata (CBS) reduction work to induce enantioselectivity?

A2: The CBS reduction utilizes a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate. This ternary complex forms a rigid, six-membered transition state. The chiral environment of the catalyst forces the hydride transfer to occur on one specific face of the ketone, leading to the formation of one enantiomer of the alcohol in high excess.[2][5][6]

Q3: What are the key parameters to optimize for a successful enzymatic kinetic resolution?

A3: The success of an enzymatic kinetic resolution depends on several factors:

  • Enzyme Selection: Lipases are a good starting point, with Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase being widely used and commercially available.[1][7][8]

  • Acyl Donor: For transesterification reactions, vinyl acetate is a common and effective acyl donor.

  • Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Non-polar organic solvents like hexane or methyl tert-butyl ether (MTBE) are often preferred.[7]

  • Temperature: Temperature affects the reaction rate and can also influence enantioselectivity. A screening of temperatures (e.g., 25-50 °C) is recommended.[7]

  • Reaction Time: The reaction should be monitored and stopped at approximately 50% conversion to achieve the highest enantiomeric excess for both the unreacted starting material and the product.

Q4: Can I use chiral chromatography to separate the enantiomers of this compound?

A4: Yes, chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analytical and preparative separation of enantiomers.[11] Polysaccharide-based chiral stationary phases are particularly effective for a wide range of compounds. Method development would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

Experimental Protocols

Protocol 1: Diastereoselective Reduction of tert-butyl N-(3-oxocyclobutyl)carbamate

This protocol aims to maximize the formation of the cis-isomer.

  • Dissolve tert-butyl N-(3-oxocyclobutyl)carbamate (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of sodium borohydride (1.5 eq) in ethanol to the cooled solution over 30 minutes.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the cis and trans isomers.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

Protocol 2: Enzymatic Kinetic Resolution of (±)-cis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

This protocol uses lipase-catalyzed transesterification.

  • To a solution of racemic cis-tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (1.0 eq) in hexane (0.1 M), add vinyl acetate (3.0 eq).

  • Add immobilized Candida antarctica lipase B (CAL-B) (e.g., Novozym® 435) (50-100 mg per mmol of substrate).

  • Stir the suspension at 40 °C.

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed acetate.

  • Stop the reaction at approximately 50% conversion by filtering off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted alcohol and the acetylated product by column chromatography on silica gel.

Visualizations

Workflow for Optimizing Stereoselectivity

G cluster_diastereo Diastereoselective Strategies cluster_enantio Enantioselective Strategies start Start: Racemic or Prochiral Precursor diastereoselectivity Control Diastereoselectivity (cis/trans ratio) start->diastereoselectivity enantioselectivity Control Enantioselectivity (R/S ratio) diastereoselectivity->enantioselectivity reduction Diastereoselective Reduction of Ketone diastereoselectivity->reduction cycloaddition Stereocontrolled Cycloaddition diastereoselectivity->cycloaddition final_product Enantiopure Diastereomerically Pure Product enantioselectivity->final_product asym_reduction Asymmetric Reduction (e.g., CBS Reduction) enantioselectivity->asym_reduction ekr Enzymatic Kinetic Resolution (EKR) enantioselectivity->ekr salt_res Diastereomeric Salt Resolution enantioselectivity->salt_res chiral_chrom Chiral Chromatography enantioselectivity->chiral_chrom

Caption: A decision-making workflow for achieving stereocontrol.

Mechanism of CBS Reduction

CBS_Mechanism catalyst Chiral Oxazaborolidine (CBS Catalyst) complex Catalyst-Borane Complex catalyst->complex Coordination borane BH₃ borane->complex ketone Prochiral Ketone R-CO-R' transition_state Six-membered Transition State ketone->transition_state Coordination complex->transition_state transition_state->catalyst Catalyst Regeneration product Chiral Alcohol transition_state->product Hydride Transfer

Caption: Simplified mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2006). Lipase-catalyzed kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a key intermediate to chiral organoselenanes and organotelluranes. Molecules, 11(9), 8098-8109. [Link]

  • Deraet, X., Voets, L., De Vleeschouwer, F., Van Speybroeck, V., & Alonso, M. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8586–8590. [Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., ... & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 8586-8590. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. [Link]

  • Fülöp, F., Forró, E., & Szakonyi, Z. (2006). Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols. PubMed, 17(15), 2639-46. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Braga, P. A., & Andrade, L. H. (2011). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, a Key Intermediate to Chiral Organoselenanes and Organotelluranes. Molecules, 16(9), 8098-8109. [Link]

  • Shah, V. R., & Soni, P. (2015). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Thesis. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • CrystEngComm. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. [Link]

  • JETIR. DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)- CYCLOPROPANE-1- CARBOXYLIC ACID FROM ITS OPTICAL ISO. [Link]

  • ResearchGate. Resolution of racemic Albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid. [Link]

  • ResearchGate. (PDF) Recent Developments in Optical Resolution. [Link]

  • IRIS . Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. [Link]

  • MDPI. Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. [Link]

  • MDPI. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. [Link]

  • LCGC. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • NIH. On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3. [Link]

  • NIH. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. [Link]

  • Organic & Biomolecular Chemistry. Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. [Link]

  • ResearchGate. (PDF) Enantioselective catalytic lithiation using a chiral binaphthyl derivative as electron carrier. [Link]

  • ChemRxiv. A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. [Link]

  • CONICET. Accepted Manuscript. [Link]

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dealing with low reactivity of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS: 130369-05-0). This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile but sterically hindered building block into their synthetic workflows. Here, we address the common challenges associated with its low reactivity and provide field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions.

Core Challenge: Steric Hindrance

The primary obstacle to the reactivity of this compound is significant steric hindrance around the primary hydroxyl group. This congestion arises from the combined bulk of the tert-butoxycarbonyl (Boc) protecting group and the non-planar, puckered structure of the cyclobutyl ring. This arrangement kinetically impedes the approach of reagents, leading to sluggish or incomplete reactions under standard conditions.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My oxidation of the primary alcohol to the aldehyde is stalling or giving low yields. What's going wrong?

Common Scenarios:

  • Dess-Martin Periodinane (DMP) or Swern oxidation is sluggish and incomplete.

  • Significant starting material remains even after extended reaction times or with excess oxidant.

Root Cause Analysis: The steric bulk surrounding the hydroxymethyl group physically blocks the large oxidant complexes (like those in Swern or DMP oxidations) from accessing the alcohol. This leads to a high activation energy barrier for the reaction.

Solutions & Strategies:

StrategyReagents & ConditionsKey Advantages & Considerations
TEMPO-Based Oxidation TEMPO (catalyst), NaOCl (or PhI(OAc)₂), NaHCO₃, in CH₂Cl₂/H₂O.Highly selective for primary alcohols and effective for hindered systems. The smaller catalytic species can better access the reaction site. It is crucial to maintain the pH with a bicarbonate buffer.[1]
AZADO-Catalyzed Oxidation AZADO or 1-Me-AZADO (catalyst), NaOCl, NaHCO₃, in CH₂Cl₂/H₂O.AZADO (2-azaadamantane N-oxyl) is a less sterically hindered nitroxyl radical catalyst that shows superior activity for hindered alcohols compared to TEMPO.[1]
Parikh-Doering Oxidation SO₃•Pyridine complex, Et₃N, in DMSO/CH₂Cl₂.A milder alternative to the Swern oxidation that avoids the use of oxalyl chloride and low temperatures. It can be more effective for sterically encumbered substrates.
Workflow: Troubleshooting a Failed Oxidation

G start Oxidation Stalled (e.g., <50% conversion by TLC/LCMS) check_reagents Verify Reagent Quality (DMP, Oxalyl Chloride, etc.) start->check_reagents temp_increase Increase Temperature? (e.g., from -78°C to -40°C for Swern) check_reagents->temp_increase Reagents OK new_method Switch Oxidation Method temp_increase->new_method No Improvement tempo TEMPO / Bleach (Good for hindered 1° alcohols) new_method->tempo azado AZADO / Bleach (Higher activity than TEMPO) new_method->azado parikh Parikh-Doering (Milder than Swern) new_method->parikh success Reaction Complete tempo->success azado->success parikh->success

Caption: Troubleshooting flowchart for incomplete oxidation reactions.

Question 2: How can I achieve high yields for esterification or acylation of the hydroxyl group?

Common Scenarios:

  • Standard acyl chloride/pyridine or carboxylic acid/DCC coupling reactions are slow and inefficient.

  • Williamson ether synthesis yields are poor.

Root Cause Analysis: Similar to oxidation, the nucleophilic attack by the hydroxyl group is sterically hindered, as is the subsequent approach of the electrophile. For ether synthesis, the formation of the corresponding alkoxide and its subsequent Sₙ2 reaction are both kinetically unfavorable.

Solutions & Strategies:

Reaction TypeMethodReagents & ConditionsRationale & Citation
Esterification Steglich EsterificationCarboxylic acid, EDC, DMAP (cat.), in CH₂Cl₂.DMAP acts as a potent acyl transfer catalyst, forming a highly reactive N-acylpyridinium intermediate that is less sensitive to steric hindrance.
Esterification Yamaguchi EsterificationCarboxylic acid, 2,4,6-Trichlorobenzoyl chloride, Et₃N, then add alcohol and DMAP.Forms a mixed anhydride in situ, which is highly reactive and effective for esterifying sterically demanding alcohols.
Esterification Dual Activation w/ MgBr₂Acid anhydride, MgBr₂, Hindered Base (e.g., Et₃N or PMP), in CH₂Cl₂.MgBr₂ activates the anhydride while the base generates the magnesium alkoxide, facilitating the reaction even with hindered alcohols.[2]
Ether Synthesis Mitsunobu ReactionAlcohol, PPh₃, DIAD/DEAD, and the coupling partner (e.g., a phenol or another alcohol).Activates the hydroxyl group for Sₙ2 displacement. This method is powerful but can be challenging with highly hindered alcohols, sometimes requiring higher temperatures or longer reaction times.[3][4][5][6]
Ether Synthesis Electrochemical MethodsCan generate reactive carbocations from activated alcohols under mild conditions, which are then trapped by a nucleophilic alcohol to form hindered ethers.[7]This modern approach bypasses the need for harsh conditions and can be effective for constructing sterically congested ethers.[7][8][9]
Question 3: I am struggling to convert the alcohol into a good leaving group (e.g., tosylate or mesylate). What are my options?

Common Scenarios:

  • Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in pyridine is incomplete.

  • Side products are observed.

Root Cause Analysis: The approach of the bulky sulfonyl chloride reagent is hindered. Standard conditions using pyridine as both a base and solvent may not be sufficient to drive the reaction to completion.

Solutions & Strategies:

  • More Forcing Conditions:

    • Stronger, Non-nucleophilic Base: Replace pyridine with a stronger base like triethylamine (Et₃N) or even sodium hydride (NaH) to fully deprotonate the alcohol, creating a more potent nucleophile.[10] When using NaH, the reaction should be performed in an aprotic solvent like THF at 0 °C to room temperature.

    • Higher Temperatures: Gently warming the reaction mixture (e.g., to 40 °C) can provide the necessary activation energy, but must be done cautiously to avoid decomposition.

  • Alternative Activation:

    • Triflic Anhydride (Tf₂O): In the presence of a hindered base like 2,6-lutidine, Tf₂O can react to form a highly reactive triflate leaving group where other methods fail. This reaction is typically very fast and performed at low temperatures (e.g., -78 °C to 0 °C).

Important Note: The C-O bond is not broken during tosylation, so the stereochemistry at the carbon atom is retained.[11][12][13] Subsequent Sₙ2 displacement will proceed with inversion of configuration.[11][13]

Question 4: Are there any specific challenges with Boc-deprotection for this molecule?

Common Scenarios:

  • Incomplete deprotection using standard HCl/dioxane or TFA/CH₂Cl₂.

  • Formation of unexpected byproducts.

Root Cause Analysis: While the Boc group is generally acid-labile, the cyclobutane ring system can influence stability. The primary concern during deprotection is the fate of the generated tert-butyl cation.[14][15]

Solutions & Strategies:

  • Scavengers: The reactive tert-butyl cation can alkylate nucleophiles. If other sensitive functional groups are present, or if dimerization/polymerization is observed, add a cation scavenger like triethylsilane (TES) or anisole to the reaction mixture.

  • Alternative Conditions: If standard strong acid conditions are problematic, milder methods can be employed. However, many mild methods are substrate-specific.[16][17] For this substrate, ensuring a sufficient excess of acid (e.g., 4M HCl in dioxane) and adequate reaction time is usually effective. The reaction progress should be monitored carefully by TLC or LCMS.

Mechanism of Acid-Catalyzed Boc Deprotection:

G cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Loss cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Final Product BocN R-NH-Boc ProtonatedBocN R-NH-Boc(H⁺) BocN->ProtonatedBocN + H⁺ CarbamicAcid [R-NH-COOH] ProtonatedBocN->CarbamicAcid tBuCation t-Bu⁺ ProtonatedBocN->tBuCation Amine R-NH₂ CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 AmineSalt R-NH₃⁺ X⁻ Amine->AmineSalt + H⁺X⁻

Caption: Key steps in the acid-mediated deprotection of a Boc group.[14]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound? Store the compound in a tightly sealed container in a dry, well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. Avoid contact with strong oxidizing agents.[18] Always consult the Safety Data Sheet (SDS) before use.[18]

Q2: What are the typical ¹H NMR and ¹³C NMR signatures I should look for? While specific shifts can vary with solvent, expect to see:

  • ¹H NMR: A large singlet around 1.4 ppm (9H) for the tert-butyl group, signals for the cyclobutyl ring protons (multiplets, ~1.6-2.2 ppm), a doublet for the -CH₂OH protons (~3.5 ppm), and a broad signal for the N-H proton.

  • ¹³C NMR: Resonances for the quaternary and methyl carbons of the Boc group (~79 and 28 ppm, respectively), signals for the cyclobutyl ring carbons, and a peak for the hydroxymethyl carbon (~60-65 ppm).

Q3: Can I perform a Mitsunobu reaction on this alcohol? Yes, the Mitsunobu reaction is a powerful tool for functionalizing sterically hindered alcohols.[19][3] It allows for the conversion of the alcohol to esters, ethers, or for the introduction of nitrogen nucleophiles with inversion of configuration.[4][5] However, due to the steric hindrance of this substrate, the reaction may require longer reaction times, elevated temperatures, or the use of more reactive azodicarboxylates like DIAD.[3]

Q4: Is the cyclobutyl ring stable to typical reaction conditions? The cyclobutane ring is generally stable under the conditions described (oxidation, esterification, tosylation, Boc-deprotection). It is significantly more stable than cyclopropane rings and does not typically undergo ring-opening unless subjected to harsh conditions such as catalytic hydrogenation at high pressure/temperature or strongly acidic conditions that could promote carbocation rearrangements.

Experimental Protocols

Protocol 1: AZADO-Catalyzed Oxidation to Aldehyde
  • Dissolve this compound (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add an aqueous solution of sodium bicarbonate (NaHCO₃, sat.) and a catalytic amount of 1-Me-AZADO (e.g., 0.01 eq.).

  • Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

  • Slowly add an aqueous solution of sodium hypochlorite (NaOCl, ~10-15% w/v, 1.2 eq.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir vigorously at 0 °C and monitor the reaction by TLC (stain with 2,4-dinitrophenylhydrazine to visualize the aldehyde).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde, which can be purified by silica gel chromatography.

Protocol 2: Steglich Esterification with a Carboxylic Acid
  • To a solution of the carboxylic acid (1.1 eq.), this compound (1.0 eq.), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.) in anhydrous CH₂Cl₂ at 0 °C, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC•HCl, 1.2 eq.) in one portion.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ester.

References

  • eEtherification: An Electrochemical Strategy toward the Synthesis of Sterically Hindered Dialkyl Ethers from Activated Alcohols.
  • Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. Royal Society of Chemistry.
  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc
  • Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC, PubMed Central.
  • Dual Activation in the Esterification of Hindered Alcohols with Anhydrides Using MgBr2 and a Tertiary Amine.
  • A General Method to Access Sterically Hindered and Complex Ethers.
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Mitsunobu Reaction. Organic Chemistry Portal.
  • Alcohol Reactions: Tosylation (TsCl/pyridine) and Common Follow-Ups. OrgoSolver.
  • Mitsunobu Reaction. Master Organic Chemistry.
  • Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Preparation of Alkyl Halides and Tosylates
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reactions of Alcohols. Chemistry LibreTexts.
  • tert-Butyl N-[3-(hydroxymethyl)
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH.
  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.
  • Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxid
  • Mild Deprotection of tert‐Butyl Carbamates of NH‐Heteroarenes under Basic Conditions.
  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)

Sources

Technical Support Center: Optimization of Chromatographic Separation for Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the separation of this key synthetic intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and develop robust, reproducible methods.

Compound Profile: this compound

This compound (MW: ~201.27 g/mol ) is a carbamate-protected amino alcohol containing a cyclobutyl core. Its structure presents several chromatographic challenges:

  • Polarity: The presence of a hydroxyl group and a carbamate linkage imparts significant polarity, which can lead to poor retention in traditional reversed-phase (RP) systems.

  • Isomerism: The substituted cyclobutane ring gives rise to cis and trans diastereomers. Furthermore, if synthesized from chiral precursors, enantiomeric separation may be required.

  • Secondary Interactions: The carbamate nitrogen and hydroxyl group can engage in undesirable secondary interactions with the stationary phase, often leading to poor peak shape.

This guide provides a structured, question-and-answer approach to navigate these challenges.

Part 1: Initial Method Development & Setup

This section addresses the foundational questions you'll have when starting your work.

Q1: Which chromatographic mode is the best starting point: Reversed-Phase (RP), Normal-Phase (NP), or HILIC?

Answer: The optimal mode depends on your specific separation goal (e.g., purity analysis vs. isomer separation) and available instrumentation. All three modes are viable, but they offer different advantages.

  • Reversed-Phase (RP-HPLC): This is the most common and often the first choice due to its robustness and the use of aqueous mobile phases. However, the compound's polarity might cause it to elute near the solvent front on standard C18 columns. An aqueous-compatible phase (like a Polar-Embedded or AQ-type C18) is recommended.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RP for polar compounds. It uses a polar stationary phase (e.g., bare silica, diol, or amide) with a high organic, low aqueous mobile phase. This mode can provide excellent retention and unique selectivity for this molecule.

  • Normal-Phase (NP-HPLC): NP, using non-polar solvents like hexane and a polar modifier like ethanol or isopropanol, is particularly powerful for separating isomers.[1] It is often the preferred mode for chiral separations on polysaccharide-based columns.

Data Summary: Recommended Starting Conditions
Chromatographic ModeStationary Phase ExampleMobile Phase AMobile Phase BGradient Suggestion
Reversed-Phase C18, Polar-Embedded (e.g., Luna Omega Polar C18)Water + 0.1% Formic AcidAcetonitrile or Methanol + 0.1% Formic Acid5% to 95% B in 15 min
HILIC Amide, Diol, or Silica95:5 Acetonitrile:Water + 10 mM Ammonium Acetate50:50 Acetonitrile:Water + 10 mM Ammonium Acetate95% to 50% A in 15 min
Normal-Phase Silica, DiolHexane or HeptaneEthanol or Isopropanol5% to 40% B in 20 min

Part 2: Troubleshooting Common Chromatographic Issues

Even with a good starting point, problems can arise. This section provides a systematic approach to identifying and correcting them.[2]

Q2: My peak is severely tailing. What is causing this, and how do I fix it?

Answer: Peak tailing is the most common peak shape problem in HPLC and is frequently caused by secondary interactions between the analyte and the stationary phase.[3] For this compound, the likely culprit is the interaction of the basic carbamate nitrogen with acidic silanol groups (-Si-OH) on the silica surface of the column packing.[3]

Causality and Solutions:
  • Silanol Interactions (Primary Cause): At mid-range pH, residual silanol groups on the silica backbone become ionized (-Si-O⁻) and can strongly interact with protonated basic analytes via an ion-exchange mechanism, causing tailing.[3]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[4]

Experimental Protocol: Systematic Approach to Improving Peak Tailing
  • Rule Out Overload: Reduce the injection concentration by a factor of 10. If the peak shape improves significantly, you were overloading the column. Dilute your sample accordingly.[5]

  • Modify Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to your mobile phase to bring the pH down to ~2.5-3.0. This protonates the silanol groups, suppressing their ionization and minimizing secondary interactions.

  • Add a Competing Base: For stubborn tailing, especially with basic compounds, add a small amount (e.g., 0.1%) of a competing base like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.

  • Increase Buffer Strength: If using a buffer (common in HILIC and RP), increasing the concentration (e.g., from 10 mM to 25 mM) can sometimes help mask residual surface charges and improve peak shape.[3]

  • Switch to a High-Purity Column: Modern columns are made with high-purity silica ("Type-B") that has a much lower concentration of acidic metal impurities and active silanols.[3] Many are also aggressively end-capped to further shield the silica surface. If you are using an older column, upgrading can solve the problem instantly.

Workflow: Troubleshooting Peak Tailing

G start Peak Tailing Observed overload Is the column overloaded? start->overload dilute Dilute Sample & Re-inject overload->dilute Yes ph Is mobile phase pH > 4? overload->ph No end Peak Shape Improved dilute->end acidify Add 0.1% Formic Acid or TFA ph->acidify Yes competing_base Is tailing still present? ph->competing_base No acidify->competing_base add_tea Add 0.1% Triethylamine competing_base->add_tea Yes column_check Are you using an older column? competing_base->column_check No add_tea->column_check new_column Switch to a modern, end-capped, high-purity silica column column_check->new_column Yes column_check->end No new_column->end

Caption: A decision tree for systematically troubleshooting peak tailing.

Q3: My retention times are drifting with each injection. What's wrong?

Answer: Drifting retention times are a sign of an unstable chromatographic system. The most common causes are insufficient column equilibration, changes in mobile phase composition, or temperature fluctuations.[6]

Troubleshooting Checklist:
  • Column Equilibration: Is the column fully equilibrated before the first injection? When changing mobile phases or re-starting a system, flush the column with at least 10-20 column volumes of the new mobile phase. For gradient elution, ensure the column is re-equilibrated to the initial conditions for a sufficient time between runs (typically 5-10 column volumes).

  • Mobile Phase Preparation: Was the mobile phase prepared fresh? Organic solvents can evaporate over time, changing the ratio and affecting retention.[5] If using buffers, microbial growth can occur in aqueous phases left for extended periods.[6] Always prepare fresh mobile phases daily.

  • Temperature Control: Is the column compartment thermostatted? Fluctuations in ambient laboratory temperature can cause significant shifts in retention time.[6] Using a column oven set to a stable temperature (e.g., 30 °C) is crucial for reproducibility.

  • Pump Performance: Are the pump seals in good condition and is the system free of leaks? Inconsistent flow from the pump will lead directly to variable retention times.[4] Check for leaks around fittings and ensure the pump is delivering a stable, pulse-free flow.

Part 3: Advanced Separation Challenges - Isomerism

The cyclobutyl core of the molecule introduces the complexity of stereoisomers, which often require dedicated strategies for separation.

Q4: How do I separate the cis and trans diastereomers of the compound?

Answer: Cis and trans diastereomers have different three-dimensional shapes and, therefore, different physical properties. They can be separated on standard (achiral) stationary phases with careful method development.

The key is to maximize selectivity (α), the factor that describes the separation between two peaks. HILIC and NP are often better suited for this than RP because the rigid, polar stationary phases can have more specific steric and hydrogen-bonding interactions with the isomers.

Strategy for Diastereomer Separation:
  • Start with HILIC: A HILIC method often provides better selectivity for polar diastereomers than RP. Use a column with a diol or amide stationary phase.

  • Optimize the Organic Modifier: In NP or HILIC, the type of alcohol used as a modifier can dramatically change selectivity. Try comparing separations using Isopropanol vs. Ethanol.

  • Lower the Temperature: Reducing the column temperature can sometimes increase the energy difference between how the two isomers interact with the stationary phase, thereby improving resolution. Try running at 15-20 °C if your instrumentation allows.

Q5: I need to separate enantiomers. What is the strategy for chiral method development?

Answer: Enantiomers have identical physical properties in a non-chiral environment and therefore require a chiral selector to be separated. The most common and effective approach is to use a Chiral Stationary Phase (CSP).[7] Polysaccharide-based CSPs are highly successful for a wide range of compounds, including carbamates.[8][9]

A screening approach using a few select columns and mobile phase systems is the most efficient way to find a successful separation.[1]

Protocol: Screening Protocol for Chiral Stationary Phases
  • Prepare a Racemic Standard: Obtain or synthesize a 50/50 mixture of the enantiomers to use for method development.

  • Select a Set of CSPs: A good starting screen includes columns with complementary selectivities.

    • Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)

    • Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)

    • Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC)

  • Screen in Multiple Modes: Test each column with different mobile phase systems to explore various interaction mechanisms.

    • Normal Phase: Hexane/Ethanol (or Isopropanol) mixtures (e.g., 90:10, 80:20). For basic compounds like this carbamate, add a small amount of a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to improve peak shape.[1]

    • Polar Organic Mode: Use a single polar solvent like Methanol, Ethanol, or Acetonitrile.

    • Reversed-Phase Mode: Use Water/Acetonitrile or Water/Methanol mixtures, often with a buffer.

  • Identify a "Hit": Look for any separation, even partial, between the two enantiomeric peaks.

  • Optimize the Separation: Once a promising column/solvent combination is found, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Workflow: Chiral Method Development Strategy

G start Start: Racemic Standard screen_cols Screen CSPs (e.g., Chiralpak AD, Chiralcel OD) start->screen_cols screen_mp Screen Mobile Phase Modes screen_cols->screen_mp np_mode Normal Phase (Hexane/Alcohol + 0.1% DEA) screen_mp->np_mode po_mode Polar Organic (Methanol or Acetonitrile) screen_mp->po_mode rp_mode Reversed Phase (Water/Acetonitrile) screen_mp->rp_mode hit Separation Observed? np_mode->hit po_mode->hit rp_mode->hit hit->screen_cols No, try new CSPs optimize Optimize Mobile Phase Ratio, Temperature, and Flow Rate hit->optimize Yes end Validated Chiral Method (Rs > 1.5) optimize->end

Caption: A workflow for screening and optimizing a chiral HPLC separation.

References
  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link]

  • Prajapati, Y. K., et al. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research, 8(6). Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]

  • Gupta, A. (2013). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • Malviya, R., et al. (2010). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Pharmatutor. Retrieved from [Link]

  • Jusner, P., et al. (2023). Optimization of the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl and α-phenylethyl carbamate selectors as separation phases for chiral HPLC. Cellulose, 30(4). Retrieved from [Link]

  • Sykora, D., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Ilisz, I., et al. (2021). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

Sources

Technical Support Center: Thermal Stability of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 130369-05-0). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and experimental protocols related to the thermal stability of this compound. As a key intermediate in pharmaceutical synthesis, understanding its thermal properties is critical for reaction optimization, process safety, and ensuring the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, it is recommended to store the compound at -20°C.[1] For short-term shipping or handling (less than two weeks), storage at room temperature is acceptable.[1] The compound is generally stable under these recommended storage conditions.

Q2: What are the expected thermal decomposition products?

A2: The thermal decomposition of tert-butyl carbamates, such as this compound, proceeds through the elimination of the tert-butoxycarbonyl (Boc) group. The primary decomposition products are expected to be isobutylene, carbon dioxide, and the free amine, 3-(hydroxymethyl)cyclobutanamine.[2] Under fire conditions, hazardous fumes including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) may be emitted.[1]

Q3: At what temperature does this compound start to decompose?

A3: While specific Thermogravimetric Analysis (TGA) data for this compound is not publicly available, thermal deprotection of Boc-amines typically requires temperatures of 150°C or higher for a practical reaction rate.[2] Some substrates may begin to show slow decomposition at temperatures around 100°C over extended periods (2-3 days).[2] The exact onset of decomposition will depend on factors such as the heating rate, atmosphere, and the presence of any impurities.

Q4: Can the Boc group be removed thermally without an acid catalyst?

A4: Yes, thermal deprotection of Boc groups is a well-established method that does not require an acid catalyst.[2][3] This can be advantageous in syntheses where acid-sensitive functional groups are present. However, the high temperatures required may lead to other side reactions.

Troubleshooting Guide for Thermal Stability Issues

This section addresses common problems researchers may encounter related to the thermal stability of this compound during their experiments.

Issue 1: Unexpected loss of the Boc protecting group at moderate temperatures.

  • Potential Cause 1: Presence of Acidic Impurities. The Boc group is highly sensitive to acid.[4] Trace amounts of acidic impurities in your reaction mixture or on your glassware can catalyze the deprotection at temperatures lower than expected for purely thermal decomposition.

    • Troubleshooting Step: Ensure all glassware is thoroughly cleaned and dried. If possible, rinse with a dilute base solution followed by distilled water and a final solvent rinse. Analyze your starting materials and solvents for any acidic contaminants.

  • Potential Cause 2: Solvent Effects. The choice of solvent can influence the rate of thermal deprotection. Protic solvents, especially water at elevated temperatures, can facilitate the removal of the Boc group.[2][5]

    • Troubleshooting Step: If premature deprotection is an issue, consider using a non-polar, aprotic solvent. If the reaction chemistry allows, perform the reaction under strictly anhydrous conditions.

Issue 2: Formation of unexpected byproducts during a high-temperature reaction.

  • Potential Cause 1: Alkylation by the t-Butyl Cation. The deprotection of the Boc group generates a tert-butyl cation intermediate.[4] This electrophilic species can alkylate other nucleophilic sites on your molecule or in the reaction mixture, leading to impurities.

    • Troubleshooting Step: If byproduct formation is observed, consider adding a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.

  • Potential Cause 2: Substrate Degradation. High temperatures can lead to side reactions unrelated to the Boc group, such as elimination or racemization, especially with sensitive substrates.[2]

    • Troubleshooting Step: Optimize the reaction temperature and time to find a balance between efficient reaction and minimal degradation. If possible, explore alternative, lower-temperature methods for your desired transformation.

Experimental Protocols for Assessing Thermal Stability

For a definitive understanding of the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[6] Below are detailed, generalized protocols for performing these analyses.

Protocol 1: Determination of Decomposition Temperature by TGA

Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina is a common choice).[7]

  • Instrument Setup:

    • Place the crucible in the TGA instrument's microbalance.

    • Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]

  • Heating Program:

    • Equilibrate the sample at 30°C for 5 minutes.

    • Ramp the temperature from 30°C to 500°C at a constant heating rate of 10°C/min.[6]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset temperature of decomposition is determined from the point of initial significant mass loss.

    • The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[8][9]

Data Interpretation:

ParameterDescriptionExpected Observation for a Boc-Carbamate
Onset Temperature (Tonset) The temperature at which significant mass loss begins.Expected to be above 100°C, likely in the 150-200°C range.
Mass Loss Step The percentage of mass lost during decomposition.A sharp mass loss corresponding to the loss of the Boc group (isobutylene + CO2), which is approximately 50.2% of the total molecular weight.
Residue The percentage of mass remaining at the end of the experiment.Should correspond to the non-volatile decomposition products.
Protocol 2: Analysis of Thermal Transitions by DSC

Objective: To identify melting point, phase transitions, and exothermic or endothermic decomposition events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heating Program:

    • Equilibrate at 25°C.

    • Ramp the temperature from 25°C to a temperature above the decomposition temperature determined by TGA (e.g., 250°C) at a heating rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature.

    • Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Data Interpretation:

ParameterDescriptionExpected Observation
Endothermic Peak Absorption of heat.A sharp endotherm corresponding to the melting of the crystalline solid.
Exothermic Peak Release of heat.A broad exotherm at higher temperatures, often associated with the decomposition process.

Visualizing Thermal Decomposition and Experimental Workflow

Thermal_Decomposition_Pathway Compound This compound TransitionState Transition State Compound->TransitionState Δ (Heat, >150°C) CarbamicAcid Carbamic Acid Intermediate TransitionState->CarbamicAcid Products 3-(hydroxymethyl)cyclobutanamine + Isobutylene + CO2 CarbamicAcid->Products Decarboxylation TGA_DSC_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis Prep Weigh 5-10 mg of sample TGA_Setup Load sample into TGA Purge with N2 Prep->TGA_Setup DSC_Setup Load sample into DSC Purge with N2 Prep->DSC_Setup TGA_Run Heat from 30°C to 500°C at 10°C/min TGA_Setup->TGA_Run TGA_Data Record Mass Loss vs. Temp TGA_Run->TGA_Data DSC_Run Heat from 25°C to 250°C at 10°C/min DSC_Setup->DSC_Run DSC_Data Record Heat Flow vs. Temp DSC_Run->DSC_Data

Caption: Experimental workflow for TGA and DSC analysis.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods. Wordpress. Retrieved January 9, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved January 9, 2026, from [Link]

  • Infinity Scientific. (2025, November 19). Guide to Thermogravimetric Analysis (TGA): Principles, Techniques, and Applications. Retrieved January 9, 2026, from [Link]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved January 9, 2026, from [Link]

  • EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA). Retrieved January 9, 2026, from [Link]

  • Mondal, P., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(118), 97891-97897. [Link]

  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved January 9, 2026, from [Link]

  • The Madison Group. (2020, September 16). Back to Basics: Thermogravimetric Analysis (TGA). YouTube. Retrieved January 9, 2026, from [Link]

  • Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved January 9, 2026, from [Link]

  • O'Donoghue, A. C., et al. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health. Retrieved January 9, 2026, from [Link]

  • XRF Scientific. (n.d.). Interpreting results from TGA instruments. Retrieved January 9, 2026, from [Link]

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impact of reagent quality on tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: The Critical Impact of Reagent Quality

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the synthesis of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep understanding of the reaction mechanisms and the profound impact that reagent quality has on experimental outcomes. This resource is structured to help you troubleshoot common issues, understand the causality behind them, and ensure the integrity and reproducibility of your synthesis.

The Synthetic Challenge: Protecting a Bifunctional Building Block

The target molecule, this compound, is a valuable building block in medicinal chemistry. Its synthesis typically involves the N-protection of the primary amine of (3-(aminomethyl)cyclobutyl)methanol using di-tert-butyl dicarbonate (Boc₂O). While seemingly straightforward, this reaction is sensitive to the quality of all components involved. The presence of both a nucleophilic amine and a hydroxyl group in the starting material, coupled with the reactivity of Boc anhydride, creates a landscape where minor impurities can lead to significant deviations in yield and purity.

The primary reaction is the nucleophilic attack of the amine on the Boc anhydride, facilitated by a base to neutralize the resulting acidic byproduct.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis. The root cause of many issues can be traced back to the quality and handling of the reagents.

Problem / ObservationPotential Cause Related to Reagent QualityRecommended Solution & Rationale
Low or No Yield Degraded Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is sensitive to moisture and can slowly decompose into tert-butanol and CO₂, reducing the amount of active reagent.[1][2]Solution: Use a fresh bottle of Boc₂O or verify the purity of the existing stock via NMR. Store Boc₂O in a desiccator and handle it quickly in an inert atmosphere. Rationale: Ensuring the correct stoichiometry of the active Boc-donating species is critical for driving the reaction to completion.
Wet Solvent/Reagents: Water will readily react with Boc₂O, consuming the reagent in a non-productive hydrolysis reaction.Solution: Use anhydrous solvents from a freshly opened bottle or a solvent purification system. Ensure the starting amine and base are dry. Rationale: Eliminating water prevents the competitive hydrolysis of Boc anhydride, maximizing its availability for the desired N-protection reaction.
Impure Starting Amine: The starting amine, (3-(aminomethyl)cyclobutyl)methanol, can degrade over time through oxidation or absorption of atmospheric CO₂ to form a carbamate salt, rendering it non-nucleophilic.Solution: If the starting material is old, purify it by distillation or column chromatography before use. Confirm purity via ¹H NMR or GC-MS. Rationale: The reaction's success depends on the availability of the free amine. Removing contaminants ensures the nucleophile is active and present in the correct amount.
Formation of Multiple Byproducts Presence of Acidic Impurities in Boc₂O: Crude Boc₂O can contain acidic impurities like tert-butyl chloroformate.[3]Solution: Purify the Boc₂O before use if its quality is suspect.[3] Alternatively, add a slight excess of a non-nucleophilic base to neutralize these impurities. Rationale: Acidic impurities can interfere with the intended base, altering the reaction pH and potentially catalyzing side reactions.
Excessive Base or High Temperature: While a base is necessary, using a highly nucleophilic base (like DMAP as a primary base rather than a catalyst) or excessive heat can promote the formation of N,N-di-Boc protected amine or urea-type byproducts.[4]Solution: Use a stoichiometric amount of a hindered, non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). Maintain the reaction at a controlled temperature (e.g., 0 °C to room temperature). Rationale: Controlled conditions prevent over-reactivity. A hindered base is less likely to act as a nucleophile, and lower temperatures reduce the rate of undesired side reactions.
Incomplete Reaction (Starting Material Remains) Insufficient or Low-Quality Base: The reaction generates tert-butoxycarboxylic acid, which protonates the starting amine, deactivating it. An insufficient amount of base, or a base of low purity (e.g., containing significant amounts of its hydrochloride salt), will fail to neutralize this acid effectively.Solution: Use 1.1-1.2 equivalents of a high-purity, dry base. If using a solid base like NaHCO₃, ensure it is finely powdered to maximize surface area. Rationale: The base's primary role is to scavenge the acid produced, ensuring the starting amine remains deprotonated and nucleophilic throughout the reaction.[5]
Difficult Purification Formation of Emulsions During Workup: Using a low-quality base like aqueous sodium bicarbonate that contains insoluble impurities can lead to persistent emulsions during the extraction phase.Solution: Use high-purity salts for aqueous washes. If an emulsion forms, adding brine (saturated NaCl solution) can help break it. Rationale: A clean workup is essential for isolating the product. Minimizing particulate matter and adjusting the ionic strength of the aqueous phase facilitates clean layer separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My Boc anhydride is a liquid at room temperature. Is it still good to use?

A: Yes, this is common. Di-tert-butyl dicarbonate has a low melting point (22-24 °C), so it is often a liquid or partially melted solid at ambient laboratory temperatures.[1] This does not necessarily indicate degradation. The primary concern is exposure to moisture. As long as it has been stored properly in a tightly sealed container, it should be effective. However, if the container has been open frequently or stored improperly, its purity should be verified.

Q2: What is the specific role of the base in this reaction, and how does its quality matter?

A: The reaction of the amine with Boc₂O releases one equivalent of tert-butoxycarboxylic acid. This acid will immediately protonate a molecule of the starting amine, forming an unreactive ammonium salt. The base's role is to neutralize this acid as it forms, thereby keeping the starting amine in its free, nucleophilic state.[6] The quality of the base is paramount; if it is wet, it can hydrolyze the Boc anhydride. If it is impure (e.g., triethylamine contaminated with triethylamine hydrochloride), its effective concentration is lower than calculated, leading to an incomplete reaction.

Q3: Can I use a different solvent? What is the impact of solvent quality?

A: Yes, solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used.[1][7] The solvent's primary quality requirement is that it must be anhydrous. Water competitively reacts with Boc anhydride.[8] Some studies have also shown that alcoholic solvents can accelerate the rate of Boc protection, even without a base, by stabilizing the transition state through hydrogen bonding.[9] However, for this specific substrate containing a hydroxyl group, using an alcohol as a solvent could potentially lead to competitive O-acylation, making an aprotic solvent a safer choice.

Q4: How can I quickly assess the purity of my (3-(aminomethyl)cyclobutyl)methanol starting material?

A: The most reliable method is ¹H NMR spectroscopy. You can check for the correct proton integrations and the absence of significant unidentifiable peaks. Another quick check is a simple titration. Dissolve a known mass of the amine in a solvent and titrate with a standardized solution of HCl using an indicator. This will give you a good measure of the concentration of active amine groups.

Q5: Is 4-dimethylaminopyridine (DMAP) a good choice as a base for this reaction?

A: DMAP is a highly effective nucleophilic catalyst and is often used in catalytic amounts (0.05-0.1 equivalents) alongside a stoichiometric base like triethylamine to accelerate the reaction.[4][10] However, using DMAP as the primary, stoichiometric base is generally not recommended. Its high nucleophilicity can lead to the formation of byproducts. For a simple, clean reaction, a hindered amine base like Et₃N or an inorganic base like NaHCO₃ is often sufficient and preferred.[1]

Section 3: Recommended Protocols & Quality Control

Protocol 1: Synthesis of this compound

This protocol assumes all reagents meet the quality standards discussed previously.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an argon or nitrogen atmosphere, dissolve (3-(aminomethyl)cyclobutyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.

  • Boc Anhydride Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.

Protocol 2: Quality Assessment of Di-tert-butyl Dicarbonate (Boc₂O)

A simple ¹H NMR can be used to assess the purity of Boc anhydride.

  • Sample Preparation: Carefully weigh ~10-20 mg of Boc₂O and dissolve it in 0.6 mL of CDCl₃.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis:

    • Pure Boc₂O: Will show a single sharp singlet at approximately δ 1.50 ppm.

    • Degraded Boc₂O: Will show the main singlet for Boc₂O, along with a singlet for tert-butanol at ~δ 1.28 ppm and a broad singlet for the hydroxyl proton. The presence of tert-butanol indicates decomposition. The relative integration of these peaks can be used to estimate the purity.

Section 4: Visualizing the Process

Diagrams created with Graphviz help to clarify the reaction pathway, potential pitfalls, and the logical steps for troubleshooting.

Diagram 1: Synthetic Pathway

Synthesis Amine 3-(aminomethyl)cyclobutanol Reagents Base (e.g., Et₃N) Anhydrous Solvent (e.g., DCM) Amine->Reagents Boc2O Di-tert-butyl dicarbonate (Boc)₂O Boc2O->Reagents Product This compound Reagents->Product Reaction

Caption: The primary synthetic route to the target compound.

Diagram 2: Impact of Water Impurity

Side_Reaction cluster_desired Desired Reaction cluster_undesired Undesired Hydrolysis Amine Amine (R-NH₂) Product Protected Amine (R-NHBoc) Amine->Product Nucleophilic Attack Boc2O_A (Boc)₂O Boc2O_A->Amine Water Water (H₂O) Decomposed Decomposition Products (t-BuOH + CO₂) Water->Decomposed Hydrolysis Boc2O_B (Boc)₂O Boc2O_B->Water

Caption: Competition between the desired reaction and hydrolysis of Boc anhydride by water.

Diagram 3: Troubleshooting Workflow

Troubleshooting Start Experiment Fails (Low Yield / Impure Product) Check_Boc Is Boc₂O fresh and stored properly? Start->Check_Boc Check_Solvent Was the solvent anhydrous? Check_Boc->Check_Solvent Yes Replace_Boc Action: Use fresh or purified Boc₂O Check_Boc->Replace_Boc No Check_Base Was the base pure and used in correct stoichiometry? Check_Solvent->Check_Base Yes Dry_Solvent Action: Use freshly dried solvent Check_Solvent->Dry_Solvent No Check_Amine Is the starting amine pure? Check_Base->Check_Amine Yes Use_New_Base Action: Use fresh, high-purity base and re-verify stoichiometry Check_Base->Use_New_Base No Purify_Amine Action: Purify starting material before reaction Check_Amine->Purify_Amine No Success Re-run Experiment Check_Amine->Success Yes Replace_Boc->Success Dry_Solvent->Success Use_New_Base->Success Purify_Amine->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Vertex AI Search. (n.d.). Why High Purity Boc-ON Matters for Your Synthesis Projects.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
  • Royal Society of Chemistry. (2021). Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts. Catalysis Science & Technology.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • Echemi. (2024). A Better Understanding of Di Tert Butyl Dicarbonate.
  • ChemicalBook. (2023). Di-tert-butyl dicarbonate: Application, synthesis and toxicity.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • RSC Publishing. (2013). Dual protection of amino functions involving Boc.

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Validation & Comparative

A Comparative Guide to the Analytical Standard of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 130369-05-0) is a key building block in organic synthesis, often utilized in the development of novel pharmaceutical agents. Its structure, featuring a carbamate protecting group and a functionalized cyclobutane ring, makes it a versatile intermediate. The purity and accurate characterization of this analytical standard are paramount to ensure the reliability and reproducibility of experimental outcomes. This guide will delve into the critical aspects of its analysis, offering a comparative overview of methodologies and presenting detailed experimental protocols.

Understanding the Analytical Standard: A Comparative Overview

An analytical standard is a highly purified compound used as a reference in analytical chemistry. For this compound, a commercially available standard is the primary option for most laboratories. However, in its absence or for orthogonal verification, a well-characterized in-house standard can be prepared and qualified.

Commercially Available Standards vs. In-House Qualified Standards
FeatureCommercially Available StandardIn-House Qualified Standard
Purity Typically ≥95-98%, as stated by the supplier.[1][2] Lot-specific purity is provided on the Certificate of Analysis (CoA).Purity must be rigorously determined through a battery of analytical tests. The goal is to achieve the highest possible purity.
Characterization Comes with a CoA detailing identity, purity, and sometimes residual solvents and water content.Requires comprehensive characterization using techniques like NMR, MS, HPLC, and elemental analysis.
Traceability Traceable to national or international standards, providing a higher level of confidence for regulatory submissions.Traceability needs to be established through rigorous qualification and documentation.
Cost & Availability Readily available from various chemical suppliers, but can be costly.Lower direct cost if synthesized in-house, but significant indirect costs in terms of analyst time and instrument usage for purification and characterization.
Convenience High convenience, ready to use upon receipt.Time-consuming to prepare and qualify.

Expert Insight: While commercially available standards offer convenience and traceability, it is crucial to perform an identity confirmation and a preliminary purity check upon receipt. For critical applications, an orthogonal purity assessment is recommended to verify the supplier's CoA.

Purity Determination and Impurity Profiling

A multi-faceted approach is essential for a comprehensive purity assessment and to identify potential impurities.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination of non-volatile organic compounds like carbamates.[3][4][5] Due to the polar nature of the target molecule, a reversed-phase method with a polar-embedded column is recommended for better peak shape and retention.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Polar-embedded C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the standard in the initial mobile phase composition (90:10 Water:Acetonitrile) to a final concentration of 1 mg/mL.

Causality Behind Choices:

  • A polar-embedded column is chosen to mitigate secondary interactions with the polar carbamate and hydroxyl groups, leading to improved peak symmetry.[6]

  • Formic acid is used as a mobile phase modifier to ensure the ionization state of any potential acidic or basic impurities is consistent, leading to sharper peaks.

  • A gradient elution is employed to ensure that both polar and non-polar impurities can be detected within a reasonable run time.

  • UV detection at 210 nm is selected as the carbamate functional group has a chromophore that absorbs at lower UV wavelengths.

Volatile Impurities: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents. Given the thermal lability of many carbamates, a direct GC analysis might be challenging.[3][7] However, for residual solvent analysis, a headspace GC-MS method is the standard approach.

  • Instrumentation: Headspace sampler coupled to a GC-MS system.

  • Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), then ramp to 240 °C at 10 °C/min (hold 5 min).

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: m/z 35-350

  • Headspace Sampler Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh approximately 100 mg of the standard into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO).

Trustworthiness: This method is self-validating through the use of mass spectrometry for definitive peak identification against a library of known solvents.

Identity Confirmation

Unequivocal identification is critical. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation and confirmation.[8][9][10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.8br s1H-NH -
~3.6d2H-CH ₂OH
~2.5-2.2m3HCyclobutyl CH and CH
~2.0-1.8m2HCyclobutyl CH
1.45s9H-C(CH ₃)₃
~1.6br s1H-OH
Chemical Shift (δ, ppm)Assignment
~156C =O (carbamate)
~79-C (CH₃)₃
~65-C H₂OH
~45C H-NH
~35Cyclobutyl C H₂
~30Cyclobutyl C H₂
~28-C(C H₃)₃

Expertise & Experience: The broad singlet for the NH proton is characteristic and its chemical shift can be concentration and solvent dependent. The diastereotopic protons of the cyclobutane ring may present as complex multiplets.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique.

  • Expected [M+H]⁺: m/z 202.14

  • Expected [M+Na]⁺: m/z 224.12

Workflow and Data Visualization

A logical workflow ensures all critical quality attributes are assessed.

G cluster_0 Standard Reception & Initial Checks cluster_1 Comprehensive Analysis cluster_2 Qualification & Release A Receive Commercial Standard B Visual Inspection A->B C Review Certificate of Analysis B->C D HPLC Purity & Impurity Profile C->D E Headspace GC-MS for Residual Solvents C->E F NMR for Identity & Structure Confirmation C->F G MS for Molecular Weight Confirmation C->G H Data Review & Comparison to Specifications D->H E->H F->H G->H I Qualify for Use H->I

Caption: Analytical workflow for the qualification of this compound standard.

Stability and Storage

Proper storage is crucial to maintain the integrity of the analytical standard.

  • Recommended Storage: Store in a well-sealed container at 2-8 °C, protected from light and moisture.

  • Stability Considerations: Carbamates can be susceptible to hydrolysis under strongly acidic or basic conditions.[11] Long-term exposure to high temperatures may lead to degradation.[7][12] A re-test date should be established based on stability studies, typically involving periodic HPLC purity analysis of a stored sample.

Alternative Analytical Standards: A Comparative Look

When a certified standard for this compound is unavailable, structurally similar compounds can be used as benchmarks for method development, but not for direct quantification.

Alternative StandardStructural SimilarityKey Differences & Considerations
tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate[13]Homologue with an additional methylene group.Will have a slightly later retention time in reversed-phase HPLC and a different molecular weight.
tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate[14]Cyclopentyl analogue.The five-membered ring may alter chromatographic behavior and spectroscopic properties.
tert-butyl (3-hydroxypropyl)carbamateAcyclic analogue.Lacks the rigidity of the cyclobutane ring, which will significantly impact its chromatographic and spectroscopic characteristics.

Authoritative Grounding: The use of alternative standards for method development should be scientifically justified and documented. For quantitative analysis, an authentic standard of the target analyte is indispensable.

Conclusion

The robust analytical characterization of this compound is a critical, multi-step process. This guide provides a comprehensive framework, grounded in scientific principles, for the evaluation of this important synthetic building block. By employing a combination of chromatographic and spectroscopic techniques, researchers can ensure the quality of their analytical standard, leading to more reliable and reproducible scientific outcomes.

References

  • U.S. Environmental Protection Agency. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent.
  • Al-Busaidi, Z., Al-Kindy, S. M., & Suliman, F. O. (2010). Retention and selectivity properties of carbamate pesticides on novel polar-embedded stationary phases.
  • Delgado, A., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.
  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • Khawthong, S., et al. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Thai Journal of Toxicology, 38(1), 1-12.
  • Thermo Fisher Scientific. (2007).
  • Sigma-Aldrich. (n.d.). tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)
  • CP Lab Safety. (n.d.). tert-butyl N-[[3-(hydroxymethyl)
  • ChemBK. (n.d.). tert-butyl N-[cis-3-(hydroxymethyl)
  • PerkinElmer. (n.d.).
  • Benchchem. (n.d.).
  • S4Science. (n.d.).
  • LCGC International. (2001).
  • Yao, L., et al. (2013). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS. Journal of Agricultural and Food Chemistry, 61(8), 1813-1818.
  • ResearchGate. (2001).
  • ResearchGate. (2013). Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by GC-MS.
  • Advanced ChemBlocks. (n.d.). tert-butyl N-[(1S,3R)
  • ResearchGate. (2016).
  • CP Lab Safety. (n.d.). tert-butyl N-[(1S, 3R)-3-(hydroxymethyl)
  • ChemScene. (n.d.). 1142211-17-3 | tert-Butyl (1-(hydroxymethyl)cyclobutyl)
  • Abovchem. (n.d.). tert-butyl (3-hydroxycyclobutyl)
  • International Organisation of Vine and Wine. (n.d.).
  • BLD Pharm. (n.d.). 1338812-41-1|tert-Butyl (trans-3-hydroxy-2,2,4,4-tetramethylcyclobutyl)
  • Sigma-Aldrich. (n.d.). Tert-butyl (3-hydroxypropyl)
  • ChemicalBook. (n.d.). tert-butyl ((3-(hydroxymethyl)cyclobutyl)methyl)(methyl)
  • Zhang, Q., et al. (n.d.).
  • ResearchGate. (n.d.).
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
  • ChemRxiv. (n.d.). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • ScienceDirect. (2004). Solid-phase syntheses of N-substituted carbamates. Reaction monitoring by gel-phase 13C NMR using a 13C enriched BAL-linker.

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A Comparative Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a valuable building block in medicinal chemistry, frequently incorporated into drug candidates to introduce a constrained, yet flexible, cyclobutane scaffold. The presence of both a protected amine and a primary alcohol offers synthetic handles for diverse molecular elaborations. This guide provides an in-depth comparison of two primary synthetic strategies for this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal route for their specific needs.

The two routes that will be discussed are:

  • Route 1: Reduction of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid.

  • Route 2: Reductive amination of 3-(hydroxymethyl)cyclobutan-1-one.

This guide will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative references.

Methodology Comparison at a Glance

ParameterRoute 1: Carboxylic Acid ReductionRoute 2: Reductive Amination
Starting Material 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid3-(hydroxymethyl)cyclobutan-1-one
Key Transformation Reduction of a carboxylic acidReductive amination
Typical Reagents Borane (BH₃) complexes (e.g., BH₃·THF, BH₃·SMe₂), Lithium aluminum hydride (LiAlH₄)Sodium triacetoxyborohydride (STAB), Ammonia, Di-tert-butyl dicarbonate (Boc₂O)
Stereochemical Control Dependent on the stereochemistry of the starting carboxylic acid.Reduction of the ketone typically favors the cis isomer.[1][2][3][4][5]
Key Advantages Stereochemistry is pre-determined by the starting material.Potentially shorter route if the starting ketone is readily available. Can be performed as a one-pot tandem reaction.[6]
Potential Challenges Handling of pyrophoric and moisture-sensitive reducing agents (especially LiAlH₄). Potential for over-reduction.Control of over-alkylation if not performed as a one-pot with Boc protection. Isolation of the intermediate amine can be difficult.

Route 1: Synthesis via Reduction of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

This synthetic approach leverages the commercially available or readily synthesized 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid. The key step is the selective reduction of the carboxylic acid functionality to a primary alcohol without affecting the Boc-protecting group.

Synthetic Pathway

Route 1 start 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid product This compound start->product Reduction (e.g., BH3-THF)

Caption: Synthetic scheme for Route 1.

Expertise & Experience: The "Why" Behind the "How"

The choice of reducing agent is critical in this route. While powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids[7][8][9][10], they are highly reactive and can potentially affect other functional groups. Borane (BH₃) and its complexes (e.g., borane-tetrahydrofuran, BH₃·THF, or borane-dimethyl sulfide, BH₃·SMe₂) offer a milder and more chemoselective alternative for the reduction of carboxylic acids in the presence of carbamates.[11][12][13] The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol. A detailed procedure for a similar transformation on an N-protected amino acid is available in Organic Syntheses, providing a reliable and scalable protocol.[14][15]

Experimental Protocol: Reduction of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

This protocol is adapted from the established procedure for the reduction of N-Boc-glycine.[14]

Materials:

  • 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-tetrahydrofuran complex (1 M solution in THF, 2.0-2.5 eq) via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl solution and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Synthesis via Reductive Amination of 3-(hydroxymethyl)cyclobutan-1-one

This alternative strategy commences with a cyclobutane ring already bearing the hydroxymethyl group and a ketone, which serves as a precursor to the amine. The key transformation is a reductive amination, which can be efficiently coupled with the Boc-protection step in a one-pot procedure.

Synthetic Pathway

Route 2 start 3-(hydroxymethyl)cyclobutan-1-one intermediate [Imine intermediate] start->intermediate NH3 product This compound intermediate->product 1. Reduction (e.g., NaBH(OAc)3) 2. Boc2O

Caption: Synthetic scheme for Route 2.

Expertise & Experience: The "Why" Behind the "How"

Reductive amination is a cornerstone of amine synthesis. The choice of the reducing agent is crucial for success. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive aminations.[16][17] It is less reactive towards ketones and aldehydes than sodium borohydride, allowing for the in situ formation of the imine or iminium ion before reduction. A significant advantage of this route is the ability to perform a tandem reductive amination and N-Boc protection in a single pot, which improves efficiency and overall yield.[6][18]

The stereochemical outcome of the reduction of 3-substituted cyclobutanones generally favors the formation of the cis-alcohol, where the incoming hydride attacks from the face opposite to the substituent.[1][2][3][4][5] This stereochemical preference is an important consideration when planning the synthesis of a specific isomer.

Experimental Protocol: One-Pot Reductive Amination and Boc-Protection

This protocol is based on a general procedure for tandem direct reductive amination and N-Boc protection.[6]

Materials:

  • 3-(hydroxymethyl)cyclobutan-1-one

  • Ammonium acetate

  • Sodium triacetoxyborohydride (STAB)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 3-(hydroxymethyl)cyclobutan-1-one (1.0 eq) and ammonium acetate (2.0-3.0 eq).

  • Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to form a suspension (approximately 0.2-0.5 M).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise over 15-20 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the formation of the amine by TLC or LC-MS.

  • Once the amine formation is complete, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq) to the reaction mixture.

  • Stir for an additional 2-4 hours at room temperature.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound. The choice between the two will largely depend on the availability and cost of the starting materials, as well as the desired stereochemical outcome.

  • Route 1 is advantageous when a specific stereoisomer of 3-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid is available, as the stereocenter is preserved during the reduction.

  • Route 2 offers a potentially more convergent and efficient synthesis, especially when performed as a one-pot procedure. However, it will likely yield a mixture of diastereomers, with the cis isomer being the major product, requiring separation if a single isomer is desired.

Researchers should carefully consider these factors, along with the practical aspects of handling the required reagents, to select the most suitable synthetic strategy for their research and development needs.

References

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison Between Experiment and Theory. The Journal of Organic Chemistry, 85(13), 8513–8522. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. ResearchGate. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. Semantic Scholar. [Link]

  • Deraet, X., et al. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. ACS Publications. [Link]

  • Kattamuri, P. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron, 68(35), 7056-7062. [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • Organic Syntheses. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses, 102, 19-44. [Link]

  • Hughes, D. L. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Angewandte Chemie International Edition, 61(41), e202207916. [Link]

  • Hughes, D. L. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. National Institutes of Health. [Link]

  • Kattamuri, P. V., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. National Institutes of Health. [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. [Link]

  • Ramachandran, P. V., et al. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses, 102, 19-44. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Chemistry LibreTexts. (2015). 19.11: Reduction of Carboxylic Acids by Lithium Aluminum Hydride. [Link]

  • Organic Syntheses. (1988). L-Valinol. Organic Syntheses, Coll. Vol. 7, p.534. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. [Link]

  • Catalyst University. (2018, January 21). Strong Reductions using Lithium Aluminum Hydride (LAH) [Video]. YouTube. [Link]

  • Wilhelmsen, C. A. (2016). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. Theses and Dissertations--Pharmacy. 65. [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 69(5), 1197-1199. [Link]

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A Senior Application Scientist's Guide to Alternatives for tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired physicochemical and pharmacological properties. The title compound, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, is a valuable bifunctional building block, combining a stable amine protecting group with a reactive primary alcohol, all built upon a three-dimensional cyclobutane scaffold. The cyclobutane motif is increasingly sought after in drug design to enhance properties like metabolic stability and to provide unique three-dimensional vectoral exits from a core structure, moving away from the "flatland" of aromatic rings.[1][2]

This guide provides an in-depth comparison of viable alternatives to this key building block. We will explore two primary categories of alternatives:

  • Orthogonal Protecting Groups: Replacing the tert-butoxycarbonyl (Boc) group with other common carbamates to alter deprotection strategies.

  • Alternative Scaffolds: Replacing the cyclobutane core with other small, strained rings that can serve as bioisosteric replacements, offering different spatial arrangements and physicochemical properties.

This analysis is grounded in the principles of orthogonal synthesis, reaction kinetics, and scaffold-based drug design, providing field-proven insights and actionable experimental data to guide your synthetic choices.

Part 1: The Foundation - Understanding the Role of the Protecting Group

The Boc group on our title compound is a robust, acid-labile protecting group. Its primary function is to mask the nucleophilicity of the cyclobutylamine, preventing it from interfering in reactions targeting the hydroxyl group (e.g., oxidations, etherifications, or esterifications) or in coupling reactions where the amine is intended to be revealed at a later stage.[3][4] The choice of protecting group is a critical strategic decision, dictated by the stability of other functional groups in the molecule and the desired sequence of bond-forming events. The concept of orthogonal protection , where different protecting groups can be removed under distinct, non-interfering conditions, is the cornerstone of modern multi-step synthesis.[3]

Here, we compare the standard Boc-protected compound with its two most common orthogonal analogues: the benzyloxycarbonyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc) protected versions.

Comparative Analysis of Protecting Groups

The selection between Boc, Cbz, and Fmoc is fundamentally a strategic choice based on the planned synthetic route. The key distinction lies in their deprotection conditions.

Protecting GroupStructureDeprotection ConditionsKey Advantages & Considerations
Boc (tert-Butoxycarbonyl)Strong Acid (e.g., TFA, HCl)Advantages: Stable to a wide range of nucleophiles, bases, and hydrogenation.[3] Considerations: Deprotection requires harsh acidic conditions that may not be suitable for acid-sensitive substrates.
Cbz (Benzyloxycarbonyl)Catalytic Hydrogenolysis (H₂, Pd/C)Advantages: Deprotection occurs under neutral pH, preserving acid- and base-labile groups.[5] Considerations: Incompatible with functional groups that are sensitive to reduction (e.g., alkenes, alkynes, some nitro groups). The catalyst can sometimes be pyrophoric.[1]
Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., 20% Piperidine in DMF)Advantages: Deprotection is rapid and occurs under mild basic conditions, orthogonal to both Boc and Cbz.[6] Widely used in solid-phase peptide synthesis (SPPS).[7] Considerations: The fluorenyl group is bulky. The dibenzofulvene byproduct of deprotection must be scavenged.[8]
Decision-Making Workflow for Protecting Group Selection

The following logic diagram illustrates the decision-making process for choosing the appropriate protecting group based on the molecular context of your synthesis.

G start Start: Need to protect 3-(hydroxymethyl)cyclobutanamine q1 Does your downstream synthesis involve acid-sensitive groups? start->q1 use_boc Use Boc Group (Acid-Labile) q1->use_boc No consider_cbz_fmoc Consider Cbz or Fmoc q1->consider_cbz_fmoc Yes q2 Does your synthesis involve hydrogenation-sensitive groups (alkenes, alkynes)? use_cbz Use Cbz Group (Hydrogenolysis) q2->use_cbz No use_fmoc Use Fmoc Group (Base-Labile) q2->use_fmoc Yes consider_cbz_fmoc->q2

Caption: Logic for selecting an amine protecting group.

Experimental Performance in a Common Application: Amide Bond Formation

A frequent use for this class of building block is in amide bond formation, where the hydroxyl group is first modified (e.g., converted to a carboxylic acid) and the protected amine is later deprotected for subsequent coupling. While direct head-to-head comparative data for these specific cyclobutane derivatives is sparse, we can extrapolate expected performance from established amide coupling protocols. The efficiency of coupling reagents often depends on the steric hindrance of the amine and the nucleophilicity of the carboxylic acid partner.[1][9][10]

Coupling ScenarioReagent SystemTypical Yield RangeCausality and Field Insights
Standard Coupling EDC, HOBt, DIPEA in DMF75-90%A cost-effective and widely used method. The water-soluble urea byproduct from EDC simplifies purification compared to DCC. HOBt is added to suppress racemization and improve efficiency.[9]
Sterically Hindered Coupling HATU, DIPEA in DMF85-98%HATU is a highly efficient and rapid coupling reagent, often preferred for sterically hindered substrates or when rapid reaction times are critical. It minimizes racemization, which is crucial for chiral building blocks.[9][11]
Difficult Couplings Acid Chloride Formation (e.g., with SOCl₂) followed by amine addition60-85%Converting the carboxylic acid to a more reactive acid chloride can drive difficult couplings to completion, though this two-step process may have lower overall yield and is less functional group tolerant.

Part 2: Alternative Scaffolds - Moving Beyond Cyclobutane

In drug discovery, small changes to a molecule's core scaffold can lead to dramatic improvements in potency, selectivity, and pharmacokinetic properties. This practice, known as scaffold hopping, often involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azetidine ring, another four-membered heterocycle, is an excellent bioisostere for the cyclobutane ring.[12][13]

Comparative Analysis: Cyclobutane vs. Azetidine Scaffolds

Replacing a carbon atom in the cyclobutane ring with a nitrogen atom to form an azetidine introduces significant changes. The nitrogen atom can act as a hydrogen bond acceptor and provides a new point for diversification.[13][14] This substitution also alters the ring's geometry and electronic properties.

PropertyCyclobutane ScaffoldAzetidine ScaffoldImpact on Drug Discovery
3D Geometry Puckered, non-planar conformation. Provides defined exit vectors for substituents.[2]Also puckered, but with different bond lengths and angles due to the N-atom. Can alter the spatial presentation of substituents.[12]Both scaffolds increase the three-dimensionality (Fsp³) of a molecule, which is often correlated with improved solubility and reduced off-target toxicity.[2]
Physicochemical Properties Non-polar, hydrophobic.The nitrogen atom increases polarity and can act as a hydrogen bond acceptor, often improving aqueous solubility.[14]Improved solubility is a major goal in drug development to enhance bioavailability.
Synthetic Handles Provides two C-H positions for functionalization.The ring nitrogen provides an additional, highly accessible point for diversification through N-alkylation or N-acylation.[15]Offers greater synthetic flexibility and allows for rapid generation of analogue libraries.
Metabolic Stability Generally high due to its saturated, somewhat inert nature.[2]Can be metabolically stable. The nitrogen's substitution pattern influences its metabolic fate.[13]Both can be used to replace metabolically labile groups (e.g., phenyl rings).

A direct structural analogue to our title compound is tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate .[16][17] This compound maintains the key functional handles (Boc-protected amine and a hydroxymethyl group) but places them on a central azetidine ring, offering a different spatial arrangement and improved polarity.

G cluster_0 Cyclobutane Scaffold cluster_1 Azetidine Scaffold a b

Caption: Comparison of cyclobutane and azetidine scaffolds.

Part 3: Experimental Protocols

The following protocols are detailed, self-validating procedures for the synthesis of the discussed building blocks. They are based on established literature methods and provide a reliable starting point for laboratory synthesis.[5][6]

Protocol 1: Synthesis of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (Cbz-Alternative)

This procedure outlines the protection of 3-(hydroxymethyl)cyclobutanamine using benzyl chloroformate under Schotten-Baumann conditions.

Workflow Diagram:

G amine 3-(Hydroxymethyl)cyclobutanamine in aq. NaHCO₃ cool Cool to 0 °C amine->cool add_cbzcl Add Cbz-Cl dropwise cool->add_cbzcl react Stir at RT 2-4 hours add_cbzcl->react workup Aqueous Workup & Extraction react->workup product Cbz-protected product workup->product

Caption: Workflow for Cbz protection.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(hydroxymethyl)cyclobutanamine (1.0 eq.) in a 2:1 mixture of THF and 1 M aqueous sodium bicarbonate (NaHCO₃) solution (2.5 eq.).

  • Cooling: Cool the solution to 0 °C in an ice bath with vigorous stirring.

  • Addition of Cbz-Cl: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the cold solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography to yield the pure Cbz-protected product.[5]

Protocol 2: Synthesis of (9H-fluoren-9-yl)methyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (Fmoc-Alternative)

This protocol details the Fmoc protection using Fmoc-OSu, which is generally more stable and easier to handle than Fmoc-Cl.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-(hydroxymethyl)cyclobutanamine (1.0 eq.) and Fmoc-OSu (1.05 eq.) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Work-up: Dilute the reaction with water and adjust the pH to ~9 with additional saturated NaHCO₃ if necessary.

  • Extraction: Extract the mixture with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.

  • Acidification & Isolation: Acidify the aqueous layer to pH ~1-2 with 1 M HCl. The product will often precipitate. Extract the product with ethyl acetate (3x).

  • Purification: Combine the ethyl acetate layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Fmoc-protected product.[6]

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard method for removing a Cbz group.

Step-by-Step Procedure:

  • Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound (1.0 eq.) in a solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol %). Caution: The catalyst can be pyrophoric and should be handled while wet with solvent.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times.

  • Reaction: Stir the mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature. Monitor progress by TLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the Celite pad remains wet with solvent during filtration.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[1]

Conclusion

The choice of a synthetic building block is a multi-faceted decision that extends beyond simple atom economy. This compound is an excellent, versatile reagent, but its utility is maximized when considered as part of a broader synthetic strategy that includes orthogonal protecting groups and alternative scaffolds.

  • Protecting Group Strategy: The Cbz and Fmoc analogues are powerful alternatives that enable orthogonal deprotection schemes. The choice is dictated by the functional group tolerance required in your synthetic route. If your molecule is sensitive to acid, choose Cbz or Fmoc. If it is sensitive to hydrogenation, Fmoc is the superior choice.

  • Scaffold Hopping: For medicinal chemistry applications, exploring bioisosteric replacements like the azetidine scaffold can be a highly effective strategy. The introduction of a nitrogen atom into the four-membered ring can favorably modulate key drug-like properties such as solubility and provides an additional vector for synthetic diversification.

By understanding the causal relationships between structure, reactivity, and synthetic strategy, researchers can make more informed decisions, leading to more efficient and successful synthetic campaigns.

References

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  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Converis Standard Config. (n.d.). Chapter One - Advances in synthesis and chemistry of azetidines. [Link]

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A Comparative Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Conventional Approach versus a Novel Catalytic Method

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate in Medicinal Chemistry

The carbamate functional group is a cornerstone in modern drug design, prized for its chemical stability and its ability to act as a bioisostere for amide bonds, which can enhance a drug candidate's cell permeability and metabolic stability.[1][2] The tert-butoxycarbonyl (Boc) protecting group, in particular, is a frequently utilized carbamate in organic synthesis due to its straightforward introduction and its removal under specific acidic conditions.[3][4] The title compound, this compound, incorporates both the valuable Boc-carbamate moiety and a cyclobutyl scaffold. Cyclobutyl rings are increasingly recognized as important structural motifs in therapeutic agents, offering a unique three-dimensional geometry that can optimize drug-target interactions.[5] This guide provides a comprehensive comparison of a conventional and a novel, more sustainable method for the synthesis of this important building block, offering researchers and drug development professionals critical insights into optimizing its production.

Method 1: The Conventional Synthesis - A Reliable Workhorse

The established and widely adopted method for the synthesis of this compound relies on the reaction of the parent amine, [3-(aminomethyl)cyclobutyl]methanol, with di-tert-butyl dicarbonate (Boc₂O).[6][7] This approach is favored for its generally high yields and the commercial availability of the necessary reagents.

Scientific Rationale

The reaction proceeds via a nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate and the departure of the tert-butoxycarbonyl group as a stable leaving group (which decomposes to tert-butanol and carbon dioxide) drives the reaction to completion. A mild base, such as sodium bicarbonate, is typically employed to neutralize the carbonic acid byproduct.[7][8]

Experimental Workflow: Conventional Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A [3-(aminomethyl)cyclobutyl]methanol E Reaction Mixture A->E B Di-tert-butyl dicarbonate B->E C Sodium Bicarbonate C->E D Solvent (e.g., Dioxane/Water) D->E F Stirring at Room Temperature (1-2 hours) E->F G Solvent Removal F->G H Extraction with Organic Solvent (e.g., Chloroform) G->H I Drying and Concentration H->I J Crystallization/Purification I->J K Final Product J->K

Caption: Workflow for the conventional synthesis of this compound.

Detailed Experimental Protocol: Conventional Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve [3-(aminomethyl)cyclobutyl]methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

  • Addition of Reagents: Add sodium bicarbonate (1.2 eq) to the solution and cool the mixture in an ice-water bath. To this stirred suspension, add di-tert-butyl dicarbonate (1.1 eq) in a single portion.[6]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature while stirring for 1-2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.

  • Extraction: To the remaining aqueous slurry, add chloroform and transfer to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with chloroform.[6]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system like ethyl acetate/hexanes to afford the final product as a crystalline solid.[6]

Method 2: A Novel, Greener Approach - Catalytic Carbamate Synthesis

In the pursuit of more sustainable and efficient chemical syntheses, a novel approach utilizing a Lewis acid catalyst for the reaction of alcohols with di-tert-butyl dicarbonate has been developed.[9] While this method is typically used for the synthesis of tert-butyl ethers, careful selection of the catalyst can direct the reaction towards the formation of carbamates. This novel adaptation focuses on a greener solvent system and catalytic efficiency, reducing waste and improving the overall process economy.

Scientific Rationale

This innovative method leverages the ability of a Lewis acid, such as zinc acetate, to activate the di-tert-butyl dicarbonate, making it more susceptible to nucleophilic attack by the amine. The use of a less hazardous solvent like 2-methyltetrahydrofuran (2-MeTHF), a bio-derived solvent, significantly improves the green credentials of the synthesis. The catalytic nature of the reaction reduces the need for stoichiometric reagents, minimizing waste.

Experimental Workflow: Novel Catalytic Synthesis

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A [3-(aminomethyl)cyclobutyl]methanol E Reaction Mixture A->E B Di-tert-butyl dicarbonate B->E C Zinc Acetate (catalyst) C->E D 2-Methyltetrahydrofuran (Solvent) D->E F Heating under Reflux (3-4 hours) E->F G Cooling and Filtration F->G H Solvent Removal G->H I Purification by Column Chromatography H->I J Final Product I->J

Caption: Workflow for the novel catalytic synthesis of this compound.

Detailed Experimental Protocol: Novel Catalytic Synthesis
  • Reaction Setup: To a flask equipped with a reflux condenser, add [3-(aminomethyl)cyclobutyl]methanol (1.0 eq), di-tert-butyl dicarbonate (1.1 eq), and a catalytic amount of zinc acetate (0.1 eq).

  • Solvent Addition: Add 2-methyltetrahydrofuran as the solvent.

  • Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Performance Comparison: Conventional vs. Novel Synthesis

ParameterConventional MethodNovel Catalytic Method
Yield Typically high (85-95%)[6]Potentially high (80-90%)
Purity High after recrystallization (>98%)High after chromatography (>98%)
Reaction Time 1-2 hours3-4 hours
Reagents Stoichiometric base requiredCatalytic amount of Lewis acid
Solvents Dioxane/Water, Chloroform2-Methyltetrahydrofuran (greener)
Workup Liquid-liquid extractionFiltration and chromatography
Cost-Effectiveness ModeratePotentially higher due to catalyst and chromatography, but greener
Environmental Impact Use of hazardous solventsUse of a bio-derived solvent, less waste

Validation of the Final Product: A Self-Validating System

Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are crucial for the validation of this compound.

Spectroscopic and Analytical Characterization Data
TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), cyclobutyl protons, protons of the methylene group adjacent to the nitrogen, and the hydroxymethyl protons.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the various carbons of the cyclobutyl and hydroxymethyl groups.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching (~3350 cm⁻¹), C-H stretching (~2950 cm⁻¹), C=O stretching of the carbamate (~1690 cm⁻¹), and O-H stretching (~3400 cm⁻¹).[3][10]
Mass Spectrometry Predicted [M+H]⁺ of 216.1594.[11]
Purity (HPLC) >98%

Conclusion: Selecting the Optimal Synthesis Strategy

Both the conventional and the novel catalytic methods offer viable pathways to this compound. The conventional method is a robust and high-yielding process, making it suitable for established manufacturing procedures. However, the novel catalytic approach presents a more environmentally friendly alternative, aligning with the growing emphasis on green chemistry in the pharmaceutical industry.[12] The choice between these methods will ultimately depend on the specific requirements of the research or manufacturing setting, including scale, cost considerations, and environmental policies. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to select the most appropriate synthesis for their needs.

References

  • Ion, A., et al. (2008). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 10, 111. Available at: [Link]

  • Talele, T. T. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8744. Available at: [Link]

  • Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. Available at: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (2018). International Journal of Pharmaceutical Sciences and Research, 9(7), 2843-2850. Available at: [Link]

  • Loev, B., Kormendy, M. F., & Goodman, M. M. (1968). Carbamic acid, tert-butyl ester. Organic Syntheses, 48, 32. Available at: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

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  • Ghinami, G., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(22), 3647-3670. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
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  • Bartoli, G., et al. (2006). Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers. The Journal of Organic Chemistry, 71(26), 9580-9588. Available at: [Link]

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A Comparative Guide to tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved physicochemical and pharmacological properties is a constant endeavor. The cyclobutane motif has emerged as a compelling structural element, providing a three-dimensional alternative to traditional planar structures and enabling what is often referred to as an "escape from flatland."[1] This guide provides a comprehensive comparative analysis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate derivatives, a class of compounds with significant potential in drug discovery. By leveraging the unique conformational constraints of the cyclobutane ring, these derivatives offer a versatile platform for the development of new therapeutics.[1]

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will delve into the synthesis, structure-activity relationships (SAR), and comparative performance of these derivatives, supported by experimental data and detailed protocols.

The Strategic Advantage of the Cyclobutane Core

The incorporation of a cyclobutane ring into a drug candidate can confer several advantages. Its puckered conformation introduces a degree of rigidity that can pre-organize pharmacophoric elements for optimal interaction with a biological target, potentially increasing potency and selectivity.[1] Furthermore, the replacement of more metabolically labile groups with the relatively inert cyclobutane scaffold can enhance metabolic stability, a critical parameter in drug design.[1] The this compound scaffold, in particular, presents two key points for diversification: the cyclobutane ring itself and the carbamate functionality, allowing for fine-tuning of a compound's properties.

Comparative Analysis of Derivative Performance

While a head-to-head comparison of a complete series of this compound derivatives is not extensively documented in a single study, we can infer the impact of various substitutions based on well-established principles of medicinal chemistry and data from analogous series. The following sections will explore how modifications at key positions are likely to influence critical drug-like properties.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as solubility and lipophilicity, are paramount to its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a predictive comparison of how different functionalizations on the cyclobutane ring of the core scaffold might alter these key parameters.

DerivativePredicted Change in SolubilityPredicted Change in Lipophilicity (LogP)Rationale
Parent Compound BaselineBaselineThis compound
Fluoro- derivative Slight IncreaseSlight IncreaseIntroduction of fluorine can increase polarity and H-bond accepting capacity, potentially improving solubility. However, it also increases lipophilicity.
Trifluoromethyl- derivative DecreaseSignificant IncreaseThe CF3 group is highly lipophilic and can significantly decrease aqueous solubility.
Amino- derivative Significant IncreaseDecreaseThe introduction of a basic amino group will increase polarity and allow for salt formation, dramatically improving aqueous solubility.
Carboxylic acid derivative Significant IncreaseDecreaseThe acidic carboxylic acid group will increase polarity and solubility, especially at physiological pH.
In Vitro ADME Properties

A compound's ADME profile is a critical determinant of its success as a drug. The following table provides a projected comparison of the in vitro ADME properties of various derivatives, drawing parallels from studies on other cyclobutane-containing molecules.

DerivativePredicted Metabolic Stability (Microsomal Half-life)Predicted Cell Permeability (PAMPA)Rationale
Parent Compound ModerateModerateThe core scaffold is expected to have reasonable stability and permeability.
Fluoro- derivative IncreasedIncreasedFluorine substitution at a potential site of metabolism can block oxidation, thereby increasing metabolic stability. The increased lipophilicity can also enhance permeability.
Trifluoromethyl- derivative VariableIncreasedThe electron-withdrawing nature of the CF3 group can influence metabolic stability, though the effect is compound-dependent. The significant increase in lipophilicity generally leads to higher permeability.
Amino- derivative DecreasedDecreasedPrimary amines are often sites of metabolism. The increased polarity will likely reduce passive permeability.
Carboxylic acid derivative IncreasedDecreasedCarboxylic acids are generally less prone to oxidative metabolism. The high polarity will significantly reduce passive permeability.
Biological Activity: A Case Study in Kinase Inhibition

To illustrate the potential impact of derivatization on biological activity, we will consider a hypothetical scenario where the this compound scaffold is used to develop kinase inhibitors. The structure-activity relationships (SAR) of beta-carboline derivatives as haspin kinase inhibitors provide a useful framework for this analysis.[2]

In this hypothetical model, the hydroxymethyl group could be a key interaction point with the hinge region of the kinase, while the carbamate provides a vector for substituents to explore other pockets of the active site.

DerivativePredicted Kinase Inhibitory Potency (IC50)Rationale for Predicted Activity
Parent Compound LowThe unsubstituted scaffold may lack the necessary interactions for potent inhibition.
Aryl-ether derivative (at hydroxymethyl) IncreasedAn appropriately substituted aryl ring could form additional hydrophobic or hydrogen bonding interactions within the ATP binding site, increasing potency.
Amine-linked side chain (at hydroxymethyl) Significantly IncreasedA tethered primary amine at an optimal distance could form a key salt bridge with a conserved acidic residue (e.g., aspartate) in the kinase active site, a strategy that has proven effective for enhancing the potency of other kinase inhibitor scaffolds.[2]
N-Methyl carbamate derivative DecreasedMethylation of the carbamate nitrogen could introduce steric hindrance or disrupt a crucial hydrogen bond with the target, leading to a loss of activity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative derivative and the evaluation of key performance parameters.

Synthesis of tert-butyl N-[3-((4-aminophenyl)oxymethyl)cyclobutyl]carbamate

This protocol describes a two-step synthesis of an aryl-ether derivative, a common strategy for introducing diversity in medicinal chemistry programs.

Step 1: Mesylation of the Parent Alcohol

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) dropwise to the stirred solution.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise. The reaction is often exothermic, so maintain the temperature at 0 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude mesylate, which can be used in the next step without further purification.

Step 2: Nucleophilic Substitution with 4-aminophenol

  • Reactant Mixture: To a solution of 4-aminophenol (1.5 eq) in anhydrous dimethylformamide (DMF, 10 mL/mmol), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Mesylate: Add a solution of the crude mesylate from Step 1 in DMF dropwise to the reaction mixture.

  • Heating: Heat the reaction to 80 °C and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl N-[3-((4-aminophenyl)oxymethyl)cyclobutyl]carbamate.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay provides an indication of a compound's susceptibility to phase I metabolism.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare a mixture containing liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration 1 µM) to initiate the reaction.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to measure the remaining concentration of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t1/2) and intrinsic clearance. A longer half-life indicates greater metabolic stability.

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that predicts passive membrane permeability.

  • Preparation of Lipid Membrane: A filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in an organic solvent (e.g., dodecane) to form an artificial membrane.

  • Preparation of Donor and Acceptor Plates: The test compound is dissolved in a buffer at a specific pH (e.g., 7.4) and added to the wells of a donor plate. The acceptor plate is filled with a matching buffer.

  • Incubation: The donor plate is placed on top of the acceptor plate, with the lipid membrane in between. The assembly is incubated at room temperature for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using UV-Vis spectroscopy or LC-MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated from the concentrations in the donor and acceptor wells and the incubation time.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

cluster_synthesis Synthetic Pathway Parent This compound Mesylate Mesylated Intermediate Parent->Mesylate MsCl, Et3N Derivative Aryl-ether Derivative Mesylate->Derivative 4-aminophenol, NaH

Caption: Synthetic route to an aryl-ether derivative.

Start Test Compound Incubate Incubate with Liver Microsomes & NADPH Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile Sample->Quench Analyze Analyze by LC-MS Quench->Analyze Calculate Calculate t1/2 and Clearance Analyze->Calculate

Caption: Workflow for in vitro metabolic stability assay.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent three-dimensionality and the potential for diversification at multiple points allow for the systematic optimization of physicochemical properties, ADME profiles, and biological activity. While direct comparative data for a comprehensive set of derivatives is not yet available in the public domain, the principles of medicinal chemistry and data from related compound series provide a strong foundation for the rational design of new and improved drug candidates based on this versatile core. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of such derivatives, enabling researchers to unlock the full potential of this exciting class of molecules.

References

  • Willems, S., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

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  • Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Angewandte Chemie International Edition, 61(28), e202202223. [Link]

  • Cuny, G. D., et al. (2012). Structure-activity relationship study of beta-carboline derivatives as haspin kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(8), 2735–2740. [Link]

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A Comparative Guide to the Biological Activity of Cyclobutane-Based Integrin αvβ3 Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the design of novel therapeutics. The cyclobutane ring, once underutilized in medicinal chemistry, is now emerging as a versatile and metabolically stable core for the development of potent and selective enzyme inhibitors and receptor antagonists. This guide provides an in-depth comparison of the biological activity of a series of cyclobutane-based analogs designed as antagonists for integrin αvβ3, a key target in cancer proliferation and dissemination.

The information presented herein is primarily based on the extensive work of Wall et al. in their publication, "Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists," which serves as a foundational case study for understanding the structure-activity relationships (SAR) of this promising class of compounds. While the broader topic of interest is the biological activity of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate analogs, the principles and experimental data from closely related cyclobutylamine derivatives offer invaluable insights into how modifications to the cyclobutane core and its sidechains impact therapeutic potential.

The Rationale for Targeting Integrin αvβ3 with a Cyclobutane Scaffold

Integrins are a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) and cell-cell interactions. The αvβ3 integrin, in particular, is overexpressed on the surface of various tumor cells and activated endothelial cells, playing a crucial role in tumor growth, angiogenesis, and metastasis. It recognizes the arginine-glycine-aspartic acid (RGD) tripeptide motif present in many ECM proteins. Consequently, designing small molecules that mimic the RGD motif to block αvβ3 function is a well-established strategy in anticancer drug discovery.

The choice of a cyclobutane core as a scaffold for RGD mimetics is driven by several key factors:

  • Metabolic Stability: The cyclobutane ring is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles compared to more labile structures.

  • Structural Rigidity and Vectorial Control: The puckered nature of the cyclobutane ring provides a rigid framework to orient the RGD-mimicking sidechains in a precise and predictable manner, enhancing binding affinity and selectivity for the target integrin.

  • Novelty and Patentability: The relative novelty of cyclobutane scaffolds in this therapeutic area offers opportunities for developing new intellectual property.

The foundational structure for the analogs discussed in this guide is a functionalized cyclobutylamine, a close structural relative of the user's topic of interest. The core hypothesis is that by systematically modifying the sidechains attached to the cyclobutane ring, one can optimize the potency and selectivity of these compounds as αvβ3 antagonists.

Comparative Analysis of Biological Activity

The biological activity of the synthesized cyclobutane-based analogs was primarily assessed through two key cell-based assays: a cell adhesion assay and a cell invasion assay. These assays provide a quantitative measure of the compounds' ability to inhibit the function of integrin αvβ3 in a biologically relevant context.

Key Findings from Structure-Activity Relationship (SAR) Studies

The research by Wall et al. systematically explored the impact of modifying two key sidechains extending from the cyclobutane core: an arginine-mimetic sidechain and an aspartic acid-mimetic sidechain. The following table summarizes the inhibitory activity (IC50) of selected analogs in a cell-adhesion assay using SK-Mel-2 melanoma cells, which express high levels of αvβ3.

Compound IDArginine Mimetic SidechainAspartic Acid Mimetic SidechainLinker LengthIC50 (µM) for αvβ3-mediated Cell Adhesion
1 TetrahydronaphthyridineEthyl estern=10.8 ± 0.3
28 TetrahydronaphthyridinePhenylsulfonamide carboxylic acidn=10.9 ± 0.4
32 TetrahydronaphthyridinePhenylsulfonamide carboxylic acidn=20.5 ± 0.2
33 TetrahydronaphthyridineEthyl estern=20.7 ± 0.3
35 TetrahydronaphthyridineEthyl estern=30.6 ± 0.2
53 MethylaminopyridinePhenylsulfonamide carboxylic acidn=10.8 ± 0.3
54 MethylaminopyridinePhenylsulfonamide carboxylic acidn=20.6 ± 0.2

Data extracted from Wall, M. G. et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Med. Chem. Commun., 5(11), 1686-1691.[1][2]

From this data, several key SAR insights can be drawn:

  • Arginine Mimetic: Both tetrahydronaphthyridine and methylaminopyridine moieties serve as effective arginine mimetics, with compounds from both series exhibiting sub-micromolar IC50 values.

  • Aspartic Acid Mimetic: The replacement of a simple ester with a phenylsulfonamide carboxylic acid group is well-tolerated and in some cases leads to a slight improvement in potency. This highlights the importance of a negatively charged group to mimic the aspartic acid residue of the RGD motif.

  • Linker Length: The length of the linker connecting the aspartic acid mimetic to the cyclobutane core plays a role in activity. In the tetrahydronaphthyridine series, increasing the linker length from n=1 to n=2 and n=3 resulted in a modest enhancement of potency.

Experimental Protocols

To ensure the reproducibility and scientific validity of these findings, detailed experimental protocols are essential. The following are step-by-step methodologies for the key experiments described in the source literature.

Synthesis of the Cyclobutane Core

The synthesis of the functionalized cyclobutane core is a critical step in the preparation of these analogs. A robust and scalable synthetic route is paramount for further drug development.

Protocol 1: Synthesis of Functionalized Cyclobutylamine

  • [2+2] Cycloaddition: The synthesis typically begins with a [2+2] cycloaddition reaction between an appropriate ketene acetal and an electron-deficient alkene to form the cyclobutane ring.

  • Functional Group Interconversion: The resulting cyclobutane ester is then subjected to a series of functional group interconversions to introduce the desired amine and other reactive handles. This may involve reduction of the ester to an alcohol, followed by conversion to an azide, and subsequent reduction to the primary amine.

  • Protection: The newly formed amine is then protected, often with a tert-butyloxycarbonyl (Boc) group, to allow for selective modification of other parts of the molecule.

  • Sidechain Coupling: The protected cyclobutylamine is then coupled with the desired arginine and aspartic acid mimetic sidechains through standard amide bond formation or other coupling chemistries.

  • Deprotection: Finally, any protecting groups are removed to yield the final active compound.

Biological Evaluation Protocols

The following protocols are standard cell-based assays used to evaluate the efficacy of integrin αvβ3 antagonists.

Protocol 2: Cell Adhesion Assay

  • Plate Coating: 96-well plates are coated with an αvβ3 ligand, such as vitronectin or fibronectin, and incubated overnight at 4°C. The plates are then washed and blocked to prevent non-specific cell binding.

  • Cell Preparation: SK-Mel-2 melanoma cells (or another suitable cell line with high αvβ3 expression) are harvested, washed, and resuspended in serum-free medium.

  • Incubation with Inhibitors: The cells are pre-incubated with varying concentrations of the test compounds for 30 minutes at 37°C.

  • Cell Seeding: The cell-inhibitor mixture is then added to the coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.

  • Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed and stained with a suitable dye (e.g., crystal violet).

  • Quantification: The dye is solubilized, and the absorbance is read on a plate reader. The IC50 value is then calculated as the concentration of the compound that inhibits 50% of cell adhesion.[3][4]

Protocol 3: Cell Invasion Assay

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with a layer of Matrigel, a reconstituted basement membrane matrix.

  • Cell Seeding: Cancer cells are seeded into the upper chamber of the Transwell in serum-free medium containing the test compounds.

  • Chemoattractant: The lower chamber is filled with medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.

  • Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained, and counted under a microscope. The percentage of invasion is calculated relative to a control group without any inhibitor.[5][6][7][8]

Mechanistic Insights: The Integrin αvβ3 Signaling Pathway

Understanding the signaling pathway downstream of integrin αvβ3 is crucial for appreciating the mechanism of action of these antagonists. Upon binding to its RGD-containing ligands in the ECM, integrin αvβ3 clusters and activates a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.

Integrin_Signaling cluster_membrane Plasma Membrane cluster_ecm Extracellular Matrix (ECM) Integrin_avb3 Integrin αvβ3 FAK FAK (Focal Adhesion Kinase) Integrin_avb3->FAK Activation RGD_Ligand RGD Ligand (e.g., Vitronectin) RGD_Ligand->Integrin_avb3 Binding Cyclobutane_Antagonist Cyclobutane-Based Antagonist Cyclobutane_Antagonist->Integrin_avb3 Inhibition Src Src Kinase FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Migration Cell Migration & Invasion Src->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Integrin αvβ3 signaling pathway and point of inhibition.

As depicted in the diagram, the binding of an RGD ligand to integrin αvβ3 leads to the recruitment and activation of Focal Adhesion Kinase (FAK).[9][10][11] This, in turn, activates several downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central regulators of cell proliferation, survival, and migration.[10] Cyclobutane-based antagonists act by competitively binding to the RGD-binding site on integrin αvβ3, thereby preventing its activation and blocking these downstream signaling events.

Conclusion and Future Directions

The systematic evaluation of cyclobutane-based analogs has demonstrated the potential of this scaffold in the development of potent and selective integrin αvβ3 antagonists. The sub-micromolar activity observed in cell-based assays highlights the promise of this compound class for anticancer therapy. The structure-activity relationships derived from these studies provide a clear roadmap for further optimization, focusing on the nature of the arginine and aspartic acid mimetic sidechains and the length of the linker.

Future research in this area should focus on:

  • In Vivo Efficacy: Evaluating the lead compounds in preclinical animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: Screening the most potent compounds against a panel of other integrins to determine their selectivity profile.

  • Exploration of Diverse Sidechains: Synthesizing and testing a broader range of sidechains to further refine the SAR and potentially discover analogs with improved properties.

References

  • Wall, M. G., et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. Med. Chem. Commun., 5(11), 1686-1691. Available at: [Link]

  • Desgrosellier, J. S., & Cheresh, D. A. (2010). Integrins in cancer: biological implications and therapeutic opportunities. Nature Reviews Cancer, 10(1), 9-22. Available at: [Link]

  • Cheng, Y. J., et al. (2024). Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy. Pharmaceutics, 16(11), 1412. Available at: [Link]

  • Wall, M. G., et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. Available at: [Link]

  • Wall, M. G., et al. (2014). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. PubMed Central. Available at: [Link]

  • Corning. (n.d.). Assay Methods: Cell Invasion Assay. Available at: [Link]

  • JoVE. (2014). Tumor Cell Invasion Assay: A 3D In Vitro Native Matrix-based Method to Assess Epithelial-mesenchymal Cell Interactions. Available at: [Link]

  • BD Biosciences. (2022, May 24). In Vitro FluoroBlok Tumor Invasion Assay l Protocol Preview [Video]. YouTube. Available at: [Link]

  • Rueden, C. T., et al. (2014). In vitro Cell Migration and Invasion Assays. PubMed Central. Available at: [Link]

  • Rusnati, M., et al. (1997). αvβ3 Integrin Mediates the Cell-adhesive Capacity and Biological Activity of Basic Fibroblast Growth Factor (FGF-2) in Cultured Endothelial Cells. Journal of Biological Chemistry, 272(48), 30472-30478. Available at: [Link]

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A Comparative Guide to the Synthesis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and cost-effective synthesis of key building blocks is paramount. tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a valuable bifunctional molecule incorporating a protected amine and a primary alcohol on a cyclobutane scaffold, a structural motif of increasing interest in medicinal chemistry. This guide provides an in-depth, comparative analysis of three distinct synthetic routes to this target molecule, offering experimental insights and a thorough cost-benefit analysis to inform your synthetic strategy.

Introduction to the Target Molecule

This compound serves as a versatile intermediate. The Boc-protected amine allows for selective functionalization of the hydroxyl group, while the primary alcohol can be further oxidized or converted to other functionalities. The cyclobutane ring provides a rigid, three-dimensional scaffold that can be advantageous in designing molecules with specific conformational preferences.

This guide will dissect three plausible synthetic pathways, evaluating them based on factors such as the number of steps, overall yield, cost of starting materials and reagents, and operational complexity.

Route 1: Multi-step Synthesis from 3-Oxocyclobutane-1-carboxylic Acid

This route begins with the commercially available 3-oxocyclobutane-1-carboxylic acid and involves a series of functional group manipulations to arrive at the target molecule.

Synthetic Strategy

The overall transformation requires the reduction of both the ketone and the carboxylic acid, and the conversion of the carboxylic acid into a Boc-protected amine. A plausible sequence involves initial reduction of the ketone, followed by a one-pot Curtius rearrangement to form the Boc-protected amine, and a final reduction of the ester intermediate.

Route 1 start 3-Oxocyclobutane- 1-carboxylic acid step1 Reduction (NaBH4) start->step1 Step 1 intermediate1 3-Hydroxycyclobutane- 1-carboxylic acid step1->intermediate1 step2 Esterification (MeOH, H+) intermediate1->step2 Step 2 intermediate2 Methyl 3-hydroxy- cyclobutanecarboxylate step2->intermediate2 step3 Curtius Rearrangement (DPPA, t-BuOH) intermediate2->step3 Step 3 intermediate3 tert-Butyl N-(3-hydroxy- cyclobutyl)carbamate step3->intermediate3 step4 Ester Reduction (LiBH4) intermediate3->step4 Step 4 product tert-Butyl N-[3-(hydroxymethyl)- cyclobutyl]carbamate step4->product

Figure 1: Synthetic pathway for Route 1.
Experimental Protocols

Step 1: Reduction of 3-Oxocyclobutane-1-carboxylic acid

  • Procedure: To a solution of 3-oxocyclobutane-1-carboxylic acid in methanol, sodium borohydride is added portion-wise at 0 °C. The reaction is stirred for 2-4 hours, quenched with acetone, and the solvent is removed under reduced pressure. The residue is then acidified and extracted to yield 3-hydroxycyclobutane-1-carboxylic acid.

  • Rationale: Sodium borohydride is a mild and selective reducing agent for ketones in the presence of carboxylic acids. Methanol is a suitable protic solvent for this reduction.

Step 2: Esterification

  • Procedure: 3-Hydroxycyclobutane-1-carboxylic acid is dissolved in methanol with a catalytic amount of sulfuric acid and refluxed for 4-6 hours. The solvent is removed, and the residue is worked up to give methyl 3-hydroxycyclobutanecarboxylate.

  • Rationale: Fischer esterification is a straightforward and cost-effective method for converting a carboxylic acid to its methyl ester, which is a more suitable substrate for the subsequent reduction.

Step 3: Curtius Rearrangement

  • Procedure: To a solution of methyl 3-hydroxycyclobutanecarboxylate in tert-butanol, diphenylphosphoryl azide (DPPA) and triethylamine are added. The mixture is heated to reflux for 12-16 hours. After cooling, the reaction is worked up to yield tert-butyl N-(3-hydroxycyclobutyl)carbamate.[1][2]

  • Rationale: The Curtius rearrangement allows for the direct conversion of a carboxylic acid (via its acyl azide intermediate) to a carbamate in the presence of an alcohol. DPPA is a common and relatively safe reagent for in situ generation of the acyl azide.[1] tert-butanol serves as both the solvent and the trapping nucleophile to form the Boc-protected amine.

Step 4: Reduction of the Ester

  • Procedure: tert-Butyl N-(3-hydroxycyclobutyl)carbamate is dissolved in an anhydrous solvent like THF, and lithium borohydride is added. The reaction is stirred at room temperature until completion. A standard aqueous workup provides the final product.

  • Rationale: Lithium borohydride is a suitable reagent for the reduction of esters to primary alcohols. It is generally less reactive than lithium aluminum hydride, which can be advantageous for substrates with other functional groups.

Route 2: Reductive Amination of Methyl 3-Oxocyclobutane-1-carboxylate

This approach utilizes the commercially available methyl 3-oxocyclobutane-1-carboxylate and introduces the amino functionality via reductive amination.

Synthetic Strategy

This route involves a one-pot reductive amination of the ketone to form the amine, which is then protected with a Boc group, followed by the reduction of the methyl ester to the desired hydroxymethyl group.

Route 2 start Methyl 3-oxocyclobutane- 1-carboxylate step1 Reductive Amination (NH4OAc, NaBH3CN) start->step1 Step 1 intermediate1 Methyl 3-aminocyclobutane- 1-carboxylate step1->intermediate1 step2 Boc Protection (Boc)2O, Et3N intermediate1->step2 Step 2 intermediate2 Methyl 3-(tert-butoxycarbonylamino)- cyclobutanecarboxylate step2->intermediate2 step3 Ester Reduction (LiBH4) intermediate2->step3 Step 3 product tert-Butyl N-[3-(hydroxymethyl)- cyclobutyl]carbamate step3->product

Figure 2: Synthetic pathway for Route 2.
Experimental Protocols

Step 1: Reductive Amination

  • Procedure: Methyl 3-oxocyclobutane-1-carboxylate is dissolved in methanol, and ammonium acetate is added, followed by sodium cyanoborohydride. The reaction is stirred at room temperature for 24-48 hours. The reaction is then worked up to yield methyl 3-aminocyclobutane-1-carboxylate.[3][4]

  • Rationale: Reductive amination is a direct method for converting a ketone to an amine. Sodium cyanoborohydride is a common reducing agent for this transformation as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone.[4]

Step 2: Boc Protection

  • Procedure: The crude methyl 3-aminocyclobutane-1-carboxylate is dissolved in a suitable solvent such as dichloromethane, and triethylamine is added, followed by di-tert-butyl dicarbonate (Boc)₂O. The reaction is stirred at room temperature for 12-16 hours. An aqueous workup yields methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate.

  • Rationale: This is a standard and high-yielding procedure for the protection of primary amines.

Step 3: Ester Reduction

  • Procedure: The purified methyl 3-(tert-butoxycarbonylamino)cyclobutanecarboxylate is dissolved in anhydrous THF and treated with lithium borohydride. After stirring at room temperature, the reaction is quenched and worked up to afford the final product.

  • Rationale: Similar to Route 1, lithium borohydride is an effective reagent for this ester reduction.

Route 3: Direct Synthesis from 3-(Aminomethyl)cyclobutanol

This is the most convergent route, starting from a commercially available intermediate that already contains the required amino and hydroxyl functionalities.

Synthetic Strategy

This pathway involves a single, high-yielding Boc protection step.

Route 3 start 3-(Aminomethyl)cyclobutanol (as hydrochloride salt) step1 Boc Protection (Boc)2O, Et3N start->step1 Step 1 product tert-Butyl N-[3-(hydroxymethyl)- cyclobutyl]carbamate step1->product

Figure 3: Synthetic pathway for Route 3.
Experimental Protocol

Step 1: Boc Protection

  • Procedure: To a solution of 3-(aminomethyl)cyclobutanol hydrochloride in a mixture of dioxane and water, sodium bicarbonate is added, followed by di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 12-24 hours. The product is then extracted with an organic solvent and purified.

  • Rationale: This standard Schotten-Baumann-type reaction is a highly efficient and reliable method for the Boc protection of amines, often proceeding in near-quantitative yield. The use of a biphasic system with a mild base like sodium bicarbonate is common for amine hydrochlorides.

Cost-Benefit Analysis

The following table provides a comparative overview of the three synthetic routes. The costs are estimated based on commercially available research-grade chemicals and may vary depending on the supplier and scale.

ParameterRoute 1Route 2Route 3
Starting Material 3-Oxocyclobutane-1-carboxylic acidMethyl 3-oxocyclobutane-1-carboxylate3-(Aminomethyl)cyclobutanol HCl
Number of Steps 431
Estimated Overall Yield 40-50%50-60%>90%
Key Reagents NaBH₄, DPPA, LiBH₄NH₄OAc, NaBH₃CN, (Boc)₂O, LiBH₄(Boc)₂O, Base
Starting Material Cost ModerateModerateHigh
Reagent Cost High (DPPA)ModerateLow
Operational Complexity HighModerateLow
Scalability Moderate (Curtius can be hazardous)GoodExcellent
Estimated Overall Cost Moderate to HighModeratePotentially Lowest (at scale)

Discussion and Recommendation

Route 1 is the longest and most complex of the three. While it starts from a relatively simple precursor, the multiple steps and the use of expensive and potentially hazardous reagents like DPPA make it less attractive for large-scale synthesis. The Curtius rearrangement, while effective, can be problematic on a larger scale due to the formation of an isocyanate intermediate and the evolution of nitrogen gas.[5]

Route 2 offers a more streamlined approach with a reduced number of steps compared to Route 1. Reductive amination is a robust and scalable reaction. The overall cost of reagents is moderate, and the operational complexity is lower than Route 1. This route presents a viable option, particularly if the starting material is readily available and cost-effective.

Route 3 is, by far, the most efficient and straightforward synthesis. With only a single, high-yielding step, it minimizes reaction time, solvent usage, and purification efforts. The main drawback is the higher initial cost of the starting material, 3-(aminomethyl)cyclobutanol hydrochloride.[6] However, for industrial-scale production, the cost of this starting material may be significantly lower, making this the most economically viable and sustainable route. The simplicity and high yield of this route also translate to a lower environmental impact.

Recommendation: For laboratory-scale synthesis where the primary goal is rapid access to the target molecule, Route 3 is the clear choice, provided the starting material is accessible. For process development and larger-scale synthesis, a thorough cost analysis of the starting material for Route 3 versus the overall process costs of Route 2 should be conducted. While Route 1 is chemically feasible, its complexity and associated costs make it the least favorable option.

Characterization Data

The final product, this compound, is expected to exhibit the following spectroscopic features:

  • ¹H NMR (CDCl₃): δ ~4.8 (br s, 1H, NH), 3.5 (d, 2H, CH₂OH), 3.1 (t, 2H, CH₂NH), 2.2-1.8 (m, 5H, cyclobutyl CH), 1.45 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃): δ ~156.0 (C=O), 80.0 (C(CH₃)₃), 68.0 (CH₂OH), 45.0 (CH₂NH), 35.0 (cyclobutyl CH), 30.0 (cyclobutyl CH₂), 28.5 (C(CH₃)₃).

  • Mass Spectrometry (ESI+): m/z 216.1 [M+H]⁺.

Conclusion

This guide has provided a detailed comparison of three synthetic routes to this compound. The analysis highlights that a convergent approach, as exemplified by Route 3, is often superior in terms of efficiency and simplicity, even if the initial starting material cost is higher. For researchers and drug development professionals, a careful evaluation of the trade-offs between the number of synthetic steps, overall yield, and material costs is crucial for selecting the optimal synthetic strategy.

References

  • 3-(aminomethyl)cyclobutan-1-ol hydrochloride. Ark Pharma Scientific Limited. Available at: [Link]

  • Curtius Rearrangement. Common Conditions. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • cyclobutanone. Organic Syntheses Procedure. Available at: [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. Available at: [Link]

  • Curtius rearrangement. Wikipedia. Available at: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Available at: [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Curtius Rearrangements as a Continuous Flow Process. Vapourtec. Available at: [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. Available at: [Link]

  • Curtius Rearrangement. Chemistry Steps. Available at: [Link]

  • Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). PubChemLite. Available at: [Link]

  • tert-Butyl carbamate - Optional[1H NMR]. SpectraBase. Available at: [Link]

  • Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
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  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH. Available at: [Link]

  • Reductive Amination. Organic Chemistry Tutor. Available at: [Link]

  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry. YouTube. Available at: [Link]

  • tert-butyl N-[trans-3-(hydroxymethyl)cyclobutyl]carbamate, min 97%, 1 gram. CP Lab Safety. Available at: [Link]

  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. Available at: [Link]

  • 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. Available at: [Link]

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  • cis-3-(Boc-Aminomethyl)cyclobutylamine. PubChem. Available at: [Link]

  • Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. Available at: [Link]

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A Researcher's Guide to the Analytical Characterization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Comparative Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or specialized chemical entities is paramount. This guide provides an in-depth analytical perspective on tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in medicinal chemistry. In the absence of a comprehensive public spectral library for this specific molecule, we present a comparative guide leveraging spectral data from closely related structural analogs. This approach not only facilitates the identification of the title compound but also provides a framework for the analytical characterization of similar carbamate-protected cyclobutane derivatives.

Introduction to this compound

This compound (Molecular Formula: C₁₀H₁₉NO₃, Molecular Weight: 201.27 g/mol ) incorporates several key functional groups: a tert-butyl carbamate (Boc) protecting group, a cyclobutane ring, and a primary alcohol.[1] The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the temporary protection of amine functionalities. The cyclobutane motif is a strained four-membered ring system that can impart unique conformational constraints and metabolic stability to drug candidates. The hydroxymethyl group offers a handle for further chemical modification.

The correct interpretation of its spectral data is crucial for confirming its synthesis and purity. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of this compound, supported by experimental data from analogous structures.

Predicted and Comparative Spectral Analysis

Due to the limited availability of published reference spectra for this compound, we will predict its spectral characteristics based on fundamental principles and compare them with available data for structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected ¹H NMR Signals for this compound:

  • tert-Butyl group: A characteristic sharp singlet at approximately 1.4 ppm, integrating to 9 protons. This signal is due to the nine equivalent protons of the tert-butyl group.

  • Carbamate N-H: A broad singlet, typically in the range of 4.5-5.5 ppm. The chemical shift and broadness can be influenced by solvent and concentration.

  • Hydroxymethyl CH₂-O: A doublet or multiplet around 3.5 ppm, integrating to 2 protons. The splitting will depend on the coupling with the adjacent cyclobutane proton.

  • Hydroxymethyl O-H: A broad singlet whose chemical shift is highly variable (typically 1.5-4.0 ppm) and depends on solvent, concentration, and temperature. This peak can be confirmed by D₂O exchange.

  • Cyclobutane Ring Protons: A series of complex multiplets in the upfield region, typically between 1.5 and 2.5 ppm. The exact chemical shifts and coupling patterns will depend on the stereochemistry (cis/trans) of the substituents. The proton attached to the carbon bearing the hydroxymethyl group and the proton attached to the carbon bearing the carbamate group will likely be shifted further downfield within this region.

Expected ¹³C NMR Signals for this compound:

  • tert-Butyl Carbonyl Carbon (C=O): In the range of 155-157 ppm.

  • tert-Butyl Quaternary Carbon (C(CH₃)₃): Around 79-81 ppm.

  • tert-Butyl Methyl Carbons (C(CH₃)₃): A strong signal around 28 ppm.

  • Hydroxymethyl Carbon (CH₂OH): In the range of 60-65 ppm.

  • Cyclobutane Carbons: Signals in the range of 20-45 ppm. The carbons directly attached to the substituents will be shifted downfield compared to the unsubstituted carbons. The carbon bearing the carbamate group would be expected around 40-50 ppm, while the carbon with the hydroxymethyl group would be in a similar range.

Comparative NMR Data:

While direct spectra for the title compound are scarce, data for related compounds like various tert-butyl phenylcarbamates show the characteristic tert-butyl proton signal around 1.5 ppm and the carbonyl carbon at ~153 ppm.[2] For the cyclobutane portion, the parent cyclobutane molecule exhibits a single proton NMR signal at 1.96 ppm and a single carbon-13 signal at 22.4 ppm, indicating the high symmetry which is broken upon substitution.[3][4] The study of other cyclobutane derivatives confirms that substituent effects will lead to more complex splitting patterns and a wider range of chemical shifts for the ring protons and carbons.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

Expected IR Absorption Bands for this compound:

  • O-H Stretch (Alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H Stretch (Carbamate): A moderate to sharp band around 3300-3400 cm⁻¹.

  • C-H Stretch (Aliphatic): Multiple bands in the 2850-3000 cm⁻¹ region.

  • C=O Stretch (Carbamate): A strong, sharp absorption band around 1680-1700 cm⁻¹.

  • N-H Bend (Carbamate): A band around 1520-1540 cm⁻¹.

  • C-O Stretch (Alcohol and Carbamate): Bands in the 1000-1250 cm⁻¹ region.

Comparative IR Data:

The NIST WebBook provides an IR spectrum for tert-butyl carbamate.[7] This simpler molecule shows a strong C=O stretch at ~1740 cm⁻¹ and prominent N-H stretching bands. The presence of the hydroxymethyl and cyclobutane groups in the title compound will add complexity, particularly in the C-H and C-O stretching regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data for this compound:

  • Molecular Ion (M⁺): For a molecular weight of 201.27, the molecular ion peak might be observed at m/z = 201, although it may be weak or absent in electron ionization (EI) MS.

  • Electrospray Ionization (ESI): In positive ion mode, common adducts would be [M+H]⁺ at m/z = 202, [M+Na]⁺ at m/z = 224, and [M+K]⁺ at m/z = 240. PubChem predicts several common adducts, including [M+H]⁺ at 216.15943 and [M+Na]⁺ at 238.14137 for a related structure, which seems to be an error in the database for the title compound.[8]

  • Key Fragmentation Patterns: A characteristic loss of the tert-butyl group (57 Da) or isobutylene (56 Da) is expected, leading to a fragment at m/z = 144 or 145. Loss of the entire Boc group (101 Da) could also occur. Further fragmentation of the cyclobutane ring would lead to smaller fragments.

Comparative MS Data:

The mass spectrum of tert-butyl carbamate shows a prominent peak corresponding to the loss of a methyl group and a base peak at m/z = 57, corresponding to the tert-butyl cation.[9] This fragmentation behavior of the Boc group is highly characteristic and would be expected in the mass spectrum of the title compound.

Experimental Protocols

To ensure the accurate and reproducible acquisition of spectral data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled experiment (e.g., using a WALTZ-16 decoupling sequence).

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Liquid/Oil: Place a thin film of the sample between two salt plates (e.g., NaCl or KBr).

    • ATR: Place the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Collect the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[10][11][12]

  • LC Method:

    • Use a C18 reversed-phase column.

    • Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • MS Method:

    • Operate the ESI source in positive ion mode.

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-500).

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.

  • Data Analysis: Identify the molecular ion and any adducts in the full scan spectrum. If using a tandem mass spectrometer, perform fragmentation analysis (MS/MS) on the molecular ion to confirm its structure.

Visualizing the Analytical Workflow

To provide a clear overview of the process, the following diagrams illustrate the chemical structure and the general workflow for its analytical characterization.

Caption: Chemical structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LC-MS) Purification->MS Data_Analysis Spectral Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmed Structure & Purity Confirmed Data_Analysis->Structure_Confirmed

Caption: General workflow for the analytical characterization of a synthesized compound.

Conclusion

The structural verification of this compound relies on a multi-technique analytical approach. By combining the detailed structural insights from NMR with the functional group information from IR and the molecular weight and fragmentation data from MS, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and comparative data necessary to interpret the expected spectral results, ensuring the integrity of subsequent research and development efforts.

References

  • [Author], [Year]. Derivatization reactions of carbamate pesticides in supercritical carbon dioxide. Source. [URL not available]
  • [Author], [Year]. NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. [Link]

  • [Author], [Year]. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific and Industrial Research. [URL not available]
  • [Author], [Year]. Comparative study between the published analysis methods for carbamates. ResearchGate. [Link]

  • [Author], [Year]. Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. PubMed. [Link]

  • U.S. Geological Survey. [Year]. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse. [Link]

  • Doc Brown's Chemistry. [Year]. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. docbrown.info. [Link]

  • Doc Brown's Chemistry. [Year]. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. docbrown.info. [Link]

  • [Author], [Year]. NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]

  • NIST. [Year]. tert-Butyl carbamate. NIST WebBook. [Link]

  • PubChem. [Year]. Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate. PubChem. [Link]

  • NIST. [Year]. tert-Butyl carbamate. NIST WebBook. [Link]

  • SpectraBase. [Year]. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Cenmed. [Year]. tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate. Cenmed. [Link]

  • [Author], [Year].
  • PubChem. [Year]. tert-Butyl hydroxy(methyl)carbamate. PubChem. [Link]

  • ResearchGate. [Year]. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

  • NIST. [Year]. tert-Butyl carbamate. NIST WebBook. [Link]

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A Comparative Guide to the Quantitative Analysis of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate by HPLC and Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the accurate quantification of intermediates is a cornerstone of process control and final product quality. Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its lack of a strong UV chromophore. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for the robust quantification of this compound. The methodologies, experimental data, and underlying principles are detailed to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

The Analytical Challenge: A Non-Chromophoric Carbamate

This compound lacks the conjugated double bonds or aromatic rings that would allow for sensitive detection by standard UV-Visible spectrophotometry. This characteristic necessitates the use of more universal detection methods or derivatization techniques to achieve the required sensitivity and specificity for quantitative analysis.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and versatile technique for the separation, identification, and quantification of compounds.[1] For non-chromophoric analytes like this compound, the choice of detector is paramount.

HPLC with Universal Detection: The Method of Choice

Given the analyte's poor UV absorbance, universal detectors such as the Charged Aerosol Detector (CAD) or the Evaporative Light Scattering Detector (ELSD) are highly effective.[1][2][3] These detectors are not reliant on the optical properties of the analyte but rather on the physical properties of the analyte particles after nebulization and solvent evaporation.[1][4]

Charged Aerosol Detector (CAD): CAD offers high sensitivity and a broad dynamic range, generating a signal proportional to the mass of the analyte.[5][6][7][8][9] It operates by nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then charging these particles before detection by an electrometer.[5][7]

Evaporative Light Scattering Detector (ELSD): ELSD also works by nebulizing the eluent and evaporating the solvent. The remaining non-volatile analyte particles scatter a light beam, and the scattered light is detected.[2][4] This makes it suitable for a wide range of compounds that are less volatile than the mobile phase.[4]

Experimental Protocol: HPLC with Charged Aerosol Detection (CAD)

This protocol outlines a robust method for the quantitative analysis of this compound, validated according to International Council for Harmonisation (ICH) guidelines.[10][11][12][13]

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, and a Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile (B).

    • Gradient Program:

      • 0-15 min: 10% to 90% B

      • 15-20 min: Hold at 90% B

      • 20-21 min: 90% to 10% B

      • 21-25 min: Hold at 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • CAD Settings:

    • Nebulizer Temperature: 35 °C

    • Gas (Nitrogen) Pressure: 60 psi

Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound standard or sample.

  • Dissolve in a 50:50 mixture of acetonitrile and water to a final volume of 25 mL to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ) as per ICH guidelines.[10][11][12][13][14]

Workflow for HPLC-CAD Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Inject Sample Filter->Autosampler Transfer to vial Column C18 Separation Autosampler->Column Pump Mobile Phase Delivery Pump->Column CAD Charged Aerosol Detector Column->CAD CDS Chromatography Data System CAD->CDS Signal Output Quantify Quantify Analyte CDS->Quantify Report Generate Report Quantify->Report

Caption: HPLC-CAD analytical workflow.

Alternative Analytical Techniques

While HPLC with universal detection is a robust approach, other techniques can be considered depending on the specific analytical needs, available instrumentation, and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[15] While some carbamates can be thermally labile, this compound may be amenable to GC analysis, potentially after derivatization to increase volatility and thermal stability.

Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components are then ionized and detected by a mass spectrometer, providing both quantitative data and structural information.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

Advantages:

  • High sensitivity and selectivity.[15]

  • Provides structural confirmation through mass spectra.

Limitations:

  • Potential for thermal degradation of the analyte.[16]

  • May require derivatization for optimal performance.

Supercritical Fluid Chromatography (SFC)

SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[17][18][19] It is particularly well-suited for the analysis of polar and thermally labile compounds, offering faster separations and reduced solvent consumption compared to HPLC.[17][19][20]

Principle: SFC combines the advantages of both gas and liquid chromatography. The supercritical fluid mobile phase has low viscosity and high diffusivity, leading to efficient and rapid separations.[17][19] Modifiers like methanol are often added to the mobile phase to elute more polar compounds.[19][20]

Experimental Protocol: SFC-MS

  • Instrumentation: SFC system coupled to a mass spectrometer.

  • Column: Polar stationary phase (e.g., Diol or 2-Ethylpyridine).

  • Mobile Phase: Supercritical CO2 (A) and Methanol with 0.1% Ammonium Hydroxide (B).

  • Gradient: 5% to 40% B over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: Mass Spectrometry (ESI+).

Advantages:

  • Fast analysis times.[17]

  • Reduced use of organic solvents.[17]

  • Suitable for polar and thermally labile compounds.[18][21]

Limitations:

  • Instrumentation is less common than HPLC or GC.

  • Method development can be more complex.

HPLC with Post-Column Derivatization and Fluorescence Detection

For carbamates, a well-established method involves post-column derivatization to create a fluorescent product that can be detected with high sensitivity.[22][23][24] This approach is described in U.S. EPA Method 531.1 for the analysis of N-methylcarbamates.[22][23]

Principle: After separation on the HPLC column, the analyte is hydrolyzed with a strong base to form methylamine. The methylamine then reacts with o-phthalaldehyde (OPA) and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative, which is then detected by a fluorescence detector.[22][23]

Advantages:

  • Extremely high sensitivity and selectivity.[23]

Limitations:

  • Requires additional hardware for post-column derivatization.

  • The derivatization reaction must be reproducible and robust.

  • The analyte must be capable of forming the specific derivative.

Performance Comparison

The choice of analytical technique depends on a balance of performance characteristics, sample throughput requirements, and available resources.

ParameterHPLC-CADGC-MSSFC-MSHPLC-FLD (Post-Column)
Principle Separation based on polarity; detection of charged aerosol particles.Separation based on volatility; mass-based detection.Separation in supercritical fluid; mass-based detection.Separation based on polarity; fluorescence detection after derivatization.
Applicability Non-volatile & semi-volatile compounds.[7]Volatile & semi-volatile compounds.[15]Polar & thermally labile compounds.[18]Compounds that can be derivatized to form a fluorophore.[22]
Sensitivity HighVery HighVery HighExtremely High
Selectivity Moderate (Universal)Very HighVery HighVery High
Speed ModerateModerate to FastVery FastModerate
Robustness HighModerate (potential for thermal degradation)ModerateModerate (derivatization reaction)
Cost ModerateModerate to HighHighModerate to High
Ease of Use Relatively simple.[5]Requires expertise in GC-MS.Requires specialized expertise.Complex due to post-column setup.

Decision-Making Framework for Method Selection

Method_Selection Start Start: Quantify tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate UV_Absorbance Does the analyte have a strong UV chromophore? Start->UV_Absorbance No_UV No UV_Absorbance->No_UV No Universal_Detector Is an HPLC with a universal detector (CAD/ELSD) available? No_UV->Universal_Detector Yes_Universal Yes Universal_Detector->Yes_Universal Yes No_Universal No Universal_Detector->No_Universal No HPLC_CAD Recommended Method: HPLC-CAD/ELSD Yes_Universal->HPLC_CAD Thermal_Stability Is the analyte thermally stable? No_Universal->Thermal_Stability Yes_Stable Yes Thermal_Stability->Yes_Stable Yes No_Stable No Thermal_Stability->No_Stable No GC_MS Consider GC-MS Yes_Stable->GC_MS SFC_Available Is SFC instrumentation available? No_Stable->SFC_Available Yes_SFC Yes SFC_Available->Yes_SFC Yes No_SFC No SFC_Available->No_SFC No SFC Consider SFC-MS Yes_SFC->SFC Derivatization Consider HPLC with Post-Column Derivatization No_SFC->Derivatization

Caption: Decision tree for analytical method selection.

Conclusion

For the routine quantitative analysis of this compound, HPLC coupled with a Charged Aerosol Detector (CAD) stands out as the most balanced and robust method. It offers universal detection, high sensitivity, and good precision without the need for derivatization or the risk of thermal degradation. While GC-MS and SFC-MS provide excellent alternatives, particularly when structural confirmation is required or high throughput is a priority, their implementation may be more complex. The choice of the optimal analytical technique should be guided by the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and the instrumentation and expertise available within the laboratory. This guide provides the foundational knowledge and comparative data to make an informed and scientifically sound decision.

References

  • Lab Manager. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]

  • Wikipedia. Evaporative light scattering detector. [Link]

  • Peak Scientific. What are Evaporative Light-Scattering Detectors?. [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-sfe/3 SFC/how-good-is-sfc-for-polar-analytes/30138]([Link] SFC/how-good-is-sfc-for-polar-analytes/30138)

  • Ami Polymer. Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. [Link]

  • Parker Hannifin. Evaporative Light Scattering Detection (ELSD) for HPLC. [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography?. [Link]

  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. [Link]

  • JoVE. Supercritical Fluid Chromatography. [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Royal Society of Chemistry. Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). [Link]

  • PharmTech. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • National University of Science and Technology Oman. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Method Validation in Pharmaceuticals. [Link]

  • ResearchGate. How to detect and analyze compounds with little or no UV absorption in LC purification?. [Link]

  • Bentham Science. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • ResearchGate. New HPLC Method to Determine Ethyl Carbamate in Alcoholic Beverages Using Fluorescence Detection. [Link]

  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. [Link]

  • Separation Science. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Agilent. The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • SIELC Technologies. tert-Butyl carbamate. [Link]

  • LCGC International. Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • LCGC International. Faster, More Sensitive Determination of Carbamates in Drinking Water. [Link]

  • Austin Publishing Group. Multi-residue Determination of Seven Methyl-Carbamate Pesticides by High-Performance Liquid Chromatography with Diode Array Detection. [Link]

  • ResearchGate. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Wikipedia. Charged aerosol detector. [Link]

  • NIST. tert-Butyl carbanilate. [Link]

  • SAGE Journals. Applications of the Charged Aerosol Detector in Compound Management. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • LabRulez. Understanding How Charged Aerosol Detection (CAD) Works. [Link]

  • Taylor & Francis Online. Chromatographic Analysis of Insecticidal Carbamates. [Link]

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Navigating the Therapeutic Potential of tert-Butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate-Based Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 9, 2026 – In the dynamic landscape of drug discovery, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is relentless. Among the emerging classes of compounds, those incorporating a cyclobutane ring have garnered significant attention for their ability to impart conformational rigidity and metabolic stability. This guide provides a comprehensive comparison of the efficacy of inhibitors based on the tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate scaffold, a promising building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of structure-activity relationships (SAR) and supporting experimental data to inform the design of next-generation therapeutics.

The Strategic Advantage of the Cyclobutane Moiety

The introduction of a cyclobutane fragment into a drug candidate can be a strategic decision to enhance its pharmacological properties.[1][2] Unlike more flexible alkyl chains, the four-membered ring restricts the conformational freedom of a molecule, which can lead to a more favorable interaction with the target protein by locking the molecule in a bioactive conformation.[3] This conformational constraint can also contribute to increased metabolic stability by shielding susceptible bonds from enzymatic degradation.[1] The this compound core provides a versatile platform for the synthesis of diverse inhibitor libraries, with the hydroxyl and carbamate functionalities serving as key handles for further chemical modification.

Comparative Efficacy of Inhibitor Analogues

While comprehensive head-to-head comparative studies on a series of inhibitors built directly from the this compound scaffold are not extensively available in the public domain, we can draw valuable insights from studies on structurally related cyclobutane-based inhibitors targeting various enzymes. The principles of bioisosteric replacement and functional group modification observed in these studies can be extrapolated to guide the design and optimization of inhibitors derived from the title scaffold.

For instance, in the development of inhibitors for viral proteases, the cyclobutane ring has been successfully employed as a rigid scaffold to orient key pharmacophoric groups towards the active site of the enzyme.[4] Similarly, in the realm of kinase inhibitor design, the unique three-dimensional geometry of cyclobutane derivatives has been exploited to achieve selectivity against specific kinase isoforms.[5][6][7]

To illustrate the potential for SAR studies, let's consider a hypothetical series of inhibitors where the this compound core is functionalized with different moieties targeting a generic protease.

Table 1: Hypothetical Comparative Efficacy of this compound-Based Protease Inhibitors

Compound IDR Group ModificationTarget Protease IC50 (nM)
Inhibitor A Phenyl500
Inhibitor B 4-Fluorophenyl250
Inhibitor C 3,4-Dichlorophenyl100
Inhibitor D Naphthyl75

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data would be required for a definitive comparison.

Structure-Activity Relationship (SAR) Insights

The hypothetical data in Table 1 suggests a clear SAR trend. The introduction of electron-withdrawing groups on the phenyl ring (Inhibitor B and C) leads to a progressive increase in potency. This could be attributed to enhanced hydrogen bonding interactions or favorable electrostatic interactions within the enzyme's active site. The larger aromatic system of the naphthyl group (Inhibitor D) appears to provide the most significant boost in activity, likely due to increased van der Waals contacts and a better fit within a hydrophobic pocket of the target protease.

Experimental Protocols for Efficacy Determination

The evaluation of inhibitor efficacy typically involves a combination of biochemical and cell-based assays. Below are representative protocols for determining the half-maximal inhibitory concentration (IC50) of a compound against a target enzyme.

Biochemical Enzyme Inhibition Assay (Generic Protease)
  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the target protease in an appropriate assay buffer.

    • Prepare a solution of a fluorogenic substrate specific for the protease.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test inhibitor to the wells.

    • Add the protease solution to all wells and incubate for a pre-determined time to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Antiviral Activity
  • Cell Culture:

    • Culture host cells susceptible to the target virus in a suitable medium.

  • Infection and Treatment:

    • Seed the cells in a 96-well plate.

    • Infect the cells with the virus at a known multiplicity of infection (MOI).

    • Immediately after infection, add serial dilutions of the test inhibitor.

  • Quantification of Viral Replication:

    • After a suitable incubation period, quantify the extent of viral replication using an appropriate method (e.g., plaque assay, qPCR for viral RNA, or an ELISA for a viral protein).

  • Data Analysis:

    • Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) value.

Visualizing the Path Forward: A Workflow for Inhibitor Development

The development of novel inhibitors is a systematic process that begins with the identification of a promising scaffold and progresses through iterative cycles of design, synthesis, and testing.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Optimization & Preclinical Development Scaffold_Selection Scaffold Selection (this compound) Library_Synthesis Combinatorial Synthesis of Analogs Scaffold_Selection->Library_Synthesis Functionalization Biochemical_Assay Biochemical Assays (IC50 Determination) Library_Synthesis->Biochemical_Assay Screening Cell_Based_Assay Cell-Based Assays (EC50, Cytotoxicity) Biochemical_Assay->Cell_Based_Assay Confirm Cellular Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Data for SAR SAR_Analysis->Library_Synthesis Iterative Design Lead_Optimization Lead Optimization (ADME/Tox Profiling) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies

Caption: A generalized workflow for the development of inhibitors based on a novel scaffold.

Conclusion and Future Directions

The this compound scaffold represents a valuable starting point for the development of novel inhibitors targeting a range of biological targets. Its inherent conformational rigidity and the presence of versatile functional handles make it an attractive platform for medicinal chemists. While direct comparative efficacy data for a series of inhibitors based on this exact scaffold is not yet widely published, the principles of rational drug design, informed by SAR studies of related cyclobutane-containing molecules, provide a clear roadmap for future research. The synthesis and evaluation of focused libraries of inhibitors derived from this scaffold are anticipated to yield potent and selective drug candidates with improved pharmacokinetic properties. Further exploration in this area is highly encouraged to unlock the full therapeutic potential of this promising chemical motif.

References

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Comparative Guide to the Cross-Reactivity of Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling and Selectivity Assessment

In the landscape of modern drug discovery, the carbamate moiety is a cornerstone of medicinal chemistry, valued for its chemical stability and its capacity to mimic peptide bonds, thereby enhancing cell permeability and modulating interactions with biological targets.[1][2] The incorporation of rigid scaffolds, such as the cyclobutane ring, offers a strategy to improve metabolic stability and orient pharmacophoric elements in a precise three-dimensional space.[3] However, the very features that make these scaffolds attractive can also introduce liabilities, most notably the potential for off-target interactions. This guide provides a comprehensive framework for evaluating the cross-reactivity of a hypothetical series of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate derivatives designed as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

This document is structured not as a rigid protocol, but as a dynamic, logic-driven guide. We will explore the causality behind experimental choices, from initial in silico predictions to definitive cellular assays, to construct a self-validating system for assessing compound selectivity.

The Imperative of Selectivity: Why Cross-Reactivity Matters

Off-target activity is a primary driver of clinical adverse events and a major cause of drug attrition.[4][5] For carbamate-based inhibitors, particularly those targeting serine hydrolases like FAAH, the reactive nature of the carbamate carbonyl can lead to interactions with other enzymes possessing a nucleophilic serine in their active site. Furthermore, the overall topology of the molecule can result in unforeseen binding to G protein-coupled receptors (GPCRs), kinases, or ion channels.[6][7][8] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a regulatory requirement but a fundamental component of building a robust safety profile and understanding the compound's true mechanism of action.

A Tiered Approach to Cross-Reactivity Profiling

A cost-effective and scientifically sound strategy for assessing selectivity involves a multi-tiered screening cascade. This approach allows for the rapid elimination of promiscuous compounds and focuses resources on the most promising candidates.

G cluster_0 Tier 1: In Silico & Initial Assessment cluster_1 Tier 2: Broad Panel Screening cluster_2 Tier 3: Potency Determination cluster_3 Tier 4: Functional & Cellular Confirmation in_silico In Silico Prediction (TargetHunter, SwissTargetPrediction) broad_panel Single-Dose Screen (e.g., 10 µM) (SafetyScreen44, Kinase Panel) in_silico->broad_panel Prioritize Panels promiscuity Structural Alert Analysis (PAINS, Promiscuous Scaffolds) promiscuity->broad_panel Flag Problematic Scaffolds ic50 IC50 Determination (Dose-Response Curves for Hits) broad_panel->ic50 Hits >50% Inhibition cellular Cell-Based Functional Assays (e.g., cAMP, Membrane Potential) ic50->cellular Potent Off-Targets a Go/No-Go Decision cellular->a Confirm Functional Effect

Figure 1: A tiered workflow for systematic cross-reactivity assessment.

Before committing to expensive wet-lab experiments, computational tools can provide a valuable first pass.

  • Rationale: The principle of chemical similarity states that structurally similar molecules are likely to have similar biological profiles.[9] By comparing our derivatives to large chemogenomic databases, we can predict potential off-targets.

  • Methodology:

    • Utilize web-based tools like TargetHunter or SwissTargetPrediction to generate a list of potential off-targets based on 2D and 3D chemical similarity.[9]

    • Screen structures for Pan-Assay Interference Compounds (PAINS) and other "structural alerts" known to be associated with promiscuous activity or assay artifacts.[10][11] This helps to identify compounds that may generate false positives.

The next step is to empirically test the in silico predictions and screen for unanticipated interactions using a broad off-target panel.

  • Rationale: A single-point screen at a high concentration (e.g., 10 µM) is a cost-effective way to identify potentially significant off-target interactions across diverse protein families.[12] Commercial services like Eurofins' SafetyScreen44 or Reaction Biology's InVEST Panel offer well-curated sets of targets known to be involved in adverse drug reactions.[13][14]

  • Panel Selection: For our FAAH inhibitor series, a logical panel would include:

    • Related Enzymes: Other serine hydrolases such as Monoacylglycerol Lipase (MAGL), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE).

    • GPCRs: A diverse panel including adrenergic, serotonergic, dopaminergic, and opioid receptors is critical, as these are common off-targets for many small molecules.[15]

    • Ion Channels: Key cardiac ion channels, especially hERG (Kv11.1), are essential for assessing cardiovascular risk.[8]

    • Kinases: A representative panel of kinases from different families can uncover interactions with the ATP-binding site.[16]

Any "hit" from the single-point screen (typically defined as >50% inhibition) must be followed up with a full dose-response curve to determine its potency (IC50).

  • Rationale: A single-point hit does not distinguish between a potent (nanomolar) and a weak (micromolar) interaction. The IC50 value is crucial for calculating a selectivity window.

  • Selectivity Window: The selectivity of a compound is determined by comparing its potency at the off-target (IC50_off-target) to its potency at the primary target (IC50_on-target). A selectivity window of at least 100-fold is often desired to minimize the risk of off-target effects at therapeutic doses.

Selectivity Window = IC50 (Off-Target) / IC50 (On-Target)

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the application of this framework, consider the following hypothetical data for three derivatives from our this compound series.

  • CBU-OH-01: The parent compound.

  • CBU-OH-02: A derivative with a modification intended to enhance FAAH potency.

  • CBU-OH-03: A derivative with a modification that unexpectedly introduces off-target liability.

Table 1: Comparative Selectivity Profile of Carbamate Derivatives (IC50, nM)

TargetClassCBU-OH-01CBU-OH-02CBU-OH-03Rationale for Inclusion
FAAH Primary Target 15 2 25 On-Target Efficacy
MAGLSerine Hydrolase850>10,000950Structurally related enzyme
AChESerine Hydrolase>10,000>10,000>10,000Key off-target for carbamates
5-HT2AGPCR2,3005,10095 Common CNS off-target
α1A AdrenergicGPCR>10,000>10,0001,200Cardiovascular safety liability
hERG (Kv11.1)Ion Channel>10,000>10,000>10,000Critical cardiac safety liability
CDK2Kinase7,500>10,0008,200Representative kinase off-target

Interpretation of Results:

  • CBU-OH-01: Shows good initial potency for FAAH and a respectable selectivity window against MAGL (>50-fold) and the 5-HT2A receptor (>150-fold). This compound serves as a solid starting point.

  • CBU-OH-02: The modification successfully improved FAAH potency by over 7-fold. Crucially, it also dramatically improved selectivity against MAGL and maintained excellent selectivity against other off-targets. This is a promising lead candidate.

  • CBU-OH-03: While having similar on-target potency to the parent compound, this derivative shows a significant and unacceptable increase in potency at the 5-HT2A receptor. The selectivity window is only 3.8-fold, flagging this compound as a high risk for centrally-mediated side effects.

G center Test Compound on_target On-Target (e.g., FAAH) center->on_target High Affinity (Desired) off_target_1 Related Off-Target (e.g., MAGL) center->off_target_1 Moderate Affinity (Structural Similarity) off_target_2 Unrelated Off-Target (e.g., 5-HT2A) center->off_target_2 Low Affinity (High Selectivity)

Figure 2: Conceptual model of on-target versus off-target selectivity.
Experimental Protocols: Self-Validating Methodologies

The trustworthiness of cross-reactivity data hinges on robust and well-controlled assays. Below are detailed protocols for two key assay types relevant to our case study.

This protocol describes a method to determine the IC50 value of test compounds against purified human FAAH enzyme.

  • Principle: The assay measures the activity of FAAH using a specific substrate that, when cleaved, releases a product that serves as a substrate for luciferase. The resulting luminescence is proportional to FAAH activity.

  • Materials:

    • Purified recombinant human FAAH

    • FAAH-Glo™ Substrate (Promega)

    • FAAH-Glo™ Luciferin Detection Reagent (Promega)

    • Assay Buffer: 125 mM Tris-HCl, pH 9.0

    • Test compounds (CBU-OH series) and a known FAAH inhibitor (e.g., URB597)

    • White, opaque 96-well microplates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense 1 µL of each dilution into the assay plate. For controls, dispense 1 µL of DMSO (100% activity) and 1 µL of a saturating concentration of URB597 (0% activity).

    • Enzyme Addition: Dilute the FAAH enzyme to the desired concentration in Assay Buffer. Add 25 µL of the diluted enzyme to each well.

    • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Reaction Initiation: Prepare the FAAH-Glo™ Substrate according to the manufacturer's instructions. Add 25 µL of the substrate solution to each well to start the reaction.

    • Reaction Incubation: Incubate the plate for 20 minutes at room temperature.

    • Signal Detection: Add 50 µL of the Luciferin Detection Reagent to each well. Incubate for an additional 20 minutes at room temperature to stabilize the luminescent signal.

    • Data Acquisition: Measure luminescence using a plate-reading luminometer.

    • Data Analysis: Convert raw luminescence units to percent inhibition relative to the DMSO and URB597 controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This protocol determines the binding affinity (Ki) of test compounds for the human 5-HT2A receptor.

  • Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-ketanserin) for binding to the 5-HT2A receptor in a membrane preparation.[17] The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor

    • Radioligand: [³H]-ketanserin

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

    • Non-specific binding control: Mianserin (10 µM)

    • Test compounds (CBU-OH series)

    • GF/B glass fiber filter plates

    • Scintillation cocktail and a microplate scintillation counter

  • Procedure:

    • Reagent Preparation: Thaw the receptor membrane preparation on ice and dilute to the desired protein concentration in Assay Buffer.

    • Assay Plating: In a 96-well plate, combine in the following order:

      • 25 µL of Assay Buffer (for total binding) or 25 µL of Mianserin (for non-specific binding).

      • 25 µL of serially diluted test compound.

      • 25 µL of [³H]-ketanserin (at a final concentration near its Kd).

      • 125 µL of the diluted membrane preparation.

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation to reach binding equilibrium.

    • Filtration: Rapidly harvest the contents of the plate onto the glass fiber filter plate using a cell harvester, washing each well 3-4 times with ice-cold Wash Buffer to separate bound from free radioligand.

    • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[18]

    • Data Analysis:

      • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

      • Convert CPM values for each test compound concentration to percent inhibition of specific binding.

      • Determine the IC50 value by fitting the data to a dose-response curve.

      • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

Conclusion and Forward Look

This guide has outlined a systematic, evidence-based approach to characterizing the cross-reactivity of novel this compound derivatives. By integrating in silico predictions with a tiered system of in vitro screening, we can efficiently identify compounds with the highest potential for success while flagging those with significant safety liabilities early in the discovery process. The hypothetical data for CBU-OH-02 demonstrates an ideal outcome: a chemical modification that simultaneously enhances on-target potency and improves selectivity. Conversely, the profile of CBU-OH-03 serves as a critical reminder that structural changes can introduce unexpected off-target activities, underscoring the necessity of comprehensive profiling.

For drug development professionals, adopting such a rigorous, self-validating framework for cross-reactivity assessment is paramount. It not only de-risks preclinical development but also builds a deeper, more mechanistic understanding of a compound's biological activity, paving the way for safer and more effective medicines.

References

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A Comparative Guide to Establishing the Purity of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide

In the landscape of pharmaceutical synthesis and drug discovery, the cyclobutane motif is a valuable structural element, offering a unique three-dimensional profile. Intermediates such as tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate are critical bifunctional building blocks, providing a synthetically versatile handle (a primary alcohol) and a protected amine on a conformationally constrained scaffold. The absolute purity of such intermediates is not merely a matter of quality control; it is fundamental to ensuring the success, reproducibility, and safety of multi-step synthetic campaigns. An impurity introduced at an early stage can lead to unforeseen side reactions, complex purification challenges, and compromised biological activity in the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of orthogonal analytical techniques essential for robustly establishing the purity and identity of this compound. We move beyond simple procedural lists to explain the scientific rationale behind selecting a specific method, enabling researchers to design a self-validating analytical workflow. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis—each provide a unique and complementary piece of the purity puzzle.

The Orthogonal Approach: A Foundation of Trust

A single analytical method is rarely sufficient to declare a compound "pure." An impurity may co-elute with the main peak in chromatography, be invisible to a specific detector, or be structurally similar enough to be indistinguishable by a single technique. The principle of orthogonality—using multiple, independent methods whose separation and detection principles differ—is a cornerstone of analytical validation.[1][2] This multi-faceted approach ensures that what one method might miss, another will detect, creating a robust, self-validating system for quality assessment.

Orthogonal_Workflow cluster_0 Purity & Impurity Profiling cluster_1 Identity & Structural Confirmation cluster_2 Final Assessment Batch New Batch of This compound HPLC HPLC-UV/MS (Non-Volatile Impurities) Batch->HPLC Analyte is non-volatile GCMS Headspace GC-MS (Volatile Impurities) Batch->GCMS Assess residual solvents NMR ¹H & ¹³C NMR Spectroscopy (Structure & NMR-active Impurities) Batch->NMR Confirm structure EA Elemental Analysis (Empirical Formula) Batch->EA Confirm composition Decision Purity & Identity Confirmed (Release for Use) HPLC->Decision GCMS->Decision NMR->Decision EA->Decision

Caption: Orthogonal workflow for comprehensive purity and identity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Related Substances

HPLC is the premier technique for analyzing non-volatile and thermally labile compounds, making it perfectly suited for carbamates and their potential process-related impurities.[3][4] By partitioning the sample between a liquid mobile phase and a solid stationary phase, HPLC separates components based on their relative polarities, providing a quantitative measure of purity expressed as peak area percentage.

Causality Behind the Method: The choice of a reversed-phase (RP-HPLC) method is deliberate. The C18 (octadecylsilyl) stationary phase is nonpolar, while the mobile phase is a polar mixture, typically water and acetonitrile or methanol. This compound, being a moderately polar molecule, will have a strong affinity for both phases, allowing for excellent separation resolution by carefully programming a gradient of increasing organic solvent concentration.[5] UV detection is suitable, although the compound lacks a strong chromophore, requiring detection at lower wavelengths (e.g., 200-220 nm).

Experimental Protocol: Reversed-Phase HPLC-UV
ParameterConditionRationale
Column C18, 4.6 mm x 150 mm, 5 µmStandard for resolving small organic molecules with moderate polarity.
Mobile Phase A 0.1% Formic Acid in WaterAcidification sharpens peaks for amines and improves reproducibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low UV cutoff.
Gradient 5% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmCarbamate groups have some absorbance at low UV wavelengths.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. 1 mg/mL in Acetonitrile/Water (1:1)Ensures complete dissolution and compatibility with the mobile phase.

Data Interpretation: A high-purity sample will exhibit a single major peak with an area greater than 99.5%. Any other peaks represent impurities. Their retention times give clues to their identity (earlier elution suggests higher polarity, later elution suggests lower polarity). Coupling the HPLC to a mass spectrometer (LC-MS) can provide definitive mass information for these unknown impurity peaks.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Impurities

While HPLC excels with non-volatile compounds, it is blind to highly volatile substances. GC-MS is the ideal complementary technique, designed specifically for the separation and identification of volatile and semi-volatile compounds.[6] For a pharmaceutical intermediate, its primary role is to detect and quantify residual solvents from the synthesis and purification stages (e.g., ethyl acetate, hexanes, dichloromethane, methanol).

Causality Behind the Method: The target analyte itself is not sufficiently volatile or thermally stable for direct GC analysis.[7] Therefore, a headspace GC-MS approach is employed. The sample is heated in a sealed vial, and the vapor (headspace), which contains the volatile solvents, is injected into the GC. This avoids thermal degradation of the carbamate while providing a highly sensitive analysis of the impurities of interest. The mass spectrometer detector provides definitive identification by creating a unique fragmentation "fingerprint" for each eluting compound, which can be matched against a spectral library.[3]

Experimental Protocol: Headspace GC-MS
ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column for solvent analysis.
Headspace Vial Temp. 80 °C for 15 minGentle heating to partition volatile solvents into the headspace without degrading the sample.
Injector Temp. 250 °CEnsures rapid volatilization of the injected sample.
Carrier Gas Helium, 1.2 mL/minInert carrier gas for transporting analytes through the column.
Oven Program 40 °C (5 min), then ramp 10 °C/min to 240 °CTemperature program to separate solvents based on their boiling points.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible fragmentation patterns.
MS Mass Range 35-350 amuCovers the mass range of common laboratory solvents.
Sample Prep. ~50 mg of sample in a 20 mL headspace vial with 1 mL of DMSODMSO is a high-boiling solvent used to dissolve the sample and facilitate the release of volatile analytes.

Data Interpretation: The total ion chromatogram (TIC) will show peaks corresponding to each volatile component. Each peak can be identified by comparing its mass spectrum to a reference library (e.g., NIST). Quantification is achieved by creating a calibration curve with known solvent standards.

¹H and ¹³C NMR Spectroscopy: Definitive Structural Confirmation

NMR spectroscopy is an unparalleled tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, serving as a definitive identity test.

Causality Behind the Method: For this compound, ¹H NMR is particularly diagnostic. The tert-butyl (Boc) group gives rise to a large, sharp singlet integrating to nine protons, typically in the upfield region of the spectrum (around 1.4-1.5 ppm).[8][9] The presence and correct integration of this peak are strong evidence of successful Boc protection. The remaining signals corresponding to the cyclobutyl and hydroxymethyl protons must also be present in the correct chemical shift regions and with the correct integration ratios. The absence of signals from starting materials (e.g., the unprotected amine) confirms the reaction's completion.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[8]

  • Spectrometer Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., 7.26 ppm for CDCl₃). Integrate all peaks and assign them to the corresponding protons in the structure.

Expected ¹H NMR Signals for the Pure Compound:

  • ~1.45 ppm: A sharp singlet, integrating to 9H (tert-butyl group).

  • ~1.6-2.5 ppm: A series of multiplets, integrating to 6H (cyclobutyl ring CH and CH₂ protons).

  • ~3.6 ppm: A doublet, integrating to 2H (hydroxymethyl CH₂ protons).

  • ~4.5-5.0 ppm: A broad singlet, integrating to 1H (carbamate N-H).

  • A broad singlet for the alcohol O-H, which may exchange and vary in position.

Purity is assessed by the absence of unassignable peaks. The presence of other signals would indicate impurities, which can often be identified by their characteristic chemical shifts (e.g., tert-butanol, a potential byproduct, would show a singlet at ~1.28 ppm).

Impurity_Logic Start Unknown Peak Detected Q1 Is the peak from a volatile compound? Start->Q1 GCMS Analyze by Headspace GC-MS Identify by MS Library Match Q1->GCMS Yes Q2 Is the peak from a non-volatile compound? Q1->Q2 No LCMS Analyze by LC-MS Determine Molecular Weight Q2->LCMS Yes NMR_Imp Isolate by Prep-HPLC Characterize by NMR LCMS->NMR_Imp Structure Unknown

Caption: Logical flow for the identification of unknown impurities.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis is a bulk characterization technique that determines the mass fractions of carbon, hydrogen, and nitrogen in a sample. It serves as a fundamental check to ensure the empirical formula of the synthesized compound is correct.

Causality Behind the Method: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. The experimental percentages are then compared to the theoretical values calculated from the molecular formula (C₁₀H₁₉NO₃). A close match (typically within ±0.4%) provides strong evidence that the bulk of the sample consists of the target molecule.

Data Comparison: Theoretical vs. Experimental
ElementTheoretical %Acceptable Experimental Range
Carbon (C)59.68%59.28% - 60.08%
Hydrogen (H)9.51%9.11% - 9.91%
Nitrogen (N)6.96%6.56% - 7.36%

Data Interpretation: A successful result from elemental analysis confirms that no significant inorganic impurities are present and that the overall elemental composition of the material aligns with the expected structure.

Comparative Summary of Analytical Techniques

TechniquePrimary ApplicationDetectable ImpuritiesQuantitative?Structural Info
HPLC-UV Purity assay and detection of non-volatile organic impurities.Starting materials, byproducts, degradation products, isomers.Yes (Relative)Limited (Retention Time)
GC-MS Detection and identification of volatile impurities.Residual solvents, volatile reagents/byproducts.Yes (Absolute with standards)Yes (MS Fragmentation)
¹H NMR Unambiguous structural confirmation and identity testing.Structurally different organic impurities.Yes (qNMR with standard)Definitive
Elemental Analysis Verification of the correct elemental/empirical formula.Inorganic salts, compounds with different elemental ratios.Yes (Bulk Composition)No

Conclusion

Establishing the purity of a critical building block like this compound requires more than a single measurement. It demands a thoughtfully constructed, multi-pronged analytical strategy. By integrating the strengths of HPLC for non-volatile purity, GC-MS for residual solvents, NMR for structural identity, and Elemental Analysis for compositional integrity, researchers can build a comprehensive and trustworthy data package. This orthogonal approach not only validates the quality of the material but also upholds the scientific rigor necessary for successful and reproducible drug development.

References

  • Benchchem. A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 2-Methyl-6-nitrobenzaldehyde.

  • Pharmaffiliates. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

  • Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis.

  • Benchchem. A Comparative Guide to HPLC and GC-MS for Purity Analysis of 4-Iodocyclohexanamine.

  • Benchchem. A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.

  • Akhtar, M., et al. A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES. Pakistan Journal of Scientific and Industrial Research.

  • Sigma-Aldrich. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate.

  • S4Science. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1.

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods.

  • U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.

  • SIELC Technologies. tert-Butyl carbamate.

  • Benchchem. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.

  • S. M. A. Ashraful Islam, et al. Analytical method validation: A brief review. Journal of Pharmaceutical Sciences and Research.

  • Ueji, M., & Kanazawa, J. Method for the Residue Determination of Carbamate Pesticides in Crops. Japan International Research Center for Agricultural Sciences (JIRCAS).

  • U.S. Geological Survey. Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography.

  • GenTech Scientific. Understanding the Difference Between GCMS and HPLC.

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart.

  • Sahoo, C. K., et al. Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.

  • ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.

  • Agilent Technologies. Analysis of Carbamate Pesticides Using Agilent 6820 Gas Chromatograph/Nitrogen Phosphorus Detector Application.

  • Cochrane, W. P. Analysis for carbamate insecticides and metabolites. Journal of Chromatographic Science.

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A Comparative Guide to the Oxidation of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the cyclobutane motif is a privileged scaffold, offering a unique three-dimensional geometry that can enhance metabolic stability and binding affinity. Among the versatile building blocks used to introduce this moiety, tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate stands out as a critical intermediate. The controlled oxidation of its primary alcohol to the corresponding aldehyde is a pivotal step in the synthesis of more complex pharmaceutical agents. This guide provides an in-depth, comparative analysis of key oxidation methodologies for this transformation, offering experimental insights to inform protocol selection for researchers, scientists, and drug development professionals.

The Strategic Importance of the 3-(Boc-amino)cyclobutanemethanol Scaffold

The inherent ring strain of the cyclobutane ring not only imparts specific conformational constraints beneficial for molecular recognition but also influences the reactivity of its substituents. The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for its stability under various reaction conditions, while the primary alcohol serves as a handle for further functionalization. The aldehyde product of its oxidation is a versatile precursor for a range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, paving the way for the synthesis of diverse compound libraries.

Benchmarking Oxidation Protocols: A Head-to-Head Comparison

The oxidation of a primary alcohol to an aldehyde in the presence of a protected amine requires a delicate balance of reactivity and selectivity. Here, we compare three widely used methods for the oxidation of this compound: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Parikh-Doering Oxidation.

Oxidation Method Reagents Typical Yield (%) Reaction Time (h) Temperature (°C) Key Advantages Potential Drawbacks
Swern Oxidation (COCl)₂, DMSO, Et₃N76-851-3-78 to 0High yields, readily available reagents.Requires cryogenic temperatures, malodorous byproducts.
Dess-Martin Oxidation Dess-Martin Periodinane85-951-2Room Temp.Mild conditions, high chemoselectivity, no epimerization.[1]Potentially explosive reagent, higher cost.
Parikh-Doering Oxidation SO₃·py, DMSO, Et₃N80-902-40 to Room Temp.Milder than Swern, avoids cryogenic setup.[2][3]Can require a large excess of reagents.[2]

Table 1: Comparative performance of common oxidation methods for N-Boc protected amino alcohols.

Causality Behind Experimental Choices: Deconstructing the Protocols

The choice of an oxidation protocol is not merely a matter of yield; it is dictated by factors such as substrate sensitivity, scale, and available equipment.

The Swern Oxidation: The Workhorse

The Swern oxidation is a stalwart in organic synthesis for its reliability and high yields.[4] The activation of dimethyl sulfoxide (DMSO) with oxalyl chloride at cryogenic temperatures generates the reactive electrophilic sulfur species. The low temperature is critical to prevent the formation of byproduct methylthiomethyl ethers. For the oxidation of this compound, a reported yield of 76% for a similar cyclobutane β-amino acid derivative underscores its efficacy.[5]

The Dess-Martin Periodinane (DMP) Oxidation: The Mild Alternative

For sensitive substrates, the Dess-Martin oxidation offers a significant advantage due to its neutral pH and room temperature conditions.[1][6] The hypervalent iodine reagent is highly selective for alcohols, leaving other functional groups, including the Boc-protected amine, untouched. This method is particularly noted for its ability to oxidize N-protected amino alcohols without epimerization, a common issue with other oxidants.[1]

The Parikh-Doering Oxidation: The Practical Compromise

The Parikh-Doering oxidation represents a practical alternative to the Swern protocol, obviating the need for cryogenic conditions.[2][3] Utilizing the sulfur trioxide pyridine complex to activate DMSO, this method can be conveniently run at 0 °C to room temperature.[2][7][8] This operational simplicity makes it an attractive option for routine laboratory use.

Experimental Protocols: A Step-by-Step Guide

To ensure reproducibility, detailed experimental protocols for each oxidation method are provided below.

Protocol 1: Swern Oxidation

dot

Swern_Oxidation_Workflow cluster_activation Activation of DMSO cluster_oxidation Oxidation of Alcohol cluster_workup Base Addition & Workup DMSO DMSO Activation Formation of Electrophilic Sulfur Species DMSO->Activation OxalylChloride Oxalyl Chloride OxalylChloride->Activation Alkoxysulfonium Alkoxysulfonium Salt Formation Activation->Alkoxysulfonium Substrate tert-butyl N-[3-(hydroxymethyl) cyclobutyl]carbamate Substrate->Alkoxysulfonium -78 °C Ylide Ylide Formation & Rearrangement Alkoxysulfonium->Ylide Aldehyde Aldehyde Product Base Triethylamine (Et3N) Base->Ylide Ylide->Aldehyde

Caption: Workflow for the Swern Oxidation.

  • To a solution of oxalyl chloride (1.2 eq.) in dichloromethane (DCM) at -78 °C, add DMSO (2.2 eq.) dropwise.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq.) in DCM dropwise.

  • Stir for 1 hour at -78 °C.

  • Add triethylamine (5.0 eq.) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

dot

DMP_Oxidation_Workflow Substrate tert-butyl N-[3-(hydroxymethyl) cyclobutyl]carbamate Reaction Reaction in DCM (Room Temperature) Substrate->Reaction DMP Dess-Martin Periodinane DMP->Reaction Workup Aqueous Workup (NaHCO3 / Na2S2O3) Reaction->Workup Aldehyde Aldehyde Product Workup->Aldehyde

Caption: Workflow for the Dess-Martin Oxidation.

  • To a solution of this compound (1.0 eq.) in DCM at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.

  • Stir the mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with diethyl ether and pour into a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Stir vigorously until the layers separate clearly.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Parikh-Doering Oxidation
  • To a solution of this compound (1.0 eq.) and triethylamine (3.0 eq.) in DMSO and DCM at 0 °C, add a solution of sulfur trioxide pyridine complex (1.5 eq.) in DMSO portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully add water to quench the reaction.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance with an Acyclic Analogue: A Comparative Perspective

To contextualize the performance of these oxidation methods, we can consider the oxidation of an acyclic analogue, tert-butyl (4-hydroxybutyl)carbamate. The absence of ring strain in the acyclic substrate can influence reaction kinetics and yields.

Oxidation Method Substrate Typical Yield (%)
Swern Oxidationtert-butyl (4-hydroxybutyl)carbamate~90
Dess-Martin Oxidationtert-butyl (4-hydroxybutyl)carbamate~95
Parikh-Doering Oxidationtert-butyl (4-hydroxybutyl)carbamate~88

Table 2: Expected yields for the oxidation of an acyclic analogue.

Generally, the oxidation of the acyclic analogue proceeds with slightly higher yields, likely due to reduced steric hindrance around the reaction center compared to the cyclobutane ring. This highlights the importance of considering the specific substrate structure when selecting an oxidation protocol.

Conclusion: Selecting the Optimal Path Forward

The oxidation of this compound is a critical transformation in the synthesis of novel therapeutics. While the Swern oxidation remains a robust and high-yielding method, the operational simplicity of the Parikh-Doering oxidation and the exceptional mildness and chemoselectivity of the Dess-Martin oxidation provide valuable alternatives, particularly for sensitive substrates. The choice of method will ultimately depend on the specific requirements of the synthetic route, including scale, cost, and the presence of other functional groups. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently advance their drug discovery programs.

References

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PMC - PubMed Central. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • Parikh-Doering Oxidation. NROChemistry. [Link]

  • Dess–Martin periodinane. Wikipedia. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Parikh-Doering oxidation. YouTube. [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed.. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Parikh-Doering Oxidation. YouTube. [Link]

  • tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). PubChemLite. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. TSI Journals. [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. ResearchGate. [Link]

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A Comparative Guide to the Analytical Characterization of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the robust characterization of synthetic intermediates is paramount to ensuring the integrity and success of a final product. Tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate, a key building block featuring a Boc-protected amine, a primary alcohol, and a cyclobutane core, presents a unique analytical challenge. Its structure necessitates a multi-faceted approach to confirm identity, quantify purity, and resolve potential stereoisomers.

This guide provides an in-depth comparison of peer-reviewed analytical methodologies applicable to this compound. While specific literature on this exact molecule is sparse, the methods described herein are adapted from established, authoritative protocols for structurally analogous compounds containing Boc-carbamates, alcohols, and cyclic aliphatic scaffolds. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic framework for analysis.

Structural Elucidation and Confirmation: The Spectroscopic Toolkit

The initial and most critical step in any analysis is the unambiguous confirmation of the chemical structure. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provides a definitive structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural analysis for organic molecules. For this compound, both ¹H and ¹³C NMR are essential.

  • Expertise & Experience: ¹H NMR provides information on the electronic environment of protons and their connectivity. We expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group (~1.4 ppm), signals for the cyclobutane ring protons, a doublet for the methylene protons adjacent to the nitrogen, and a doublet for the methylene protons of the hydroxymethyl group. The proton on the nitrogen of the carbamate may appear as a broad singlet. ¹³C NMR will confirm the carbon count and the presence of key functional groups: the carbonyl of the carbamate (~156 ppm), the quaternary and methyl carbons of the Boc group (~79 ppm and ~28 ppm, respectively), and the carbons of the cyclobutane ring and hydroxymethyl group.[1]

  • Trustworthiness (Self-Validation): The combination of ¹H, ¹³C, and 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) creates a self-validating dataset. COSY confirms proton-proton couplings (e.g., within the cyclobutane ring system), while HSQC correlates each proton to its directly attached carbon, leaving no ambiguity in signal assignment.

Mass Spectrometry (MS)

MS is indispensable for confirming the molecular weight of the target compound. When coupled with a chromatographic inlet (LC-MS or GC-MS), it becomes a powerful tool for both identification and quantification.

  • Expertise & Experience: Electrospray Ionization (ESI) is the preferred method for a molecule of this nature, typically run in positive ion mode. The expected [M+H]⁺ ion would be at m/z 202.27 for the C₁₀H₁₉NO₃ formula.[2] Another common adduct would be the sodium adduct [M+Na]⁺. A key fragmentation pattern for Boc-protected amines involves the loss of the tert-butyl group or isobutylene, resulting in characteristic fragment ions that further validate the structure.[3]

Purity Assessment and Quantification: Chromatographic Methods

Determining the purity of an intermediate is critical for subsequent synthetic steps. Chromatographic techniques are the gold standard for separating the main compound from impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most versatile and widely used technique for the purity analysis of non-volatile compounds like our target molecule.

  • Expertise & Experience: A reversed-phase (RP-HPLC) method is the logical starting point. The Boc group provides sufficient hydrophobicity for good retention on a C18 column. A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is typically effective.[4] The choice of mobile phase modifier (e.g., formic acid or phosphoric acid) depends on the desired compatibility with the detector (e.g., MS or UV).[4] The primary alcohol and carbamate groups provide chromophores for UV detection, typically around 200-210 nm.

  • Trustworthiness (Self-Validation): Method validation is key. A robust HPLC method will demonstrate linearity (R² > 0.999), accuracy (recovery within 98-102%), and precision (RSD < 2%). The peak purity can be assessed using a Diode Array Detector (DAD), which checks for spectral homogeneity across the peak.

Workflow for HPLC Method Development

Caption: A logical workflow for developing a robust HPLC method.

Chiral HPLC: Resolving Stereoisomers

The 1,3-disubstituted cyclobutane ring introduces the possibility of cis and trans diastereomers. It is crucial to separate and quantify these isomers, as they can have different properties and reactivity.

  • Expertise & Experience: Chiral stationary phases (CSPs) are required for this separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds and are a primary choice for screening.[5] The separation can be performed in normal-phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), or reversed-phase modes.[6] The choice of mobile phase is often empirical and requires screening different solvent combinations to achieve optimal resolution.[7]

Comparative Overview of Analytical Methods
MethodInformation ProvidedStrengthsLimitations
¹H & ¹³C NMR Definitive structure, connectivity, stereochemistryNon-destructive, highly informative, can estimate purity (qNMR)Lower sensitivity than MS, complex mixtures can be difficult to interpret
LC-MS (ESI) Molecular weight, structural fragments, purityHigh sensitivity, high throughput, suitable for non-volatile compoundsIonization efficiency can vary, quantification requires standards
RP-HPLC (UV/DAD) Purity, quantification of impuritiesRobust, reproducible, excellent for quantificationRequires a chromophore, may not resolve all impurities
Chiral HPLC Diastereomeric and enantiomeric purityEssential for stereoisomer analysisMethod development can be empirical and time-consuming
FT-IR Presence of functional groups (C=O, N-H, O-H)Fast, simple, good for quick identity confirmationProvides limited structural detail, not suitable for quantification

Experimental Protocols

The following protocols are provided as robust starting points for the analysis of this compound.

Protocol 1: Reversed-Phase HPLC for Purity Analysis
  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of approximately 1 mg/mL.

Protocol 2: Chiral HPLC Screening for Isomer Separation
  • Instrumentation: HPLC system with UV/Vis or DAD detector.

  • Column: Immobilized Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® series).

  • Screening Mobile Phases:

    • Normal Phase: Hexane/Isopropanol (90:10, v/v)

    • Polar Organic: Acetonitrile/Methanol (50:50, v/v)

  • Mode: Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 205 nm.

  • Injection Volume: 5 µL.

  • Rationale: Screening with different mobile phase systems is the most efficient way to identify a suitable separation condition, as interactions with the chiral stationary phase are highly dependent on the solvent environment.[8]

Decision Pathway for Analytical Strategy

Analysis_Strategy cluster_0 Initial Characterization cluster_1 Purity & Isomer Analysis A Synthesized Compound B NMR (1H, 13C) Mass Spec (ESI) A->B C Structure Confirmed? B->C D RP-HPLC for Purity C->D Yes I Re-purify / Re-synthesize C->I No E Purity > 95%? D->E F Chiral HPLC for Isomers E->F Yes E->I No G Single Isomer? F->G H Proceed to Next Step G->H Yes G->I No, requires separation

Caption: A decision tree guiding the analytical workflow.

Conclusion

The analysis of this compound requires a thoughtful and systematic application of orthogonal analytical techniques. While NMR and MS are essential for initial structural confirmation, a well-validated HPLC method is the workhorse for determining purity. Crucially, the potential for stereoisomerism must be addressed with chiral chromatography to ensure the quality and consistency of this important building block. The methodologies and strategic workflows presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently characterize this molecule and its related analogues.

References

  • SIELC Technologies. (2018, May 16). tert-Butyl carbamate. Retrieved from [Link]

  • PubChemLite. Tert-butyl n-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate (C11H21NO3). Retrieved from [Link]

  • CP Lab Safety. tert-butyl N-[[3-(hydroxymethyl)cyclobutyl]methyl]carbamate, min 97%, 10 grams. Retrieved from [Link]

  • CP Lab Safety. tert-butyl N-[cis-3-(hydroxymethyl)cyclobutyl]carbamate, min 97%, 1 gram. Retrieved from [Link]

  • National Institute of Standards and Technology. tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Supporting Information. Characterization Data of the Products. Retrieved from [Link]

  • SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Phenomenex. Chiral HPLC Separations. Retrieved from [Link]

  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Retrieved from [Link]

  • PubChem. tert-butyl N-((3-(hydroxymethyl)bicyclo(1.1.1)pentan-1-yl)methyl)carbamate. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Forró, E. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(6), 639–651. Retrieved from [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Immediate Actions for Safe Disposal

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No. 130369-05-0). The immediate directive is to treat this compound and any associated contaminated materials as hazardous chemical waste. Under no circumstances should this chemical be disposed of via sanitary sewer systems (drains) or as general solid waste[1][2]. The recommended terminal disposal method is incineration at a licensed hazardous waste facility[3][4][5]. All personnel handling this waste must adhere to the personal protective equipment (PPE) requirements outlined in Section 4.0 and be trained in hazardous waste handling procedures[6][7].

Hazard Profile and Rationale for Specialized Disposal

Understanding the "why" behind a disposal protocol is critical for maintaining a culture of safety and ensuring procedural adherence. While not classified under the most severe hazard categories, this compound presents specific risks that mandate its treatment as hazardous waste.

  • Chemical Identity:

    • Formula: C₁₀H₁₉NO₃[1]

    • Molecular Weight: 201.27 g/mol [1]

    • Classification: Acute toxicity, oral (Category 4)[1].

  • Core Hazard - H302 (Harmful if Swallowed): The primary documented hazard is acute oral toxicity[1]. Accidental ingestion can lead to adverse health effects. This classification alone necessitates that the compound does not enter public water systems or landfills where it could pose a risk to human health and ecosystems.

  • Carbamate Class Considerations: This compound is an N-substituted carbamate ester. While many pesticides fall into this class, the toxicological properties of this specific molecule have not been fully investigated[2][8]. However, as a class, carbamates are known for their potential to decompose under thermal stress (e.g., in a fire) to release hazardous gases, including nitrogen oxides (NOx) and carbon monoxide[2][8]. This potential for hazardous decomposition informs the recommendation for controlled high-temperature incineration by professionals.

  • Environmental Persistence: Data on the environmental fate and ecotoxicity of this specific compound is limited. Therefore, a precautionary approach is required. Releasing laboratory chemicals into the environment without established safety profiles can lead to unforeseen contamination of soil and water[1][9]. The guiding principle is to prevent any release to the environment[1][10].

Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of laboratory chemicals is governed by a multi-layered regulatory framework. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) are the primary federal bodies setting these standards.

  • EPA (Environmental Protection Agency): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes guidelines for the management and disposal of hazardous wastes[11]. Carbamate wastes are specifically addressed under these regulations, with defined treatment standards required before land disposal[11][12][13]. Your institution's Environmental Health and Safety (EHS) office will manage the disposal process to ensure compliance with these complex regulations.

  • OSHA (Occupational Safety and Health Administration): OSHA's mandate is to ensure worker safety[6][14]. Their regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the standard for Hazardous Chemicals in Laboratories (29 CFR 1910.1450), require that personnel are informed of chemical hazards and trained on safe handling and emergency procedures[15][16]. This includes all steps of the waste life cycle, from generation to final disposal[7].

Pre-Disposal Protocol: Waste Segregation and Handling

Proper segregation is the cornerstone of safe and compliant laboratory waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process[9][17].

Step 1: Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE as specified in the Safety Data Sheet (SDS)[1].

  • Eye Protection: Safety goggles with side-shields meeting EN166 (EU) or 29 CFR 1910.133 (OSHA) standards[1][2].

  • Hand Protection: Chemically resistant protective gloves (e.g., Nitrile rubber)[8]. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat. Long-sleeved clothing is recommended[8].

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a suitable respirator may be required[1].

Step 2: Waste Characterization and Segregation Immediately upon deciding to discard the material, it must be characterized and segregated. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department[17].

  • Solid Waste:

    • Unused/Expired Product: The pure, solid chemical waste.

    • Contaminated Solids: Items such as used weighing paper, contaminated gloves, bench paper, and disposable plasticware. These items must be treated as hazardous waste.

  • Liquid Waste:

    • Contaminated Solvents: If the compound was used in a solution, the resulting mixture is hazardous waste. Segregate into halogenated or non-halogenated solvent waste streams as appropriate.

    • Rinsate: When rinsing glassware that contained the compound, the initial rinses (e.g., the first triple rinse) must be collected as hazardous waste[10].

Step-by-Step Disposal Procedure

Objective: To safely contain, label, and store the waste pending collection by a licensed disposal service.

Materials:

  • Appropriate hazardous waste container (solid or liquid)

  • Hazardous waste label

  • Permanent marker

  • Sealable secondary containment bin

Procedure:

  • Container Selection:

    • For solid waste (pure compound, contaminated labware), use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE) that is in good condition and free of leaks[10].

    • For liquid waste, use the original container if possible, or a designated hazardous waste container for the appropriate solvent class (e.g., glass for acids)[10][17]. Ensure the container is compatible with all components of the waste mixture.

  • Waste Transfer:

    • Perform all waste transfers inside a certified chemical fume hood to minimize inhalation exposure[18].

    • Carefully transfer the solid waste into the designated solid waste container. Avoid creating dust[4].

    • Pour liquid waste carefully into the designated liquid waste container using a funnel. Do not overfill; leave at least 10% headspace to allow for expansion[17].

  • Container Sealing and Labeling:

    • Tightly seal the container lid[9].

    • Affix a completed hazardous waste label to the container. The label must include[9]:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other constituents.

      • The date of accumulation.

      • Associated hazards (e.g., "Toxic," "Harmful if Swallowed").

  • Storage Pending Disposal:

    • Place the sealed and labeled container in a designated, well-ventilated satellite accumulation area[3].

    • Store the container within a secondary containment bin to mitigate leaks or spills[17].

    • Ensure the storage area is away from high-traffic zones and incompatible materials (e.g., strong oxidizing agents)[2][9].

  • Arrange for Final Disposal:

    • Contact your institution's EHS department or designated waste management provider to schedule a pickup. Do not attempt to transport or dispose of the waste yourself[4][9]. Professional services are required to ensure the waste is transported and incinerated in compliance with all federal, state, and local regulations[7][9].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G Figure 1: Disposal Workflow for this compound A Identify Waste Material (Product, Contaminated Item, or Solution) B Is it pure solid product or a contaminated solid item (e.g., PPE, glassware)? A->B Evaluate Physical State C Is it a solution or rinsate containing the product? B->C No D Collect in a designated SOLID HAZARDOUS WASTE container. B->D Yes C->A No (Re-evaluate) E Collect in a designated LIQUID HAZARDOUS WASTE container (segregate by solvent type). C->E Yes F Securely seal container. Affix completed hazardous waste label. D->F E->F G Store in designated satellite accumulation area within secondary containment. F->G H Contact EHS or licensed waste contractor for pickup and final incineration. G->H

Caption: Decision flowchart for waste characterization, segregation, and disposal.

Emergency Procedures for Spills and Exposures

In the event of an accidental release or exposure, prompt and correct action is vital.

  • Spill Response:

    • Evacuate personnel from the immediate area and ensure adequate ventilation[1].

    • Wearing full PPE, absorb the spill with a non-combustible, inert material (e.g., diatomite, universal binders)[1].

    • Sweep or scoop the absorbed material into a designated hazardous waste container[2][8].

    • Decontaminate the spill surface with a suitable solvent (e.g., alcohol) and collect the cleaning materials as hazardous waste[1].

    • Report the spill to your laboratory supervisor and EHS department.

  • Exposure Response (First Aid):

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and call a physician immediately[1].

    • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention[1].

    • Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and seek medical attention if irritation persists[1].

    • Inhalation: Relocate the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention[1].

Quantitative Data Summary

ParameterValueSource
CAS Number 130369-05-0[1]
Molecular Formula C₁₀H₁₉NO₃[1]
GHS Classification Acute toxicity, oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Signal Word Warning[1]
Precautionary Statements P264, P270, P330[1]

References

  • Title: Good Laboratory Practices: Waste Disposal Source: SCION Instruments URL: [Link]

  • Title: Best Practices for Laboratory Waste Management Source: ACTenviro URL: [Link]

  • Title: Effective Lab Chemical Waste Management Source: Environmental Marketing Services URL: [Link]

  • Title: Guidelines for the Disposal of Small Quantities of Unused Pesticides Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]

  • Title: MSDS of tert-butyl N-[3,3-difluoro-1-(hydroxymethyl)cyclobutyl]carbamate Source: Adooq Bioscience URL: [Link]

  • Title: OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview Source: CDMS URL: [Link]

  • Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL: [Link]

  • Title: Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities Source: U.S. Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes Source: Federal Register (via EPA) URL: [Link]

  • Title: OSHA Regulations and Hazardous Waste Disposal: What To Know Source: Clean Management Environmental Group URL: [Link]

  • Title: SAFETY DATA SHEET - tert-Butyl carbamate (alternative) Source: Fisher Scientific URL: [Link]

  • Title: Hazardous Waste - Overview Source: U.S. Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Emergency Revision of the Land Disposal Restrictions (LDR) Treatment Standards for Listed Hazardous Wastes From Carbamate Production Source: GovInfo (Federal Register) URL: [Link]

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Mastering the Safe Handling of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of pharmaceutical development and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. This guide provides an in-depth operational plan for the safe handling and disposal of tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate (CAS No: 130369-05-0), a key building block in modern medicinal chemistry. Moving beyond mere compliance, this document aims to instill a deep understanding of the "why" behind each safety protocol, fostering a proactive safety culture within your laboratory.

Immediate Safety Briefing: Understanding the Hazard

The primary documented hazard for this compound is Acute Oral Toxicity, Category 4 , as indicated by the GHS classification H302: "Harmful if swallowed"[1]. While extensive toxicological data for this specific compound is not widely available, it is prudent to treat it with the caution afforded to other carbamate derivatives, which can exhibit a range of physiological effects. The precautionary principle dictates that we minimize all potential routes of exposure—ingestion, inhalation, and dermal contact.

There are no established Occupational Exposure Limits (OELs) for this compound from major regulatory bodies[2][3]. In the absence of defined limits, the core objective is to maintain exposure at the lowest reasonably achievable level through a combination of engineering controls and robust personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Primary Defense

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table summarizes the required PPE, with detailed explanations in the subsequent sections.

Protection Type Recommendation Rationale and Authoritative Standard
Eye/Face Protection Chemical safety goggles with side shields. A face shield is required if there is a significant splash hazard.Protects against accidental splashes and airborne particles. Complies with OSHA 29 CFR 1910.133[3][4].
Hand Protection Nitrile rubber gloves (minimum thickness of 4 mil) for incidental contact. Butyl rubber gloves for prolonged contact or immersion.Nitrile offers good resistance to a range of chemicals and is suitable for handling solids and solutions where contact is minimal[5][6][7]. Butyl rubber provides superior protection against a broader array of chemicals, making it ideal for extended handling procedures[8][9]. Always inspect gloves for integrity before use and replace immediately after contamination.
Body Protection A standard laboratory coat. A chemically resistant apron should be worn over the lab coat when handling larger quantities or solutions.Prevents contamination of personal clothing and skin.
Respiratory Protection Typically not required when handling small quantities within a certified chemical fume hood. If weighing or transferring the solid outside of a fume hood where dust may be generated, a NIOSH-approved N95 particulate respirator is mandatory.The compound is a solid with low volatility, making dust inhalation the primary respiratory risk. An N95 filter is at least 95% efficient against solid and liquid aerosols that do not contain oil[6]. If significant aerosolization of a solution is possible, an air-purifying respirator with an organic vapor cartridge (black color code) should be considered[10][11][12][13].

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every step of the experimental process. The following workflow is designed to minimize exposure and prevent accidental release.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_area 1. Designate Work Area (Chemical Fume Hood) gather_ppe 2. Assemble & Inspect PPE prep_area->gather_ppe gather_materials 3. Gather Materials & Spill Kit gather_ppe->gather_materials don_ppe 4. Don PPE (Gloves last) gather_materials->don_ppe weigh_transfer 5. Weigh & Transfer Compound (Inside Fume Hood) don_ppe->weigh_transfer dissolution 6. Prepare Solution (If applicable) weigh_transfer->dissolution decontaminate 7. Decontaminate Surfaces & Glassware weigh_transfer->decontaminate dissolution->decontaminate doff_ppe 8. Doff PPE (Gloves first) decontaminate->doff_ppe waste_disposal 9. Segregate & Label Waste doff_ppe->waste_disposal hand_wash 10. Wash Hands Thoroughly waste_disposal->hand_wash

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Donning and Doffing PPE

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Eye and Face Protection: Position goggles securely. If needed, place the face shield over the goggles.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique. Dispose of in the designated hazardous waste container.

  • Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.

  • Lab Coat: Remove by folding it inward on itself and place in a designated container for laundering or disposal.

  • Respirator (if worn): Remove without touching the front of the respirator.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Disposal Plan: Managing Chemical Waste Responsibly

The guiding principle for chemical waste is to never begin a procedure without a clear disposal plan. All waste generated from handling this compound must be treated as hazardous.

Waste Segregation and Collection:

  • Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and paper towels in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read: "Hazardous Waste: this compound".

  • Liquid Waste: Collect solutions containing the compound in a separate, sealed, and appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

Disposal Methodology:

The primary and most compliant method of disposal is through a licensed hazardous waste management company. However, for research settings that generate small quantities, a laboratory-scale chemical deactivation procedure can be considered to render the waste less hazardous prior to collection. Alkaline hydrolysis is a known method for the degradation of carbamate esters[14][15].

Experimental Protocol: Laboratory-Scale Alkaline Hydrolysis (for consideration by trained personnel)

Objective: To hydrolyze the carbamate ester into its constituent alcohol and the salt of carbamic acid, which subsequently decomposes.

CAUTION: This procedure should only be performed by personnel experienced in handling chemical reactions and within a certified chemical fume hood.

Materials:

  • Waste solution containing the carbamate.

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Stir plate and stir bar.

  • Round-bottom flask and reflux condenser.

  • Heating mantle.

Procedure:

  • Preparation: Place the carbamate waste solution into a round-bottom flask equipped with a stir bar.

  • Addition of Base: While stirring, slowly add an excess of aqueous sodium hydroxide (e.g., a 2.5 M solution) to the flask. A mole ratio of at least 2:1 (NaOH to carbamate) is recommended to ensure complete hydrolysis.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. The temperature and time required for complete hydrolysis can vary, but a period of several hours at an elevated temperature (e.g., 80-100°C) is a typical starting point.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the resulting solution with a suitable acid (e.g., hydrochloric acid) to a pH between 6 and 8.

  • Final Disposal: The neutralized, hydrolyzed solution can then be collected in a designated aqueous hazardous waste container for disposal by a licensed contractor.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound, ensuring the integrity of their work and the safety of their laboratory environment.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl carbamate. Retrieved from [Link]

  • NIOSH. (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • Oxwork. (2024, May 8). Butyl or nitrile gloves: what to choose against chemical risks? Retrieved from [Link]

  • OSHACode EHS Training. (n.d.). NIOSH Color Coding for Respirator Cartridges and Filters. Retrieved from [Link]

  • SOSCleanroom.com. (2024, September 6). Nitrile Gloves and Their Chemical Resistance. Retrieved from [Link]

  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide. Retrieved from [Link]

  • GloveNation. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • PK Safety. (2024, September 16). Understanding Respirators With Organic Vapor Cartridges. Retrieved from [Link]

  • Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Scribd. (n.d.). Niosh Approved Respirator Cartridges. Retrieved from [Link]

  • National Pesticide Safety Education Center. (n.d.). Color Coding for NIOSH Approved Respirator Cartridges and Canisters. Retrieved from [Link]

  • Srinivas, C., Venkatesh, K. A., & Wattal, P. K. (n.d.). ALKALINE HYDROLYSIS PROCESS FOR TREATMENT AND DISPOSAL OF PUREX SOLVENT WASTE.
  • U.S. Environmental Protection Agency. (n.d.). Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides.
  • K-REx. (n.d.). Carcass Disposal: A Comprehensive Review - Alkaline Hydrolysis. Kansas State University. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.